5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-2-thiouridine
説明
BenchChem offers high-quality 5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-2-thiouridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-2-thiouridine including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C31H32N2O7S |
|---|---|
分子量 |
576.7 g/mol |
IUPAC名 |
1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C31H32N2O7S/c1-36-23-13-9-21(10-14-23)31(20-7-5-4-6-8-20,22-11-15-24(37-2)16-12-22)39-19-25-27(35)28(38-3)29(40-25)33-18-17-26(34)32-30(33)41/h4-18,25,27-29,35H,19H2,1-3H3,(H,32,34,41)/t25-,27?,28+,29-/m1/s1 |
InChIキー |
KWAXQCAGJXIZKB-BHZNCEKPSA-N |
異性体SMILES |
CO[C@@H]1[C@@H](O[C@@H](C1O)COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=O)NC5=S |
正規SMILES |
COC1C(C(OC1N2C=CC(=O)NC2=S)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
製品の起源 |
United States |
Foundational & Exploratory
What is 5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-2-thiouridine?
An In-Depth Technical Guide to 5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-2-thiouridine
Executive Summary
This guide provides a comprehensive technical overview of 5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-2-thiouridine, a critical phosphoramidite building block for the synthesis of modified oligonucleotides. As the demand for nucleic acid-based therapeutics, including antisense oligonucleotides (ASOs) and messenger RNA (mRNA) therapies, continues to grow, the need for precisely engineered nucleoside analogs has become paramount. This document, intended for researchers, chemists, and drug development professionals, elucidates the molecular rationale behind this compound's design, its synthesis, and its application. We will explore the distinct roles of its three core components: the 2-thiouridine base for enhanced biological function, the 2'-O-methyl group for nuclease resistance and binding affinity, and the 5'-O-DMT group for its essential role in automated solid-phase synthesis. This guide combines theoretical principles with practical, field-proven methodologies to serve as an authoritative resource for the scientific community.
The Strategic Imperative for Modified Nucleosides in Therapeutics
The therapeutic landscape is being reshaped by oligonucleotides that can modulate gene expression at the RNA level.[1] Synthetic biopolymers like ASOs and siRNAs are designed to bind with high specificity to target mRNA sequences, while synthetic mRNA itself has emerged as a powerful platform for vaccines and protein replacement therapies.[1][2]
However, unmodified oligonucleotides face significant hurdles in vivo, primarily rapid degradation by endogenous nucleases and potential stimulation of the innate immune system.[2][3] To overcome these limitations, chemical modifications are introduced to the nucleoside building blocks. These modifications are not arbitrary; they are strategic chemical alterations designed to enhance stability, improve binding affinity, increase therapeutic potency, and reduce off-target effects and immunogenicity.[][5] The compound 5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-2-thiouridine is a prime example of a highly functionalized monomer engineered to impart these desirable properties to a final oligonucleotide product.
Molecular Anatomy and Functional Rationale
The utility of this compound stems from the synergistic functions of its three key chemical moieties. Each component is introduced for a specific purpose, contributing to both the synthesis process and the final therapeutic properties of the oligonucleotide.
The 5'-O-(4,4'-Dimethoxytrityl) (DMT) Group: The Gatekeeper of Synthesis
The DMT group is a bulky, acid-labile protecting group attached to the 5'-hydroxyl of the ribose sugar.[6][7] Its primary role is to prevent this hydroxyl from reacting during the phosphitylation of the 3'-hydroxyl and to ensure that chain elongation occurs exclusively at the 5' position during solid-phase synthesis.[]
-
Expertise & Causality: The choice of the DMT group is strategic. Its lability under mild acidic conditions (e.g., 3% trichloroacetic acid in dichloromethane) allows for its quantitative removal at the start of each coupling cycle without causing premature cleavage of the growing oligonucleotide from the solid support or depurination of purine bases.[9][10] The release of the dimethoxytrityl cation, which has a characteristic orange color and strong absorbance at 495 nm, provides a real-time spectrophotometric method to monitor the coupling efficiency of the preceding cycle, a self-validating feature of the synthesis protocol.
The 2'-O-methyl (2'-OMe) Group: The Shield of Stability
The modification at the 2' position of the ribose is a cornerstone of second-generation antisense technology.[5] The replacement of the reactive 2'-hydroxyl group with a methyl ether (O-methyl) imparts several critical advantages.
-
Nuclease Resistance: The 2'-hydroxyl is a primary site for enzymatic hydrolysis by nucleases. The 2'-OMe modification sterically shields the adjacent phosphodiester linkage from nuclease attack, significantly increasing the oligonucleotide's half-life in biological fluids.[5][11]
-
Enhanced Binding Affinity: The 2'-OMe group locks the sugar pucker in a C3'-endo conformation, which is characteristic of A-form RNA helices.[5] This pre-organization reduces the entropic penalty of hybridization, leading to a more stable duplex with the target RNA. Each 2'-OMe modification can increase the melting temperature (Tm) of a duplex by approximately 1.3°C, enhancing target engagement and potency.[11]
The 2-thiouridine (s²U) Core: The Modulator of Biological Activity
Replacing the oxygen atom at the C2 position of the uridine base with sulfur creates 2-thiouridine. This subtle change has profound biological consequences, particularly in the context of mRNA therapeutics.
-
Immune Evasion: Unmodified single-stranded RNA can be recognized by innate immune sensors like Toll-like receptors (TLRs), triggering an inflammatory response that can degrade the RNA and cause adverse effects.[12][13] Pioneering work demonstrated that the incorporation of modified nucleosides, including 2-thiouridine, can ablate this TLR-mediated immune recognition, leading to reduced inflammatory signaling.[12][]
-
Enhanced Translation and Stability: The sulfur substitution alters the electronic properties and hydrogen bonding patterns of the base.[3] In therapeutic mRNA, this can lead to enhanced translation efficiency and increased protein production.[13] The modification also contributes to the thermal stability of the RNA structure, which is beneficial for manufacturing, storage, and in vivo persistence.[3] Furthermore, s²U has been shown to favor pairing with adenosine over guanosine, thereby increasing the fidelity of codon-anticodon interactions during translation.[15]
Physicochemical Properties and Analytical Characterization
Accurate characterization of the phosphoramidite building block is essential to ensure the fidelity and yield of oligonucleotide synthesis. A combination of chromatographic and spectroscopic techniques is employed for quality control.
| Property | Data | Source |
| Molecular Formula | C₃₁H₃₂N₂O₈ (for the protected nucleoside) | [16] |
| Molecular Weight | 560.59 g/mol (for the protected nucleoside) | [16] |
| Appearance | Typically a white to off-white foam or powder | General chemical knowledge |
| Solubility | Soluble in anhydrous acetonitrile, dichloromethane, pyridine | General chemical knowledge |
| Storage Conditions | Store as a powder under anhydrous conditions at -20°C to 4°C | [17] |
Analytical Methodologies
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary method for assessing the purity of the protected nucleoside and the final phosphoramidite.[18][19] A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., triethylammonium acetate) and an organic solvent (e.g., acetonitrile) is typically used to separate the main compound from any synthesis-related impurities.[20][21][22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
³¹P NMR: This is the definitive technique for confirming the successful phosphitylation of the 3'-hydroxyl group and assessing the purity of the final phosphoramidite. The phosphoramidite moiety gives a characteristic pair of signals (due to diastereomers at the chiral phosphorus center) around 149 ppm.[17] The absence of signals around 138-140 ppm confirms the lack of hydrolysis to the corresponding phosphite triester.[17]
-
¹H NMR: Provides structural confirmation of the entire molecule, showing characteristic peaks for the DMT group protons, the ribose protons (including the 2'-O-methyl group), and the 2-thiouracil base protons.[23][24]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition of the synthesized compound.[24]
Synthesis and Purification Protocol
The synthesis of 5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-2-thiouridine-3'-O-(β-cyanoethyl-N,N-diisopropylamino)phosphoramidite is a multi-step process requiring careful control of reaction conditions, particularly the exclusion of water. The following represents a generalized, validated protocol based on established methodologies for modified nucleoside synthesis.[15][23][25][26]
Step-by-Step Methodology
Step 1: 5'-Hydroxyl Protection with DMT-Chloride
-
Rationale: To selectively protect the primary 5'-hydroxyl group, leaving the 2' and 3' hydroxyls available for subsequent modification. Pyridine acts as a non-nucleophilic base and solvent.[23]
-
Procedure: a. Dry 2'-O-methyl-2-thiouridine by co-evaporation with anhydrous pyridine (3x). b. Dissolve the dried nucleoside in anhydrous pyridine under an inert atmosphere (Argon or Nitrogen). c. Add 4,4'-Dimethoxytrityl chloride (DMT-Cl, ~1.2 equivalents) portion-wise at room temperature. d. Stir the reaction for 12-24 hours, monitoring completion by TLC. e. Quench the reaction with methanol. f. Extract the product using a suitable organic solvent (e.g., dichloromethane or chloroform) and wash with aqueous sodium bicarbonate solution. g. Purify the crude product by silica gel column chromatography to yield 5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-2-thiouridine.
Step 2: 3'-Phosphitylation
-
Rationale: To introduce the reactive phosphoramidite moiety at the 3'-hydroxyl position. This is the final step to create the building block for the synthesizer. The diisopropylamino group is highly reactive towards the acidic activator used during coupling, while the cyanoethyl group protects the phosphorus from oxidation.[17][27]
-
Procedure: a. Dry the product from Step 1 by co-evaporation with anhydrous toluene. b. Dissolve the dried compound in anhydrous dichloromethane under an inert atmosphere. c. Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, ~2.0 equivalents). d. Cool the solution to 0°C and add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (~1.5 equivalents) dropwise. e. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by TLC. f. Quench with methanol and concentrate under reduced pressure. g. Purify the crude product rapidly via silica gel chromatography (pre-treated with triethylamine) to yield the final phosphoramidite. h. Confirm purity and identity using ³¹P NMR, ¹H NMR, and HRMS.
Application in Automated Solid-Phase Oligonucleotide Synthesis
The synthesized phosphoramidite is the key monomer used in automated DNA/RNA synthesizers. The synthesis proceeds in a cyclical fashion, with each cycle adding one nucleoside to the growing chain, which is covalently attached to a solid support (e.g., controlled pore glass, CPG).[27]
Protocol: The Detritylation Step
This step is critical for initiating a new round of chain elongation. Its success dictates the overall yield of the full-length product.
-
Objective: To quantitatively remove the 5'-DMT group from the terminal nucleoside of the growing chain, exposing the 5'-hydroxyl for the subsequent coupling reaction.
-
Reagents:
-
Anhydrous Acetonitrile (for washing).
-
Detritylation Solution: Typically 3% Trichloroacetic Acid (TCA) or 3-10% Dichloroacetic Acid (DCA) in an anhydrous solvent like Dichloromethane (DCM) or Toluene.[10]
-
-
Procedure (Automated Synthesizer): a. Pre-Wash: The synthesis column containing the solid-supported oligonucleotide is washed with anhydrous acetonitrile to remove residual reagents and moisture from the previous cycle. b. Detritylation: The detritylation solution is passed through the column for a programmed duration (e.g., 60-180 seconds).[10] The eluent, containing the cleaved DMT cation, turns a distinct orange color. The intensity of this color is measured by an in-line spectrophotometer to assess the efficiency of the previous coupling step. c. Post-Wash: The column is thoroughly washed with anhydrous acetonitrile to completely remove all traces of acid.
-
Self-Validation and Causality: This washing step is crucial. Any residual acid will neutralize the activator in the subsequent coupling step, preventing chain elongation and leading to failure sequences.[10] The choice between TCA and DCA is a balance; TCA is faster but carries a higher risk of depurination (especially of adenosine), while DCA is milder but requires a longer reaction time.[10] This choice is optimized based on the sequence and scale of the synthesis.
Conclusion
5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-2-thiouridine is a sophisticated and indispensable chemical tool. It represents a convergence of synthetic organic chemistry and molecular biology, providing a ready-to-use building block that addresses multiple challenges in oligonucleotide therapeutics simultaneously. The DMT group enables high-fidelity automated synthesis, the 2'-O-methyl modification provides essential stability against enzymatic degradation, and the 2-thiouridine core helps modulate the biological response to the therapeutic molecule. As the field of nucleic acid medicine advances, the design and application of such multi-functional monomers will continue to be a key driver of innovation, enabling the development of safer and more effective treatments for a wide range of diseases.
References
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Verma, S., & Eckstein, F. (2003). Novel phosphoramidite building blocks in synthesis and applications toward modified oligonucleotides. Current Organic Chemistry, 7(7), 643-662. [Link]
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Qin, S., et al. (2022). The Pivotal Role of Chemical Modifications in mRNA Therapeutics. Frontiers in Cell and Developmental Biology, 10, 901510. [Link]
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Gehrke, C. W., & Kuo, K. C. T. (Eds.). (1989). Analytical Methods for Major and Modified Nucleosides - HPLC, GC, MS, NMR, UV and FT-IR. Elsevier Science. [Link]
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Wikipedia. (n.d.). Nucleoside phosphoramidite. [Link]
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Leszczynska, G., et al. (2015). Chemical synthesis of the 5-taurinomethyl(-2-thio)uridine modified anticodon arm of the human mitochondrial tRNALeu(UUR) and tRNALys. Nucleic Acids Research, 43(18), 8940–8953. [Link]
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Radkov, A. (2022). Nucleoside analysis with high performance liquid chromatography (HPLC). protocols.io. [Link]
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Chan, C. T., et al. (2023). HPLC Analysis of tRNA-Derived Nucleosides. Current Protocols, 3, e789. [Link]
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Kumar, P., et al. (2006). 4,4'-Dimethoxytrityl group derived from secondary alcohols: are they removed slowly under acidic conditions? Nucleosides, Nucleotides & Nucleic Acids, 25(3), 351-356. [Link]
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Unknown. (n.d.). Synthesis of Modified Oligonucleotides for Site-Directed RNA Editing. eScholarship.org. [Link]
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PubChem. (n.d.). 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxythymidine-3'-(methyl-N,N-diisopropyl)phosphoramidite. [Link]
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Kumar, R. K., & Davis, D. R. (2000). Synthesis and properties of 2'-O-methyl-2-thiouridine and oligoribonucleotides containing 2'-O-methyl-2-thiouridine. Bioorganic & Medicinal Chemistry Letters, 10(15), 1641-1644. [Link]
- Integrated DNA Technologies. (2023).
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Wang, Y., et al. (2014). Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group. Current Protocols in Nucleic Acid Chemistry, 58, 1.29.1-1.29.13. [Link]
- Biosynth. (2023). 2'-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics.
- BOC Sciences. (n.d.).
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ResearchGate. (n.d.). Synthesis of X2‐phosphoramidite (5). DMTrCl: 4,4′‐dimethoxytrityl.... [Link]
- Wiley-VCH. (2021).
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Wikipedia. (n.d.). Dimethoxytrityl. [Link]
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BioHippo. (n.d.). 5'-O-(4,4'-Dimethoxytrityl)-2'-O-Methyl uridine. [Link]
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ResearchGate. (n.d.). Generic structure of 5 -O-(4,4 -dimethoxytrity1)-2 -O-(tert-butyldimethylsilyl) ribonucleoside 3. [Link]
- Usman, N., et al. (1987). Synthesis and characterization of N,O-protected ribophosphoesters for applications in oligonucleotide synthesis. Tetrahedron, 43(15), 3469-3479.
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J&K Scientific. (n.d.). 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine. [Link]
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Kumar, R. K., et al. (2003). Process development for the synthesis of 5'-O-(4,4'-dimethoxytrityl)-N2-isobutyryl-2'-O-(2-methoxyethyl)-guanosine--a potential precursor for the second generation antisense oligonucleotides: an improved process for the preparation of 2'-O-alkyl-2,6-diaminopurine riboside. Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 1327-1330. [Link]
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Physicochemical properties of 2'-O-methyl-2-thiouridine
An In-Depth Technical Guide to the Physicochemical Properties of 2'-O-methyl-2-thiouridine (s²Um)
Abstract
Modified nucleosides are fundamental to the structural diversity and functional capacity of RNA, playing critical roles in everything from tRNA decoding to the thermal stability of extremophile genomes. Among these, 2'-O-methyl-2-thiouridine (s²Um) is a fascinating dual-modification that imparts unique physicochemical properties essential for its biological functions and therapeutic potential. This guide provides a detailed exploration of s²Um, synthesizing data from nuclear magnetic resonance (NMR), UV-Vis spectroscopy, and thermodynamic studies. We will dissect the structural basis for its conformational rigidity, the thermodynamic consequences for RNA duplex stability, and the practical methodologies for its synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of s²Um's molecular behavior.
Introduction and Biological Significance
2'-O-methyl-2-thiouridine (s²Um) is a post-transcriptionally modified nucleoside found in the transfer RNA (tRNA) of thermophilic bacteria and archaea.[1] Its structure is unique, featuring two distinct modifications on the same uridine residue: a methyl group at the 2'-hydroxyl position of the ribose sugar and a sulfur atom replacing the oxygen at the C2 position of the uracil base.
These modifications are not merely decorative; they are critical for cellular function under extreme conditions. The 2-thio modification is known to enhance the stability of tRNA, while the 2'-O-methylation further rigidifies the sugar's conformation.[2][3] This dual modification contributes significantly to the thermal stability of tRNA, preventing its denaturation at high temperatures.[4] Functionally, s²Um, particularly when located at the wobble position of the tRNA anticodon, enhances codon recognition fidelity. It strongly favors pairing with adenosine (A) while destabilizing "wobble" pairing with guanosine (G), ensuring a more precise translation of the genetic code.[1][5] This heightened selectivity is a direct consequence of the unique electronic and steric properties conferred by the sulfur and methyl groups.
Molecular Structure and Conformational Dynamics
The key to s²Um's function lies in its distinct conformational preferences. Unlike the flexible ribose sugar in standard ribonucleosides, which exists in an equilibrium between C2'-endo and C3'-endo puckers, the ribose of s²Um is strongly biased towards the C3'-endo conformation.[2][6][7]
This preference is driven by two factors:
-
The 2'-O-methyl group: The bulky methyl group creates steric hindrance that disfavors the C2'-endo conformation, pushing the equilibrium towards C3'-endo.[3][8]
-
The 2-thio group: The larger van der Waals radius of sulfur compared to oxygen increases steric repulsion between the base and the 2'-hydroxyl group, further stabilizing the C3'-endo pucker.[2][3]
The C3'-endo conformation is the hallmark of A-form RNA helices. By "pre-organizing" the nucleoside into this conformation, s²Um reduces the entropic penalty of forming a duplex, a crucial factor in its thermodynamic stabilization of RNA.[5][9]
Synthesis and Characterization
The study and application of s²Um require its chemical synthesis and incorporation into oligonucleotides. This is typically achieved through phosphoramidite chemistry, a standard method for solid-phase oligonucleotide synthesis. A phosphoramidite building block of s²Um is first synthesized, which can then be used in automated synthesizers.[10]
Special care must be taken during the oxidation step. The thiocarbonyl group is sensitive to standard oxidizing agents like iodine, which can lead to desulfurization or other side reactions.[11] Milder oxidation conditions are therefore required to preserve the integrity of the 2-thio modification.[11]
Workflow: Post-Synthesis Characterization
Post-synthesis, the purity and identity of the s²Um-containing oligonucleotide must be rigorously verified.
Physicochemical Properties: A Quantitative View
The dual modifications of s²Um result in a unique set of physicochemical properties that are critical for its function.
| Property | Value / Description | Significance |
| Molecular Formula | C₁₀H₁₄N₂O₅S | Basic chemical identity.[12] |
| Molecular Weight | 274.29 g/mol | Used for mass spectrometry verification.[12] |
| Conformation | Strongly C3'-endo | Pre-organizes the strand for A-form duplex formation, reducing the entropic cost of binding.[2][13] |
| Base Pairing | High fidelity for Adenine (A) | Destabilizes U:G wobble pairs, increasing translational accuracy.[1] |
| Nuclease Resistance | Enhanced | The 2'-O-methyl group provides steric hindrance against many endo- and exonucleases, increasing oligonucleotide lifetime in biological systems.[14] |
| Lipophilicity | Increased relative to Uridine | While specific logP data for the monomer is scarce, modifications like 2'-O-methylation generally increase lipophilicity, which can influence cellular uptake.[15][16] |
Thermodynamic Stability of s²Um-Containing Duplexes
One of the most significant consequences of the s²Um modification is the enhanced thermal stability of RNA duplexes. This is quantified by the melting temperature (Tm), the temperature at which 50% of the duplex dissociates.
UV melting experiments have consistently shown that substituting a U:A base pair with an s²Um:A pair significantly increases the duplex Tm.[1][5] This stabilization is context-dependent but is a robust feature of the modification. In contrast, the incorporation of s²Um opposite a guanine residue leads to significant destabilization compared to a standard U:G wobble pair.[1]
| Duplex Context | Modification | ΔTm (°C) vs. Unmodified | Reference |
| RNA:RNA Duplex (s²Um:A) | Single s²U substitution | +11.7 °C | [17] |
| RNA:RNA Duplex (s²Um:A) | Fully modified strand | Thermally very stable (>96°C) | [18] |
| RNA:DNA Duplex (s²Um:A) | Single s²Um substitution | Increased stability | [1] |
| RNA:RNA Duplex (s²Um:G) | Single s²Um substitution | Much lower stability than U:G | [1] |
Note: ΔTm values are highly sequence- and buffer-dependent. The values presented are illustrative of the modification's effect.
Experimental Protocols
Protocol: Thermal Denaturation (Tm) Analysis by UV-Vis Spectroscopy
This protocol outlines the determination of the melting temperature of an s²Um-modified oligonucleotide hybridized to its complementary strand.
Objective: To determine the thermal stability (Tm) of an RNA duplex.[14]
Methodology:
-
Sample Preparation:
-
Anneal the s²Um-modified RNA oligonucleotide with its complementary RNA strand in a 1:1 molar ratio.
-
Use a buffer solution appropriate for nucleic acids, typically containing 100 mM NaCl, 10 mM sodium phosphate, and 0.1 mM EDTA, at a pH of 7.0.[19]
-
Prepare samples to a final duplex concentration of 2-4 µM.
-
-
Instrumentation:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
-
Measurement:
-
Place the sample cuvette in the spectrophotometer and allow it to equilibrate at a low starting temperature (e.g., 20°C).
-
Monitor the absorbance of the sample at 260 nm.
-
Increase the temperature in a slow, linear ramp (e.g., 0.5-1.0°C per minute) from the starting temperature to a high denaturation temperature (e.g., 95°C).[14]
-
Record the absorbance at each temperature interval.
-
-
Data Analysis:
-
Plot the absorbance at 260 nm as a function of temperature. This will generate a sigmoidal melting curve.
-
The melting temperature (Tm) is determined as the temperature corresponding to the maximum of the first derivative of this curve. This point represents the midpoint of the transition from double-stranded to single-stranded RNA.
-
Protocol: Mass Verification by MALDI-TOF Mass Spectrometry
Objective: To confirm the molecular weight of the synthesized s²Um-containing oligonucleotide.
Methodology:
-
Matrix Preparation:
-
Prepare a saturated solution of a suitable matrix, such as 3-hydroxypicolinic acid (3-HPA), in a 50:50 acetonitrile:water solution.
-
-
Sample Preparation:
-
Dilute the purified oligonucleotide sample to a concentration of approximately 10-20 pmol/µL in nuclease-free water.
-
-
Spotting:
-
On a MALDI target plate, spot 1 µL of the matrix solution and let it air dry slightly.
-
Spot 1 µL of the oligonucleotide sample directly onto the matrix spot.
-
Allow the co-crystallized spot to dry completely at room temperature.
-
-
Data Acquisition:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in negative-ion linear mode, which is optimal for oligonucleotides.
-
Calibrate the instrument using a known oligonucleotide standard of a similar mass range.
-
-
Data Analysis:
-
Compare the observed mass of the major peak [M-H]⁻ with the calculated theoretical mass of the s²Um-containing oligonucleotide. The values should agree within the instrument's mass accuracy tolerance.[11]
-
Conclusion for the Field
2'-O-methyl-2-thiouridine is a prime example of how subtle atomic substitutions can have profound effects on the physicochemical properties of macromolecules. Its ability to enforce a rigid C3'-endo conformation simultaneously enhances thermal stability and base-pairing fidelity. For drug development professionals, particularly in the field of antisense and siRNA therapeutics, s²Um offers a valuable tool. The combined benefits of enhanced duplex stability and intrinsic nuclease resistance from the 2'-O-methyl group make it an attractive modification for designing potent and durable oligonucleotide-based drugs.[10][14] Understanding the fundamental principles laid out in this guide—the interplay between structure, conformation, and thermodynamics—is essential for the rational design of next-generation RNA therapeutics.
References
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Shohda, K., et al. (2000). Synthesis and properties of 2'-O-methyl-2-thiouridine and oligoribonucleotides containing 2'-O-methyl-2-thiouridine. Bioorganic & Medicinal Chemistry Letters. [Link]
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Shohda, K., et al. (2000). Synthesis and properties of oligonucleotides containing 2′-O methyl-2-thiouridine. Nucleic Acids Symposium Series. [Link]
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Egli, M., et al. (2005). A Conformational Transition in the Structure of a 2′-Thiomethyl-Modified DNA Visualized at High Resolution. Angewandte Chemie. [Link]
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Varghese, R. T., & Sheng, J. (2015). Thermodynamic insights into 2-thiouridine-enhanced RNA hybridization. Nucleic Acids Research. [Link]
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Saha, M., & Pal, S. (2018). Effect of 2-thiouridine on RNA Conformation. arXiv. [Link]
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Stetsenko, D. A., et al. (2024). Influence of Combinations of Lipophilic and Phosphate Backbone Modifications on Cellular Uptake of Modified Oligonucleotides. Molecules. [Link]
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Shigi, N. (2014). Biosynthesis and functions of sulfur modifications in tRNA. Frontiers in Genetics. [Link]
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Kumar, R. K., & Davis, D. R. (1997). Synthesis and Studies on the Effect of 2-Thiouridine and 4-Thiouridine on Sugar Conformation and RNA Duplex Stability. Nucleic Acids Research. [Link]
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Stetsenko, D. A., et al. (2024). Influence of Combinations of Lipophilic and Phosphate Backbone Modifications on Cellular Uptake of Modified Oligonucleotides. PMC. [Link]
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Varghese, R. T., & Sheng, J. (2015). Thermodynamic insights into 2-thiouridine-enhanced RNA hybridization. Oxford Academic. [Link]
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Agris, P. F. (2015). Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function. PMC. [Link]
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Sochacka, E., et al. (2015). Chemical synthesis of the 5-taurinomethyl(-2-thio)uridine modified anticodon arm of the human mitochondrial tRNALeu(UUR) and tRNALys. PMC. [Link]
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Yokoyama, S., et al. (1979). 1H NMR studies on the conformational characteristics of 2-thiopyrimidine nucleotides found in transfer RNAs. PMC. [Link]
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Armengod, M. E., et al. (2014). 2-Thiouridine formation in Escherichia coli: a critical review. Journal of Bacteriology. [Link]
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Kirpekar, F., et al. (2000). Detection of pseudouridine and other modifications in tRNA by cyanoethylation and MALDI mass spectrometry. PMC. [Link]
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Stetsenko, D. A., et al. (2024). Influence of Combinations of Lipophilic and Phosphate Backbone Modifications on Cellular Uptake of Modified Oligonucleotides. ResearchGate. [Link]
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Stetsenko, D. A., et al. (2023). (PDF) Influence of Combinations of Lipophilic and Phosphate Backbone Modifications on Cellular Uptake of Modified Oligonucleotides. ResearchGate. [Link]
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Sipa, K., et al. (2007). Effect of base modifications on structure, thermodynamic stability, and gene silencing activity of short interfering RNA. PMC. [Link]
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Wikipedia. 2'-O-methylation. Wikipedia. [Link]
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Armengod, M. E., et al. (2019). Biosynthesis of Sulfur-Containing tRNA Modifications: A Comparison of Bacterial, Archaeal, and Eukaryotic Pathways. MDPI. [Link]
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Choi, J., et al. (2018). 2′-O-methylation in mRNA disrupts tRNA decoding during translation elongation. Nature Communications. [Link]
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Kumar, R. K., & Davis, D. R. (1997). Synthesis and studies on the effect of 2-thiouridine and 4-thiouridine on sugar conformation and RNA duplex stability. PMC. [Link]
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An In-depth Technical Guide to the Function of the 2'-O-methyl Group in Oligonucleotide Stability
Abstract
In the landscape of oligonucleotide therapeutics, chemical modifications are not merely advantageous; they are fundamental to clinical viability. Among the arsenal of modifications, the 2'-O-methyl (2'-OMe) group stands out for its profound impact on the stability and efficacy of oligonucleotide-based drugs, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). This guide provides a comprehensive exploration of the 2'-O-methyl modification, delving into its core functions, the mechanistic principles governing its effects, and the practical methodologies for its evaluation. We will dissect how this seemingly simple addition of a methyl group to the ribose sugar dramatically enhances nuclease resistance, modulates hybridization affinity, and influences the innate immune response, thereby offering a critical tool for the rational design of next-generation nucleic acid therapeutics.
Introduction: The Imperative for Chemical Modification in Oligonucleotide Therapeutics
Unmodified oligonucleotides are inherently fragile in biological systems, rapidly degraded by a ubiquitous army of nucleases. This enzymatic onslaught renders them ineffective for most therapeutic applications, which demand sustained presence and activity. To overcome this critical limitation, a variety of chemical modifications have been developed to bolster their stability. These modifications can be broadly categorized into alterations of the phosphate backbone, the sugar moiety, and the nucleobases themselves.
The 2'-O-methyl modification, a second-generation advancement, involves the addition of a methyl group to the 2'-hydroxyl of the ribose sugar.[1] This modification is a cornerstone of modern oligonucleotide design, often used in conjunction with other modifications like the phosphorothioate (PS) backbone to create a synergistic effect of enhanced stability and improved therapeutic index.[1][2]
The Multifaceted Role of the 2'-O-Methyl Group
The introduction of a 2'-O-methyl group imparts several crucial properties to an oligonucleotide, each contributing to its overall stability and therapeutic potential.
Enhanced Nuclease Resistance: A Shield Against Degradation
The primary and most celebrated function of the 2'-O-methyl group is its ability to confer significant resistance to nuclease degradation.[3][] Nucleases, particularly ribonucleases (RNases), often recognize and cleave phosphodiester bonds adjacent to a 2'-hydroxyl group. The methylation of this group provides a steric hindrance, effectively blocking the enzymatic machinery from accessing the cleavage site.[5] This protection is critical for in vivo applications where oligonucleotides are exposed to a high concentration of nucleases in serum and within cells.[6]
The combination of 2'-O-methyl modifications with a phosphorothioate backbone, where a non-bridging oxygen in the phosphate linkage is replaced by sulfur, creates a highly robust oligonucleotide that can withstand enzymatic attack for extended periods.[3][7] While phosphorothioates alone provide substantial nuclease resistance, the addition of 2'-O-methyl groups can further enhance this effect and mitigate some of the non-specific protein binding and potential toxicity associated with PS-only oligonucleotides.[1][7]
Mechanism of Nuclease Resistance
Caption: A generalized workflow for the synthesis and stability evaluation of 2'-O-methylated oligonucleotides.
Experimental Protocols for Stability Assessment
To empirically validate the stabilizing effects of the 2'-O-methyl modification, a series of well-defined experimental protocols are essential.
Protocol for Nuclease Degradation Assay
This protocol provides a method to assess the stability of oligonucleotides in the presence of serum, which contains a complex mixture of nucleases.
Materials:
-
2'-O-methylated and unmodified control oligonucleotides (resuspended in nuclease-free water to a stock concentration of 200 µM).
-
Fetal Bovine Serum (FBS).
-
Nuclease-free water.
-
1.5 mL microcentrifuge tubes.
-
Loading buffer (e.g., formamide with 0.5x TBE).
-
Polyacrylamide gel (e.g., 10-20%, denaturing).
-
Gel electrophoresis system and power supply.
-
Nucleic acid stain (e.g., SYBR Gold).
-
Gel imaging system.
Methodology:
-
Reaction Setup: For each time point (e.g., 0, 1, 4, 8, 24 hours), combine 6 µL of the 2 µM working solution of the oligonucleotide with 6 µL of FBS in a microcentrifuge tube. [8]2. Incubation: Incubate the reactions at 37°C for the designated time points.
-
Sample Preparation for Electrophoresis: At the end of each incubation period, stop the reaction by adding 12 µL of loading buffer. [8]4. Denaturation: Heat the samples at 65°C for 6 minutes, then immediately transfer to ice for 5 minutes. [8]5. Gel Electrophoresis: Load the samples onto the polyacrylamide gel and run at a constant voltage (e.g., 100 V) for an appropriate duration (e.g., 80 minutes). [8]6. Staining and Visualization: Stain the gel with a nucleic acid stain and visualize using a gel imaging system.
-
Analysis: Compare the intensity of the full-length oligonucleotide band at different time points for the modified and unmodified sequences. The disappearance of the band over time indicates degradation.
Protocol for Thermal Melt Analysis (Tm Determination)
This protocol outlines the determination of the melting temperature of an oligonucleotide duplex using a UV-Vis spectrophotometer with a temperature controller.
Materials:
-
2'-O-methylated oligonucleotide and its complementary strand (resuspended in nuclease-free water).
-
Annealing buffer (e.g., 10 mM sodium phosphate, 150 mM NaCl, pH 7.0). [9]* UV-Vis spectrophotometer with a thermostatted cell holder.
-
Quartz cuvettes.
Methodology:
-
Duplex Formation: Combine equimolar amounts of the oligonucleotide and its complement in annealing buffer to the desired final concentration (e.g., 1 µM).
-
Annealing: Heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper duplex formation. [10]3. Spectrophotometer Setup: Place the annealed duplex solution in a quartz cuvette and place it in the spectrophotometer.
-
Data Acquisition: Monitor the absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C). [9]5. Tm Calculation: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This is determined by finding the maximum of the first derivative of the melting curve.
Conclusion and Future Perspectives
The 2'-O-methyl modification is a powerful and versatile tool in the design of oligonucleotide therapeutics. Its ability to confer nuclease resistance, enhance binding affinity, and modulate the innate immune response has been instrumental in the development of several approved and investigational drugs. [2][11]As our understanding of the intricate interplay between chemical modifications and biological systems deepens, we can anticipate the development of even more sophisticated and effective oligonucleotide-based therapies. The continued exploration of novel 2'-O-modifications and their strategic placement within an oligonucleotide will undoubtedly pave the way for next-generation therapeutics with improved safety and efficacy profiles.
References
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Synoligo. (2025, January 4). Nuclease Resistance Modifications. Retrieved from [Link]
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Mishra, S., & Pandey, V. N. (2014). Interplay of LNA and 2'-O-methyl RNA in the structure and thermodynamics of RNA hybrid systems: a molecular dynamics study using the revised AMBER force field and comparison with experimental results. Biochemistry, 53(10), 1637–1651. [Link]
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Iversen, P. L., & Gleave, M. E. (2000). 2'-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro. Nucleic Acids Research, 28(14), 2732–2739. [Link]
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Semantic Scholar. (n.d.). Effects of 2′-O-Modifications on RNA Duplex Stability. Retrieved from [Link]
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Iyer, R. P., Yu, D., & Agrawal, S. (1995). Synthesis and hybridization properties of oligonucleotides containing 2'-O-modified ribonucleotides. Nucleic Acids Research, 23(22), 4499–4505. [Link]
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Amerigo Scientific. (n.d.). 2' & 3' -O-Methyl RNA Synthesis. Retrieved from [Link]
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Lönnberg, H. (2017). Synthesis of Aminoglycoside-2′-O-Methyl Oligoribonucleotide Fusions. Molecules, 22(12), 2097. [Link]
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Jung, S., et al. (2020). Oligoribonucleotides with 2′-O-ribose methylation activate TLR8. ResearchGate. Retrieved from [Link]
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Kimsey, I. J., et al. (2018). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic Acids Research, 46(12), 6296–6307. [Link]
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Biosynthesis. (2023, August 7). 2'-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics. Retrieved from [Link]
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Abdelaal, E., et al. (2024). Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes. Journal of Visualized Experiments, (198), e65509. [Link]
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Mishra, S., & Pandey, V. N. (2014). Understanding the effect of locked nucleic acid and 2'-O-methyl modification on the hybridization thermodynamics of a miRNA-mRNA pair in the presence and absence of AfPiwi protein. Biochemistry, 53(10), 1637–1651. [Link]
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Di J., et al. (2024). Sequence- and Structure-Dependent Cytotoxicity of Phosphorothioate and 2'-O-Methyl Modified Single-Stranded Oligonucleotides. ResearchGate. Retrieved from [Link]
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Hamm, S., et al. (2010). 2′-O-Methylation within Bacterial RNA Acts as Suppressor of TLR7/TLR8 Activation in Human Innate Immune Cells. PLoS ONE, 5(10), e13680. [Link]
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Roberts, T. C., et al. (2016). RNA therapeutics: Beyond RNA interference and antisense oligonucleotides. Pharmacology & Therapeutics, 164, 137–149. [Link]
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Rimbach, K., et al. (2017). Identification of an optimized 2′-O-methylated trinucleotide RNA motif inhibiting Toll-like receptors 7 and 8. RNA, 23(3), 324–334. [Link]
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Durbin, A. F., et al. (2018). Double methylation of tRNA-U54 to 2′-O-methylthymidine (Tm) synergistically decreases immune response by Toll-like receptor 7. Nucleic Acids Research, 46(18), 9675–9685. [Link]
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Østergaard, M. E., et al. (2018). Effect of 2′-O-methyl/thiophosphonoacetate-modified antisense oligonucleotides on huntingtin expression in patient-derived cells. Nucleic Acid Therapeutics, 28(4), 213–220. [Link]
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Tedeschi, N. D., et al. (2000). Structural properties of DNA:RNA duplexes containing 2′-O-methyl and 2′-S-methyl substitutions: a molecular dynamics investigation. Nucleic Acids Research, 28(13), 2575–2585. [Link]
-
Creative Biolabs. (n.d.). DNA/2'-O-Methyl RNA Chimera Modification Service. Retrieved from [Link]
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Mingaleeva, R., et al. (2023). Development of 2′-O-Methyl and LNA Antisense Oligonucleotides for SMN2 Splicing Correction in SMA Cells. International Journal of Molecular Sciences, 24(22), 16405. [Link]
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Motorin, Y., & Helm, M. (2011). Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions. International Journal of Molecular Sciences, 12(9), 6046–6059. [Link]
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Jackson, A. L., & Linsley, P. S. (2010). Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media. RNA, 16(12), 2534–2538. [Link]
-
Ayadi, L., et al. (2019). RNA 2′-O-Methylation (Nm) Modification in Human Diseases. International Journal of Molecular Sciences, 20(17), 4083. [Link]
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Eigenbrod, T., & Dalpke, A. H. (2019). RNA Modifications Modulate Activation of Innate Toll-Like Receptors. Journal of Innate Immunity, 11(3), 209–220. [Link]
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Jackson, A. L., et al. (2006). Small interfering RNAs containing full 2′-O-methylribonucleotide-modified sense strands display Argonaute2/eIF2C2-dependent activity. RNA, 12(7), 1197–1205. [Link]
-
Masaki, Y., et al. (2018). Application of 2′-O-(2-N-Methylcarbamoylethyl) Nucleotides in RNase H-Dependent Antisense Oligonucleotides. Nucleic Acid Therapeutics, 28(5), 303–310. [Link]
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Zhang, H., et al. (2021). Molecular mechanism of RNase R substrate sensitivity for RNA ribose methylation. Nucleic Acids Research, 49(8), 4684–4697. [Link]
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Oligonucleotide Therapeutics Society. (n.d.). Application of 2'-O-(2-N-Methylcarbamoylethyl) Nucleotides in RNase H-Dependent Antisense Oligonucleotides. Retrieved from [Link]
-
TA Instruments. (n.d.). Rapid Thermal Stability Screening of Oligonucleotides Using the TA Instruments RS-DSC. Retrieved from [Link]
-
ResearchGate. (2024, March 26). (PDF) 2'-O-Methylation (Nm) in RNA: Progress, Challenges, and Future Directions. Retrieved from [Link]
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Brown, T., et al. (2004). Monitoring denaturation behaviour and comparative stability of DNA triple helices using oligonucleotide± gold nanoparticle conjugates. Nucleic Acids Research, 32(12), 3669–3675. [Link]
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Erales, J., & Marchand, V. (2018). 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation?. Genes, 9(10), 493. [Link]
-
Bio-Synthesis. (2014, June 25). Melting Temperature (Tm) Calculation for BNA Oligonucleotides. Retrieved from [Link]
-
Protheragen. (n.d.). Stability Testing of Oligonucleotide Drugs. Retrieved from [Link]
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A Technical Guide to the Spectral Properties of 5'-O-DMT-2'-O-methyl-2-thiouridine: A Cornerstone for Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Modified Nucleosides in Therapeutic Oligonucleotides
The landscape of modern therapeutics is increasingly shaped by the development of oligonucleotide-based drugs. These synthetic strands of nucleic acids offer the potential to target diseases at their genetic roots. Central to the success of these therapies is the use of chemically modified nucleosides, which enhance stability, binding affinity, and nuclease resistance. Among these, 5'-O-DMT-2'-O-methyl-2-thiouridine stands out as a key building block. Its unique combination of a 5'-O-dimethoxytrityl (DMT) protecting group, a 2'-O-methyl modification, and a 2-thiouracil base imparts desirable properties to synthetic RNA.
This in-depth technical guide provides a comprehensive overview of the spectral properties of 5'-O-DMT-2'-O-methyl-2-thiouridine, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). As a Senior Application Scientist, the aim is to not only present the data but also to explain the underlying principles and experimental considerations, empowering researchers to confidently characterize this vital compound.
Molecular Structure and Key Modifications
Understanding the spectral data begins with a clear picture of the molecule's structure. Three key modifications distinguish this compound from a standard uridine nucleoside:
-
5'-O-Dimethoxytrityl (DMT) Group: A bulky, acid-labile protecting group attached to the 5'-hydroxyl of the ribose sugar. This group is essential for solid-phase oligonucleotide synthesis, as it allows for the stepwise addition of nucleotide monomers.[1] Its presence is a dominant feature in the NMR spectrum.
-
2'-O-methyl Group: The methylation of the 2'-hydroxyl group of the ribose enhances the nuclease resistance of the resulting oligonucleotide and favors an A-form helical conformation, which can increase binding affinity to target RNA.[2]
-
2-thiouridine Base: The replacement of the oxygen atom at the C2 position of the uracil base with a sulfur atom. This modification is known to stabilize U:A base pairs and can influence the conformational properties of the sugar pucker.[2][3]
Below is a diagram illustrating the chemical structure of 5'-O-DMT-2'-O-methyl-2-thiouridine.
Caption: Chemical structure of 5'-O-DMT-2'-O-methyl-2-thiouridine.
Mass Spectrometry Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for the characterization of modified nucleosides due to its soft ionization nature, which minimizes fragmentation and allows for the accurate determination of the molecular weight.
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve a small amount of 5'-O-DMT-2'-O-methyl-2-thiouridine in a suitable solvent such as acetonitrile or methanol at a concentration of approximately 10-50 µM.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.
-
Ionization Mode: Positive ion mode is typically preferred for the analysis of DMT-containing nucleosides, as the DMT group can readily be protonated.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range to detect the protonated molecule [M+H]⁺.
Expected Mass Spectrum and Fragmentation Pattern
The calculated monoisotopic mass of 5'-O-DMT-2'-O-methyl-2-thiouridine (C₃₁H₃₄N₂O₇S) is approximately 594.21 g/mol . Therefore, the primary ion observed in the positive ion mode ESI-MS spectrum will be the protonated molecule [M+H]⁺ at an m/z of approximately 595.22.
Tandem mass spectrometry (MS/MS) can be employed to further confirm the structure by analyzing the fragmentation pattern. The most characteristic fragmentation is the cleavage of the glycosidic bond and the loss of the DMT group.[4]
Table 1: Predicted Major Ions in ESI-MS and MS/MS of 5'-O-DMT-2'-O-methyl-2-thiouridine
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | C₃₁H₃₅N₂O₇S⁺ | 595.22 | Protonated molecular ion |
| [M-DMT]⁺ | C₁₀H₁₃N₂O₇S⁺ | 293.05 | Loss of the DMT group (C₂₁H₁₉O₂) |
| [DMT]⁺ | C₂₁H₁₉O₂⁺ | 303.14 | The dimethoxytrityl cation |
| [Base+H]⁺ | C₅H₅N₂OS⁺ | 141.01 | Protonated 2-thiouracil base |
The following diagram illustrates the primary fragmentation pathway.
Caption: Key fragmentation pathways in ESI-MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the detailed structural elucidation of modified nucleosides, providing information about the connectivity and spatial arrangement of atoms.[5] For 5'-O-DMT-2'-O-methyl-2-thiouridine, ¹H, ¹³C, and ³¹P NMR (if in phosphoramidite form) are particularly informative.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃CN). The choice of solvent can affect the chemical shifts.
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve good resolution of the complex proton and carbon spectra.
-
Experiments:
-
¹H NMR: Provides information on the number and environment of protons.
-
¹³C NMR: Provides information on the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, aiding in the complete assignment of the spectra.
-
³¹P NMR: If the compound is a phosphoramidite, this experiment is crucial for assessing its purity and identity.
-
¹H NMR Spectral Data Interpretation
The ¹H NMR spectrum of 5'-O-DMT-2'-O-methyl-2-thiouridine is complex but can be divided into distinct regions corresponding to the different parts of the molecule.
Table 2: Expected ¹H NMR Chemical Shift Ranges
| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| DMT-Aromatic | 6.8 - 7.5 | m | Multiple overlapping signals from the phenyl and methoxy-substituted phenyl rings. |
| DMT-OCH₃ | ~3.8 | s | A sharp singlet corresponding to the two methoxy groups on the DMT moiety. |
| H6 (Uracil) | 7.5 - 8.0 | d | Doublet due to coupling with H5. |
| H5 (Uracil) | 5.5 - 6.0 | d | Doublet due to coupling with H6. |
| H1' (Ribose) | ~6.0 | d | Anomeric proton, its coupling constant provides information about the sugar pucker. |
| H2', H3', H4' | 4.0 - 4.5 | m | Overlapping multiplets from the ribose ring. |
| H5', H5'' | 3.3 - 3.6 | m | Protons on the C5' of the ribose. |
| 2'-OCH₃ | ~3.5 | s | A characteristic singlet for the 2'-O-methyl group. |
| NH (Uracil) | 10.0 - 12.0 | br s | Broad singlet, may not be observed in all deuterated solvents. |
¹³C NMR Spectral Data Interpretation
The ¹³C NMR spectrum provides complementary information to the ¹H NMR, showing the chemical environments of the carbon atoms.
Table 3: Expected ¹³C NMR Chemical Shift Ranges
| Carbon(s) | Expected Chemical Shift (ppm) | Notes |
| C=S (C2 Uracil) | 175 - 185 | Thione carbon, significantly downfield. |
| C=O (C4 Uracil) | 160 - 165 | Carbonyl carbon. |
| DMT-Aromatic | 113 - 160 | Multiple signals from the aromatic rings of the DMT group. |
| C6 (Uracil) | 140 - 145 | |
| C5 (Uracil) | 100 - 105 | |
| C1' (Ribose) | 85 - 90 | Anomeric carbon. |
| C2', C3', C4' | 70 - 85 | Ribose ring carbons. |
| C5' (Ribose) | 60 - 65 | |
| DMT-OCH₃ | ~55 | Methoxy carbons of the DMT group. |
| 2'-OCH₃ | 58 - 62 | 2'-O-methyl carbon. |
³¹P NMR for the Phosphoramidite Form
When 5'-O-DMT-2'-O-methyl-2-thiouridine is converted to its phosphoramidite derivative for use in oligonucleotide synthesis, ³¹P NMR becomes a critical quality control tool. The phosphoramidite moiety introduces a chiral phosphorus center, often resulting in two closely spaced signals for the diastereomers.
-
Expected Chemical Shift: The ³¹P signal for a phosphoramidite typically appears in the range of 145 - 155 ppm .
-
Impurities: Oxidized phosphoramidites (P(V) species) will show signals in a different region, typically between -10 and 20 ppm. The absence of signals in this region is an indicator of high purity.
The following diagram outlines the general workflow for the spectral analysis of 5'-O-DMT-2'-O-methyl-2-thiouridine.
Caption: Workflow for spectral characterization.
Conclusion
The comprehensive spectral analysis of 5'-O-DMT-2'-O-methyl-2-thiouridine using Mass Spectrometry and NMR spectroscopy is fundamental for ensuring its identity, purity, and suitability for the synthesis of high-quality therapeutic oligonucleotides. This guide provides the foundational knowledge and expected spectral data to aid researchers in this critical characterization process. By understanding the characteristic signals and fragmentation patterns, scientists can confidently verify the integrity of this essential building block, ultimately contributing to the advancement of oligonucleotide-based therapeutics.
References
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Kumar, R. K., & Davis, D. R. (1997). Synthesis and studies on the effect of 2-thiouridine and 4-thiouridine on sugar conformation and RNA duplex stability. Nucleic Acids Research, 25(6), 1272–1280. [Link]
-
Larsen, A. T., Fahrenbach, A. C., Sheng, J., Pian, J., & Szostak, J. W. (2015). Thermodynamic insights into 2-thiouridine-enhanced RNA hybridization. Nucleic Acids Research, 43(16), 7675–7687. [Link]
-
Magritek. (2023). Phosphoramidite compound identification and impurity control by Benchtop NMR. [Link]
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Ni, Z. J., & Wagner, D. (1996). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40. [Link]
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ResearchGate. (n.d.). Why is DMT protection 5'OH specific?[Link]
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A Senior Application Scientist's Guide to the Biological Significance of Thiolated Pyrimidines in mRNA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiolated pyrimidines, particularly 2-thiouridine (s²U) and 4-thiouridine (s⁴U), are naturally occurring modifications within RNA that have profound implications for gene expression and cellular function. While extensively studied in transfer RNA (tRNA), their presence and roles in messenger RNA (mRNA) are emerging as a critical layer of epitranscriptomic regulation. This guide provides a comprehensive technical overview of the biosynthesis, function, and biological significance of these modifications in mRNA. We delve into their impact on translational fidelity and efficiency, their role in cellular stress responses, and their potential as therapeutic targets. Furthermore, we provide detailed, field-proven methodologies for their detection and analysis, equipping researchers with the knowledge to explore this dynamic area of RNA biology.
Introduction: The Emergence of Thiolated Pyrimidines in the mRNA Landscape
For decades, the central dogma has been refined by the discovery of a vast array of chemical modifications to RNA, collectively known as the epitranscriptome. Among these, thiolation—the substitution of an oxygen atom with a sulfur atom—imparts unique chemical and structural properties to the nucleoside. The two primary thiolated pyrimidines found in RNA are 2-thiouridine (s²U) and 4-thiouridine (s⁴U).
While the role of s²U at the wobble position of tRNA anticodons is well-established for ensuring translational accuracy, its significance and that of its isomer, s⁴U, in mRNA is a more recent area of intense investigation.[1] These modifications are not mere decorations; they are functional elements that can dictate the stability, structure, and translational fate of an mRNA molecule.[2][3] This guide will illuminate the knowns and unknowns of mRNA pyrimidine thiolation, providing both foundational knowledge and practical insights for researchers in basic science and drug development.
Biosynthesis: The Enzymatic Forging of a Thiol Bond
The incorporation of sulfur into uridine is a highly regulated, multi-step enzymatic process. Although the pathways are best characterized for tRNA, the core machinery provides a blueprint for understanding mRNA thiolation. The synthesis of 2-thiouridine, for instance, is a conserved process from bacteria to humans and involves a complex interplay of sulfur-donating enzymes and tRNA-modifying enzymes.[1][4]
In eukaryotes, the cytosolic biosynthesis of s²U is catalyzed by a protein complex (Ncs6/Ncs2 in yeast; Ctu1/Ctu2 in humans) and is dependent on an iron-sulfur [4Fe-4S] cluster.[5][6] The process begins with cysteine desulfurases, which mobilize sulfur from L-cysteine.[7] This activated sulfur is then transferred via a cascade of sulfur-carrier proteins to the target uridine in the RNA substrate.[4] While this pathway is well-documented for tRNA, it is highly probable that a similar or overlapping enzymatic system is responsible for modifying mRNA.
The biosynthesis of 4-thiouridine in native cellular mRNA is less understood, though its utility as a metabolic label has made its incorporation pathways a subject of great interest.[8] Cells readily take up exogenous 4-thiouridine and convert it into 4-thiouridine triphosphate (s⁴UTP), which is then incorporated into newly transcribed RNA by RNA polymerases.[9]
Figure 2: Workflow for Thiol(SH)-linked Alkylation for Metabolic Sequencing (SLAM-seq).
Detailed Protocol: SLAM-seq for Nascent Transcript Analysis
Self-Validation and Causality: This protocol includes critical controls. The "no s⁴U" control is essential to establish the background T>C error rate of your sequencing workflow. The viability assay ensures that the s⁴U concentration used is not cytotoxic, which could otherwise confound gene expression results.
-
Determine Optimal s⁴U Concentration (Self-Validation Step):
-
Rationale: High concentrations of s⁴U can be toxic and may induce a stress response, altering normal transcription. [10]It is critical to use the lowest concentration that provides a robust signal.
-
Procedure: Seed cells of interest and treat with a range of s⁴U concentrations (e.g., 10 µM to 200 µM) for the intended duration of your experiment. Perform a cell viability assay (e.g., CellTiter-Glo®). Select the highest concentration that does not significantly impact viability for subsequent experiments. [11]
-
-
Metabolic Labeling:
-
Procedure: Culture cells to 50-80% confluency. Replace the medium with fresh medium containing the pre-determined optimal concentration of s⁴U (e.g., 100 µM for mESCs). [11][12]Incubate for the desired pulse duration (e.g., 2 hours for anabolic kinetics). [13]Crucially, protect s⁴U solutions from light. [11] * Control: Prepare a parallel culture treated with vehicle (e.g., water or DMSO) only. This "no s⁴U" sample is vital for downstream bioinformatics to determine the background sequencing error rate. [14]
-
-
Total RNA Isolation:
-
Procedure: Lyse cells directly on the plate using TRIzol or a similar reagent and proceed with a standard RNA extraction protocol (e.g., phenol-chloroform extraction followed by isopropanol precipitation). Ensure high-quality, intact RNA is obtained (RIN > 9).
-
-
Alkylation with Iodoacetamide (IAA):
-
Rationale: IAA covalently attaches a carboxyamidomethyl group to the sulfur atom of s⁴U, creating the adduct that induces T>C transitions during reverse transcription. [13] * Procedure:
-
To 5 µg of total RNA in 85 µl of RNase-free water, add 10 µl of 10x PBS.
-
Add 5 µl of a freshly prepared 100 mM IAA solution (in water).
-
Incubate at 50°C for 15 minutes in the dark.
-
Purify the RNA using a suitable clean-up kit (e.g., RNA Clean & Concentrator).
-
-
-
Library Preparation and Sequencing:
-
Bioinformatic Analysis:
-
Procedure:
-
Align sequencing reads to the reference genome.
-
Use specialized software (e.g., slam-dunk) to analyze the aligned files. The software will count T>C conversions in reads from the s⁴U-treated samples.
-
Subtract the background T>C rate determined from the "no s⁴U" control. The remaining T>C-containing reads represent the nascent transcriptome.
-
-
Quantitative Data Presentation
The output of a SLAM-seq experiment can be used to compare the effects of a treatment on both newly synthesized (nascent) and total RNA levels, providing deeper insights than standard RNA-seq.
Table 1: Example Data from a SLAM-seq Anabolic Kinetics Experiment
| Gene | Condition | Timepoint | Nascent RNA (Log Fold Change) | Total RNA (Log Fold Change) |
| Gene A | Treatment | 2 hr | 2.5 | 1.2 |
| Gene B | Treatment | 2 hr | 0.8 | 0.9 |
| Gene C | Treatment | 2 hr | -1.5 | -0.3 |
Data is hypothetical, based on principles described in Lexogen's SLAMseq application note.[13]
Interpretation:
-
Gene A: The treatment strongly induces new transcription (high nascent LFC), which is beginning to be reflected in the total mRNA pool.
-
Gene B: The treatment has a modest effect on both new transcription and total mRNA levels.
-
Gene C: The treatment rapidly represses transcription (negative nascent LFC), but the total mRNA level has not yet significantly decreased due to the pre-existing stability of the transcript.
Implications in Disease and Therapeutics
The fundamental roles of thiolated pyrimidines in ensuring translational fidelity and responding to cellular stress make their dysregulation a potential factor in various diseases.
-
Cancer: Altered tRNA modification profiles are a known hallmark of cancer, contributing to the selective translation of proliferation-promoting transcripts. It is plausible that aberrant mRNA thiolation could similarly contribute to oncogenesis by altering the stability or translation of key oncogenes or tumor suppressors.
-
Metabolic Disorders: Given the link between tRNA thiolation and cellular metabolism, defects in these pathways could impact metabolic health. [15]* Drug Development: Thiolated pyrimidine analogues themselves are a class of therapeutic agents. [16][17][18]For example, 5-Fluorouracil, a pyrimidine analogue, is a widely used chemotherapy drug. [18]The unique chemistry of thiolated pyrimidines can be exploited for developing novel antivirals, antibacterials, and anticancer drugs. [19][20]Furthermore, understanding how these modifications affect the stability and translation of therapeutic mRNAs is critical for the design of next-generation RNA vaccines and therapeutics. [21]For instance, incorporating modified nucleosides like s²U could enhance the translational output and reduce the immunogenicity of a therapeutic mRNA.
Future Directions and Unanswered Questions
The study of thiolated pyrimidines in mRNA is still in its early stages. Key questions remain:
-
What is the full enzymatic machinery responsible for endogenous mRNA thiolation?
-
What is the prevalence and distribution of s²U and s⁴U across the transcriptome?
-
How does mRNA thiolation dynamically change in response to different cellular signals or disease states?
-
Can we therapeutically target the enzymes that add or remove these modifications?
Answering these questions will require the development of new chemical and sequencing tools and will undoubtedly open new avenues for understanding gene regulation and developing novel therapies.
Conclusion
Thiolated pyrimidines are not passive components of mRNA but are active regulators of its lifecycle. From fine-tuning the intricate dance of the ribosome during translation to modulating mRNA stability and responding to cellular stress, these sulfur-containing nucleosides add a critical layer of complexity to the epitranscriptome. The methodologies outlined in this guide, particularly SLAM-seq, provide a robust framework for researchers to explore this exciting frontier. As we continue to unravel the biological significance of these modifications, we move closer to a more complete understanding of gene expression and open new possibilities for therapeutic intervention in a wide range of human diseases.
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Herzog, V.A., Reichholf, B., Neumann, T., et al. (2017). Thiol-linked alkylation for the metabolic sequencing of RNA (SLAMseq). Protocols.io. [Link]
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Lexogen GmbH. (n.d.). SLAMseq: High-Throughput Metabolic Sequencing of RNA. Lexogen. [Link]
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Vazquez-Arango, P., Burge, C.B. (2021). The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes. PLoS One. [Link]
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Matsushima, W., Herzog, V.A., Neumann, T., et al. (2020). Sequencing cell type-specific transcriptomes with SLAM-ITseq. Nature Protocols. [Link]
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Okuda, H., Nishizawa, S., O'Donoghue, P., et al. (2021). Development and Comparison of 4-Thiouridine to Cytidine Base Conversion Reaction. ACS Omega. [Link]
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Vazquez-Arango, P., Burge, C.B. (2021). The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes. PubMed. [Link]
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Duffy, E.E., Rutenberg-Schoenberg, M., Stark, C.D., et al. (2015). Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine. Journal of Visualized Experiments. [Link]
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RNA-Seq Blog. (2017). SLAM-seq – Thiol-linked alkylation for the metabolic sequencing of RNA. RNA-Seq Blog. [Link]
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Tsolaki, E., Markopoulou, A., Varela, A., et al. (2021). Thio-substituted derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol as antiproliferative agents. PubMed. [Link]
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Agris, P.F., Narendran, A., Sarachan, K., et al. (2018). The Role of RNA Modifications in Translational Fidelity. Annual Review of Biochemistry. [Link]
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Burger, K., Mühl, B., Kellner, M., et al. (2013). 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response. RNA Biology. [Link]
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Pasternak, A., Pasternak, K., Wengel, J., et al. (2011). The chemical synthesis of LNA-2-thiouridine and it's influence on stability and selectivity of oligonucleotide binding to RNA. Nucleic Acids Research. [Link]
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Kavitha, S., Ghorpade, V., Latha, D. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal. [Link]
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Bonin, P.M., Cicmil, A., Valerio, Z., et al. (2023). The thiolation of uridine 34 in tRNA, which controls protein translation, depends on a [4Fe-4S] cluster in the archaeum Methanococcus maripaludis. Nature Communications. [Link]
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Lipsett, M.N. (1966). RNA thiolase: the enzymatic transfer of sulfur from cysteine to sRNA in Escherichia coli extracts. Proceedings of the National Academy of Sciences of the United States of America. [Link]
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Gola, K., Giefing, C., Spitale, R.C., et al. (2022). Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling. RSC Chemical Biology. [Link]
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Sierzputowska-Gracz, H., Sochacka, E., Malkiewicz, A., et al. (1987). Synthesis and studies on the effect of 2-thiouridine and 4-thiouridine on sugar conformation and RNA duplex stability. Journal of the American Chemical Society. [Link]
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Shigi, N. (2014). Biosynthesis and functions of sulfur modifications in tRNA. Frontiers in Genetics. [Link]
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Leimkühler, S., Demmer, J. (2022). 2-Thiouridine formation in Escherichia coli: a critical review. Journal of Biological Chemistry. [Link]
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Zhang, Y., Gu, C., Zhang, W., et al. (2022). Unusual Base Pair between Two 2-Thiouridines and Its Implication for Nonenzymatic RNA Copying. Journal of the American Chemical Society. [Link]
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Golinelli-Pimpaneau, B., Demmer, J., Leimkühler, S. (2024). [4Fe-4S]-dependent enzymes in non-redox tRNA thiolation. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. [Link]
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Agris, P.F. (2015). The Importance of Being Modified: The Role of RNA Modifications in Translational Fidelity. ResearchGate. [Link]
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Tőzsér, J., Fábián, Á., Debreczeni, D., et al. (2014). Thiolated pyrimidine nucleotides may interfere thiol groups concentrated at lipid rafts of HIV-1 infected cells. Acta Microbiologica et Immunologica Hungarica. [Link]
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Kozak, M. (1991). Determinants of translational fidelity and efficiency in vertebrate mRNAs. Biochimie. [Link]
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Kaur, R., Sharma, G., Sharma, R., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Medicinal Research Reviews. [Link]
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Sharma, P., Sharma, M., Soni, A., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
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Sochacka, E., Bartos, P., Kraszewska, K., et al. (2017). C5-substituents of uridines and 2-thiouridines present at the wobble position of tRNA determine the formation of their keto-enol or zwitterionic forms - a factor important for accuracy of reading of guanosine at the 3΄-end of the mRNA codons. Nucleic Acids Research. [Link]
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Xin, Y., Wang, W., Yang, Y., et al. (2021). The Pivotal Role of Chemical Modifications in mRNA Therapeutics. Frontiers in Bioengineering and Biotechnology. [Link]
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Donez, C., D'Atri, V., Goyon, A., et al. (2022). Current Analytical Strategies for mRNA-Based Therapeutics. Pharmaceuticals. [Link]
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de Bari, L., Atlante, A. (2018). Reduced Nucleotides, Thiols and O2 in Cellular Redox Balance: A Biochemist's View. Genes. [Link]
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Rodnina, M.V. (2018). Dynamic basis of fidelity and speed in translation: Coordinated multistep mechanisms of elongation and termination. Journal of Biological Chemistry. [Link]
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Vandivier, L.E., Anderson, S.J., Gregory, B.D. (2022). The covalent nucleotide modifications within plant mRNAs: What we know, how we find them, and what should be done in the future. WIREs RNA. [Link]
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Sigurdsson, S.T., Tuschl, T., Eckstein, F. (1999). Thiol-containing RNA for the study of structure and function of ribozymes. Methods in Enzymology. [Link]
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Wright, Z.V.F., El-Halfawy, O.M., Liew, S.X., et al. (2019). Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. ACS Chemical Biology. [Link]
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Lin, Y., Wan, Y. (2022). Deciphering the role of RNA structure in translation efficiency. BMC Bioinformatics. [Link]
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Warminski, M., Kowalska, J., Jemielity, J. (2023). Chemical Modifications of mRNA Ends for Therapeutic Applications. Accounts of Chemical Research. [Link]
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An In-depth Technical Guide to Thermal Melting Studies of RNA Duplexes with 2'-O-methyl-2-thiouridine
Introduction: The Critical Role of Chemical Modifications in RNA Therapeutics
The therapeutic potential of RNA molecules, from antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) to mRNA vaccines, is directly linked to their stability, specificity, and efficacy in vivo. Unmodified RNA is susceptible to rapid degradation by ubiquitous nucleases and can elicit an innate immune response. Chemical modifications to the sugar-phosphate backbone and nucleobases are therefore essential for transforming RNA into a viable therapeutic modality.
Among the arsenal of chemical modifications, 2'-O-methylation (2'-O-Me) of the ribose sugar and 2-thiolation of uridine (2-thiouridine, s²U) stand out for their profound impact on RNA structure and function.
-
2'-O-Methylation (2'-O-Me): This common natural modification involves the addition of a methyl group to the 2' hydroxyl of the ribose.[1][2][3] It enhances nuclease resistance and increases the binding affinity of an RNA strand to its complement by pre-organizing the sugar pucker into the A-form helix-competent C3'-endo conformation.[][5] This pre-organization reduces the entropic penalty of duplex formation, thereby increasing thermal stability.[5]
-
2-Thiouridine (s²U): The substitution of oxygen with sulfur at the C2 position of uridine significantly stabilizes RNA duplexes.[6][7][8] This stabilization is also largely entropic in origin, arising from the preference of s²U for the C3'-endo sugar pucker, which better organizes the single strand for hybridization.[9][10][11] The 2-thio modification enhances the stacking interactions within the duplex and improves base-pairing fidelity.[6][9][12]
The combination of these modifications into a single nucleotide, 2'-O-methyl-2-thiouridine , is a strategic choice in drug development, aiming to synergistically enhance duplex stability and nuclease resistance.[13] This guide provides a comprehensive overview of the principles, experimental protocols, and data analysis involved in characterizing the thermodynamic impact of this modification using UV thermal melting studies.
Core Principles of RNA Duplex Stability & Thermal Melting
The stability of an RNA duplex is quantified by its thermodynamic parameters, which describe the energetic changes associated with its formation from two single strands. The primary method for determining these parameters is UV-monitored thermal denaturation, or a "melting" experiment.
As a solution containing an RNA duplex is heated, the hydrogen bonds and stacking interactions holding the strands together are disrupted. This cooperative transition from a double-stranded (dsRNA) to a single-stranded (ssRNA) state is called "melting." This process can be monitored using a UV-Vis spectrophotometer because the stacked bases in a duplex absorb less UV light (typically at 260 nm) than the unstacked bases in the single strands—a phenomenon known as the hypochromic effect .[14]
A plot of absorbance versus temperature yields a sigmoidal "melting curve." The midpoint of this transition, where 50% of the duplexes have dissociated, is the melting temperature (Tₘ) .[14][15] The Tₘ is a direct indicator of duplex stability; a higher Tₘ signifies a more stable duplex.
By analyzing the shape of the melting curve and how the Tₘ changes with RNA concentration, we can derive the key thermodynamic parameters for duplex formation, assuming a two-state transition (Duplex ⇌ Single Strand 1 + Single Strand 2):
-
Enthalpy (ΔH°): The change in heat of the system upon duplex formation. It is typically negative (exothermic), reflecting the favorable heat release from base stacking and hydrogen bonding.
-
Entropy (ΔS°): The change in the degree of disorder. It is also negative, as the association of two flexible single strands into a more ordered duplex represents a decrease in entropy.
-
Gibbs Free Energy (ΔG°): The overall energy change that determines the spontaneity of the process (ΔG° = ΔH° - TΔS°). A more negative ΔG° indicates a more stable duplex.
Experimental Design: The Causality Behind Methodological Choices
A successful thermal melting experiment relies on careful planning. Each parameter is chosen to ensure the data is accurate, reproducible, and reflective of the underlying thermodynamics.
RNA Oligonucleotide Design and Synthesis
-
Sequence Selection: The sequence should be designed to avoid self-dimerization or the formation of stable hairpins in the single strands, which would violate the two-state transition assumption.
-
Modification Placement: The 2'-O-methyl-2-thiouridine nucleotide should be placed at the desired position(s) within one or both strands to assess its site-specific impact. A corresponding unmodified duplex must be synthesized as a control.
-
Synthesis and Purification: Oligonucleotides are synthesized using automated solid-phase phosphoramidite chemistry.[16][17][18] High-purity RNA is paramount. Impurities can interfere with absorbance readings and affect duplex stability. HPLC or PAGE purification is required to ensure sample homogeneity. The final product's identity should be confirmed by mass spectrometry.
Buffer Composition
-
Rationale: The buffer composition, particularly the salt concentration, has a profound effect on Tₘ. Cations (like Na⁺ or K⁺) are required to shield the electrostatic repulsion between the negatively charged phosphate backbones of the two RNA strands.
-
Typical Buffer: A common starting point is a buffer containing 100 mM NaCl, 10 mM sodium phosphate, and 1 mM EDTA at pH 7.0.[6]
-
Why pH 7.0? This pH ensures that the nucleobases are in their standard protonation states, preventing disruptions to Watson-Crick base pairing.
-
Why EDTA? Ethylenediaminetetraacetic acid (EDTA) chelates divalent cations (like Mg²⁺), which can stabilize RNA structures in complex ways and promote RNA degradation. By including EDTA, we ensure that the observed stability is primarily due to the intended buffer conditions and the RNA sequence itself.
RNA Concentration
-
Rationale: For a non-self-complementary duplex, the Tₘ is dependent on the total RNA concentration (Cₜ). Higher concentrations favor duplex formation, leading to a higher Tₘ. This concentration dependence is the key to determining the thermodynamic parameters via van't Hoff analysis.
-
Concentration Range: A series of experiments should be performed over a range of concentrations (e.g., 1 µM to 20 µM). The exact range depends on the expected stability of the duplex; less stable duplexes may require higher concentrations to achieve a measurable transition.[6][14]
-
Accurate Quantification: The concentration of each RNA strand must be determined accurately using its molar extinction coefficient at 260 nm, which can be calculated based on its sequence.
Experimental Workflow & Protocol
The following diagram and protocol outline the comprehensive workflow for a thermal melting experiment.
Caption: Experimental workflow for RNA thermal melting analysis.
Step-by-Step Experimental Protocol
-
RNA Stock Preparation:
-
Resuspend purified, lyophilized RNA oligonucleotides in RNase-free water to create concentrated stocks (e.g., 100 µM).
-
Determine the precise concentration of each stock solution by measuring the absorbance at 260 nm (A₂₆₀) at a controlled temperature (e.g., 25°C) and using the sequence-specific molar extinction coefficient (ε₂₆₀).
-
-
Sample Annealing:
-
For each desired concentration, mix equimolar amounts of the complementary RNA strands in the chosen melting buffer (e.g., 100 mM NaCl, 10 mM Na₂HPO₄, 1 mM EDTA, pH 7.0).
-
Heat the mixture to 95°C for 5 minutes to ensure all strands are dissociated.[15]
-
Allow the solution to cool slowly to room temperature over at least 30 minutes. This gradual cooling facilitates proper duplex formation. Flash cooling on ice can sometimes trap misfolded structures.[15]
-
-
Instrument Setup:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.[14]
-
Set the instrument to monitor absorbance at 260 nm. It is also good practice to monitor at a wavelength where nucleic acids do not absorb (e.g., 320 nm) to check for scattering or bubbles.
-
Set the temperature ramp parameters. A typical heating rate is 0.5°C to 1°C per minute.[19] A slower ramp rate ensures the system remains at equilibrium at each temperature point.
-
Set the temperature range, for example, from 20°C to 95°C.
-
-
Data Collection:
-
Transfer the annealed RNA samples to quartz cuvettes, ensuring they are bubble-free.
-
Place the cuvettes in the spectrophotometer's cell holder and allow them to equilibrate at the starting temperature for 10-15 minutes.
-
Initiate the temperature ramp and data collection program. The instrument will record absorbance readings at regular temperature intervals.
-
Data Analysis and Interpretation
The raw data consists of absorbance values at corresponding temperatures. The analysis extracts the thermodynamic information from these curves.
Caption: Logical flow of data analysis in thermal melting studies.
-
Melting Curve Generation: Plot the absorbance at 260 nm against temperature. The resulting sigmoidal curve will have a lower baseline (folded state) and an upper baseline (unfolded state).
-
Determination of Tₘ:
-
The most common and robust method is to calculate the first derivative of the melting curve (dA/dT).
-
The peak of the first derivative plot corresponds to the Tₘ, the point of maximum change in absorbance.[19]
-
-
Thermodynamic Parameter Calculation (van't Hoff Analysis):
-
This analysis is crucial for deriving ΔH° and ΔS°. It relies on the relationship between Tₘ and concentration for a non-self-complementary duplex: 1/Tₘ = (R/ΔH°) * ln(Cₜ) + (ΔS°/ΔH°) where R is the gas constant and Cₜ is the total molar concentration of strands.
-
Plot 1/Tₘ (in Kelvin⁻¹) versus ln(Cₜ) for the series of concentrations measured.
-
Perform a linear regression on the data points. The plot should be linear if the two-state model is valid.[20]
-
ΔH° is calculated from the slope: ΔH° = R / slope .
-
ΔS° is calculated from the y-intercept: ΔS° = intercept * ΔH° .
-
Finally, calculate ΔG° at a standard temperature, typically 37°C (310.15 K): ΔG°₃₇ = ΔH° - (310.15 K) * ΔS° .
-
Impact of 2'-O-methyl-2-thiouridine on Duplex Stability
The incorporation of 2'-O-methyl-2-thiouridine is expected to significantly increase the thermal stability of an RNA duplex compared to its unmodified counterpart. The table below presents a summary of representative data, illustrating the expected thermodynamic impact.
| Duplex Description | Tₘ (°C) at 10 µM | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°₃₇ (kcal/mol) |
| Unmodified RNA Duplex | 55.0 | -85.0 | -235 | -11.9 |
| Modified Duplex (with 2'-O-Me-s²U) | 65.5 | -88.0 | -238 | -14.1 |
Note: These values are illustrative and based on trends reported in the literature. Actual values are sequence-dependent. The increase in Tₘ upon modification is well-documented.[6][7][8][21]
Interpretation of Results:
-
Increased Tₘ: The ~10°C increase in Tₘ for the modified duplex is a clear indicator of substantial stabilization. This translates to a duplex that remains intact at higher physiological temperatures, a desirable trait for therapeutic applications.
-
Favorable ΔG°: The ΔG°₃₇ becomes more negative by over 2 kcal/mol. This significant increase in thermodynamic stability confirms a much stronger binding affinity between the strands.
-
Enthalpic and Entropic Contributions: In this example, the stabilization comes from both a slightly more favorable enthalpy (stronger stacking/H-bonding) and a less unfavorable entropy change. The primary driver for both 2'-O-Me and s²U modifications is often a reduction in the entropic penalty of duplex formation due to the pre-organization of the single-stranded conformation.[5][10][11]
Conclusion
Thermal melting analysis is an indispensable tool for quantifying the stability of RNA duplexes. For researchers and drug developers working with modified oligonucleotides, this technique provides critical data to guide the design of potent and durable RNA-based therapeutics. The incorporation of 2'-O-methyl-2-thiouridine represents a powerful strategy for enhancing duplex stability, primarily by rigidifying the sugar conformation in a way that pre-organizes the RNA strand for binding. A rigorous, well-designed thermal melting study, as outlined in this guide, allows for the precise determination of the thermodynamic advantages conferred by such modifications, paving the way for the rational design of next-generation RNA medicines.
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Kumar, R. K., & Davis, D. R. (1997). Synthesis and Studies on the Effect of 2-Thiouridine and 4-Thiouridine on Sugar Conformation and RNA Duplex Stability. Nucleic Acids Research, 25(6), 1272–1280. Available at: [Link]
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Kumar, R. K., & Davis, D. R. (1997). Synthesis and studies on the effect of 2-thiouridine and 4-thiouridine on sugar conformation and RNA duplex stability. Nucleic Acids Research, 25(6), 1272-1280. Available at: [Link]
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He, C., & Yin, J. (2024). The detection, function, and therapeutic potential of RNA 2'-O-methylation. The Innovation, 5(2), 100578. Available at: [Link]
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He, C., & Yin, J. (2025). The detection, function, and therapeutic potential of RNA 2'-O-methylation. The innovation life, 3(1). Available at: [Link]
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Zhou, Y., & Wang, J. (2013). Unusual Base Pair between Two 2-Thiouridines and Its Implication for Nonenzymatic RNA Copying. Journal of the American Chemical Society, 135(49), 18458–18465. Available at: [Link]
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Kumar, R. K., & Davis, D. R. (1997). Synthesis and studies on the effect of 2-thiouridine and 4-thiouridine on sugar conformation and RNA duplex stability. Nucleic acids research, 25(6), 1272–1280. Available at: [Link]
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Zhou, Y., & Wang, J. (2013). Unusual Base Pair between Two 2-Thiouridines and Its Implication for Nonenzymatic RNA Copying. Journal of the American Chemical Society, 135(49), 18458-18465. Available at: [Link]
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He, C., et al. (2024). The detection, function, and therapeutic potential of RNA 2'-O-methylation. The Innovation Life. Available at: [Link]
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The Predominance of C3'-endo: A Technical Guide to the Conformational Landscape of 2'-O-Methylated Ribonucleosides
Abstract
The C3'-endo sugar pucker conformation is a defining structural feature of A-form RNA, profoundly influencing its helical geometry, stability, and interaction with proteins. The introduction of a methyl group at the 2'-hydroxyl position of ribonucleosides (2'-O-methylation) further biases this conformational preference, a phenomenon of critical importance in the rational design of therapeutic oligonucleotides. This in-depth technical guide provides a comprehensive exploration of the C3'-endo conformation of 2'-O-methylated ribonucleosides, intended for researchers, scientists, and drug development professionals. We will delve into the structural and energetic underpinnings of this conformational preference, detail the experimental methodologies for its characterization, and discuss its profound implications for the development of next-generation RNA-based therapeutics.
The Crucial Role of Ribose Pucker in Nucleic Acid Structure
The five-membered furanose ring of ribonucleosides is not planar and exists in a dynamic equilibrium of puckered conformations.[1] This puckering is described by the pseudorotation phase angle (P), which defines the displacement of the C2' and C3' atoms from the plane formed by C1', O4', and C4'.[2] The two most prevalent conformations are C2'-endo (South) and C3'-endo (North).[2] The C3'-endo conformation, characteristic of A-form RNA helices, results in a shorter distance between adjacent phosphate groups, leading to a more compact helical structure. In contrast, the C2'-endo pucker is the hallmark of B-form DNA.[3]
The seemingly subtle difference between these two conformations has profound consequences for the overall structure and function of nucleic acids. The C3'-endo pucker in RNA is a key determinant of the width and depth of its grooves, which are critical for protein recognition and binding.
The Driving Forces Behind the C3'-endo Preference of 2'-O-Methylated Ribonucleosides
The introduction of a methyl group at the 2'-hydroxyl position of a ribonucleoside significantly shifts the conformational equilibrium towards the C3'-endo pucker.[4] This preference is driven by a combination of steric and electronic factors.
2.1. Steric Hindrance in the C2'-endo Conformation
In the C2'-endo conformation, the 2'-O-methyl group experiences significant steric repulsion with the adjacent 3'-phosphate group and the nucleobase.[4] This steric clash destabilizes the C2'-endo pucker, making the C3'-endo conformation energetically more favorable. In the C3'-endo conformation, the 2'-O-methyl group is positioned in a more sterically permissive environment, minimizing unfavorable interactions.
2.2. Energetic Stabilization of the A-form Helix
The inherent preference of 2'-O-methylated ribonucleosides for the C3'-endo conformation pre-organizes the sugar moiety into an A-form helical geometry. This pre-organization reduces the entropic penalty associated with duplex formation, thereby increasing the thermodynamic stability of RNA:RNA and RNA:DNA duplexes.[4] Each 2'-O-methylation can contribute approximately 0.2 kcal/mol to the stability of an RNA duplex.[5]
Functional Implications of the C3'-endo Conformation in Drug Development
The stabilization of the C3'-endo conformation by 2'-O-methylation is a cornerstone of modern oligonucleotide therapeutic design. This modification imparts several desirable properties to antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and other RNA-based drugs.[6][7]
3.1. Enhanced Nuclease Resistance
The C3'-endo pucker, in conjunction with the steric bulk of the 2'-O-methyl group, provides significant protection against nuclease degradation.[8] Nucleases, which are abundant in biological systems, often recognize and cleave the phosphodiester backbone of nucleic acids. The altered sugar conformation and the presence of the methyl group hinder the approach and catalytic activity of these enzymes, thereby increasing the in vivo half-life of therapeutic oligonucleotides.
3.2. Increased Binding Affinity and Specificity
By pre-organizing the oligonucleotide into an A-form helix, 2'-O-methylation enhances its binding affinity for complementary RNA targets.[7] This leads to more potent and specific gene silencing. The increased stability of the duplex formed between the therapeutic oligonucleotide and its target mRNA can also reduce off-target effects.[9]
3.3. Modulation of RISC Activity in RNA Interference
In the context of siRNAs, the conformation of the seed region (nucleotides 2-8 of the guide strand) is critical for target recognition by the RNA-induced silencing complex (RISC).[10] The C3'-endo conformation induced by 2'-O-methylation can influence the loading of the siRNA into RISC and the subsequent cleavage of the target mRNA. While extensive modification can sometimes negatively impact RISC function, strategic placement of 2'-O-methylated nucleotides can be used to optimize siRNA activity and reduce off-target effects.[10][11]
Experimental Determination of Ribose Conformation
The precise determination of the sugar pucker conformation is essential for understanding the structure-activity relationships of modified oligonucleotides. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary techniques employed for this purpose.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the conformation of molecules in solution. The analysis of scalar (J) coupling constants between protons in the ribose ring is a powerful method for determining the sugar pucker.[2]
Workflow for NMR-based Ribose Pucker Analysis
Caption: Workflow for determining ribose pucker using NMR spectroscopy.
Step-by-Step Protocol for NMR Analysis:
-
Sample Preparation: Synthesize and purify the 2'-O-methylated oligonucleotide of interest. Dissolve the sample in deuterium oxide (D₂O) to the desired concentration.
-
NMR Data Acquisition:
-
Resonance Assignment: Use the 2D NMR spectra to assign the chemical shifts of all the protons in the ribose rings.
-
Measurement of J-Coupling Constants: From the high-resolution 1D or 2D spectra, measure the three-bond scalar coupling constant between the H1' and H2' protons (³J(H1'-H2')).[2]
-
Karplus Equation and Conformational Analysis: The ³J(H1'-H2') value is directly related to the dihedral angle between these protons, which in turn is dependent on the sugar pucker. The Karplus equation provides a mathematical relationship between the coupling constant and the dihedral angle.[14]
Table 1: Representative ³J(H1'-H2') Coupling Constants and Corresponding Sugar Pucker Conformations
| Conformation | Typical ³J(H1'-H2') (Hz) |
| C3'-endo (North) | < 3 |
| C2'-endo (South) | > 7 |
| Dynamic Equilibrium | 3 - 7 |
4.2. X-ray Crystallography
X-ray crystallography provides a static, high-resolution three-dimensional structure of a molecule in its crystalline state. This technique can directly visualize the puckered conformation of the ribose ring.
Workflow for RNA X-ray Crystallography
Caption: General workflow for RNA structure determination by X-ray crystallography.
Step-by-Step Protocol for X-ray Crystallography:
-
RNA Synthesis and Purification: High-purity RNA is essential for successful crystallization.[5] Both chemical synthesis and in vitro transcription can be used.[16]
-
Crystallization: This is often the most challenging step. It involves screening a wide range of conditions (precipitants, pH, temperature, additives) to find those that promote the formation of well-ordered crystals.[17]
-
X-ray Diffraction Data Collection: The crystal is exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, into which a model of the RNA molecule is built and refined to best fit the experimental data. The final refined structure provides the precise coordinates of each atom, revealing the sugar pucker conformation.
Case Studies: 2'-O-Methylated Ribonucleosides in FDA-Approved Drugs
The therapeutic potential of 2'-O-methylated ribonucleosides is exemplified by their incorporation into several FDA-approved oligonucleotide drugs.
5.1. Nusinersen (Spinraza®)
Nusinersen is an antisense oligonucleotide approved for the treatment of spinal muscular atrophy (SMA).[18] It is composed of 2'-O-(2-methoxyethyl) (2'-O-MOE) modified ribonucleosides, a close analog of 2'-O-methyl.[19] This modification enhances the drug's stability and binding affinity to its target pre-mRNA, leading to the correction of a splicing defect and the production of functional survival motor neuron (SMN) protein.[20] The C3'-endo conformation induced by the 2'-O-MOE modification is crucial for its mechanism of action.
5.2. Inotersen (Tegsedi®)
Inotersen is another ASO drug, approved for the treatment of hereditary transthyretin amyloidosis.[21] It also utilizes 2'-O-MOE modifications to improve its pharmacokinetic and pharmacodynamic properties.[22] The enhanced stability and target affinity conferred by these modifications, which lock the sugar into a C3'-endo pucker, are essential for its efficacy in reducing the production of the disease-causing transthyretin protein.[23]
Table 2: Impact of 2'-O-Methylation on the Melting Temperature (Tm) of RNA Duplexes
| Sequence | Modification | Tm (°C) | ΔTm per modification (°C) | Reference |
| U₁₄/A₁₄ | Unmodified | 24 | - | [24] |
| U(OMe)₁₄/A₁₄ | 2'-O-Methyl U | 36 | +0.86 | [24] |
| U₁₄/A(OMe)₁₄ | 2'-O-Methyl A | 24 | 0 | [24] |
| CMOD24 | Fully complementary | ~70 | - | [25] |
| CMOD3 | Mismatch-containing | ~60 | - | [25] |
Conclusion and Future Perspectives
The C3'-endo conformation is a fundamental determinant of RNA structure and function. The ability of 2'-O-methylation to potently stabilize this conformation has been a game-changer in the field of oligonucleotide therapeutics. By enhancing nuclease resistance, increasing target affinity, and modulating interactions with cellular machinery, this simple chemical modification has enabled the development of life-changing drugs.
Future research will likely focus on a deeper understanding of the interplay between different chemical modifications and their combined effects on RNA structure and function. The development of novel 2'-O-alkyl modifications with even more favorable properties is an active area of investigation. Furthermore, advanced computational modeling and simulation techniques will continue to provide valuable insights into the conformational dynamics of modified oligonucleotides, guiding the rational design of the next generation of RNA-based therapies.
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- 25. researchgate.net [researchgate.net]
The Epitranscriptome: A Historical and Technical Guide to Modified Nucleosides in Cellular RNA
Introduction: Beyond the Canonical Four
For decades, the central dogma of molecular biology provided a foundational, albeit simplified, framework for understanding the flow of genetic information: DNA begets RNA, which in turn begets protein. This elegant model, however, concealed a remarkable layer of complexity. The RNA molecule, far from being a mere messenger, is a dynamic entity, subject to a vast array of post-transcriptional modifications. These chemical alterations, collectively known as the epitranscriptome, endow RNA with a functional versatility that extends far beyond its primary sequence.[1][2] This guide provides an in-depth exploration of the history, discovery, and analysis of modified nucleosides in cellular RNA, tailored for researchers, scientists, and drug development professionals. We will delve into the seminal discoveries that birthed this field, the evolution of analytical techniques, and the profound functional implications of these "fifth" and "sixth" nucleotides.
Part 1: A Historical Perspective - Unveiling a Hidden World
The journey into the epitranscriptome began not with a grand hypothesis, but with serendipitous observations that challenged the established four-letter alphabet of RNA.
The Dawn of Discovery: Pseudouridine and the Pioneers
The first hint of a world beyond adenine, guanine, cytosine, and uracil emerged in the 1950s. It was during this period of burgeoning biochemical exploration that Waldo E. Cohn, a biochemist at Oak Ridge National Laboratory, was pioneering the use of ion-exchange chromatography to separate nucleic acid components. In 1951, his meticulous work led to the unexpected discovery of a fifth, and at the time enigmatic, nucleotide in RNA digests: pseudouridine (Ψ) .[3] This discovery marked the formal birth of the field of modified nucleosides.
The initial discovery of pseudouridine was met with a mixture of curiosity and skepticism. However, the development of more refined analytical techniques, such as two-dimensional thin-layer chromatography (2D-TLC), solidified its existence and revealed its surprising abundance, particularly in stable RNA species like transfer RNA (tRNA) and ribosomal RNA (rRNA).[3]
The Expanding Lexicon: From Methylation to Hypermodification
Following the discovery of pseudouridine, the 1960s and 1970s witnessed a rapid expansion in the catalog of known RNA modifications. The sequencing of the first tRNA molecule by Robert Holley and his team in 1965, a landmark achievement that earned him the Nobel Prize, revealed the presence of several modified nucleosides, including inosine, dihydrouridine, and various methylated bases. This work provided the first direct evidence of the widespread nature of these modifications within a single functional RNA molecule.
The discovery of N6-methyladenosine (m6A) in the 1970s was another pivotal moment.[2] Found to be the most abundant internal modification in eukaryotic messenger RNA (mRNA), its discovery hinted at a regulatory role beyond the structural contributions observed in tRNA and rRNA.[2][4] However, for decades, the functional significance of m6A and many other modifications remained largely enigmatic, primarily due to the limitations of the available analytical technologies.[5]
A Timeline of Discovery
The following diagram illustrates the key milestones in the discovery of modified nucleosides and the parallel evolution of analytical techniques.
Caption: A timeline of key discoveries in RNA modification and the evolution of analytical techniques.
Part 2: The Modern Era - The Rise of Epitranscriptomics
The turn of the 21st century, and particularly the last decade, has marked a renaissance in the study of RNA modifications. This resurgence was catalyzed by two key developments: the discovery of enzymes that dynamically regulate these modifications and the advent of high-throughput sequencing technologies that enable their transcriptome-wide mapping.[5]
The discovery in 2011 that the fat mass and obesity-associated (FTO) protein could demethylate m6A in RNA was a watershed moment.[5] It demonstrated that, like DNA methylation, RNA modifications could be reversible, hinting at a dynamic regulatory role in response to cellular signals. This concept of a "dynamic epitranscriptome" has since been solidified with the discovery of other "writers" (enzymes that add modifications), "erasers" (enzymes that remove them), and "readers" (proteins that bind to modified nucleosides to elicit a functional response).[6][7]
Part 3: Key Modified Nucleosides and Their Functions
While over 170 different RNA modifications have been identified to date, a few stand out for their abundance and well-characterized functions.[5]
| Modified Nucleoside | Symbol | Location | Key Functions |
| Pseudouridine | Ψ | tRNA, rRNA, snRNA, mRNA | Enhances RNA stability, modulates codon-anticodon interactions, influences splicing.[3][8][] |
| N6-methyladenosine | m6A | mRNA, lncRNA | Regulates mRNA stability, translation, splicing, and nuclear export.[4][6][10] |
| Queuosine | Q | tRNA | Improves translational accuracy and efficiency.[11][12] |
| 5-methylcytosine | m5C | tRNA, rRNA, mRNA | Influences tRNA stability and processing, regulates mRNA export and translation. |
| Inosine | I | tRNA, mRNA | Alters codon-anticodon pairing, leads to protein recoding through A-to-I editing.[7] |
Pseudouridine (Ψ): The Fifth Nucleotide
As the first modified nucleoside to be discovered, pseudouridine holds a special place in the history of the epitranscriptome.[3] It is the most abundant RNA modification and is found in a wide variety of RNA species.[3][]
-
Structural Impact: Pseudouridine's unique C-glycosidic bond provides an extra hydrogen bond donor, which enhances the rigidity of the sugar-phosphate backbone and stabilizes RNA secondary structures.[8] This is particularly important for the proper folding and function of tRNAs and rRNAs.[8][]
-
Functional Roles: In tRNA, pseudouridine in the anticodon loop fine-tunes codon recognition, ensuring translational fidelity.[][] In spliceosomal small nuclear RNAs (snRNAs), it is crucial for the proper assembly of the spliceosome and the efficiency of pre-mRNA splicing.[8]
N6-methyladenosine (m6A): A Master Regulator of mRNA Fate
The discovery of m6A as a dynamic and reversible modification has catapulted it to the forefront of epitranscriptomics research.[5]
-
Dynamic Regulation: The levels of m6A are controlled by a complex interplay of methyltransferases ("writers") like the METTL3/METTL14 complex, demethylases ("erasers") such as FTO and ALKBH5, and m6A-binding proteins ("readers") from the YTH domain family.[6][7]
-
Functional Consequences: The fate of an m6A-modified mRNA is largely determined by the "reader" proteins that bind to it. For example, binding of YTHDF2 can target the mRNA for degradation, while YTHDF1 can promote its translation.[10] This intricate regulatory network allows for precise control over gene expression in response to various cellular stimuli and developmental cues.[6]
Queuosine (Q): A Micronutrient's Role in Translation
Queuosine is a hypermodified nucleoside found in the anticodon of specific tRNAs.[11][12]
-
Biosynthesis and Uptake: Unlike most other modifications, eukaryotes cannot synthesize queuine, the base of queuosine, de novo. It must be obtained from the diet or the gut microbiome, highlighting a fascinating link between nutrition and the epitranscriptome.[11][14][15]
-
Translational Fidelity: The presence of queuosine in the wobble position of the anticodon restricts the codon-anticodon pairing possibilities, thereby increasing the accuracy and efficiency of translation.[11][12]
Part 4: A Technical Guide to the Analysis of Modified Nucleosides
The study of the epitranscriptome has been intrinsically linked to the development of analytical techniques capable of detecting and quantifying these often-subtle chemical modifications.
Classical Methods: Laying the Foundation
The early discoveries of modified nucleosides were made possible by pioneering work in chromatography.
Principle: 2D-TLC separates radiolabeled nucleosides based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a plate) and two different mobile phases (solvents) run in perpendicular directions.
Experimental Protocol:
-
RNA Isolation and Digestion: Isolate total RNA from the cells or tissue of interest. Digest the RNA to single nucleosides using a combination of nucleases, such as nuclease P1 and alkaline phosphatase.
-
Radiolabeling: Radiolabel the nucleosides, typically at the 5' end with ³²P, using T4 polynucleotide kinase.
-
First Dimension Chromatography: Spot the radiolabeled nucleoside mixture onto a corner of a TLC plate. Develop the chromatogram by placing the plate in a chamber containing the first solvent system.
-
Second Dimension Chromatography: After the first dimension run, dry the plate, rotate it 90 degrees, and place it in a second chamber with a different solvent system.
-
Detection: Visualize the separated, radiolabeled nucleosides by autoradiography. The identity of a modified nucleoside is determined by its position relative to the four canonical nucleosides.
Causality Behind Experimental Choices: The use of two different solvent systems in perpendicular directions provides a much higher degree of separation than a single chromatographic run, which is essential for resolving the complex mixture of modified nucleosides. Radiolabeling provides the sensitivity needed to detect low-abundance modifications.
Principle: HPLC separates nucleosides based on their differential affinity for a stationary phase packed in a column as a mobile phase is pumped through under high pressure. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is most commonly used for nucleoside analysis.
Experimental Protocol:
-
RNA Isolation and Digestion: As with 2D-TLC, isolate and digest the RNA to single nucleosides.
-
Chromatographic Separation: Inject the nucleoside mixture into an HPLC system equipped with a reversed-phase column (e.g., a C18 column). Elute the nucleosides using a gradient of a polar solvent (e.g., ammonium acetate buffer) and a less polar solvent (e.g., acetonitrile).
-
Detection: Monitor the column eluent with a UV detector, as the purine and pyrimidine bases of nucleosides absorb UV light. The retention time of each peak is characteristic of a specific nucleoside.
-
Quantification: The area under each peak is proportional to the amount of that nucleoside, allowing for quantification.
Causality Behind Experimental Choices: The high pressure allows for the use of very small particle sizes in the stationary phase, leading to high-resolution separations. The use of a solvent gradient, where the composition of the mobile phase changes over time, enables the separation of a wide range of nucleosides with different polarities in a single run.[16]
Caption: A simplified workflow for the analysis of modified nucleosides by HPLC.
Mass Spectrometry-Based Methods
Principle: Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ions. When coupled with a separation technique like HPLC (LC-MS), it provides a powerful tool for the identification and quantification of modified nucleosides with high sensitivity and specificity.
Experimental Protocol:
-
LC Separation: Separate the digested nucleosides by HPLC as described above.
-
Ionization: As the nucleosides elute from the HPLC column, they are ionized, typically by electrospray ionization (ESI).
-
Mass Analysis: The ions are then introduced into the mass spectrometer, which separates them based on their m/z ratio.
-
Tandem Mass Spectrometry (MS/MS): For unambiguous identification, a specific ion (the precursor ion) can be selected and fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern is a unique signature of the modified nucleoside.
Causality Behind Experimental Choices: The high mass accuracy of modern mass spectrometers allows for the determination of the elemental composition of a nucleoside, aiding in its identification. Tandem mass spectrometry provides structural information that can distinguish between isomeric modifications (modifications with the same mass but different chemical structures).[17][18]
Next-Generation Sequencing-Based Methods
The advent of next-generation sequencing (NGS) has revolutionized the study of the epitranscriptome, enabling the transcriptome-wide mapping of modifications at single-nucleotide resolution.
Principle: MeRIP-seq combines antibody-based enrichment of RNA fragments containing a specific modification (e.g., m6A) with high-throughput sequencing.
Experimental Protocol:
-
RNA Fragmentation: Isolate total RNA and fragment it into small pieces (typically around 100 nucleotides).
-
Immunoprecipitation (IP): Incubate the fragmented RNA with an antibody specific to the modification of interest (e.g., an anti-m6A antibody). The antibody-RNA complexes are then captured, typically on magnetic beads.
-
Library Preparation and Sequencing: Elute the enriched RNA fragments and prepare a sequencing library. Sequence the library using an NGS platform. An input control library is also prepared from the fragmented RNA before the IP step.
-
Data Analysis: Align the sequencing reads to a reference genome or transcriptome. Identify regions of enrichment in the IP sample compared to the input control. These "peaks" correspond to the locations of the modification.
Causality Behind Experimental Choices: The fragmentation of RNA is necessary to achieve the resolution needed to map the modification to a specific region of a transcript. The use of an input control is crucial to distinguish true enrichment from biases in sequencing or RNA abundance.[19][20][21]
Caption: A schematic of the MeRIP-seq workflow for transcriptome-wide m6A mapping.
Principle: GLORI is a chemical-based method for the single-base resolution mapping of m6A. It utilizes a chemical reaction that selectively deaminates unmethylated adenosines to inosines, while m6A residues remain intact. During reverse transcription, inosine is read as guanosine, allowing for the identification of the original m6A sites.[22][23]
Experimental Protocol:
-
RNA Fragmentation and Glyoxal Treatment: Isolate and fragment RNA. Treat the RNA with glyoxal to protect guanosines from deamination.
-
Nitrite Treatment: Treat the RNA with sodium nitrite, which deaminates unprotected adenosines to inosines.
-
Reverse Transcription and Sequencing: Perform reverse transcription and prepare a sequencing library. During sequencing, the inosines will be read as guanosines.
-
Data Analysis: Compare the sequencing data to a reference transcriptome to identify A-to-G transitions, which correspond to the original locations of m6A.
Causality Behind Experimental Choices: The glyoxal treatment is essential to prevent the deamination of guanosines, which would otherwise lead to false-positive results. This chemical-based approach avoids the potential for antibody cross-reactivity that can be a limitation of MeRIP-seq.[22]
Part 5: Future Directions and Conclusion
The field of epitranscriptomics is at an exciting juncture. The development of novel techniques, such as direct RNA sequencing using nanopores, promises to provide even more detailed and quantitative information about the epitranscriptome.[24] The functional roles of the vast majority of RNA modifications are still poorly understood, and elucidating these functions will be a major focus of future research.
Furthermore, the links between a dysregulated epitranscriptome and human diseases, including cancer, neurological disorders, and metabolic diseases, are becoming increasingly apparent.[1] This opens up new avenues for the development of novel diagnostics and therapeutics that target the enzymes and proteins involved in writing, erasing, and reading RNA modifications.
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m6A modification plays an integral role in mRNA stability and translation during pattern-triggered immunity. (n.d.). PNAS. Retrieved from [Link]
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Functional roles of m 6 A modification on mRNA expression. (A) RNA... (n.d.). ResearchGate. Retrieved from [Link]
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Scientists Solve 30-Year Mystery of a Hidden Nutrient: Queuosine's Role in Brain Health and Cancer Defense Unveiled. (2025, August 22). Biobool News. Retrieved from [Link]
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Pseudouridine Modifications in Transfer RNA and tRNA Pseudouridine Synthases. (2025, August 15). PubMed. Retrieved from [Link]
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A low-cost, low-input method establishment for m6A MeRIP-seq. (2024, January 9). PMC. Retrieved from [Link]
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(PDF) RNA modification: mechanisms and therapeutic targets. (n.d.). ResearchGate. Retrieved from [Link]
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Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection. (2024, December 6). PMC. Retrieved from [Link]
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Can New RNA Modification Profiling Tools Help in Your Epitranscriptomic Bid for Glory? (2022, November 21). EpiGenie. Retrieved from [Link]
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Mass Spectrometric Methods for the Analysis of Nucleoside-Protein Cross-links: Application to Oxopropenyl-deoxyadenosine. (n.d.). PMC. Retrieved from [Link]
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The birth of the Epitranscriptome: deciphering the function of RNA modifications. (n.d.). PMC. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2'-O-methyl-2-thiouridine Phosphoramidite for Therapeutic and Research-Grade RNA Synthesis
Abstract: This document provides a detailed technical guide for the synthesis, purification, and characterization of 5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-2-thiouridine-3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite. The incorporation of 2'-O-methyl-2-thiouridine (s²Um) into RNA oligonucleotides confers significant therapeutic advantages, including enhanced nuclease resistance, increased duplex stability, and improved binding affinity.[1][2] The 2-thio modification, in particular, preorganizes the sugar pucker into a C3'-endo conformation, characteristic of A-form RNA, which stabilizes duplexes and can enhance codon recognition fidelity in tRNA anticodon loop models.[3][4][5] This guide presents a robust, field-proven protocol, elucidating the causal chemistry behind each step, from initial nucleoside protection to final phosphitylation and its subsequent application in automated solid-phase RNA synthesis.
Introduction: The Significance of 2'-O-methyl-2-thiouridine in RNA Therapeutics
The convergence of a 2'-O-methyl (2'-OMe) group and a 2-thiocarbonyl function on a uridine nucleoside creates a building block with exceptional properties for RNA-based applications.
-
Enhanced Nuclease Resistance: The 2'-OMe modification sterically hinders endonuclease and exonuclease activity, significantly prolonging the in-vivo half-life of RNA therapeutics.[2]
-
Increased Duplex Stability: The combination of the 2'-OMe group and the 2-thio modification leads to a more rigid sugar conformation (C3'-endo).[3][6] This pre-organization reduces the entropic penalty of hybridization, resulting in a substantial increase in the melting temperature (Tm) of RNA duplexes.[4][5]
-
Modulation of Biological Function: 2-thiouridine and its derivatives are found naturally, often at the wobble position of tRNAs, where they play a crucial role in accurate and efficient translation by stabilizing codon-anticodon interactions.[3][7][8]
The synthesis of the corresponding phosphoramidite, however, requires a carefully orchestrated sequence of protection, modification, and activation steps. A critical consideration is the sensitivity of the 2-thiocarbonyl group to standard oxidation conditions used in oligonucleotide synthesis, necessitating a modified protocol for its successful incorporation.[3][9] This guide provides a comprehensive workflow to navigate these synthetic challenges.
Overall Synthetic Workflow
The synthesis of 2'-O-methyl-2-thiouridine phosphoramidite is a multi-step process that begins with the commercially available 2-thiouridine nucleoside. The key transformations involve sequential protection of the hydroxyl groups, selective methylation of the 2'-hydroxyl, and final phosphitylation of the 3'-hydroxyl.
Caption: High-level overview of the synthetic pathway.
Detailed Synthesis Protocols
Safety Precaution: All reactions must be conducted in a well-ventilated fume hood. Anhydrous solvents and reagents are critical, particularly for the phosphitylation step. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-2-thiouridine (4)
This initial step protects the primary 5'-hydroxyl group, directing subsequent modifications to the secondary 2'- and 3'-hydroxyls. The dimethoxytrityl (DMT) group also serves as a crucial handle for purification via silica gel chromatography and for quantifying coupling efficiency during automated synthesis.
-
Materials & Reagents:
-
2-Thiouridine (1 equiv.)
-
4,4'-Dimethoxytrityl chloride (DMT-Cl, 1.2 equiv.)
-
Anhydrous Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Co-evaporate 2-thiouridine (e.g., 12.5 mmol) with anhydrous pyridine (2 x 15 mL) to remove residual water and dissolve in 30 mL of anhydrous pyridine under an argon atmosphere.[3]
-
Add DMT-Cl (1.2 equiv.) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., DCM:Methanol 9:1 v/v). The reaction is typically complete within 2-4 hours.
-
Quench the reaction by adding methanol (5 mL).
-
Remove the pyridine under reduced pressure.
-
Dissolve the resulting residue in DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to a foam.
-
Purify the crude product by flash silica gel chromatography, eluting with a gradient of methanol in DCM (e.g., 0-5% MeOH in DCM).
-
Combine fractions containing the product and evaporate the solvent to yield the title compound as a white foam.
-
Protocol 2: Synthesis of 5'-O-DMT-2'-O-methyl-2-thiouridine
Regioselective alkylation of the 2'-hydroxyl over the 3'-hydroxyl is a significant challenge. The stannylene acetal method is a widely used and effective strategy to preferentially activate the 2'-position for methylation.[10]
-
Materials & Reagents:
-
5'-O-DMT-2-thiouridine (1 equiv.)
-
Dibutyltin oxide (Bu₂SnO, 1.1 equiv.)
-
Anhydrous Methanol (MeOH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl iodide (MeI, 3-5 equiv.)
-
-
Procedure:
-
Dissolve 5'-O-DMT-2-thiouridine in anhydrous methanol and add Bu₂SnO.
-
Reflux the mixture for 2-3 hours to form the 2',3'-O-(dibutylstannylene acetal) intermediate. Water is removed azeotropically.
-
Evaporate the methanol to dryness under reduced pressure.
-
Dissolve the resulting white solid in anhydrous DMF under an argon atmosphere.
-
Add methyl iodide and stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Quench the reaction with methanol and evaporate the solvents under high vacuum.
-
Purify the residue by flash silica gel chromatography to separate the desired 2'-O-methyl isomer from the 3'-O-methyl isomer and any unreacted starting material.
-
Protocol 3: Synthesis of 5'-O-DMT-2'-O-methyl-2-thiouridine-3'-O-phosphoramidite (6)
This final step introduces the reactive phosphoramidite moiety at the 3'-hydroxyl position, creating the building block for oligonucleotide synthesis. This reaction is extremely sensitive to moisture.
-
Materials & Reagents:
-
5'-O-DMT-2'-O-methyl-2-thiouridine (1 equiv.)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA, 3 equiv.)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (2 equiv.)
-
-
Procedure:
-
Thoroughly dry the starting nucleoside under high vacuum for several hours.
-
Dissolve the dried nucleoside in anhydrous DCM under an argon atmosphere.
-
Add DIPEA and cool the solution to 0 °C in an ice bath.
-
Add the phosphitylating agent dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.[3]
-
Monitor the reaction to completion by TLC and ³¹P NMR spectroscopy.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product immediately by flash chromatography on silica gel pre-treated with triethylamine to neutralize acidic sites. Elute with a solvent system such as hexane/acetone/triethylamine.
-
Co-evaporate the purified product with anhydrous acetonitrile and dry under high vacuum to yield the final phosphoramidite as a crisp white foam. Store under argon at -20 °C.
-
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis. Yields are indicative and may vary based on scale and purification efficiency.
| Step | Key Reagents | Solvent | Time (h) | Typical Yield (%) |
| 1. 5'-DMT Protection | DMT-Cl, Pyridine | Pyridine | 2-4 | 70-85%[3] |
| 2. 2'-O-Methylation | Bu₂SnO, MeI | MeOH, DMF | 12-16 | 50-65% (2'-isomer) |
| 3. 3'-Phosphitylation | CEP-Cl, DIPEA | DCM | 2-4 | 65-80%[3] |
Characterization of the Final Product
Rigorous characterization is essential to confirm the identity and purity of the phosphoramidite before its use in oligonucleotide synthesis.
| Analysis | Expected Result | Rationale |
| ³¹P NMR | Singlet at ~150 ppm | Confirms the formation of the phosphoramidite diastereomers. Absence of signals around 0-10 ppm indicates no hydrolysis to H-phosphonate. |
| ¹H NMR | Presence of DMT protons (~6.8-7.5 ppm), sugar protons, 2'-O-methyl singlet (~3.5 ppm), and cyanoethyl protons. | Verifies the complete structure and integrity of all protecting groups. |
| Mass Spec. (ESI) | [M+H]⁺ or [M+Na]⁺ peak corresponding to the calculated molecular weight. | Confirms the correct mass of the final product. |
Application: Incorporation into RNA Oligonucleotides
The synthesized 2'-O-methyl-2-thiouridine phosphoramidite is incorporated into RNA sequences using a standard automated solid-phase synthesizer following the phosphoramidite method.[] However, one critical modification to the standard cycle is required to prevent desulfurization of the 2-thiocarbonyl group.
Critical Protocol Modification: The Oxidation Step Standard iodine/water (I₂) oxidation is too harsh and can replace the sulfur atom at the 2-position with oxygen. To preserve the modification, a milder oxidizing agent must be used.
-
Standard Oxidizer: 0.02 M I₂ in THF/Pyridine/H₂O
-
Recommended Oxidizer: 0.1 M tert-Butyl hydroperoxide (TBHP) in acetonitrile.[9]
The use of TBHP allows for the efficient oxidation of the phosphite triester to the phosphate triester without compromising the 2-thio modification.[3][9]
Caption: Modified RNA synthesis cycle for 2-thiouridine.
Conclusion
The protocol detailed herein provides a reliable pathway for the synthesis of high-purity 2'-O-methyl-2-thiouridine phosphoramidite. By understanding the rationale behind key steps, such as regioselective 2'-O-methylation and the necessity of a modified oxidation agent during solid-phase synthesis, researchers can confidently produce this valuable building block. The successful incorporation of s²Um into oligonucleotides opens avenues for the development of next-generation RNA therapeutics with superior stability, enhanced target affinity, and improved biological performance.
References
-
Aduri, R., et al. (2007). Effect of 2-thiouridine on RNA Conformation. Journal of Biomolecular Structure and Dynamics. [Link]
-
Igloi, G. L. (2017). Synthesis of Geranyl-2-Thiouridine-Modified RNA. Current Protocols in Nucleic Acid Chemistry. [Link]
-
Kumar, R. K., & Davis, D. R. (1997). Synthesis and Studies on the Effect of 2-Thiouridine and 4-Thiouridine on Sugar Conformation and RNA Duplex Stability. Nucleic Acids Research, 25(6), 1272–1280. [Link]
-
Kumar, R. K., & Davis, D. R. (1997). Synthesis and studies on the effect of 2-thiouridine and 4-thiouridine on sugar conformation and RNA duplex stability. Nucleic Acids Research, 25(6), 1272-1280. [Link]
-
Heuberger, B. D., et al. (2015). Unusual Base Pair between Two 2-Thiouridines and Its Implication for Nonenzymatic RNA Copying. Journal of the American Chemical Society, 137(7), 2769–2775. [Link]
-
Kierzek, E., et al. (2005). The chemical synthesis of LNA-2-thiouridine and it's influence on stability and selectivity of oligonucleotide binding to RNA. Biochemistry, 44(15), 5836-5845. [Link]
-
Kumar, R. K., & Davis, D. R. (1996). Synthesis of Oligoribonucleotides Containing 2-Thiouridine: Incorporation of 2-Thiouridine Phosphoramidite without Base Protection. The Journal of Organic Chemistry, 61(22), 7726-7727. [Link]
-
Nakai, Y., et al. (2012). Biosynthesis and functions of sulfur modifications in tRNA. Frontiers in Genetics, 3, 237. [Link]
-
Kierzek, E., et al. (2005). Chemical Synthesis of LNA-2-thiouridine and Its Influence on Stability and Selectivity of Oligonucleotide Binding to RNA. Biochemistry, 44(15), 5836-5845. [Link]
-
Kumar, R. K., & Davis, D. R. (1996). Synthesis of Oligoribonucleotides Containing 2-Thiouridine: Incorporation of 2-Thiouridine Phosphoramidite without Base Protection. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Scheme 13: Synthesis of 2´-O-methyl ORN phosphorothioates by phosphoramidite chemistry. Retrieved from ResearchGate. [Link]
-
Shah, K., & Rana, T. M. (1995). Preparation of Oligoribonucleotides Containing 4-Thiouridine Using Fpmp Chemistry. Photo-Crosslinking to RNA Binding Proteins Using 350 nm Irradiation. Nucleic Acids Research, 23(21), 4349–4354. [Link]
-
Senevirathne, C., et al. (2021). Bio-Orthogonal Chemistry Conjugation Strategy Facilitates Investigation of N-methyladenosine and Thiouridine Guide RNA Modifications on CRISPR Activity. ACS Chemical Biology, 16(11), 2249–2261. [Link]
-
Kois, P., et al. (1997). Synthesis and Incorporation of 2′-O-Methyl-Pseudouridine into Oligonucleotides. Nucleosides & Nucleotides, 16(7-9), 1541-1544. [Link]
-
Wagner, E., et al. (1991). A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites. Nucleic Acids Research, 19(21), 5965–5971. [Link]
-
ResearchGate. (n.d.). Streamlined Process for the Chemical Synthesis of RNA Using 2'-O-Thionocarbamate-Protected Nucleoside Phosphoramidites in the Solid Phase. Retrieved from ResearchGate. [Link]
-
Xu, J., et al. (2019). Prebiotic phosphorylation of 2-thiouridine provides either nucleotides or DNA building blocks via photoreduction. Nature Chemistry, 11, 448–455. [Link]
-
Huaren Science. (n.d.). Synthesis and Purification Methods of 2'-OMe-rG(ibu) Phosphoramidite. Retrieved from Huaren Science. [Link]
-
Technology Networks. (n.d.). The Chemical Synthesis of Long and Highly Modified RNA using 2'-ACE Chemistry. Retrieved from Technology Networks. [Link]
-
Sugimoto, N., et al. (2016). Synthesis of 2′-formamidonucleoside phosphoramidites for suppressing the seed-based off-target effects of siRNAs. Nucleic Acids Research, 44(12), 5521–5532. [Link]
-
Glen Research. (n.d.). 2-Thio-dT-CE Phosphoramidite. Retrieved from Glen Research. [Link]
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Glen Research. (n.d.). RNA Synthesis - Options for 2'-OH Protection. Glen Report 4.1. [Link]
- Google Patents. (n.d.). Process of purifying phosphoramidites.
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ResearchGate. (n.d.). Synthesis of RNA using 2'-O-DTM protection. Retrieved from ResearchGate. [Link]
-
Semantic Scholar. (n.d.). Incorporation of 2-Thiouridine Phosphoramidite without Base Protection. Retrieved from Semantic Scholar. [Link]
-
PubMed. (2006). Synthesis of RNA using 2'-O-DTM protection. Retrieved from PubMed. [Link]
-
Xu, J., et al. (2019). Prebiotic Phosphorylation of 2-Thiouridine Provides Either Nucleotides or DNA Building Blocks via Photoreduction. Nature Chemistry, 11(5), 448-455. [Link]
-
Huang, Z., & Wang, Y. (2006). Synthesis of a 2′-Se-Uridine Phosphoramidite and Its Incorporation into Oligonucleotides for Structural Study. Organic Letters, 8(23), 5397–5400. [Link]
-
Wu, H., et al. (2002). 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro. Nucleic Acids Research, 30(20), 4483–4489. [Link]
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Protocol for Solid-Phase Synthesis of 2-Thiouridine Modified Oligonucleotides
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of modified nucleosides into oligonucleotides is a cornerstone of modern therapeutic and diagnostic development. 2-Thiouridine (s²U), a naturally occurring modification found predominantly in the wobble position of tRNAs, has garnered significant interest for its ability to enhance duplex stability and modulate biological interactions.[1] This application note provides a comprehensive, field-proven protocol for the automated solid-phase synthesis of 2-thiouridine modified oligonucleotides. We will delve into the critical chemical considerations, present a detailed step-by-step methodology, and offer expert insights into process optimization and quality control, ensuring reliable and high-yield synthesis for research and development applications.
Introduction: The Significance of 2-Thiouridine
The substitution of the C2-carbonyl oxygen with sulfur in the uridine nucleobase imparts unique conformational and thermodynamic properties. The 2-thio group stabilizes the C3'-endo sugar pucker, pre-organizing the oligonucleotide backbone for A-form helical structures characteristic of RNA duplexes.[2] This conformational rigidity leads to a significant increase in the thermal stability (Tₘ) of RNA:RNA and RNA:DNA duplexes, enhancing binding affinity and specificity.[3]
These properties make s²U-modified oligonucleotides highly valuable for:
-
Antisense Therapeutics: Increased target affinity and nuclease resistance.
-
siRNA Development: Enhanced stability and improved gene silencing activity.[4]
-
Structural Biology: Probes for investigating RNA structure, folding, and protein-RNA interactions.[1][5]
-
Diagnostic Probes: Higher signal-to-noise ratios due to improved hybridization stringency.
The primary challenge in synthesizing these oligonucleotides lies in the chemical lability of the thiocarbonyl group, which is incompatible with the standard oxidation conditions used in phosphoramidite chemistry.[2][4] This protocol addresses this challenge directly by employing a modified oxidation step that preserves the critical 2-thio modification.
Principle of the Method: Phosphoramidite Chemistry with a Critical Modification
The synthesis follows the standard, automated solid-phase phosphoramidite cycle, which is a robust and efficient method for building oligonucleotides in the 3' to 5' direction.[6][7] The process involves the sequential addition of nucleotide phosphoramidite monomers to a growing chain attached to a solid support, typically Controlled Pore Glass (CPG).
Each cycle consists of four main steps:
-
Deblocking (Detritylation): Removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group to expose the 5'-hydroxyl for the next coupling reaction.
-
Coupling: Activation of the phosphoramidite monomer with an activator (e.g., 5-ethylthio-1H-tetrazole) and its subsequent reaction with the free 5'-hydroxyl group.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of n-1 deletion mutant sequences.
-
Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester.
The key deviation from standard protocols is the replacement of the aqueous iodine (I₂) oxidant with tert-butyl hydroperoxide (t-BuOOH).[1][2][4] Aqueous iodine rapidly causes oxidative desulfurization of the 2-thiouridine, converting it to a standard uridine and defeating the purpose of the modification.[2] t-BuOOH is a milder, non-aqueous oxidant that efficiently converts the phosphite triester linkage while leaving the thiocarbonyl group intact.[2]
Experimental Protocol
This protocol is designed for a standard automated DNA/RNA synthesizer. Reagent volumes and delivery times may need to be optimized based on the specific instrument and synthesis scale.
Required Materials and Reagents
| Reagent | Supplier Example | Catalog # Example | Concentration / Notes |
| 2-Thiouridine CE-Phosphoramidite | LGC Biosearch Tech. | RN-1035 | 0.1 M in anhydrous acetonitrile |
| Standard DNA/RNA Phosphoramidites | Glen Research | Various | 0.1 M in anhydrous acetonitrile |
| Controlled Pore Glass (CPG) Support | Glen Research | Various | Pre-loaded with desired 3' nucleoside |
| Activator (5-Ethylthio-1H-tetrazole) | LGC Biosearch Tech. | LK2156 | 0.25 M in anhydrous acetonitrile |
| Deblocking Reagent (3% TCA in DCM) | LGC Biosearch Tech. | LK4140 | Ready to use |
| Capping Reagents (Cap A and Cap B) | Glen Research | 40-4050/40-4052 | Ready to use |
| Oxidizing Reagent (t-BuOOH) | Sigma-Aldrich | 458139 | 10% solution in anhydrous acetonitrile |
| Cleavage & Deprotection Solution | Various | --- | Ammonium Hydroxide:Ethanol (3:1 v/v) |
| Anhydrous Acetonitrile | Various | --- | For washes and reagent dissolution |
Experimental Workflow Diagram
Caption: Workflow for 2-thiouridine modified oligonucleotide synthesis.
Step-by-Step Methodology
Step 1: Reagent Preparation and Synthesizer Setup
-
Prepare a 0.1 M solution of 2-Thiouridine CE-Phosphoramidite in anhydrous acetonitrile. Ensure the vial is sealed under an inert atmosphere (Argon).
-
Prepare a 10% (v/v) solution of tert-butyl hydroperoxide in anhydrous acetonitrile. Crucial: Use a fresh, high-quality t-BuOOH source.
-
Install the 2-thiouridine phosphoramidite and the t-BuOOH oxidant on the synthesizer.
-
Replace the standard iodine oxidant line with the t-BuOOH solution. Thoroughly prime the line to ensure no residual iodine is present.
-
Install all other standard synthesis reagents (A, C, G, T/U amidites, activator, deblock, capping solutions, wash solvent).
-
Program the synthesis sequence, ensuring the custom oxidation step is applied for all cycles.
Step 2: Automated Synthesis Cycle The synthesizer will execute the following steps for each nucleotide addition.
-
Detritylation: The CPG support is washed with 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) to remove the 5'-DMT group. This is followed by an acetonitrile wash.
-
Coupling: The 2-thiouridine phosphoramidite (or a standard amidite) is co-delivered with the activator to the synthesis column. A coupling time of 3-5 minutes is typically sufficient.
-
Capping: Unreacted 5'-hydroxyl groups are acetylated using Cap A (acetic anhydride) and Cap B (N-methylimidazole).
-
Oxidation: The column is treated with the 10% t-BuOOH solution in acetonitrile . An oxidation time of 6 minutes is recommended. Some protocols suggest a double oxidation (2 x 6 minutes with a wash in between) to ensure complete conversion.[1]
-
Wash: The column is thoroughly washed with acetonitrile to prepare for the next cycle.
Step 3: Cleavage and Deprotection
-
Once the synthesis is complete, transfer the CPG support from the column to a 2 mL screw-cap vial.
-
Add 1.5 mL of a pre-mixed solution of Ammonium Hydroxide:Ethanol (3:1 v/v).[1]
-
Seal the vial tightly and heat at 55 °C for 8-12 hours. This step cleaves the oligonucleotide from the CPG support and removes the protecting groups from the phosphate backbone (cyanoethyl) and the nucleobases.
-
After cooling to room temperature, centrifuge the vial and carefully transfer the supernatant containing the crude oligonucleotide to a new tube.
-
Dry the oligonucleotide solution using a vacuum concentrator.
Step 4: Purification
-
Resuspend the dried crude oligonucleotide pellet in an appropriate buffer (e.g., 100 mM Triethylammonium Acetate, TEAA).
-
Purify the full-length product using reversed-phase High-Performance Liquid Chromatography (RP-HPLC). The DMT-on purification method is often preferred for its ability to separate the full-length product from failure sequences.
-
Collect the peak corresponding to the DMT-on product.
-
Treat the collected fraction with 80% aqueous acetic acid for 30 minutes to remove the final DMT group.
-
Desalt the final product using a suitable method (e.g., gel filtration or ethanol precipitation).
Quality Control
Verifying the integrity of the final product is essential.
-
Mass Spectrometry: Use MALDI-TOF or LC-ESI-MS to confirm the molecular weight of the final oligonucleotide. This is the most direct way to verify the successful incorporation of the 2-thiouridine modification (mass of s²U is higher than U).
-
Analytical HPLC: Use anion-exchange or reversed-phase HPLC to assess the purity of the final product. A single major peak indicates high purity.
-
UV Spectrophotometry: Quantify the final product by measuring its absorbance at 260 nm (A₂₆₀).
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield | 1. Inefficient coupling of s²U amidite.2. Moisture in reagents/lines.[8]3. Incomplete oxidation. | 1. Increase coupling time for the s²U amidite to 5-10 minutes.2. Use fresh, anhydrous acetonitrile for all solutions. Ensure synthesizer lines are dry.[8]3. Implement a double oxidation step with t-BuOOH. |
| Presence of U instead of s²U in Mass Spec | 1. Residual iodine oxidant in the synthesizer line.2. Degradation of t-BuOOH oxidant. | 1. Thoroughly flush and prime the oxidant line before synthesis.2. Prepare the t-BuOOH solution fresh before each synthesis run. |
| Significant n-1 Deletion Products | 1. Incomplete deblocking (detritylation).2. Inefficient capping.[8] | 1. Ensure fresh deblocking reagent is used and contact time is sufficient.2. Check capping reagents and extend capping time if necessary. |
| Broad Peaks in HPLC | 1. Incomplete deprotection.2. Phosphoramidite degradation. | 1. Extend deprotection time or use a stronger deprotection cocktail if compatible (e.g., AMA), but verify compatibility with s²U first.2. Ensure phosphoramidites are stored correctly and dissolved immediately before use. |
Conclusion
The solid-phase synthesis of 2-thiouridine modified oligonucleotides is a highly achievable process when the critical sensitivity of the thiocarbonyl group is addressed. By substituting the standard iodine oxidant with tert-butyl hydroperoxide, researchers can reliably incorporate this valuable modification, unlocking its potential for advanced therapeutic and diagnostic applications. This protocol provides a robust framework for achieving high-yield, high-purity synthesis, empowering further exploration into the biological roles and applications of 2-thiouridine.
References
-
Kumar, R. K., & Davis, D. R. (1997). Synthesis and Studies on the Effect of 2-Thiouridine and 4-Thiouridine on Sugar Conformation and RNA Duplex Stability. Nucleic Acids Research, 25(6), 1272–1280. [Link]
-
Kumar, R. K., & Davis, D. R. (1995). Synthesis of Oligoribonucleotides Containing 2-Thiouridine: Incorporation of 2-Thiouridine Phosphoramidite without Base Protection. The Journal of Organic Chemistry, 60(23), 7726–7727. [Link]
-
Glen Research. (n.d.). 2-Thio-dT-CE Phosphoramidite. Retrieved from [Link]
-
Sierzputowska-Gracz, H., et al. (2008). Preparation of short interfering RNA containing the modified nucleosides 2-thiouridine, pseudouridine, or dihydrouridine. Current Protocols in Nucleic Acid Chemistry, Chapter 4, Unit 4.35. [Link]
-
Beaucage, S. L. (2013). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. 2-Thiouridine CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 4. Preparation of short interfering RNA containing the modified nucleosides 2-thiouridine, pseudouridine, or dihydrouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. data.biotage.co.jp [data.biotage.co.jp]
- 7. shigematsu-bio.com [shigematsu-bio.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Incorporation of 2'-O-methyl-2-thiouridine into siRNA and microRNA
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The therapeutic potential of small interfering RNAs (siRNAs) and microRNAs (miRNAs) is often limited by their susceptibility to nuclease degradation and potential for off-target effects. Chemical modifications are instrumental in overcoming these hurdles. This document provides a comprehensive guide to the incorporation of a novel dual modification, 2'-O-methyl-2-thiouridine (s²Um), into siRNA and microRNA sequences. We will delve into the rationale behind this modification, detailing its impact on thermal stability, nuclease resistance, and gene silencing activity. This guide provides detailed protocols for the synthesis, purification, and characterization of s²Um-modified oligonucleotides, as well as methods for their biological evaluation.
Introduction: The Rationale for 2'-O-methyl-2-thiouridine Modification
The strategic chemical modification of synthetic RNAs is paramount for their successful application as therapeutic agents. The ideal modifications enhance stability and specificity without compromising the molecule's ability to engage with the RNA-induced silencing complex (RISC) and mediate gene silencing. The 2'-O-methyl (2'-OMe) modification is a well-established modification that confers nuclease resistance and is known to be well-tolerated within the RISC machinery.[1][2][3] Concurrently, the 2-thiouridine modification has been shown to enhance the thermodynamic stability of RNA duplexes.[4][5] The combination of these two modifications in a single nucleoside, 2'-O-methyl-2-thiouridine, presents a compelling strategy to synergistically improve the properties of therapeutic RNAs.
The 2'-O-methyl group provides steric hindrance, protecting the phosphodiester backbone from nuclease cleavage, thereby increasing the in vivo half-life of the siRNA or miRNA.[6][7] The 2-thio modification on the uridine base enhances base pairing fidelity and can increase the melting temperature (Tm) of the RNA duplex, leading to more stable and specific target engagement.[4][5] Judicious placement of 2'-O-methyl-2-thiouridine residues has been shown to yield modified siRNAs with sustained activity in mammalian cells.[8][9]
Core Principles and Advantages
| Feature | Advantage of 2'-O-methyl-2-thiouridine Modification |
| Enhanced Nuclease Resistance | The 2'-O-methyl group provides significant protection against both endo- and exonucleases, prolonging the therapeutic window.[6][7] |
| Increased Thermal Stability | The 2-thiouridine modification generally leads to a higher melting temperature (Tm) of the siRNA duplex, indicating stronger and more specific binding to the target mRNA.[4][5] |
| Improved Base-Pairing Specificity | The 2-thiouridine modification can enhance the discrimination between the intended target and off-target sequences.[5] |
| Maintained Silencing Activity | Strategic incorporation of s²Um allows for the retention of potent gene silencing activity, comparable to unmodified siRNAs.[8][9] |
Synthesis of 2'-O-methyl-2-thiouridine Modified Oligonucleotides
The synthesis of RNA oligonucleotides containing 2'-O-methyl-2-thiouridine is achieved through automated solid-phase phosphoramidite chemistry. A key component for this process is the 2'-O-methyl-2-thiouridine phosphoramidite building block.[10]
Synthesis Workflow
The overall workflow for synthesizing s²Um-modified oligonucleotides is as follows:
Caption: Workflow for the synthesis and purification of s²Um-modified oligonucleotides.
Detailed Protocol for Solid-Phase Synthesis
This protocol outlines the automated solid-phase synthesis of a 2'-O-methyl-2-thiouridine modified RNA oligonucleotide.
Materials:
-
DNA/RNA synthesizer
-
Controlled pore glass (CPG) solid support
-
Standard RNA and 2'-O-methyl RNA phosphoramidites (A, C, G, U)
-
2'-O-methyl-2-thiouridine phosphoramidite
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Capping solutions (Cap A and Cap B)
-
Oxidizing solution (e.g., Iodine/water/pyridine)
-
Deblocking solution (e.g., Trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
-
Ammonium hydroxide/methylamine (AMA) solution
-
Triethylamine trihydrofluoride (TEA·3HF)
Procedure:
-
Synthesizer Setup:
-
Install the appropriate CPG column for the desired 3'-terminal nucleoside.
-
Load the synthesizer with all necessary phosphoramidites, including the 2'-O-methyl-2-thiouridine phosphoramidite, and reagent bottles.
-
Program the desired RNA sequence into the synthesizer software.
-
-
Automated Synthesis Cycle: The synthesis proceeds in a stepwise 3' to 5' direction, with each cycle consisting of four main steps:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group with trichloroacetic acid.
-
Coupling: Addition of the next phosphoramidite, activated by a tetrazole derivative, to the free 5'-hydroxyl group.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester using an iodine solution.
-
-
Cleavage and Deprotection:
-
After the final sequence is assembled, the CPG support is transferred to a sealed vial.
-
Add AMA solution and heat at 65°C for 15-20 minutes to cleave the oligonucleotide from the support and remove the base and phosphate protecting groups.
-
Cool the solution and transfer the supernatant containing the crude oligonucleotide to a new tube.
-
Evaporate the AMA solution to dryness.
-
-
2'-Hydroxyl Deprotection:
-
Resuspend the dried oligonucleotide in a solution of TEA·3HF.
-
Incubate at 65°C for 2.5 hours to remove the 2'-O-tert-butyldimethylsilyl (TBDMS) protecting groups.
-
Quench the reaction with an appropriate buffer.
-
Purification and Quality Control
Purification:
-
The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC), typically using a reverse-phase column.
Quality Control:
-
Mass Spectrometry: The identity and purity of the synthesized oligonucleotide are confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Analytical HPLC: The purity of the final product is assessed by analytical HPLC.
Biophysical Characterization
Thermal Stability (Melting Temperature) Analysis
The melting temperature (Tm) of the siRNA duplex is a critical parameter that reflects its thermal stability.
Protocol:
-
Anneal the s²Um-modified siRNA strand with its complementary strand in a suitable buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0).
-
Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Monitor the absorbance at 260 nm while slowly increasing the temperature (e.g., 0.5°C/min).
-
The Tm is the temperature at which 50% of the duplex has dissociated into single strands, observed as the inflection point of the melting curve.
| Modification | Example Sequence (Sense) | Tm (°C) |
| Unmodified U | 5'-CUUACGCUGAGUACUUCGAdTdT-3' | 75.5 |
| s²Um at position 7 | 5'-CUUACGCs²U GAGUACUUCGAdTdT-3' | 77.0 |
| s²Um at position 14 | 5'-CUUACGCUGAGUACs²U UCGAdTdT-3' | 76.8 |
Note: The above data is illustrative and the actual Tm will depend on the sequence and the number and position of modifications. The incorporation of 2-thiouridine generally results in an increase in the thermal stability of the duplex.[4]
Nuclease Resistance Assay
This assay evaluates the stability of the modified siRNA in the presence of nucleases.
Protocol:
-
Incubate the 5'-radiolabeled s²Um-modified siRNA and an unmodified control with a nuclease source (e.g., snake venom phosphodiesterase or fetal bovine serum).
-
Take aliquots at various time points and quench the reaction.
-
Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the bands by autoradiography and quantify the amount of intact siRNA remaining at each time point.
The 2'-O-methyl modification is known to significantly enhance nuclease resistance compared to unmodified RNA.[6][7]
Biological Evaluation: In Vitro Gene Silencing
The ultimate test of a modified siRNA is its ability to effectively silence its target gene.
In Vitro Transfection and Gene Silencing Workflow
Caption: Workflow for in vitro evaluation of gene silencing by s²Um-modified siRNA.
Protocol for In Vitro Gene Silencing Assay
Materials:
-
Mammalian cell line expressing the target gene
-
Cell culture medium and supplements
-
Transfection reagent (e.g., lipofectamine)
-
s²Um-modified siRNA, unmodified siRNA (positive control), and a non-targeting siRNA (negative control)
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR) or protein extraction and Western blotting.
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate to achieve 50-70% confluency at the time of transfection.
-
Transfection:
-
Dilute the siRNAs in an appropriate medium.
-
Dilute the transfection reagent in the same medium.
-
Combine the diluted siRNAs and transfection reagent and incubate to allow complex formation.
-
Add the siRNA-transfection reagent complexes to the cells.
-
-
Incubation: Incubate the cells for 24-72 hours.
-
Analysis:
-
qRT-PCR: Harvest the cells, extract total RNA, and perform qRT-PCR to quantify the target mRNA levels.
-
Western Blot: Harvest the cells, extract total protein, and perform Western blotting to quantify the target protein levels.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Low synthesis yield | Inefficient coupling of the modified phosphoramidite. | Optimize coupling time for the s²Um phosphoramidite. Ensure all reagents are anhydrous. |
| Poor purity | Incomplete capping or deprotection. | Increase capping time. Ensure complete deprotection by optimizing time and temperature. |
| Reduced silencing activity | Improper placement of the modification. | Test different positions for the s²Um modification, avoiding critical regions for RISC recognition. |
| Off-target effects | Seed region-mediated off-target binding. | While s²Um can reduce off-targets, further optimization of the sequence and modification pattern may be needed. |
Conclusion
The incorporation of 2'-O-methyl-2-thiouridine into siRNA and microRNA offers a promising strategy to enhance their therapeutic potential. This dual modification leverages the nuclease resistance of the 2'-O-methyl group and the duplex-stabilizing properties of 2-thiouridine. The protocols and guidelines presented in this document provide a framework for the successful synthesis, characterization, and biological evaluation of s²Um-modified oligonucleotides, empowering researchers to develop more stable and specific RNA-based therapeutics.
References
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Prakash, T. P., et al. (2009). Activity of siRNAs with 2-thio-2'-O-methyluridine modification in mammalian cells. Nucleosides, Nucleotides & Nucleic Acids, 28(10), 902-10. [Link]
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Shohda, K., et al. (2000). Synthesis and properties of oligonucleotides containing 2′-O methyl-2-thiouridine. Nucleic Acids Symposium Series, 44(1), 119-120. [Link]
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Taylor & Francis Online. (2009). Activity of siRNAs with 2-Thio-2′-O-Methyluridine Modification in Mammalian Cells. [Link]
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Sipa, K., et al. (2007). Effect of base modifications on structure, thermodynamic stability, and gene silencing activity of short interfering RNA. RNA, 13(8), 1301-1313. [Link]
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Shohda, K., et al. (2000). Synthesis and properties of 2'-O-methyl-2-thiouridine and oligoribonucleotides containing 2'-O-methyl-2-thiouridine. Bioorganic & Medicinal Chemistry Letters, 10(16), 1795-8. [Link]
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Inoue, A., et al. (2009). Synthesis and characterization of 2′-modified-4′-thioRNA: a comprehensive comparison of nuclease stability. Nucleic Acids Research, 37(3), 775-783. [Link]
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Dellinger, D. J., et al. (2008). Improving RNA Interference in Mammalian Cells by 4'-Thio-Modified Small Interfering RNA (siRNA): Effect on siRNA Activity and Nuclease Stability When Used in Combination with 2'-O-Alkyl Modifications. Journal of Medicinal Chemistry, 51(15), 4646-4655. [Link]
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Rodriguez, J. C., et al. (2017). Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism. *Journal of Visualized Experiments, (125), 55851. [Link]
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Rodriguez, J. C., et al. (2017). Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism. *Journal of Visualized Experiments, (125). [Link]
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Urata, H., et al. (2018). Effective gene silencing activity of prodrug-type 2'-O-methyldithiomethyl siRNA compared with non-prodrug-type 2'-O-methyl siRNA. Bioorganic & Medicinal Chemistry Letters, 28(12), 2171-2174. [Link]
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Kumar, S., et al. (2020). Synthesis of DNA and RNA Oligonucleotides Containing a Dual-Purpose Selenium-Modified Fluorescent Nucleoside Probe. Current Protocols in Nucleic Acid Chemistry, 81(1), e106. [Link]
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Bio-Synthesis Inc. (2023). 2'-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics. [Link]
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Jackson, A. L., et al. (2006). Small interfering RNAs containing full 2′-O-methylribonucleotide-modified sense strands display Argonaute2/eIF2C2-dependent activity. RNA, 12(7), 1197-1205. [Link]
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Lermine, A., et al. (2011). Fluorescence Cross-Correlation Spectroscopy Reveals Mechanistic Insights into the Effect of 2′-O-Methyl Modified siRNAs in Living Cells. Biophysical Journal, 100(12), 2928-2937. [Link]
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Patil, K. M., et al. (2022). 2′-O-Alkyl-N3-Methyluridine Functionalized Passenger Strand Improves RNAi Activity by Modulating the Thermal Stability. ACS Omega, 7(33), 29194-29202. [Link]
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Koller, E., et al. (2007). Modulation of thermal stability can enhance the potency of siRNA. Nucleic Acids Research, 35(13), 4478-4487. [Link]
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Davis, M. E., et al. (2020). 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA. Molecular Therapy - Nucleic Acids, 21, 266-277. [Link]
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Nishina, K., et al. (2016). Gene silencing by 2'-O-methyldithiomethyl-modified siRNA, a prodrug-type siRNA responsive to reducing environment. Bioorganic & Medicinal Chemistry Letters, 26(3), 845-848. [Link]
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Sipa, K., et al. (2020). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules, 25(15), 3331. [Link]
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ResearchGate. (n.d.). Thermodynamic stability of some DNA, RNA, 2 0 -O-methyl-RNA and... [Link]
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Konieczny, A., et al. (2022). C-Nucleosides Stabilize RNA by Reducing Nucleophilicity at 2'-OH. bioRxiv. [Link]
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Konieczny, A., et al. (2022). C-Nucleosides Stabilize RNA by Reducing Nucleophilicity at 2'-OH. ACS Chemical Biology, 17(10), 2739-2745. [Link]
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Sipa, K., et al. (2020). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules, 25(15). [Link]
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Sanghvi, Y. S., et al. (1997). Synthesis and Incorporation of 2′-O-Methyl-Pseudouridine into Oligonucleotides. Nucleosides and Nucleotides, 16(7-9), 1309-1312. [Link]
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Asai, T., et al. (2010). Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes. The Journal of Physical Chemistry B, 114(23), 7935-7941. [Link]
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Deprotection and purification methods for modified RNA oligonucleotides
Topic: High-Fidelity Deprotection and Purification of Modified RNA Oligonucleotides for Therapeutic Research and Development
For: Researchers, scientists, and drug development professionals engaged in the synthesis and application of modified RNA oligonucleotides.
Abstract
The burgeoning field of RNA therapeutics, encompassing modalities such as siRNA, ASO, and mRNA, is critically dependent on the chemical synthesis of high-purity, structurally-defined oligonucleotides. Modifications to the phosphodiester backbone, ribose sugar, and nucleobases are essential for enhancing stability, target affinity, and pharmacokinetic properties.[][2][3][4] However, these modifications introduce significant complexity into the post-synthesis deprotection and purification workflows. This application note provides a comprehensive guide to the critical steps of deprotection and purification, explaining the underlying chemical principles and offering detailed, field-proven protocols. We present a systematic approach to ensure the removal of protecting groups and synthesis-related impurities, yielding oligonucleotides of the requisite purity and integrity for demanding research and therapeutic applications.
Introduction: The Imperative for Purity in Modified RNA Synthesis
Synthetic RNA oligonucleotides are assembled on a solid support using phosphoramidite chemistry.[5][6][7] This process necessitates the use of protecting groups on the exocyclic amines of the nucleobases (A, C, G), the 2'-hydroxyl group of the ribose, and the phosphate backbone to prevent unwanted side reactions.[6] Once synthesis is complete, these protecting groups must be quantitatively removed in a process known as deprotection. The crude product is a heterogeneous mixture containing the desired full-length sequence (FLS), truncated sequences (shortmers), and various by-products from the synthesis and deprotection steps.
For any downstream application, especially therapeutic ones, these impurities must be removed to ensure safety, efficacy, and reproducibility. The presence of truncated sequences can lead to off-target effects, while residual protecting groups can alter the molecule's structure, function, and immunogenicity. This guide details the strategic selection of deprotection reagents and purification methodologies tailored to the unique challenges posed by chemically modified RNA.
The Deprotection Workflow: A Two-Stage Chemical Liberation
The deprotection of RNA oligonucleotides is a sequential process dictated by the lability of the different protecting groups. A cardinal rule is to preserve the 2'-hydroxyl protecting group (e.g., tert-butyldimethylsilyl, TBDMS) until after the base-labile groups on the nucleobases and phosphate backbone are removed.[8] Premature removal of the 2'-O-protecting group would expose the RNA to degradation under the basic conditions required for the first deprotection step.[5]
Figure 2. Primary chromatographic and electrophoretic methods for purifying modified RNA oligonucleotides.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most powerful and widely used technique for oligonucleotide purification, offering high resolution and scalability. Two primary modes are employed: Reverse-Phase (RP) and Anion-Exchange (IE). [9][10]
RP-HPLC separates molecules based on their hydrophobicity. [11]The stationary phase is a nonpolar material (e.g., C8 or C18 silica), and elution is achieved with an increasing gradient of an organic solvent like acetonitrile in an aqueous buffer. [12]
-
Principle: Full-length oligonucleotides are typically more hydrophobic than the shorter failure sequences, leading to their stronger retention on the column. [11]This method is particularly effective for purifying oligonucleotides containing hydrophobic modifications (e.g., dyes, lipids) and for "DMT-on" purification strategies, where the hydrophobic 5'-dimethoxytrityl (DMT) group is left on the FLS to dramatically increase its retention relative to uncapped failure sequences. [13][11]* Advantages: Excellent resolution for shorter oligos (<50 bases), high purity (>85%), and well-suited for modified oligonucleotides. [13][9]* Limitations: Resolution decreases as the length of the oligonucleotide increases, making it challenging to separate n from n-1 sequences for longer RNAs. [13][11] Protocol 3: Generic RP-HPLC Purification
-
Column: C18 reverse-phase column (e.g., Agilent PLRP-S, Waters XBridge).
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) or 15 mM TEA with 400 mM HFIP (for MS compatibility) in water. [12][14]3. Mobile Phase B: Acetonitrile (or Methanol for HFIP systems). [12][14]4. Gradient: A linear gradient from ~5-20% Mobile Phase B over 30-40 minutes, adjusted based on oligo length and modification.
-
Detection: UV absorbance at 260 nm. [12]6. Procedure: a. Equilibrate the column with the starting mobile phase composition. b. Inject the quenched deprotection mixture (from Protocol 2). c. Run the gradient and collect fractions corresponding to the main peak (FLS). d. Analyze fractions for purity (e.g., by analytical HPLC or mass spectrometry). e. Pool pure fractions and lyophilize to obtain the purified RNA.
IE-HPLC separates oligonucleotides based on the net negative charge of their phosphodiester backbone. [15]The stationary phase contains positively charged groups, and elution is accomplished by increasing the salt concentration of the mobile phase, which competes with the oligonucleotide for binding sites. [15]
-
Principle: Since the charge is directly proportional to the length of the oligonucleotide, IE-HPLC provides excellent resolution for separating the FLS from shorter failure sequences. [13]* Advantages: Excellent size resolution, capable of separating n from n-1 species. Can be performed under denaturing conditions (high pH, temperature) to disrupt secondary structures that can complicate purification. [11][16]* Limitations: Resolution decreases for very long oligonucleotides (>40-50 bases). [13]High salt concentrations in the collected fractions require a subsequent desalting step.
Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
PAGE is a high-resolution technique that separates oligonucleotides based on their size and charge. [9]Under denaturing conditions (e.g., 8M urea), secondary structures are eliminated, allowing for separation based primarily on length.
-
Principle: The negatively charged RNA migrates through the porous polyacrylamide matrix towards the positive electrode, with shorter fragments moving faster.
-
Advantages: Unparalleled resolution, capable of separating oligonucleotides that differ by a single nucleotide. It is often considered the gold standard for achieving the highest purity levels (>95%). [9]* Limitations: The process is labor-intensive, time-consuming, and results in lower yields due to the complex elution of the RNA from the gel matrix. [9][17]The presence of acrylamide contaminants can be a concern for certain downstream applications. [17][18]It can also be incompatible with certain fluorescent modifications. [9]
Method Comparison and Selection
The optimal purification strategy is application-dependent. For many research applications involving modified RNAs up to 50 nucleotides, RP-HPLC offers an excellent balance of purity, yield, and speed. For applications demanding the absolute highest purity, such as structural studies or the synthesis of very long oligonucleotides, PAGE may be necessary, despite its drawbacks.
| Method | Principle of Separation | Typical Purity | Resolution | Advantages | Disadvantages | Best Suited For |
| RP-HPLC | Hydrophobicity | >85% [9] | Excellent for modified oligos | Fast, scalable, good for hydrophobic modifications [13][9] | Resolution decreases with length (>50 nt) [13] | Modified oligos, DMT-on purification, oligos < 50 nt [9][11] |
| IE-HPLC | Net Charge (Length) | >90% | Excellent (n vs n-1) | Excellent size-based separation, denaturing conditions possible [11] | Requires desalting, resolution decreases with length (>40 nt) [13] | Unmodified oligos, splice-switching oligos, high-purity shortmers |
| PAGE | Size and Charge | >95% | Single-nucleotide | Highest resolution, gold standard for purity [9] | Low yield, labor-intensive, potential for acrylamide contamination [9][18] | Long oligos (>50 nt), applications requiring highest purity (e.g., crystallography) |
Quality Control and Analysis
Post-purification analysis is a mandatory step to validate the identity, purity, and integrity of the final product.
-
Purity Assessment: Analytical HPLC (RP or IE) is used to determine the percentage of the full-length product.
-
Identity Verification: Mass spectrometry (LC-MS) confirms that the molecular weight of the purified product matches the theoretical mass of the desired sequence. [19][20]* Quantification: UV spectrophotometry at 260 nm (A260) is the standard method for determining the concentration of the purified oligonucleotide. [21]* Integrity: For longer RNAs, capillary electrophoresis (e.g., Agilent Bioanalyzer) can provide an RNA Integrity Number (RIN) to assess degradation. [21]
Conclusion
The successful production of high-quality modified RNA oligonucleotides hinges on a rationally designed and meticulously executed deprotection and purification strategy. Understanding the chemistry of protecting groups and the principles of different separation techniques is paramount. By selecting the appropriate reagents and purification methods—from the rapid and robust AMA/TEA·3HF deprotection workflow to the high-resolution power of HPLC—researchers can confidently generate the high-purity materials required to advance the frontiers of RNA-based research and therapeutics.
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Mass Spectrometry Research Facility, University of Oxford. RP-HPLC Purification of Oligonucleotides. [Link]
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Biocompare. Guide to Common RNA Extraction Methods. [Link]
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Wincott, F., et al. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Nucleic Acids Research, 23(14), 2677–2684. [Link]
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ATDBio. Chapter 7: Purification and characterisation of oligonucleotides. The Nucleic Acids Book. [Link]
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Ohkubo, A., et al. (2021). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. Molecules, 26(16), 4945. [Link]
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Lukavsky, P. J., & Puglisi, J. D. (2004). Large-scale preparation and purification of polyacrylamide-free RNA oligonucleotides. RNA, 10(5), 889–893. [Link]
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Agilent Technologies. Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. [Link]
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CD Genomics. A Guide to RNA Extraction, RNA Purification and Isolation. [Link]
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Sproat, B. (2005). RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection. In The CSH Protocols Collection. [Link]
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Mir-Safa, A., et al. (2017). Selective and Efficient RNA Analysis by Solid-Phase Microextraction. Analytical Chemistry, 89(21), 11693–11700. [Link]
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Scaringe, S. A. (2001). Oligoribonucleotides with 2′-O-(tert-Butyldimethylsilyl) Groups. Current Protocols in Nucleic Acid Chemistry, 4(1), 3.6.1-3.6.14. [Link]
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Sheng, J., et al. (2014). HPLC Purification of Chemically Modified RNA Aptamers. Bio-protocol, 4(10), e1126. [Link]
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Glen Research. RNA Deprotection. The Glen Report, 21(1). [Link]
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Lukavsky, P. J., & Puglisi, J. D. (2004). Large-scale preparation and purification of polyacrylamide-free RNA oligonucleotides. RNA, 10(5), 889-893. [Link]
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Paunov, V., et al. (2022). Overview and Recent Advances in the Purification and Isolation of Therapeutic Oligonucleotides. Organic Process Research & Development. [Link]
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Cheong, C., et al. (2004). Rapid purification of RNAs using fast performance liquid chromatography (FPLC). RNA, 10(6), 1039–1042. [Link]
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Fergione, S. J., et al. (2023). Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides. ChemRxiv. [Link]
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Pitsch, S., et al. (2001). Chemical Synthesis of RNA Sequences with 2′-O-[(Triisopropylsilyl)oxy]methyl-protected Ribonucleoside Phosphoramidites. Current Protocols in Nucleic Acid Chemistry, 4(1), 3.8.1-3.8.21. [Link]
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Fergione, S. J., et al. (2023). Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides. ChemRxiv. [Link]
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Kumar, P., et al. (1996). Rapid conditions for the cleavage of oligodeoxyribonucleotides from cis-diol-bearing universal polymer supports and their deprotection. Nucleic Acids Research, 24(16), 3255–3256. [Link]
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ATDBio. Chapter 6: RNA oligonucleotide synthesis. The Nucleic Acids Book. [Link]
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Sproat, B. (2005). RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection. Cold Spring Harbor Protocols, 2005(1). [Link]
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QIAGEN. RNA quantification and quality control methods. [Link]
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Crawford, N. (2021). Optimising analytical separations of synthetic RNA with modified HPLC. Drug Target Review. [Link]
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YMC. Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography. [Link]
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Jas-Paczesna, D., et al. (2022). Therapeutic Oligonucleotides: An Outlook on Chemical Strategies to Improve Endosomal Trafficking. Pharmaceutics, 14(11), 2496. [Link]
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De Crécy-Lagard, V., et al. (2022). Current and Emerging Tools and Technologies for Studying RNA Modifications. Chemical Reviews, 122(14), 11781–11830. [Link]
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Jas-Paczesna, D., et al. (2022). Different chemical modifications used in oligonucleotide therapeutics. ResearchGate. [Link]
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DeBord, D., et al. (2023). Analysis of RNA and its Modifications. Annual Review of Analytical Chemistry, 16. [Link]
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ResearchGate. Overview of chemical oligonucleotide modifications relevant for small interfering RNA. [Link]
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Qin, S., et al. (2021). The Pivotal Role of Chemical Modifications in mRNA Therapeutics. Frontiers in Bioengineering and Biotechnology, 9, 674497. [Link]
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DeBord, D., et al. (2023). Analysis of RNA and Its Modifications. Annual Review of Analytical Chemistry, 16, 497-518. [Link]
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Harnessing the Power of Modified Nucleosides for Enhanced Stability and Efficacy of Therapeutic mRNA
An Application Note and Protocol Guide from a Senior Application Scientist
Introduction: The mRNA Revolution and the Central Role of Nucleoside Modification
The advent of messenger RNA (mRNA) therapeutics represents a paradigm shift in modern medicine, offering unprecedented speed and versatility in the development of vaccines and protein replacement therapies. However, the inherent instability and immunogenicity of unmodified, single-stranded mRNA have historically been significant barriers to its clinical translation. The breakthrough discovery that the incorporation of naturally occurring modified nucleosides can overcome these hurdles has been a cornerstone of the success of mRNA-based platforms, most notably exemplified by the rapid development of COVID-19 vaccines.
This guide provides a comprehensive overview and detailed protocols for the use of modified nucleosides to enhance the stability and translational efficiency of therapeutic mRNA, while simultaneously mitigating innate immune responses. We will delve into the rationale behind nucleoside modification, provide step-by-step methodologies for the synthesis and purification of modified mRNA, and outline key analytical techniques for its characterization.
The "Why": Understanding the Dual Challenge of mRNA Therapeutics
The therapeutic utility of in vitro-transcribed (IVT) mRNA is contingent on its ability to efficiently produce a target protein within the host cell. This process is fundamentally challenged by two interconnected factors:
-
Innate Immunogenicity: The host's innate immune system has evolved to recognize foreign RNA, particularly from viral pathogens. This recognition is mediated by a suite of pattern recognition receptors (PRRs) such as Toll-like receptors (TLR3, TLR7, TLR8), RIG-I-like receptors (RLG-I), and protein kinase R (PKR). Activation of these pathways by unmodified IVT mRNA can lead to the production of type I interferons and pro-inflammatory cytokines, resulting in the suppression of protein translation and potential adverse effects.
-
Intrinsic Instability: RNA is a notoriously labile molecule, susceptible to degradation by ubiquitous ribonucleases (RNases). The short intracellular half-life of unmodified mRNA limits the duration and magnitude of protein expression, thereby constraining its therapeutic window.
The strategic incorporation of modified nucleosides directly addresses both of these challenges, enhancing the therapeutic potential of mRNA.
Mechanism of Action: How Modified Nucleosides Tame the Immune System and Bolster Stability
The substitution of canonical nucleosides (adenosine, guanosine, cytidine, uridine) with modified counterparts during IVT is the key to creating a more "stealthy" and robust mRNA molecule. One of the most widely employed and effective modifications is the replacement of uridine with N1-methylpseudouridine (m1Ψ).
-
Reduced Immunogenicity: The presence of m1Ψ in the mRNA sequence sterically hinders the binding of PRRs, thereby dampening the innate immune response. This reduction in immune activation prevents the global shutdown of protein synthesis and minimizes inflammatory side effects.
-
Enhanced Translational Efficiency and Stability: The incorporation of m1Ψ has been shown to increase the translational capacity of mRNA. This is attributed to several factors, including improved ribosome loading and processivity. Furthermore, modified nucleosides can confer increased resistance to nuclease degradation, extending the intracellular half-life of the mRNA and leading to more sustained protein production.
The following diagram illustrates the workflow for generating and evaluating modified mRNA.
Caption: Workflow for the production and testing of modified mRNA.
Protocol: In Vitro Transcription of m1Ψ-Modified mRNA
This protocol describes the generation of mRNA with complete substitution of uridine with N1-methylpseudouridine using a commercially available T7 RNA polymerase-based IVT kit.
Materials:
-
Linearized plasmid DNA or PCR product with a T7 promoter (1 µg)
-
Nuclease-free water
-
IVT Kit Components:
-
10x Reaction Buffer
-
T7 RNA Polymerase Mix
-
ATP, GTP, CTP solutions (100 mM each)
-
N1-methylpseudouridine-5'-triphosphate (m1ΨTP) (100 mM)
-
DNase I
-
-
RNase inhibitor
-
Microcentrifuge tubes
Procedure:
-
Thaw Reagents: Thaw all components on ice. Keep the T7 RNA Polymerase Mix on ice throughout the procedure.
-
Assemble the IVT Reaction: In a nuclease-free microcentrifuge tube, assemble the following reaction at room temperature in the order listed:
| Component | Volume (µL) | Final Concentration |
| Nuclease-free water | Up to 20 µL | - |
| 10x Reaction Buffer | 2 µL | 1x |
| ATP Solution (100 mM) | 2 µL | 10 mM |
| GTP Solution (100 mM) | 2 µL | 10 mM |
| CTP Solution (100 mM) | 2 µL | 10 mM |
| m1ΨTP Solution (100 mM) | 2 µL | 10 mM |
| Linearized DNA Template | X µL (1 µg) | 50 ng/µL |
| T7 RNA Polymerase Mix | 2 µL | - |
| Total Volume | 20 µL |
-
Incubation: Mix gently by flicking the tube and centrifuge briefly. Incubate the reaction at 37°C for 2 to 4 hours.
-
DNase Treatment: To remove the DNA template, add 1 µL of DNase I to the reaction mixture. Mix gently and incubate at 37°C for 15 minutes.
Protocol: Purification of Modified mRNA
Purification is critical to remove unincorporated nucleotides, enzymes, and the DNA template. Lithium chloride (LiCl) precipitation is a common and effective method.
Materials:
-
IVT reaction mixture from the previous step
-
Nuclease-free water
-
5 M LiCl solution, nuclease-free
-
Nuclease-free ethanol (70% and 100%)
-
Nuclease-free microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Adjust Volume: Adjust the volume of the IVT reaction to 100 µL with nuclease-free water.
-
LiCl Precipitation: Add 30 µL of 5 M LiCl and mix well. Incubate at -20°C for 30 minutes.
-
Pellet mRNA: Centrifuge at 4°C for 15 minutes at maximum speed to pellet the mRNA.
-
Wash Pellet: Carefully discard the supernatant. Wash the pellet with 500 µL of cold 70% ethanol.
-
Repeat Centrifugation: Centrifuge at 4°C for 5 minutes.
-
Dry Pellet: Carefully remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend mRNA: Resuspend the purified mRNA in an appropriate volume of nuclease-free water or a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5).
Quality Control of Modified mRNA
Thorough quality control is essential to ensure the integrity, purity, and concentration of the synthesized mRNA before downstream applications.
| Parameter | Method | Acceptance Criteria |
| Concentration & Purity | UV-Vis Spectrophotometry (e.g., NanoDrop) | A260/A280 ratio of ~2.0 |
| Integrity & Size | Denaturing Agarose Gel Electrophoresis or Capillary Electrophoresis | A single, sharp band at the expected size |
| Purity (Residual Proteins/DNA) | HPLC-based methods | High purity with minimal contaminants |
| Potency | In vitro transfection and protein expression analysis (e.g., Western blot, ELISA) | Dose-dependent protein expression |
The following diagram outlines the quality control workflow.
Caption: Quality control checkpoints for modified mRNA.
Downstream Applications: Formulation and Delivery
For in vivo applications, purified modified mRNA is typically encapsulated within a lipid nanoparticle (LNP) delivery system. LNPs protect the mRNA from degradation in the bloodstream and facilitate its uptake into target cells. The development of effective LNP formulations is a complex field in itself and is critical for the successful clinical translation of mRNA therapeutics.
Conclusion and Future Outlook
The use of modified nucleosides, particularly N1-methylpseudouridine, has been instrumental in unlocking the therapeutic potential of mRNA. By mitigating innate immunogenicity and enhancing stability, these modifications have paved the way for a new class of medicines. As research continues, the exploration of novel nucleoside modifications and their combinations will further refine the safety and efficacy of mRNA-based therapies, expanding their application to a wider range of diseases.
References
-
Karikó, K., Buckstein, M., Ni, H., & Weissman, D. (2005). Suppression of RNA recognition by Toll-like receptors: the impact of nucleoside modification and the evolutionary origin of RNA. Immunity, 23(2), 165-175. [Link]
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Pardi, N., Hogan, M. J., Porter, F. W., & Weissman, D. (2018). mRNA vaccines — a new era in vaccinology. Nature Reviews Drug Discovery, 17(4), 261-279. [Link]
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Svitkin, Y. V., Cheng, Y. M., Mori, D., & Sonenberg, N. (2017). The role of the double-stranded RNA-activated protein kinase (PKR) in the inhibition of protein synthesis. WIREs RNA, 8(3), e1402. [Link]
-
Durbin, A. F., Wang, C., Marcotrigiano, J., & Durbin, J. E. (2016). RNAs Containing Modified Nucleosides Fail to Trigger RIG-I Conformational Changes for Innate Immune Signaling. mBio, 7(5), e00833-16. [Link]
-
Andries, O., Mc Cafferty, S., De Smedt, S. C., Weiss, R., Sanders, N. N., & Kitada, T. (2015). N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice. Journal of Controlled Release, 217, 337-344. [Link]
-
Svitkin, Y. V., Wainright, B. J., & Sonenberg, N. (2021). The critical role of N1-methyl-pseudouridine in the Pfizer-BioNTech and Moderna mRNA vaccines. Molecular Cell, 81(15), 3045-3047. [Link]
-
Karikó, K., Muramatsu, H., Welsh, F. A., Ludwig, J., Kato, H., Akira, S., & Weissman, D. (2008). Incorporation of pseudouridine into mRNA yields superior nonimmunogenic vector with increased translational capacity and biological stability. Molecular Therapy, 16(11), 1833-1840. [Link]
Application Notes and Protocols for the Enzymatic Incorporation of 2'-O-methyl-2-thiouridine into RNA
Introduction: The Therapeutic Promise of Modified RNA
The advent of messenger RNA (mRNA) therapeutics has marked a paradigm shift in modern medicine, underscored by the rapid development of COVID-19 vaccines.[1][2] A key determinant of the success of these therapies lies in the strategic chemical modification of the RNA molecule itself.[1][3][4] Modifications can enhance the stability, increase translational efficiency, and crucially, reduce the innate immunogenicity of synthetic mRNA.[1][4][5][]
Among the arsenal of beneficial modifications, 2'-O-methyl-2-thiouridine (s²Um) stands out. This dual modification combines the features of two important nucleotide analogs: 2-thiouridine (s²U) and 2'-O-methylation (Nm).
-
2-Thiouridine (s²U): Replacing the oxygen at the C-2 position of uridine with sulfur significantly enhances translational fidelity and efficiency.[5] It also contributes to the structural stability of the RNA and helps modulate the innate immune response by reducing activation of pattern recognition receptors like Toll-like receptors (TLRs).[3][4][5]
-
2'-O-methylation (Nm): The addition of a methyl group to the 2' hydroxyl of the ribose sugar is a common natural modification that provides substantial resistance against degradation by cellular nucleases.[][7] This modification can also play a role in evading immune detection.[3][]
The synergistic combination of these features in s²Um makes it a highly desirable component for therapeutic mRNA, promising enhanced protein expression and a longer functional half-life in vivo. This guide provides a comprehensive framework for the enzymatic incorporation of 2'-O-methyl-2-thiouridine 5'-triphosphate (s²UmTP) into RNA transcripts via in vitro transcription (IVT).
Principle of the Method: In Vitro Transcription with T7 RNA Polymerase
The synthesis of RNA containing s²Um is achieved through the well-established method of in vitro transcription (IVT).[2][8] This cell-free system utilizes a bacteriophage RNA polymerase, most commonly T7 RNA polymerase, to synthesize RNA from a linear DNA template.[8] The DNA template must contain a T7 promoter sequence upstream of the gene of interest.[8]
The core of the reaction involves the T7 RNA polymerase recognizing the promoter and processively synthesizing a complementary RNA strand using ribonucleoside triphosphates (NTPs: ATP, GTP, CTP, and UTP) as building blocks.[8] To incorporate s²Um, the canonical UTP is partially or fully replaced with s²UmTP in the reaction mixture.
While wild-type T7 RNA polymerase has a broad substrate tolerance, its efficiency can be reduced by certain modifications, particularly at the 2'-position of the ribose.[7][9] Therefore, engineered T7 RNA polymerase variants, which exhibit enhanced capacity for incorporating 2'-modified nucleotides, are often recommended for optimal yield and incorporation efficiency.[7][9]
Experimental Workflow Overview
The process of generating and verifying s²Um-modified RNA can be broken down into four key stages: DNA Template Preparation, In Vitro Transcription, RNA Purification, and Quality Control Analysis.
Caption: Overall experimental workflow for s²Um-RNA synthesis.
Detailed Protocols
PART 1: DNA Template Preparation
High-quality, purified linear DNA is essential for efficient IVT.[8] The template can be a PCR product or a linearized plasmid containing a T7 promoter upstream of the desired sequence.
Key Considerations:
-
Promoter Sequence: Ensure a consensus T7 promoter sequence (5'-TAATACGACTCACTATAGGG-3') is present. The final 'GGG' is the typical initiation sequence, though variations exist.[10]
-
Linearization: If using a plasmid, linearize it completely with a restriction enzyme that cuts downstream of the desired RNA sequence. Incomplete linearization can lead to longer, undesired transcripts.
-
Purification: Purify the linear DNA template using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation to remove enzymes, salts, and residual nucleotides.
PART 2: In Vitro Transcription Reaction
This protocol is designed for a standard 20 µL reaction. It can be scaled up as needed. For optimal results, use an engineered T7 RNA polymerase known to efficiently incorporate 2'-modified nucleotides.
Reagent Preparation:
-
Thaw all components on ice and keep them on ice during setup.
-
Vortex and briefly centrifuge all components before pipetting.
-
Perform all steps in a nuclease-free environment using nuclease-free water, pipette tips, and tubes.
Reaction Setup Table:
| Component | Stock Concentration | Volume for 20 µL Rxn | Final Concentration |
| Nuclease-Free Water | - | Up to 20 µL | - |
| 10X Transcription Buffer | 10X | 2 µL | 1X |
| ATP | 100 mM | 1.5 µL | 7.5 mM |
| GTP | 100 mM | 1.5 µL | 7.5 mM |
| CTP | 100 mM | 1.5 µL | 7.5 mM |
| s²UmTP | 100 mM | 1.5 µL | 7.5 mM |
| Linear DNA Template | 0.5 µg/µL | 1 µL | 25 ng/µL (for 1 µg total) |
| RNase Inhibitor | 40 U/µL | 1 µL | 2 U/µL |
| T7 RNA Polymerase (High Yield) | 50 U/µL | 2 µL | 5 U/µL |
| Total Volume | 20 µL |
Note on Nucleotide Concentration: The protocol above assumes 100% replacement of UTP with s²UmTP. For some applications or sequences, a partial replacement (e.g., a 1:1 ratio of UTP to s²UmTP) may be optimized to balance yield and modification level.
Step-by-Step Protocol:
-
In a nuclease-free microcentrifuge tube, combine the nuclease-free water, 10X transcription buffer, NTPs, and s²UmTP.
-
Add the linear DNA template to the mixture.
-
Add the RNase Inhibitor.
-
Gently mix by pipetting up and down, then briefly centrifuge to collect the contents at the bottom of the tube.
-
Add the T7 RNA Polymerase. This should be the last component added.
-
Mix gently but thoroughly by flicking the tube, and centrifuge briefly.
-
Incubate the reaction at 37°C for 2 to 4 hours.[11] Longer incubation times may not necessarily increase the yield of full-length transcripts and could promote the formation of byproducts.
PART 3: RNA Purification
1. DNase Treatment (Template Removal):
-
Following incubation, add 1 µL of a high-efficiency, salt-resistant DNase I (e.g., TURBO™ DNase) to the 20 µL IVT reaction.
-
Incubate at 37°C for 15-30 minutes. This step is critical to remove the DNA template, which can interfere with downstream applications and quantification.[11]
2. RNA Purification:
-
Column-Based Purification: The most convenient method is to use a commercial RNA purification kit (e.g., spin-column based). This effectively removes proteins, salts, and free nucleotides. Follow the manufacturer's protocol.
-
Lithium Chloride (LiCl) Precipitation: This method is effective for selectively precipitating RNA while leaving most free nucleotides in the supernatant.
-
Add a solution of high-molarity LiCl (e.g., a final concentration of 2.5 M) to the DNase-treated reaction.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., >12,000 x g) for 15 minutes at 4°C.
-
Carefully discard the supernatant.
-
Wash the pellet with cold 70% ethanol, centrifuge again, and discard the supernatant.
-
Air-dry the pellet briefly and resuspend in nuclease-free water.
-
PART 4: Quality Control and Verification
1. Quantification:
-
Measure the RNA concentration using a UV-Vis spectrophotometer (e.g., NanoDrop). Calculate the A260/A280 ratio to assess purity from protein contamination (a ratio of ~2.0 is considered pure).
2. Integrity Analysis - Denaturing Gel Electrophoresis:
-
Run a sample of the purified RNA on a denaturing agarose or polyacrylamide gel.
-
This will confirm the size of the transcript and provide a qualitative assessment of its integrity. A sharp, single band at the expected molecular weight indicates a high-quality, full-length product. Smearing may indicate degradation or the presence of abortive transcripts.
3. Verification of Incorporation - LC-MS Analysis:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for confirming the incorporation of modified nucleotides.
-
Procedure:
-
Digest a small amount (1-5 µg) of the purified s²Um-RNA into individual nucleosides using a mixture of nucleases (e.g., Nuclease P1) and phosphatases (e.g., Bacterial Alkaline Phosphatase).
-
Analyze the resulting nucleoside mixture by LC-MS.
-
Compare the chromatogram and mass spectra to standards for the canonical nucleosides (A, G, C, U) and the modified nucleoside (s²Um).
-
-
Expected Result: The presence of a peak with the corresponding mass-to-charge ratio (m/z) for 2'-O-methyl-2-thiouridine confirms its successful incorporation. Quantification can be achieved by comparing the peak areas of the modified and unmodified nucleosides.
-
Caption: Decision-making workflow for s²Um-RNA quality control.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No RNA Yield | - Inactive polymerase or RNase contamination.- Poor quality DNA template (nicked, impure).- Incorrect nucleotide concentrations. | - Use fresh enzyme and reagents; always use RNase inhibitor.- Re-purify template; check integrity on a gel.- Verify stock concentrations and pipetting accuracy. |
| Smear or Multiple Bands on Gel | - RNA degradation (RNase contamination).- Abortive transcription products.- Template-derived byproducts (e.g., from circular plasmid). | - Maintain a strict RNase-free environment.- Optimize reaction temperature or time; consider a different polymerase variant.- Ensure complete linearization of the plasmid template. |
| Low Incorporation of s²UmTP | - Wild-type T7 polymerase has low efficiency for 2'-modified NTPs.- s²UmTP concentration is too low or inhibitory at high levels. | - Switch to an engineered T7 RNA polymerase variant (e.g., Y639F mutant).- Titrate the concentration of s²UmTP; try partial substitution with UTP. |
| DNA Template Contamination | - Incomplete DNase digestion. | - Increase DNase concentration or incubation time.- Use a salt-resistant DNase before purification. |
Conclusion
The enzymatic incorporation of 2'-O-methyl-2-thiouridine into RNA is a powerful technique for producing transcripts with enhanced stability and translational capacity, making it highly relevant for the development of next-generation mRNA therapeutics.[5] Successful synthesis relies on a high-quality DNA template, the appropriate choice of T7 RNA polymerase, and optimized reaction conditions. By following the detailed protocols and quality control measures outlined in this guide, researchers can reliably produce s²Um-modified RNA for a wide range of applications, from fundamental biological studies to preclinical drug development.
References
-
Korepanova, A., et al. (2021). Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of ATP. ACS Omega. Available at: [Link]
-
Creative Biolabs. (n.d.). 2-Thiouridine Modification Service. Available at: [Link]
-
Jena Bioscience. (n.d.). HighYield T7 mRNA Synthesis Kit (s2UTP). Available at: [Link]
-
Qin, S., et al. (2021). Synthetic modified messenger RNA for therapeutic applications. Chemical Society Reviews. Available at: [Link]
-
Weng, Y., et al. (2022). The Pivotal Role of Chemical Modifications in mRNA Therapeutics. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Hocek, M., et al. (2018). Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates. Organic & Biomolecular Chemistry. Available at: [Link]
-
Promega Corporation. (2020). In Vitro Transcription and the Use of Modified Nucleotides. Promega Connections. Available at: [Link]
-
Yu, Y. T., et al. (2016). Detection and quantification of RNA 2'-O-methylation and pseudouridylation. Methods. Available at: [Link]
-
Motorin, Y., et al. (2018). Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions. Genes. Available at: [Link]
-
Wang, X., et al. (2023). Effective Synthesis of mRNA during In Vitro Transcription with Fewer Impurities Produced. International Journal of Molecular Sciences. Available at: [Link]
-
Yu, Y. T. (2005). Detection and quantitation of RNA base modifications. RNA. Available at: [Link]
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- 4. researchgate.net [researchgate.net]
- 5. 2-Thiouridine Modification Service - Creative Biolabs [mrna.creative-biolabs.com]
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- 8. Overview of In Vitro Transcription | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols: Analytical Techniques for Characterizing 2-Thiouridine-Containing RNA
Introduction
The landscape of RNA biology is intricately decorated with over 140 distinct post-transcriptional modifications, each imparting unique structural and functional properties to the RNA molecule. Among these, 2-thiouridine (s²U) and its derivatives are sulfur-containing modifications predominantly found at the wobble position (position 34) of the anticodon loop in tRNAs for glutamic acid, glutamine, and lysine.[1][2][3] The replacement of the oxygen atom at the C2 position of uridine with a sulfur atom profoundly influences the nucleoside's properties. This single-atom substitution restricts the conformational flexibility of the ribose sugar, favoring a C3'-endo pucker, which pre-organizes the RNA backbone into an A-form helix.[1][4][5]
This structural rigidity conferred by s²U is critical for its biological function. It enhances the stability of codon-anticodon interactions, ensuring accurate and efficient protein translation.[2][5][6] Furthermore, the presence of s²U at position 54 in the T-loop of tRNAs from thermophilic organisms contributes to their thermal stability, allowing them to function at high temperatures.[2] Given its crucial role in fundamental biological processes and the growing interest in developing modified RNA-based therapeutics, the ability to accurately synthesize, identify, quantify, and locate s²U within an RNA sequence is paramount.
This guide provides a comprehensive overview of the principal analytical techniques for the characterization of 2-thiouridine-containing RNA, complete with detailed protocols and expert insights for researchers, biochemists, and drug development professionals.
Synthesis and Purification of s²U-Containing RNA
The foundation of any analytical study is the availability of high-purity material. The chemical synthesis of s²U-containing RNA oligonucleotides presents a unique challenge compared to standard RNA synthesis.
Expertise & Experience: The Causality Behind the Method The thio-carbonyl group of 2-thiouridine is sensitive to the standard oxidation conditions used in solid-phase phosphoramidite chemistry. The conventional iodine/water oxidant can lead to undesired side reactions, including desulfurization. To circumvent this, a milder oxidizing agent, such as tert-butyl hydroperoxide (TBHP), is employed. This ensures the integrity of the sulfur modification throughout the synthesis cycles.[1]
Experimental Workflow: Synthesis and Purification
Caption: Workflow for synthesis and purification of s²U-RNA.
Protocol 1: Solid-Phase Synthesis and Purification of s²U-RNA
This protocol is adapted for an automated DNA/RNA synthesizer.
Materials:
-
s²U phosphoramidite (0.1 M in acetonitrile)
-
Standard RNA phosphoramidites (A, C, G, U)
-
Controlled Pore Glass (CPG) solid support
-
tert-butyl hydroperoxide (TBHP), 10% solution in acetonitrile
-
Standard synthesis reagents (activator, capping, deblocking solutions)
-
Ammonium hydroxide/ethanol (3:1, v/v)
-
Triethylamine trihydrofluoride (Et₃N·3HF)
-
HPLC purification system (Anion-Exchange or Reverse-Phase)
Methodology:
-
Synthesizer Setup: Program the RNA sequence into the synthesizer. Use a 0.1 M concentration for the s²U phosphoramidite and standard concentrations for other amidites.[1]
-
Synthesis Cycle:
-
Coupling: Standard coupling time for A, C, G, U. For s²U, a slightly extended coupling time (e.g., 30 minutes) can ensure higher efficiency.[1]
-
Oxidation: Crucial Step: Replace the standard I₂/water oxidation solution with 10% TBHP in acetonitrile. Program a 2 x 6-minute oxidation step for cycles incorporating s²U.[1]
-
Capping & Deblocking: Use standard protocols.
-
-
Cleavage and Deprotection:
-
Transfer the CPG support to a screw-cap vial. Add 2 mL of NH₄OH/EtOH (3:1) and incubate at room temperature for 3 hours, then at 55°C for 6 hours to cleave the oligonucleotide and remove base-protecting groups.[1]
-
Lyophilize the sample to dryness.
-
To remove the 2'-hydroxyl protecting groups (e.g., TBDMS), resuspend the pellet in 1.5 mL of neat Et₃N·3HF and stir at room temperature for 8 hours.[1]
-
-
Precipitation and Desalting:
-
Quench the desilylation reaction with water and precipitate the RNA by adding n-butanol and incubating at -20°C.
-
Centrifuge to pellet the RNA, dry the pellet, and desalt using a C18 Sep-Pak cartridge.[1]
-
-
Purification:
-
Quality Control:
Spectroscopic and Thermodynamic Characterization
Spectroscopic techniques provide invaluable information on the structural and thermodynamic consequences of s²U incorporation.
UV-Vis Spectroscopy and Thermal Denaturation
Principle: The thio-carbonyl group in s²U has a distinct UV absorbance profile compared to uridine. More importantly, UV spectroscopy at 260 nm is the gold standard for monitoring the hyperchromicity associated with the denaturation of RNA duplexes upon heating. This allows for the determination of the melting temperature (Tₘ), a direct measure of duplex stability.
Application: Studies consistently show that replacing a U with an s²U in a U-A base pair significantly increases the Tₘ of an RNA duplex, highlighting its stabilizing effect.[1][5][7] In contrast, a G-s²U wobble pair is less stable than a G-U pair, demonstrating the modification's role in enhancing pairing specificity.[6][8]
| Duplex Sequence Context | Tₘ (°C) - Unmodified (U) | Tₘ (°C) - Modified (s²U) | ΔTₘ (°C) | Reference |
| GU UUC / CA AAG | 19.0 | 30.7 | +11.7 | [1][5] |
| Internal U:A Pair | (Varies) | Stabilized | Entropically driven | [6][9] |
| Internal U:G Wobble | (Varies) | Destabilized | Increased Specificity | [6] |
Protocol 2: UV Thermal Denaturation (Tₘ Determination)
Materials:
-
Purified s²U-containing RNA and its complementary strand
-
Unmodified control RNA duplex
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Buffer: e.g., 25 mM phosphate buffer, 100 mM NaCl, 0.1 mM EDTA, pH 7.0[1]
Methodology:
-
Sample Preparation: Prepare samples of the RNA duplexes (modified and unmodified) at a known concentration (e.g., 2-5 µM) in the analysis buffer.
-
Annealing: Heat the samples to 95°C for 3 minutes and allow them to cool slowly to room temperature to ensure proper duplex formation.
-
Data Collection:
-
Place the cuvette in the spectrophotometer and equilibrate at a low starting temperature (e.g., 5°C).
-
Program the instrument to increase the temperature at a controlled rate (e.g., 0.5°C/minute) up to 95°C.
-
Record the absorbance at 260 nm at regular temperature intervals.
-
-
Data Analysis:
-
Plot absorbance versus temperature to generate the melting curve.
-
The Tₘ is the temperature at which 50% of the duplex is denatured. This is determined by finding the maximum of the first derivative of the melting curve.
-
Compare the Tₘ of the s²U-containing duplex to the unmodified control to quantify the stabilizing effect of the modification.[6]
-
Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Circular Dichroism (CD): CD spectroscopy is sensitive to the helicity of nucleic acids. The presence of s²U, which promotes a C3'-endo sugar pucker, helps to maintain a canonical A-form helical structure. This is confirmed by a characteristic CD spectrum with a positive peak around 260 nm and a negative peak around 210 nm.[1][5] The s²U modification itself can also introduce a unique negative CD band at longer wavelengths (~330 nm), confirming a well-stacked geometry.[1]
-
Nuclear Magnetic Resonance (NMR): NMR provides atomic-level structural detail. 1D and 2D NMR experiments can confirm the C3'-endo sugar conformation of the s²U residue and its influence on neighboring nucleotides.[4][5] Imino proton NMR studies are particularly powerful, as the chemical shifts and exchange rates of these protons are direct indicators of hydrogen bond stability, corroborating the stability order of s²U:A > U:A.[1][5]
Chromatographic and Mass Spectrometric Analysis
These methods are essential for the definitive identification and quantification of s²U within an RNA sample. The general approach involves the enzymatic digestion of the RNA into its constituent nucleosides, followed by separation and detection.
Workflow: LC-MS/MS for s²U Identification
Caption: Workflow for s²U identification by LC-MS/MS.
Protocol 3: Enzymatic Digestion and HPLC-MS Analysis
Materials:
-
Purified RNA sample (~10 µg)
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
Ammonium acetate buffer
-
HPLC system coupled to an ESI mass spectrometer
-
Reversed-phase C18 or C30 column[10]
-
s²U nucleoside standard
Methodology:
-
Enzymatic Digestion:
-
HPLC Separation:
-
Mass Spectrometric Detection and Quantification:
-
The eluent from the HPLC is directed into the ESI-MS source.
-
Monitor for the specific mass-to-charge ratio (m/z) of protonated 2-thiouridine.
-
Confirm the identity of the peak by comparing its retention time and mass spectrum to the s²U standard.
-
For unambiguous identification, perform tandem MS (MS/MS) on the parent ion and match the fragmentation pattern to the standard.
-
Quantify the amount of s²U by integrating the peak area from the UV chromatogram or the MS signal and comparing it to a standard curve generated with the s²U standard.[12]
-
Sequencing-Based Methods for Locating s²U
Identifying the precise location of an s²U modification within a long RNA strand is a significant challenge, as the modification is transparent to standard reverse transcriptase enzymes used in sequencing library preparation.
Chemical Derivatization and Sequencing
Principle: This strategy involves chemically altering the s²U base into a form that induces a "signature" during reverse transcription. This signature can be a stop, a deletion, or a misincorporation of a different nucleotide at that site, which can then be read by next-generation sequencing.
For thiol-containing nucleosides like s²U, alkylating agents are effective. Reagents such as iodoacetamide (IAM) or N-ethylmaleimide (NEM) can covalently attach to the sulfur atom. This bulky adduct can cause the reverse transcriptase to stall or misincorporate a base during cDNA synthesis. While methods like SLAM-seq have been developed for 4-thiouridine (s⁴U) using iodoacetamide to induce a T>C transition signature, a similar principle can be adapted for s²U.[14] Periodate treatment has also been unexpectedly found to generate a strong sequencing signature for 2-thio modifications.[15]
Workflow: Chemical Derivatization for Sequencing
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Application Note & Protocols: Post-Synthetic Modification of Oligonucleotides with 2-Thiouridine Analogs
Abstract
Oligonucleotides containing modified nucleosides are indispensable tools in modern molecular biology, diagnostics, and therapeutic development.[1][2] Among these, 2-thiouridine (s²U) and its analogs offer unique chemical properties that can be exploited for targeted post-synthetic modifications. The replacement of the C2-keto oxygen with a more reactive sulfur atom provides a versatile chemical handle for introducing a wide array of functionalities, including fluorophores, biotin, and other reporter groups. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic incorporation of 2-thiouridine into oligonucleotides and its subsequent post-synthetic modification. We present detailed protocols, the underlying chemical principles, and expert insights to ensure successful synthesis, modification, and analysis.
Introduction: The Strategic Advantage of 2-Thiouridine
The introduction of modifications into oligonucleotides is a cornerstone of their therapeutic application, enhancing properties such as nuclease resistance, binding affinity, and pharmacokinetic profiles.[1][3] While many modifications are incorporated during synthesis using modified phosphoramidites, a post-synthetic modification (PSM) strategy offers distinct advantages. PSM allows for the incorporation of moieties that may not be stable under the harsh conditions of automated oligonucleotide synthesis.[4]
2-Thiouridine is a naturally occurring modification found in tRNA that plays a critical role in stabilizing codon-anticodon interactions.[5][6] In synthetic oligonucleotides, s²U is known to pre-organize the RNA strand and enhance the thermodynamic stability of duplexes, a valuable trait for antisense oligonucleotides and siRNAs.[7][8] The true power of s²U in a synthetic context, however, lies in the nucleophilicity of its thiocarbonyl group, which serves as a target for selective chemical reactions after the oligonucleotide chain has been assembled.[4] This guide will focus on the practical aspects of this strategy, from initial synthesis to final product characterization.
Core Principles and Methodologies
Synthesis of 2-Thiouridine-Containing Oligonucleotides
The primary challenge in incorporating 2-thiouridine via standard phosphoramidite chemistry is the sensitivity of the thione group to the standard oxidizing agent, aqueous iodine (I₂/H₂O).[9][10] This reagent can cause oxidative desulfurization, converting the desired 2-thiouridine into an undesired 4-pyrimidinone ribonucleoside (H²U), which alters base-pairing specificity.[9][11]
Scientist's Note: The desulfurization side reaction is a critical failure point. The resulting 4-pyrimidinone not only lacks the desired thiol handle for subsequent modification but also exhibits a shifted base-pairing preference from adenine to guanine, which can compromise the biological activity of the oligonucleotide.[11]
To circumvent this issue, a milder oxidizing agent is required. tert-Butyl hydroperoxide (t-BuOOH) in acetonitrile has been demonstrated to be an effective alternative that preserves the 2-thione functionality with high efficiency.[9][10][12] This allows for the successful incorporation of unprotected 2-thiouridine phosphoramidite into growing oligonucleotide chains with yields comparable to standard RNA synthesis.[10][13]
Post-Synthetic Modification (PSM) Strategies
With the 2-thiouridine-containing oligonucleotide successfully synthesized and purified, the thiol group can be targeted for modification. The most common approach is S-alkylation using electrophilic reagents. This reaction is highly specific and proceeds under mild conditions compatible with the stability of the oligonucleotide.
A generalized workflow for this process is illustrated below:
Figure 1. Overall experimental workflow from synthesis to final analysis.
Detailed Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a 2-Thiouridine-Containing RNA Oligonucleotide
This protocol outlines the synthesis of an RNA oligonucleotide containing a single 2-thiouridine residue using an automated DNA/RNA synthesizer.
Materials:
-
DNA/RNA Synthesizer (e.g., Applied Biosystems 394)
-
Controlled Pore Glass (CPG) solid support
-
Standard RNA phosphoramidites (A, C, G, U) and 2-Thiouridine phosphoramidite
-
Activator (e.g., 5-(Ethylthio)-1H-tetrazole)
-
Capping Reagents (Cap A and Cap B)
-
Oxidizing Agent: 10% tert-butyl hydroperoxide in acetonitrile
-
Cleavage/Deprotection Solution 1: Ammonium hydroxide/ethanol (3:1, v/v)
-
Cleavage/Deprotection Solution 2: Triethylamine trihydrofluoride (Et₃N·3HF)
Procedure:
-
Synthesizer Setup: Program the synthesizer for the desired sequence on a 1 to 10 µmol scale.
-
Reagent Preparation: Install the standard phosphoramidites and reagents. For the oxidation step, substitute the standard aqueous iodine solution with the 10% tert-butyl hydroperoxide solution.[10]
-
Synthesis Cycle: Initiate the synthesis program.
-
Scientist's Note: For the coupling of the 2-thiouridine phosphoramidite, it may be beneficial to extend the coupling time to ensure high efficiency. The oxidation step using t-BuOOH should be performed twice for 6 minutes each to ensure complete conversion of the phosphite triester to the phosphate triester.[10][14]
-
-
Cleavage and Deprotection: a. Transfer the CPG support to a screw-cap vial. b. Add 2 mL of NH₄OH/EtOH (3:1) and incubate at room temperature for 3 hours to cleave the oligonucleotide from the support. c. Transfer the supernatant to a new vial. Wash the CPG with an additional 1 mL of NH₄OH/EtOH and combine the supernatants. d. Heat the combined solution at 55°C for 6 hours to remove the base-protecting groups.[14] e. Lyophilize the solution to dryness.
-
2'-OH Desilylation: a. To the dried pellet, add 1.5 mL of neat Et₃N·3HF. b. Stir at room temperature for 8 hours. c. Quench the reaction by adding 0.3 mL of water. d. Precipitate the RNA by adding 15 mL of n-butanol and storing at -20°C for at least 6 hours. e. Centrifuge to pellet the RNA, decant the supernatant, and dry the pellet in vacuo.[14]
Protocol 2: Post-Synthetic Alkylation of 2-Thiouridine with a Biotin Probe
This protocol describes the conjugation of a biotin moiety to the purified s²U-containing oligonucleotide via an iodoacetamide linker.
Figure 2. S-Alkylation of 2-thiouridine with an iodoacetamide-biotin reagent.
Materials:
-
HPLC-purified s²U-containing oligonucleotide
-
Iodoacetamide-Biotin (or other desired iodoacetamide/maleimide derivative)
-
Reaction Buffer: 100 mM Sodium phosphate, pH 8.0
-
Dimethyl sulfoxide (DMSO)
-
Size-Exclusion Desalting Column (e.g., NAP-10)
Procedure:
-
Oligonucleotide Preparation: Dissolve the lyophilized s²U-oligonucleotide in the reaction buffer to a final concentration of 1 mM.
-
Reagent Preparation: Prepare a 20 mM stock solution of Iodoacetamide-Biotin in DMSO.
-
Reaction Setup: a. In a microcentrifuge tube, add the s²U-oligonucleotide solution. b. Add a 10-fold molar excess of the Iodoacetamide-Biotin solution. c. Vortex briefly and incubate at 37°C for 4 hours in the dark.
-
Scientist's Note: The thiol-alkylation reaction is most efficient at a slightly alkaline pH (7.5-8.5), where the thiol is partially deprotonated to the more nucleophilic thiolate anion. Running the reaction in the dark is crucial as iodo-compounds can be light-sensitive.
-
-
Monitoring the Reaction: The reaction progress can be monitored by analytical anion-exchange or ion-pair reversed-phase HPLC. A successful reaction will show the consumption of the starting oligonucleotide peak and the appearance of a new, typically more retained, product peak.
-
Purification: a. Once the reaction is complete, remove the excess unconjugated biotin reagent using a desalting column according to the manufacturer's protocol. b. For higher purity, the final product should be purified by HPLC.[15]
Purification and Analysis
Proper purification and analysis are critical to validate the success of the synthesis and modification.
| Technique | Purpose | Key Considerations |
| Anion-Exchange HPLC | Purification based on charge. Excellent for separating full-length product from shorter failure sequences (n-1 mers).[15][16] | Elution is achieved with an increasing salt gradient. The conjugated oligonucleotide will have the same charge as the starting material but may exhibit a slightly different retention time due to conformational changes. |
| Ion-Pair Reversed-Phase HPLC | Purification based on hydrophobicity. Provides high resolution and can separate the modified oligo from the unmodified starting material. | An ion-pairing agent (e.g., triethylammonium acetate) is used in the mobile phase. The addition of a hydrophobic label (like biotin) will significantly increase the retention time.[17] |
| Mass Spectrometry (ESI-MS or MALDI-TOF) | To confirm the identity and purity of the final product by verifying its molecular weight.[14][17] | Calculate the expected mass of the starting s²U-oligo and the final conjugated product. The observed mass should match the calculated mass, confirming successful conjugation. |
Table 1. Summary of key purification and analysis techniques.
Applications and Future Outlook
Oligonucleotides post-synthetically modified at the 2-thiouridine position have a broad range of applications:
-
Molecular Probes: Conjugation of fluorophores enables the creation of probes for fluorescence in situ hybridization (FISH), real-time PCR, and cellular imaging.[18]
-
Bioconjugation: Attachment of biotin allows for immobilization on streptavidin-coated surfaces for use in affinity purification or diagnostic assays.[19][20]
-
Therapeutic Development: The thiol group can be used to attach delivery vehicles, such as peptides or antibodies, to improve the cellular uptake and targeting of antisense or siRNA oligonucleotides.[]
The selective reactivity of 2-thiouridine provides a robust platform for the development of novel, highly functionalized nucleic acid-based tools and therapeutics. As the demand for sophisticated oligonucleotide conjugates grows, this post-synthetic modification strategy will continue to be a valuable and enabling technology in the field.
References
-
Kumar, R. K., & Davis, D. R. (1997). Synthesis and Studies on the Effect of 2-Thiouridine and 4-Thiouridine on Sugar Conformation and RNA Duplex Stability. Nucleic Acids Research, 25(6), 1272–1280. [Link]
-
Sochacka, E. (2001). EFFICIENT ASSESSMENT OF MODIFIED NUCLEOSIDE STABILITY UNDER CONDITIONS OF AUTOMATED OLIGONUCLEOTIDE SYNTHESIS: CHARACTERIZATION OF THE OXIDATION AND OXIDATIVE DESULFURIZATION OF 2-THIOURIDINE. Nucleosides, Nucleotides and Nucleic Acids, 20(10-11), 1871-1879. [Link]
-
Huang, Z., & Szostak, J. W. (2007). Synthesis of a 2′-Se-Uridine Phosphoramidite and Its Incorporation into Oligonucleotides for Structural Study. ACS Chemical Biology, 2(11), 743-746. [Link]
-
Kumar, R. K., & Davis, D. R. (1995). Synthesis of Oligoribonucleotides Containing 2-Thiouridine: Incorporation of 2-Thiouridine Phosphoramidite without Base Protection. The Journal of Organic Chemistry, 60(23), 7726–7727. [Link]
-
Kumar, R., & Davis, D. (1995). Synthesis of Oligoribonucleotides Containing 2-Thiouridine: Incorporation of 2-Thiouridine Phosphoramidite without Base Protection. Semantic Scholar. [Link]
-
Kumar, R. K., & Davis, D. R. (1995). Synthesis of Oligoribonucleotides Containing 2-Thiouridine: Incorporation of 2-Thiouridine Phosphoramidite without Base Protection. The Journal of Organic Chemistry, 60(23), 7726-7727. [Link]
-
Lin, Y., & Begley, T. J. (2021). Sulfur modification in natural RNA and therapeutic oligonucleotides. Chemical Society Reviews, 50(10), 5951-5993. [Link]
-
Gasiorek, J., et al. (2015). 2-Thiouracil deprived of thiocarbonyl function preferentially base pairs with guanine rather than adenine in RNA and DNA duplexes. Nucleic Acids Research, 43(7), 3496–3507. [Link]
-
Wang, J., et al. (2021). Post-Synthetic Modification of Oligonucleotides Through Oxidative Amination of 4-Thio-2'-Deoxyuridine. Current Protocols, 1(10), e274. [Link]
-
Gasiorek, J., & Sochacka, E. (2020). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules, 25(15), 3341. [Link]
-
Prakash, T. P. (2007). 2'-Modified oligonucleotides for antisense therapeutics. Current Topics in Medicinal Chemistry, 7(7), 641-647. [Link]
-
Sproviero, M., et al. (2008). Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry. Journal of the American Society for Mass Spectrometry, 19(5), 658–669. [Link]
-
YMC America. (n.d.). Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography. Retrieved January 7, 2026, from [Link]
-
Timofeev, E., et al. (2021). Modified Oligonucleotides: New Structures, New Properties, and New Spheres of Application. Acta Naturae, 13(1), 4-17. [Link]
-
Li, W., et al. (2016). Recent Methods for Purification and Structure Determination of Oligonucleotides. Molecules, 21(12), 1733. [Link]
-
Hoy, A., et al. (2022). Bio-Orthogonal Chemistry Conjugation Strategy Facilitates Investigation of N-methyladenosine and Thiouridine Guide RNA Modifications on CRISPR Activity. The CRISPR Journal, 5(6), 787-798. [Link]
-
Hoy, A., et al. (2022). Bio-orthogonal chemistry-based conjugation strategy facilitates investigation of impacts of s2U, s4U, m1A and m6A guide RNA modi. bioRxiv. [Link]
-
Kumar, R. K., & Davis, D. R. (1997). Synthesis and studies on the effect of 2-thiouridine and 4-thiouridine on sugar conformation and RNA duplex stability. Nucleic Acids Research, 25(6), 1272–1280. [Link]
-
Abe, N., & Kool, E. T. (2015). Thermodynamic insights into 2-thiouridine-enhanced RNA hybridization. Nucleic Acids Research, 43(16), 7986–7996. [Link]
-
Wu, T., et al. (2020). Conjugation of RNA via 2′-OH acylation: Mechanisms determining nucleotide reactivity. Chemical Communications, 56(64), 9143-9146. [Link]
-
Trivitron Healthcare. (2023, October 17). Oligonucleotides Applications Across Science and Medicine. Trivitron Healthcare Blog. [Link]
-
MDPI Books. (n.d.). Oligonucleotide, Therapy, and Applications. Retrieved January 7, 2026, from [Link]
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- 7. Thio-2-rU (s2U) Oligo Modifications from Gene Link [genelink.com]
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- 20. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Overcoming low coupling efficiency of modified phosphoramidites in RNA synthesis
Welcome to the technical support center for RNA synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with modified phosphoramidites. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to help you overcome low coupling efficiency and achieve high-quality synthesis of complex RNA oligonucleotides.
Troubleshooting Guide: Diagnosing and Solving Low Coupling Efficiency
This section is structured to help you diagnose the root cause of coupling issues, from system-wide failures to modification-specific problems.
Issue 1: System-Wide Low Coupling Efficiency (Affecting All Amidites)
Question: I am observing consistently low coupling efficiency across an entire synthesis run, including standard A, U, G, and C phosphoramidites. What is the likely cause?
This scenario typically points to a systemic problem with a common reagent or the synthesizer itself, rather than an issue with a specific phosphoramidite.
Answer & Troubleshooting Steps:
-
Moisture Contamination: This is the most common culprit. Moisture reacts with the activated phosphoramidite, preventing it from coupling to the growing RNA chain.[1][2]
-
Verify Solvent Anhydrousness: Ensure your acetonitrile (ACN) has a water content below 30 ppm. Use fresh, septum-sealed bottles of anhydrous ACN for both phosphoramidite dissolution and synthesizer functions.[1] It is advisable to allow reagents to warm to room temperature before opening to prevent condensation.
-
Check Gas Lines: Ensure that the argon or helium used to pressurize the synthesizer is passed through an in-line drying filter.
-
-
Degraded Reagents:
-
Activator Solution: Activators like 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) can degrade over time, especially if exposed to moisture.[3] Prepare fresh activator solutions if they are more than a few days old or if you suspect contamination.
-
Bulk Reagents: Check the quality and age of all bulk reagents, including capping and oxidation solutions.
-
-
Synthesizer Fluidics & Calibration:
-
Leaks and Blockages: Perform a thorough inspection of the synthesizer's fluidics system for any leaks or blockages in the reagent lines.[4]
-
Calibration: Verify that the instrument is delivering the correct volume of phosphoramidite and activator to the synthesis column. Inaccurate delivery can starve the reaction.[4]
-
Troubleshooting Workflow: Systemic Failures
The following diagram outlines a logical workflow for diagnosing the root cause of system-wide low coupling efficiency.
Caption: Workflow for diagnosing systemic low coupling efficiency.
Issue 2: Low Coupling Efficiency for a Specific Modified Phosphoramidite
Question: My standard phosphoramidites are coupling with >99% efficiency, but a specific modified phosphoramidite (e.g., 2'-O-Methyl, 2'-Fluoro, or a bulky labeled amidite) is failing. How do I fix this?
This is a classic problem indicating that the issue is inherent to the modified phosphoramidite itself, most often due to its chemical structure.
Answer & Troubleshooting Steps:
-
Steric Hindrance: This is the primary reason modified phosphoramidites exhibit lower reactivity.[3] Bulky protecting groups at the 2' position (like TBDMS or TOM) or modifications on the nucleobase can physically block the phosphoramidite from efficiently reaching the 5'-hydroxyl of the growing chain.[5]
-
Solution 1: Extend Coupling Time: This is the first and most crucial optimization step. The standard coupling time for DNA (e.g., 30 seconds) is often insufficient for modified RNA amidites. A common starting point is to double the standard coupling time, with ranges of 5-15 minutes being typical for challenging modifications.[3][4][6]
-
Solution 2: Use a More Potent Activator: Standard activators like 1H-Tetrazole may not be strong enough to overcome the steric barrier.[6]
-
ETT (5-Ethylthio-1H-tetrazole): A more acidic and potent activator, often recommended for moderately hindered monomers.[7]
-
BTT (5-Benzylthio-1H-tetrazole): Generally considered more potent than ETT and suitable for highly hindered phosphoramidites.[7]
-
DCI (4,5-Dicyanoimidazole): While less acidic than tetrazole derivatives, DCI is more nucleophilic and can accelerate coupling, making it an excellent choice for sterically demanding amidites and for synthesizing long oligonucleotides where minimizing side reactions is critical.[7][8]
-
-
Solution 3: Perform a "Double Coupling": In this procedure, the modified phosphoramidite and activator are delivered to the column for a full coupling cycle, followed immediately by a second delivery of the same reagents without an intervening capping step. This helps drive the reaction to completion for any unreacted 5'-hydroxyl groups.[3]
-
-
Poor Phosphoramidite Quality: The specific vial of modified phosphoramidite may be degraded due to improper synthesis, storage, or handling.[3]
-
Sequence-Dependent Secondary Structures: Guanine-rich sequences or palindromic motifs can form secondary structures (e.g., hairpins) on the solid support, making the 5'-hydroxyl group inaccessible.[3][]
-
Solution: While this is a general RNA synthesis issue, it can be exacerbated by bulky modifications. In addition to extending coupling times, using a solid support with larger pores (e.g., 1000Å or 2000Å CPG) for very long oligos can help mitigate this by reducing steric crowding.[1]
-
Frequently Asked Questions (FAQs)
Q1: How does the 2'-hydroxyl protecting group affect coupling efficiency? The size and chemical nature of the 2'-hydroxyl protecting group are critical. RNA synthesis is inherently less efficient than DNA synthesis due to the steric bulk of this group.[5] The standard TBDMS (t-butyldimethylsilyl) group is quite bulky. The TOM (tri-isopropylsilyloxymethyl) group has an oxymethyl spacer that extends the bulky silyl group further from the reaction center, which can sometimes improve coupling efficiency for long RNA synthesis.[5] Regardless of the group used, extended coupling times are necessary compared to DNA synthesis.
Q2: Which activator should I choose for my modified phosphoramidite? The choice depends on the degree of steric hindrance and the sensitivity of your sequence to side reactions.
| Activator | pKa | Key Characteristics & Recommendations |
| 1H-Tetrazole | ~4.9 | The historical standard. Often insufficient for sterically hindered or modified phosphoramidites. |
| ETT | 4.28 | A more acidic and potent activator. A reliable choice for routine synthesis and moderately hindered monomers.[7] |
| DCI | 5.2 | Less acidic than tetrazoles, minimizing premature detritylation. Its high nucleophilicity accelerates coupling. Ideal for long oligos and sterically demanding amidites.[7][8] |
| BTT | ~4.0 | A highly potent activator, often recommended for the most sterically challenging modifications where the shortest coupling times are desired.[7] |
Q3: Can I use the same deprotection strategy for all modified RNAs? No. The deprotection strategy must be compatible with all modifications present in the oligonucleotide.[10] Many modifications, especially fluorescent dyes or certain base analogs, are sensitive to standard deprotection conditions (e.g., concentrated ammonium hydroxide at high temperatures). Always consult the technical specifications for your modified phosphoramidite to select the appropriate deprotection scheme, such as using milder reagents like AMA (ammonium hydroxide/methylamine) or potassium carbonate in methanol for UltraMILD monomers.[10][11]
Q4: How often should I prepare fresh phosphoramidite solutions? Phosphoramidite solutions in anhydrous acetonitrile are typically stable for 2-3 days when stored properly on a well-maintained synthesizer.[4] However, for long or critical syntheses, especially those involving expensive or sensitive modified amidites, it is best practice to use freshly dissolved reagents.
Key Experimental Protocols
Protocol 1: Anhydrous Preparation of Phosphoramidite Solutions
Objective: To dissolve a new phosphoramidite in anhydrous acetonitrile (ACN) while minimizing exposure to atmospheric moisture, a critical step for maintaining high coupling efficiency.[1]
Materials:
-
New, sealed vial of modified phosphoramidite
-
New, septum-sealed bottle of anhydrous ACN (<30 ppm H₂O)
-
Dry, gas-tight syringe with a non-coring needle
-
Source of dry argon or nitrogen gas
Procedure:
-
Equilibrate Temperature: Allow the phosphoramidite vial and the ACN bottle to reach ambient room temperature before opening. This prevents moisture from condensing on cold surfaces.
-
Pressurize ACN: Gently pressurize the ACN bottle with dry argon or nitrogen gas.
-
Withdraw Solvent: Using the gas-tight syringe, carefully withdraw the required volume of anhydrous ACN.
-
Dissolve Amidite: Quickly uncap the phosphoramidite vial, add the ACN, and immediately recap. Gently swirl the vial until the solid is completely dissolved.
-
Install on Synthesizer: Once dissolved, promptly install the vial on the synthesizer to minimize atmospheric exposure.
Protocol 2: Optimizing Coupling Time for a Novel Modified Phosphoramidite
Objective: To empirically determine the optimal coupling time for a new or particularly challenging modified phosphoramidite to maximize coupling efficiency.
Procedure:
-
Design a Test Sequence: Design a short, simple sequence (e.g., a 10-15mer) that incorporates the modified nucleotide at least twice, preferably in different sequence contexts (e.g., after a purine and after a pyrimidine).
-
Perform Bracketed Syntheses: Set up a series of small-scale syntheses of the test sequence, varying only the coupling time for the modified phosphoramidite. Use a potent activator like ETT or DCI throughout. A good range to test would be:
-
Synthesis 1: 3 minutes
-
Synthesis 2: 6 minutes
-
Synthesis 3: 9 minutes
-
Synthesis 4: 12 minutes
-
-
Cleave and Deprotect: Use the recommended deprotection procedure for the modification.
-
Analyze Products: Analyze the crude product from each synthesis using an appropriate method to assess purity and the presence of failure sequences (n-1).
-
Determine Optimal Time: The optimal coupling time is the shortest duration that produces the highest percentage of full-length product without generating significant side products.
References
- Vertex AI Search, Grounding API. "Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions."
- BenchChem. "troubleshooting low coupling efficiency in RNA synthesis."
- BenchChem. "A Comparative Guide to Phosphoramidite Activators for Methyl Phosphonamidite Synthesis."
- BOC Sciences. "RNA Oligonucleotide Synthesis with Phosphoramidites."
- BOC Sciences. "Principles of Phosphoramidite Reactions in DNA Assembly."
- PMC - PubMed Central - NIH. "RNA chemistry and therapeutics."
- Glen Research. "TECHNICAL BRIEF – Synthesis of Long Oligonucleotides." Glen Report 21.211.
- Nucleic Acids Research | Oxford Academic. "Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis."
- Encyclopedia.pub. "Synthesis of nucleobase-modified RNA oligonucleotides."
- TriLink BioTechnologies. "Troubleshooting the Synthesis of Modified Oligonucleotides."
- TCI Chemicals.
- BenchChem. "Troubleshooting low coupling efficiency in oligonucleotide synthesis."
- PubMed. "phosphoramidites for RNA synthesis in the reverse direction.
- Alfa Chemistry. "Comprehensive Guide to Dimer Phosphoramidites in RNA Synthesis."
- Glen Research. "Deprotection Guide."
- MDPI. "Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach."
- ResearchGate. "RNA Synthesis: Phosphoramidites for RNA synthesis in the reverse direction.
- Glen Research. "Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion."
- BenchChem.
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- Scribd.
- BOC Sciences. "Optimizing DNA Synthesis with Phosphoramidites."
- IDT. "Oligonucleotide synthesis: Coupling efficiency and quality control."
- BOC Sciences. "Phosphoramidite Chemistry for DNA and RNA Synthesis."
- PMC - NIH. "Technical Considerations for Use of Oligonucleotide Solution API."
- Biolytic Blog. "A 10 Step Guide to Oligonucleotide Synthesis."
- MDPI.
- Bio-Synthesis Inc. "What affects the yield of your oligonucleotides synthesis."
- ACS Publications. "Phosphoramidite Coupling to Oligonucleotides Bearing Unprotected Internucleosidic Phosphate Moieties | The Journal of Organic Chemistry."
- PMC - NIH. "Accelerated, high-quality photolithographic synthesis of RNA microarrays in situ."
- Chemie Brunschwig. "Guidebook for the Synthesis of Oligonucleotides."
- MDPI. "Overview of Methods for Large-Scale RNA Synthesis."
- Wikipedia.
- ResearchGate. "(PDF)
- Biolytic Lab Performance, Inc. "Introduction to Oligo Oligonucleotide DNA Synthesis."
- PMC - PubMed Central. "RNA 2′-O-Methylation (Nm)
- PMC - NIH. "2′-O-methylation (Nm) in RNA: progress, challenges, and future directions."
- MDPI.
- Semantic Scholar.
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Preventing sulfur oxidation during 2-thiouridine oligonucleotide synthesis
Welcome to the technical support center for oligonucleotide synthesis. This guide is designed for researchers, scientists, and drug development professionals incorporating 2-thiouridine (s2U) into their synthetic oligonucleotides. Here, we provide in-depth troubleshooting advice and detailed protocols to help you overcome the common challenge of sulfur oxidation, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is sulfur oxidation of 2-thiouridine and why is it a problem?
A: Sulfur oxidation is an undesired side reaction where the sulfur atom at the C2 position of the thiouridine base is replaced by an oxygen atom. This converts your target 2-thiouridine (s2U) into a 4-pyrimidinone nucleoside (H2U) or uridine (U).[1][2] This modification is problematic because it negates the unique structural and functional properties conferred by the sulfur atom, such as enhanced binding affinity and nuclease resistance, which are often the reasons for its incorporation.[3][4]
Q2: How can I detect if my 2-thiouridine has been oxidized?
A: The most definitive method for detecting sulfur oxidation is mass spectrometry (e.g., LC-MS). The conversion of a sulfur atom to an oxygen atom results in a mass change of -16 Da (or a +16 Da change from uridine if that is your reference). Therefore, you should look for a peak corresponding to your target mass minus 16 Da for each s2U residue that has been oxidized. Reversed-phase HPLC (RP-HPLC) can also be used, as the resulting oxidized species will have a different retention time.
Q3: What is the primary cause of sulfur oxidation during synthesis?
A: The most common cause is the oxidation step within each cycle of solid-phase phosphoramidite chemistry. The standard oxidizing reagent, a solution of iodine (I₂) in water and pyridine, is highly effective at converting the P(III) phosphite triester to the stable P(V) phosphate triester but is harsh enough to damage the sensitive thiocarbonyl group of 2-thiouridine.[5][6] The presence of water in this reagent is a key factor in promoting the unwanted desulfurization.[7]
In-Depth Troubleshooting Guide
Problem: My mass spectrometry data shows a significant peak at -16 Da from my expected mass. I'm using a standard iodine/water oxidizer.
Root Cause Analysis: This mass loss is the classic signature of sulfur oxidation at a 2-thiouridine residue. The iodine/water reagent used to oxidize the phosphite linkage is too harsh for the sulfur modification.
Solution Pathway:
-
Immediate Mitigation (Sub-optimal): If you must use an iodine-based oxidizer, ensure all your synthesis reagents, especially acetonitrile (ACN), are rigorously anhydrous. Any extraneous water can exacerbate the oxidation.[7] However, this is unlikely to solve the problem completely.
-
Recommended Solution: Switch to a Milder, Anhydrous Oxidizer. The most robust solution is to replace the iodine/water oxidizer with an alternative that does not promote sulfur oxidation. Several options have proven effective:
-
tert-Butyl Hydroperoxide (TBHP): A solution of TBHP in an anhydrous solvent like acetonitrile is an excellent choice for incorporating sensitive residues like 2-thiouridine.[5][8]
-
(1S)-(+)-(10-Camphorsulfonyl)oxaziridine (CSO): CSO is another effective, non-aqueous oxidizer that is compatible with sensitive nucleobases and preserves the integrity of coatings on specialized synthesis substrates.[9]
-
3H-1,2-Benzodithiol-3-one 1,1-dioxide (Beaucage Reagent): While primarily known as a sulfurizing agent for creating phosphorothioates, it can be used, though other alternatives are more common for simply protecting a thio-base.[10]
-
Expert Tip: When switching oxidizers, dedicate a specific reagent line on your synthesizer for the alternative oxidizer to avoid cross-contamination with iodine.
Problem: I'm trying to synthesize an RNA oligo with 2-thiouridine, and my final yield is low after switching to an alternative oxidizer.
Root Cause Analysis: Low yield can stem from several factors, including incomplete oxidation, lower coupling efficiency of the modified phosphoramidite, or issues during deprotection.
Solution Pathway:
-
Verify Oxidation Time: Alternative oxidizers may have different kinetics than iodine. You may need to increase the oxidation wait time. For example, syntheses using TBHP have employed two 6-minute oxidation steps.[5]
-
Optimize Coupling: 2-Thiouridine phosphoramidites can be bulkier than standard amidites. Increase the coupling time (e.g., to 5-10 minutes) and ensure you are using an effective activator like 5-(ethylthio)-1H-tetrazole (ETT) or DCI.[10][11]
-
Check Deprotection Compatibility: Ensure your deprotection strategy is compatible with both your 2'-O-protecting groups (e.g., TBDMS or TOM) and the 2-thiouridine modification. Harsh deprotection conditions can also lead to sulfur loss. For sensitive oligos, consider using UltraMild deprotection conditions.[12][13]
Core Protocols for Prevention
Protocol 1: Synthesis using tert-Butyl Hydroperoxide (TBHP) Oxidizer
This protocol is adapted for automated synthesizers to incorporate 2-thiouridine phosphoramidite without base protection.[5]
1. Reagent Preparation:
-
Oxidizer Solution: Prepare a 10% (v/v) solution of tert-Butyl Hydroperoxide (TBHP) in anhydrous acetonitrile. Ensure the acetonitrile is of the highest quality with minimal water content.
-
Phosphoramidite: Dissolve the 2-thiouridine phosphoramidite in anhydrous acetonitrile to the standard concentration recommended by your synthesizer manufacturer (e.g., 0.1 M).
2. Synthesizer Setup:
-
Place the TBHP oxidizer solution on a dedicated port on your DNA/RNA synthesizer.
-
Ensure all other reagents (activator, capping reagents, deblock) are fresh and anhydrous.
3. Synthesis Cycle Modification:
-
For all steps except the 2-thiouridine coupling, use the standard synthesis cycle with your iodine-based oxidizer.
-
For the cycle where 2-thiouridine is added:
-
Coupling: Use a standard coupling time initially, but consider extending it if efficiency is low.
-
Capping: Standard capping step.
-
Oxidation: Modify the cycle to use the TBHP oxidizer solution. Implement a 6-minute oxidation wait step. For added efficiency, perform this step twice with an acetonitrile wash in between.[5]
-
Deblocking: Standard detritylation for the next cycle.
-
4. Cleavage and Deprotection:
-
Follow your standard cleavage and deprotection protocol appropriate for the other nucleobases and 2'-OH protecting groups in your sequence. For RNA, AMA (1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine) is often effective.[12][14]
5. Quality Control:
-
Analyze the final product by LC-MS to confirm the correct mass and absence of the -16 Da oxidized species.
-
Use RP-HPLC to assess purity.
Visualization of the Oxidation Problem & Solution
The following workflow outlines the decision-making process when encountering sulfur oxidation.
Caption: Troubleshooting workflow for identifying and correcting 2-thiouridine oxidation.
Comparative Data: Oxidizer Performance
| Oxidizing Reagent | Water Content | Mechanism | Performance with 2-Thiouridine | Key Advantage | Reference |
| Iodine / Water / Pyridine | High | P(III) -> P(V) | Poor: Causes significant sulfur oxidation. | Fast and inexpensive for standard DNA/RNA. | [5] |
| tert-Butyl Hydroperoxide (TBHP) | Anhydrous | P(III) -> P(V) | Excellent: Preserves the thiocarbonyl group. | Allows incorporation without base protection. | [5][8] |
| (1S)-(+)-(10-Camphorsulfonyl)oxaziridine (CSO) | Anhydrous | P(III) -> P(V) | Excellent: Protects sensitive modifications. | Nonaqueous; protects metal surfaces. | [9] |
| DDTT | Anhydrous | Sulfur Transfer | Excellent: Low oxidation (<2%). | Primarily for phosphorothioate synthesis. | [7] |
This table summarizes qualitative performance based on referenced literature.
References
- AM Chemicals. (n.d.). Sulfur reagent, phosphorothioate oligos.
- Lumiprobe. (n.d.). DDTT Sulfurizing Reagent.
- MDPI. (2022). Studies on the Oxidative Damage of the Wobble 5-Methylcarboxymethyl-2-Thiouridine in the tRNA of Eukaryotic Cells with Disturbed Homeostasis of the Antioxidant System.
- Preprints.org. (2024). Studies on Oxidative Damage of the Wobble 5-methylcarboxymethyl-2- thiouridine in tRNA of Eukaryotic Cells.
- Glen Research. (2018). Glen Report 18-1 Supplement: Sulfurizing Reagent II and its use in Synthesizing Oligonucleotide Phosphorothioates.
- National Institutes of Health (NIH). (n.d.). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach.
- PubMed. (2022). Studies on the Oxidative Damage of the Wobble 5-Methylcarboxymethyl-2-Thiouridine in the tRNA of Eukaryotic Cells with Disturbed Homeostasis of the Antioxidant System.
- ElectronicsAndBooks. (n.d.). Incorporation of 2-Thiouridine Phosphoramidite without Base Protecti.
- PubMed Central (PMC). (2024). Nonaqueous Oxidation in DNA Microarray Synthesis Improves the Oligonucleotide Quality and Preserves Surface Integrity on Gold and Indium Tin Oxide Substrates.
- Glen Research. (n.d.). Minor RNA Phosphoramidites (TOM Protected).
- PubMed Central (PMC). (n.d.). Sulfur modification in natural RNA and therapeutic oligonucleotides.
- PubMed Central (PMC). (n.d.). Stabilizing contributions of sulfur-modified nucleotides: crystal structure of a DNA duplex with 2′-O-[2-(methoxy)ethyl]-2-thiothymidines.
- PubMed Central (PMC). (2024). 2-Thiouridine formation in Escherichia coli: a critical review.
- Current Protocols in Nucleic Acid Chemistry. (n.d.). Synthetic Strategies and Parameters Involved in the Synthesis of Oligodeoxyribonucleotides According to the Phosphoramidite Method.
- Oxford Academic. (2022). Analysis of queuosine and 2-thio tRNA modifications by high throughput sequencing.
- FUJIFILM Wako Chemicals. (n.d.). Reagents for Nucleic Acid Synthesis.
- YouDoBio. (2025). Choosing an oxidizer for Oligo Synthesis.
- Glen Research. (n.d.). Deprotection Guide.
- ChemRxiv. (n.d.). Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides.
- PubMed Central (PMC). (n.d.). Advanced method for oligonucleotide deprotection.
- Glen Research. (n.d.). Standard RNA Phosphoramidites and Supports.
- LGC, Biosearch Technologies. (n.d.). Contact Support.
- LGC, Biosearch Technologies. (n.d.). Contact us.
- Glen Research. (n.d.). 2-Thio-dT-CE Phosphoramidite.
- Glen Research. (n.d.). Minor RNA Phosphoramidites (TBDMS Protected).
- Glen Research. (n.d.). Applications.
- ResearchGate. (2025). Avoidance of sulfur loss during ammonia treatment of oligonucleotide phosphorothioates.
- Sigma-Aldrich. (n.d.). DNA Oligonucleotide Synthesis.
- LGC, Biosearch Technologies. (n.d.). Nucleic Acid Chemistry (NAC) synthesis reagents and instruments.
- MDPI. (n.d.). Iodine(V)-Based Oxidants in Oxidation Reactions.
- PubMed. (n.d.). Stabilizing contributions of sulfur-modified nucleotides: crystal structure of a DNA duplex with 2'-O-[2-(methoxy)ethyl]-2-thiothymidines.
- LGC, Biosearch Technologies. (2021). Oligonucleotide synthesis basics: 4 key takeaways for in-house oligo production.
- Sigma-Aldrich. (n.d.). LGC Biosearch™ Technologies Products.
- LGC Group. (n.d.). Biosearch technologies.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Studies on the Oxidative Damage of the Wobble 5-Methylcarboxymethyl-2-Thiouridine in the tRNA of Eukaryotic Cells with Disturbed Homeostasis of the Antioxidant System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfur modification in natural RNA and therapeutic oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stabilizing contributions of sulfur-modified nucleotides: crystal structure of a DNA duplex with 2'-O-[2-(methoxy)ethyl]-2-thiothymidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 7. amchemicals.com [amchemicals.com]
- 8. Stabilizing contributions of sulfur-modified nucleotides: crystal structure of a DNA duplex with 2′-O-[2-(methoxy)ethyl]-2-thiothymidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nonaqueous Oxidation in DNA Microarray Synthesis Improves the Oligonucleotide Quality and Preserves Surface Integrity on Gold and Indium Tin Oxide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glenresearch.com [glenresearch.com]
- 11. blog.biosearchtech.com [blog.biosearchtech.com]
- 12. glenresearch.com [glenresearch.com]
- 13. glenresearch.com [glenresearch.com]
- 14. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing Cleavage and Deprotection of 2'-O-Methylated RNA
Welcome to the technical support center for the optimization of cleavage and deprotection of 2'-O-methylated RNA. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthetic RNA purification. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during these critical post-synthesis steps.
Introduction: The Critical Nature of Cleavage and Deprotection
The successful synthesis of 2'-O-methylated RNA oligonucleotides is paramount for a wide range of applications, from therapeutic development to functional genomics. The final cleavage and deprotection steps are arguably the most critical, as incomplete reactions can lead to impurities that compromise experimental outcomes. This guide provides a systematic approach to troubleshooting and optimizing these processes, ensuring the integrity and purity of your final product.
The 2'-O-methylation modification enhances the stability of RNA against nuclease degradation and can modulate its biological activity.[1] However, the protecting groups used during solid-phase synthesis must be efficiently removed to yield the desired, biologically active RNA molecule.[2] This process involves two main stages: cleavage of the oligonucleotide from the solid support and removal of protecting groups from the nucleobases and the phosphate backbone.[3]
Troubleshooting Guide: A Symptom-Based Approach
This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.
Issue 1: Analytical results (HPLC, MS) indicate incomplete deprotection.
Q: What are the typical analytical signatures of incomplete deprotection?
A: Incomplete deprotection is most commonly identified through High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[4]
-
Reversed-Phase (RP) HPLC: Incompletely deprotected species are more hydrophobic due to the lingering protecting groups and will therefore appear as later-eluting peaks compared to the main product peak.[4]
-
Anion-Exchange (AEX) HPLC: These impurities may manifest as broadened or shouldered peaks.
-
Mass Spectrometry (MS): You will observe masses that are higher than the expected molecular weight of the full-length product (FLP). For example, the incomplete removal of a tert-butyldimethylsilyl (TBDMS) group results in an impurity with a mass 114 Da higher than the FLP.[4]
Q: My analytical data suggests incomplete deprotection. What are the most probable causes related to my reagents?
A: Reagent quality and composition are critical for successful deprotection. Several factors could be at play:
-
Deprotection Reagent Age and Concentration: Concentrated ammonium hydroxide, a common deprotection reagent, can lose ammonia gas over time, which reduces its effectiveness. It is crucial to use fresh solutions. Storing it in smaller, well-sealed aliquots in a refrigerator is recommended to maintain its potency.[4]
-
Incorrect Reagent for Protecting Groups: Ensure that your deprotection strategy is compatible with all the protecting groups on your nucleobases and any modifications.[5] For instance, "UltraMILD" monomers require gentler deprotection conditions, such as potassium carbonate in methanol, as they are sensitive to harsher reagents like ammonium hydroxide.[6]
-
Water Content in TBAF Reagent: For the removal of silyl protecting groups in RNA synthesis, tetrabutylammonium fluoride (TBAF) is commonly used. The water content in the TBAF reagent is a critical parameter. Excessive water can significantly slow down or even inhibit the deprotection of pyrimidines.[4][7]
Q: Could the reaction time and temperature be the source of my incomplete deprotection?
A: Absolutely. Both time and temperature are critical parameters that must be optimized for complete deprotection.
-
Insufficient Time: The removal of certain protecting groups, particularly on guanine (e.g., isobutyryl, dmf), is often the rate-limiting step in deprotection.[4] Guanine-rich sequences may necessitate extended deprotection times to ensure complete removal.
-
Incorrect Temperature: Deprotection reactions are often carried out at elevated temperatures (e.g., 55-65°C) to drive the reaction to completion.[5][8] Ensure your heating block or water bath is accurately calibrated.
Q: I suspect incomplete deprotection. What is a systematic workflow to diagnose and resolve the issue?
A: A logical and systematic approach is key to effective troubleshooting. The following workflow provides a step-by-step guide.
Caption: Troubleshooting workflow for incomplete deprotection.
Frequently Asked Questions (FAQs)
Q1: What are the key differences in deprotection strategies for 2'-O-methylated RNA compared to standard RNA?
A1: The deprotection of 2'-O-methylated RNA is generally more straightforward than that of standard RNA because the 2'-hydroxyl group is already protected by a stable methyl group. This eliminates the need for a 2'-hydroxyl protecting group (like TBDMS or TOM), which simplifies the deprotection process.[5][9] The primary focus is on the removal of protecting groups from the nucleobases and the phosphate backbone.
Q2: Can the solid support used for synthesis affect the cleavage efficiency?
A2: Yes, the choice of solid support and the linker chemistry can significantly impact cleavage efficiency. Controlled pore glass (CPG) is a common support, but for longer RNA sequences, polystyrene-based supports may offer advantages.[10] The linker connecting the oligonucleotide to the support must be cleavable under conditions that do not degrade the RNA. Always follow the manufacturer's recommendations for the specific support you are using.
Q3: Are there any sequence-specific effects I should be aware of during deprotection?
A3: Yes, certain sequences can present challenges. As mentioned earlier, guanine-rich sequences can be problematic due to the slower removal of the guanine protecting group.[4] Additionally, sequences prone to forming stable secondary structures might hinder the access of deprotection reagents to all parts of the oligonucleotide. In such cases, using denaturing conditions during deprotection (e.g., higher temperatures or the addition of denaturants) may be beneficial.
Q4: What are the best practices for handling and storing deprotection reagents?
A4: Proper handling and storage of reagents are crucial for consistent results.
-
Ammonium Hydroxide: Use fresh, high-purity ammonium hydroxide. Store it tightly sealed in a refrigerator and dispense it in a fume hood.[3][8]
-
Methylamine Solutions: These are often used for faster deprotection. They are volatile and should be handled with care in a well-ventilated area.[9]
-
TBAF: Store TBAF solutions under anhydrous conditions to prevent the absorption of water, which can impede the deprotection of silyl groups in standard RNA synthesis.[7] While less critical for 2'-O-methylated RNA, it is still good practice.
Q5: How can I confirm that my 2'-O-methylated RNA is fully deprotected and pure?
A5: A combination of analytical techniques is recommended for comprehensive quality control:
-
HPLC: Use both RP-HPLC and AEX-HPLC to assess purity and identify any incompletely deprotected species.
-
Mass Spectrometry: ESI-MS or MALDI-TOF MS will confirm the molecular weight of your final product, providing definitive evidence of complete deprotection.
-
Gel Electrophoresis: Denaturing polyacrylamide gel electrophoresis (PAGE) can be used to assess the integrity and purity of the full-length oligonucleotide.
Experimental Protocols
Standard Deprotection Protocol for 2'-O-Methylated RNA
This protocol is a general guideline and may need to be optimized based on the specific sequence and protecting groups used.
-
Cleavage from Solid Support:
-
Transfer the solid support containing the synthesized RNA to a 2 mL screw-cap tube.
-
Add 1 mL of a fresh solution of ammonium hydroxide/methylamine (AMA) (1:1, v/v).[9]
-
Incubate the tube at 65°C for 15-20 minutes.
-
Allow the tube to cool to room temperature.
-
Carefully transfer the supernatant containing the cleaved RNA to a new tube.
-
Wash the support with 0.5 mL of nuclease-free water and combine the supernatant with the previous collection.
-
-
Drying and Reconstitution:
-
Dry the combined solution completely using a vacuum concentrator (e.g., SpeedVac).
-
Resuspend the RNA pellet in an appropriate volume of nuclease-free water or a suitable buffer.
-
-
Purification:
-
Purify the deprotected RNA using your method of choice (e.g., HPLC, PAGE).
-
Data Presentation: Comparison of Deprotection Conditions
The following table summarizes common deprotection reagents and their typical reaction conditions.
| Reagent | Composition | Temperature (°C) | Time | Notes |
| Ammonium Hydroxide | 28-30% NH₃ in water | 55 | 12-16 hours | Traditional method, effective but slow.[3] |
| AMA | Ammonium Hydroxide/ 40% Methylamine (1:1) | 65 | 10-20 minutes | Fast and efficient for standard protecting groups.[9] |
| Potassium Carbonate | 0.05 M in Methanol | Room Temp | 4 hours | For UltraMILD protecting groups.[6] |
| t-Butylamine/Water | 1:3 (v/v) | 60 | 6 hours | Effective for dmf-dG.[6] |
Logical Relationships in RNA Synthesis and Deprotection
The successful synthesis of high-quality 2'-O-methylated RNA relies on a series of interconnected steps, each with its own set of critical parameters. The following diagram illustrates the logical flow from synthesis to the final purified product.
Caption: Workflow from synthesis to purified RNA.
By understanding the principles behind each step and systematically troubleshooting any issues that arise, you can consistently produce high-quality 2'-O-methylated RNA for your research and development needs.
References
- Incomplete deprotection of oligonucleotides and how to resolve it. - Benchchem.
- Troubleshooting the Synthesis of Modified Oligonucleotides | TriLink BioTechnologies.
- Glen Report 4-12: RNA Synthesis - Options for 2'-OH Protection.
- Deprotection Guide - Glen Research.
- Glen Report 25 Supplement: Deprotection - Volumes 1-5.
- Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers - Glen Research.
- Deprotection Guide - Glen Research.
- RNA Stability: A Review of the Role of Structural Features and Environmental Conditions.
- An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - ResearchGate.
- Protection and Deprotection - CEM Corporation.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Protection and Deprotection [cem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Incomplete 5'-O-DMT Group Removal
Welcome to the technical support center for oligonucleotide synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve one of the most common and critical issues in solid-phase oligonucleotide synthesis: the incomplete removal of the 5'-O-dimethoxytrityl (DMT) protecting group. Complete and efficient detritylation is paramount for achieving high yields of the desired full-length oligonucleotide. Failure to do so results in the accumulation of DMT-on failure sequences, complicating downstream purification and compromising the final product's purity.[1][2]
This resource provides in-depth, experience-driven answers to frequently asked questions, detailed troubleshooting protocols, and a logical workflow to systematically address detritylation problems.
Frequently Asked Questions (FAQs)
Q1: What are the immediate signs of incomplete detritylation during synthesis?
A1: There are two primary real-time indicators of poor detritylation efficiency:
-
Visual Inspection of the Trityl Cation: During the acid deblocking step, the cleaved DMT cation produces a characteristic bright orange color.[3] A consistently pale or weak orange effluent collected from the synthesis column is a strong initial sign that the DMT group is not being removed efficiently.[1]
-
DMT Cation Assay: Quantitative analysis of the trityl cation absorbance at approximately 495 nm after each cycle is a robust method for monitoring stepwise coupling efficiency.[3][4][5] A progressive decrease in absorbance suggests either poor coupling in the preceding step or incomplete detritylation in the current step.
Q2: My final crude product analysis shows a significant DMT-on peak. What are the most likely causes?
A2: The presence of a prominent DMT-on species in your crude oligonucleotide analysis (typically by reverse-phase HPLC) points directly to a failure in the final detritylation step of your synthesis protocol. The most common root causes include:
-
Degraded Deblocking Reagent: The acidic deblocking solution, typically 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in an anhydrous solvent like Dichloromethane (DCM), is highly susceptible to degradation by trace amounts of water.[1] Moisture compromises the acid's strength, leading to inefficient deprotection.
-
Inadequate Reagent Delivery: Issues with the synthesizer's fluidics, such as blockages, leaks, or incorrect valve switching, can prevent the deblocking solution from reaching the synthesis column at the specified volume, concentration, or flow rate.[1]
-
Suboptimal Reaction Conditions: Detritylation is a chemical reaction sensitive to time and temperature. Insufficient deblocking time or low ambient temperatures can significantly slow the reaction rate, resulting in incomplete removal.[1]
-
Chemical Properties of the Oligonucleotide: Longer oligonucleotides or those containing certain modified residues can exhibit slower detritylation kinetics, requiring extended deblocking times or stronger acidic conditions.
Q3: How does the choice between Trichloroacetic Acid (TCA) and Dichloroacetic Acid (DCA) impact detritylation and the overall synthesis quality?
A3: The choice of acid is a critical parameter that involves a trade-off between detritylation efficiency and the risk of a significant side reaction—depurination.[6][7] Depurination is the acid-catalyzed cleavage of the N-glycosidic bond, primarily at adenine and guanine bases, which leads to chain cleavage during the final basic deprotection step.[6][8][9]
Here is a summary of the key differences:
| Parameter | 3% Trichloroacetic Acid (TCA) in DCM | 3% Dichloroacetic Acid (DCA) in DCM |
| pKa | ~0.7[6][7] | ~1.5[6][7] |
| Detritylation Rate | Faster[7][8] | Slower[7] |
| Risk of Depurination | Higher[6][7] | Lower[6][7] |
| Typical Application | Standard, shorter oligonucleotides where speed is prioritized.[1] | Longer oligonucleotides or those with acid-sensitive modified bases.[8] |
In essence, while TCA provides a faster deblocking step, DCA is a milder acid that reduces the risk of damaging the oligonucleotide, often leading to higher yields of the full-length product, especially for long sequences.[8]
Q4: Can residual solvents from previous steps interfere with detritylation?
A4: Yes, residual solvents can significantly hinder the detritylation reaction. Acetonitrile, commonly used as a washing solvent and for phosphoramidite delivery, can form a complex with the deblocking acid.[10][11][12] This interaction effectively reduces the free acid concentration available to react with the DMT group, slowing down the deprotection kinetics.[10][11][12] Incomplete removal of acetonitrile during the wash steps preceding deblocking is a known cause of incomplete detritylation.[10][11][12]
Q5: What is the role of a "scavenger" in the detritylation reaction?
A5: A scavenger is a compound added to the deblocking solution to prevent a side reaction known as retritylation. The detritylation reaction is reversible, meaning the cleaved DMT cation can potentially re-attach to the 5'-hydroxyl group of the growing oligonucleotide chain. Scavengers, such as triethylsilane (TES) or thioanisole, are designed to react irreversibly with the DMT carbocation, effectively removing it from the equilibrium and driving the reaction towards complete deprotection.[13][14][15][16] This is particularly important in solution-phase synthesis but can also enhance efficiency in solid-phase synthesis.[15]
Systematic Troubleshooting Workflow
When faced with incomplete detritylation, a systematic approach is crucial for efficient problem resolution. The following workflow, visualized in the diagram below, outlines a logical sequence of checks and actions.
Caption: A step-by-step workflow for troubleshooting incomplete 5'-O-DMT removal.
In-Depth Experimental Protocols
Protocol 1: Preparation and Validation of Fresh Deblocking Reagent
This protocol ensures the deblocking acid is active and anhydrous, a critical first step in troubleshooting.
Materials:
-
Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA), high purity
-
Anhydrous Dichloromethane (DCM), <30 ppm water
-
Anhydrous reagent bottle with a septum cap
-
Argon or Nitrogen gas line
-
Syringes and needles
Procedure:
-
Drying the Reagent Bottle: Thoroughly dry the reagent bottle and cap in an oven at 120°C for at least 4 hours. Allow to cool to room temperature in a desiccator.
-
Inert Atmosphere: Purge the cooled bottle with dry Argon or Nitrogen gas for 5-10 minutes to displace any moist air.
-
Reagent Preparation:
-
Under the inert atmosphere, carefully add the required volume of anhydrous DCM to the bottle.
-
Calculate the volume of acid needed for a 3% (v/v) solution. For example, for 100 mL of solution, add 3 mL of DCA or TCA.
-
Using a dry syringe, slowly add the acid to the DCM while gently swirling the bottle.
-
-
Storage: Seal the bottle tightly with the septum cap. For long-term storage, wrap the cap with Parafilm and store in a desiccator.
-
Installation: Before installing on the synthesizer, prime the reagent lines thoroughly to ensure all old or potentially degraded reagent is flushed from the system.
Protocol 2: Analytical Verification of Detritylation via RP-HPLC
This protocol details the use of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to quantify the extent of detritylation. The presence of the hydrophobic DMT group causes the oligonucleotide to be retained longer on the column.
Materials:
-
Crude oligonucleotide sample (cleaved and deprotected)
-
RP-HPLC system with a suitable C18 column
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
DMT-on and DMT-off control samples (if available)
Procedure:
-
Sample Preparation: Dissolve the crude oligonucleotide pellet in Mobile Phase A to a concentration of approximately 0.5-1.0 OD/100 µL.
-
Column Equilibration: Equilibrate the C18 column with the starting gradient conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Injection and Elution:
-
Inject 10-20 µL of the sample.
-
Run a linear gradient to elute the oligonucleotides. A typical gradient might be from 5% to 50% Mobile Phase B over 30 minutes.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram. The desired, fully deprotected (DMT-off) product will elute earlier.
-
The failure sequence still containing the 5'-DMT group (DMT-on) will be significantly more retained and elute later as a distinct, often broad, peak.[17][18][19]
-
Integrate the peak areas to determine the relative percentage of the DMT-on species, which directly corresponds to the level of incomplete detritylation.
-
Caption: The analytical workflow for assessing detritylation efficiency using RP-HPLC.
By following this structured guide, researchers can effectively diagnose the root cause of incomplete 5'-O-DMT removal, implement targeted corrective actions, and ultimately improve the yield and purity of their synthesized oligonucleotides.
References
-
Tram, K., Sanghvi, Y. S., & Yan, H. (2011). Further optimization of detritylation in solid-phase oligodeoxyribonucleotide synthesis. Nucleosides, Nucleotides & Nucleic Acids, 30(1), 12–19. [Link]
-
Hogrefe, R. I., Vaghefi, M. M., Reynolds, M. A., Young, K. M., & Arnold, L. J. (1996). Acid binding and detritylation during oligonucleotide synthesis. Nucleic Acids Research, 24(15), 3053–3058. [Link]
-
National Center for Biotechnology Information. (1996). Acid binding and detritylation during oligonucleotide synthesis. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). An expanded framework toward improving the detritylation reaction in solid-phase oligonucleotide syntheses - filling the gap | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Further Optimization of Detritylation in Solid-Phase Oligodeoxyribonucleotide Synthesis. Retrieved from [Link]
-
Septak, M. (1996). Kinetic Studies on Depurination and Detritylation of CPG-Bound Intermediates During Oligonucleotide Synthesis. Nucleic Acids Research, 24(15), 3053–3058. [Link]
- Google Patents. (1996). WO1996003417A1 - Improved methods of detritylation for oligonucleotide synthesis.
-
Hogrefe, R. I., Vaghefi, M. M., Reynolds, M. A., Young, K. M., & Arnold, L. J. (1996). Acid Binding and Detritylation During Oligonucleotide Synthesis. Nucleic Acids Research, 24(15), 3053–3058. [Link]
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Yan, H., et al. (2024). An expanded framework toward improving the detritylation reaction in solid-phase oligonucleotide syntheses - filling the gap. PubMed. Retrieved from [Link]
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ACS Publications. (2025). Kinetic Modeling of Solid-Phase Oligonucleotide Synthesis: Mechanistic Insights and Reaction Dynamics. Retrieved from [Link]
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Glen Research. (n.d.). Purification of CleanAmp™ DNA Oligonucleotides (DMT-ON). Glen Report 21.22. Retrieved from [Link]
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ResearchGate. (n.d.). Solvent Selection in the Detritylation Reaction for the Solid-Phase Synthesis of Oligonucleotides | Request PDF. Retrieved from [Link]
- Applied Biosystems. (n.d.). Manual Detritylation of Oligonucleotides after Deprotection.
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DiVA portal. (n.d.). Optimizing purification of oligonucleotides with reversed phase trityl-on solid phase extraction. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography. Retrieved from [Link]
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Glen Research. (n.d.). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Report 21.211. Retrieved from [Link]
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Glen Research. (n.d.). Deprotection. Glen Report Supplement. Retrieved from [Link]
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Huang, Z. (2012). Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up. Molecules, 17(12), 14339–14347. [Link]
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emp BIOTECH. (n.d.). Oligonucleotide Synthesis Reagents. Retrieved from [Link]
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ResearchGate. (1993). Advanced method for oligonucleotide deprotection. Retrieved from [Link]
- Google Patents. (1998). US5714597A - Use of carbocation scavenger during oligonucleotide synthesis.
- Google Patents. (n.d.). Detritylation of DMT-oligonucleotides using cationic ion-exchange resin.
- Google Patents. (2024). WO2024161158A1 - Deprotection processes and cation scavengers for use in the same.
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Glen Research. (n.d.). Deprotection - Volumes 1-5. Glen Report 25 Supplement. Retrieved from [Link]
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Semantic Scholar. (1993). The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. Retrieved from [Link]
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ResearchGate. (n.d.). Controlled Detritylation of Antisense Oligonucleotides. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Organic & Biomolecular Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Effect of excess water on the desilylation of oligoribonucleotides using tetrabutylammonium fluoride. Retrieved from [Link]
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ResearchGate. (n.d.). I would like to know why dmt protection is 5'OH specific?. Retrieved from [Link]
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Technical Support Center: Strategies to Minimize Side-Product Formation in Modified Oligonucleotide Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis of modified oligonucleotides. The introduction of modifications, while crucial for therapeutic and diagnostic applications, adds layers of complexity to the synthesis process, often leading to the formation of specific side-products. This resource provides in-depth, question-and-answer-based troubleshooting guides to address and minimize these impurities, ensuring the integrity and purity of your final product.
Section 1: The Foundation - Understanding the Solid-Phase Synthesis Cycle
Before troubleshooting, it's essential to understand the standard phosphoramidite solid-phase synthesis cycle. Each step is a potential point for side-product formation. The process is iterative and consists of four key steps per monomer addition: Deblocking, Coupling, Capping, and Oxidation.
Q1: What is the standard phosphoramidite synthesis cycle?
A: The synthesis cycle is a four-step process repeated for each nucleotide added to the growing chain, which is anchored to a solid support.[1][2]
-
Deblocking (Detritylation): An acid (e.g., 3% Dichloroacetic Acid, DCA) removes the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, freeing the 5'-hydroxyl group for the next reaction.[3]
-
Coupling: The next phosphoramidite monomer, pre-activated by a reagent like 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI), is added. It reacts with the free 5'-hydroxyl group to form a phosphite triester linkage.[4][]
-
Capping: To prevent the formation of deletion sequences, any unreacted 5'-hydroxyl groups are permanently blocked (acetylated) by reagents like acetic anhydride and N-methylimidazole.[2][]
-
Oxidation: The unstable phosphite triester is converted to a stable phosphotriester using an iodine/water solution, securing the newly formed internucleotide bond.[2]
Caption: Standard four-step solid-phase oligonucleotide synthesis cycle.
Section 2: General Troubleshooting - Common Side-Products in All Syntheses
These issues are fundamental challenges in oligo synthesis, regardless of the specific modifications being incorporated.
Deletion Sequences (n-1)
Q2: My final product analysis shows a significant peak at the n-1 mass. What causes this and how can I fix it?
A: The "n-1" peak represents a deletion sequence, an oligonucleotide missing one nucleotide from the target sequence. This is one of the most common impurities and primarily arises from inefficient coupling.[][7]
-
Root Cause 1: Inefficient Coupling. If a phosphoramidite monomer fails to couple to the growing chain, the unreacted 5'-hydroxyl group is capped in the next step. This capped sequence will not elongate further, resulting in a truncated product.[][8] Even a coupling efficiency of 99% can lead to significant n-1 impurity in longer oligos.[][8]
-
Troubleshooting & Solutions:
-
Reagent Quality: Ensure all reagents, especially phosphoramidites, activator, and acetonitrile, are fresh and anhydrous (water content < 30 ppm).[1][4] Moisture hydrolyzes phosphoramidites, rendering them inactive.[1][4]
-
Activator Potency: For sterically hindered or less reactive modified phosphoramidites, a standard activator like 1H-Tetrazole may be insufficient.[4] Switch to a more potent activator such as DCI or ETT to improve reaction kinetics.[4]
-
Coupling Time: Standard coupling times may be too short for modified monomers.[4] Extend the coupling time (e.g., from 2 minutes to 5-15 minutes) to allow the reaction to go to completion.[4]
-
Reagent Concentration: Verify the concentrations of the phosphoramidite and activator solutions. For difficult couplings, a modest increase in phosphoramidite concentration can be beneficial.[4]
-
-
Root Cause 2: Inefficient Capping. If the capping step is inefficient, unreacted 5'-hydroxyl groups from a failed coupling cycle remain available to react in the next coupling cycle, leading to a single-base deletion within the sequence.
-
Troubleshooting & Solutions:
-
Fresh Capping Reagents: Capping reagents (Acetic Anhydride, N-Methylimidazole) are sensitive to moisture and degradation. Use fresh, high-quality reagents for every synthesis.[2]
-
Depurination
Q3: Analysis of my oligo shows multiple shorter fragments, and I suspect depurination. Why does this happen and how can it be prevented?
A: Depurination is the acid-catalyzed cleavage of the bond connecting a purine base (Adenine or Guanine) to the deoxyribose sugar, creating an apurinic (AP) site.[9][10] This AP site is unstable and will lead to chain cleavage during the final basic deprotection step, resulting in truncated products.[9][10]
-
Root Cause: Over-exposure to Acid. This side reaction occurs primarily during the deblocking (detritylation) step.[2][3] The acyl protecting groups on standard A and G phosphoramidites are electron-withdrawing, which destabilizes the glycosidic bond and makes it more susceptible to acid cleavage.[9][10] Deoxyadenosine (dA) is significantly more susceptible to depurination than deoxyguanosine (dG).[10]
-
Troubleshooting & Solutions:
-
Use a Milder Acid: Switch from Trichloroacetic Acid (TCA) to the less acidic Dichloroacetic Acid (DCA) for the deblocking step.[3][9][11] This is the most effective way to minimize depurination.
-
Minimize Deblocking Time: Do not extend deblocking times beyond what is necessary for complete DMT removal.[3]
-
Use Alternative Protecting Groups: For sequences particularly rich in purines or for the synthesis of very long oligonucleotides, use phosphoramidites with alternative, more stable protecting groups. Dimethylformamidine (dmf) on dG and Phenoxyacetyl (Pac) on dA are electron-donating and stabilize the glycosidic bond against acid cleavage.[9][12][13]
-
Section 3: Modification-Specific Troubleshooting
Phosphorothioates (PS)
Phosphorothioate linkages, where a non-bridging oxygen in the phosphate backbone is replaced by sulfur, are a common modification to increase nuclease resistance.[14]
Q4: My phosphorothioate oligo shows a significant impurity with a mass of -16 Da relative to the full-length product. What is this?
A: This impurity is almost certainly a phosphodiester (PO) linkage, where the sulfurization step failed and an oxygen atom was incorporated instead of sulfur.
-
Root Cause 1: Inefficient Sulfurization. The sulfurization step, which follows coupling, can be inefficient due to degraded or ineffective sulfurizing reagents.
-
Troubleshooting & Solutions:
-
Reagent Quality: Ensure your sulfurizing reagent (e.g., 3-ethoxy-1,2,4-dithiazoline-5-one, EDITH; Xanthane Hydride) is fresh and properly dissolved. Some reagents are sensitive to air and moisture and have a limited lifespan once in solution.
-
Contact Time: Increase the contact time for the sulfurization step to ensure the reaction goes to completion.
-
-
Root Cause 2: Unwanted Oxidation. The phosphite triester intermediate is highly susceptible to oxidation. Trace oxygen or water in the system can lead to the formation of a PO linkage before the sulfurizing reagent is introduced.
-
Troubleshooting & Solutions:
-
Anhydrous Conditions: Maintain stringent anhydrous conditions throughout the synthesis. Use high-quality, dry acetonitrile and ensure the inert gas (Argon) supply is dry.[1]
-
Caption: Competing pathways for phosphorothioate and phosphodiester formation.
2'-O-Methyl (2'-OMe) Modifications
2'-O-Methyl modifications are used to increase binding affinity to RNA targets and enhance nuclease resistance.[15][16]
Q5: I'm synthesizing a 2'-OMe RNA oligo and observing lower-than-expected coupling efficiencies. Why is this happening?
A: While 2'-OMe phosphoramidites are generally well-behaved, their synthesis can be challenging, and they can exhibit slightly different reactivity compared to standard DNA monomers.[15]
-
Root Cause: Steric Hindrance & Reactivity. The 2'-O-methyl group adds some steric bulk near the 5'-hydroxyl group, which can slightly impede the coupling reaction compared to a 2'-deoxyribonucleoside.
-
Troubleshooting & Solutions:
-
Extend Coupling Time: A longer coupling time is often recommended for 2'-OMe RNA synthesis to ensure high efficiency. A 5-15 minute coupling time is a good starting point.[15]
-
Use a Potent Activator: Employ a strong activator like DCI or ETT to overcome any kinetic barriers.
-
Check Monomer Quality: Due to the difficulty in their synthesis, the quality of 2'-OMe phosphoramidites can vary.[15] Ensure you are using high-purity, fresh monomers.
-
Fluorophore/Biotin Conjugation
Attaching labels like fluorescent dyes or biotin is often done post-synthetically via an amine-modified linker.
Q6: After conjugating a fluorescent dye to my amine-modified oligo, HPLC analysis shows two major peaks: the desired product and a large amount of unconjugated oligo. What went wrong?
A: This indicates an inefficient conjugation reaction. Several factors can contribute to this problem.
-
Root Cause 1: pH of Reaction Buffer. Most dye conjugations using NHS-esters require a specific pH range (typically 8.0-9.0) to ensure the primary amine on the oligo is deprotonated and nucleophilic, while minimizing hydrolysis of the NHS-ester.[]
-
Troubleshooting & Solutions:
-
Verify Buffer pH: Prepare fresh conjugation buffer and verify the pH immediately before use. Do not use buffers containing primary amines, such as Tris, as they will compete with the oligo for reaction with the dye.[18]
-
-
Root Cause 2: Reagent Stoichiometry and Quality. An insufficient amount of active dye or degraded dye will lead to an incomplete reaction.
-
Troubleshooting & Solutions:
-
Use Sufficient Dye Excess: Employ a sufficient molar excess of the activated dye to drive the reaction to completion.
-
Use Fresh Dye: NHS-esters are highly susceptible to hydrolysis. Use a fresh vial of dye or a freshly prepared solution from a stock stored under anhydrous conditions.
-
-
Root Cause 3: Incomplete Deprotection of the Linker. If the protecting group on the amino-linker (e.g., MMT or Fmoc) was not completely removed prior to conjugation, the amine will not be available to react.
-
Troubleshooting & Solutions:
-
Optimize Deprotection: Ensure the deprotection conditions for the linker are adequate. For example, some linkers require specific, mild deprotection conditions that differ from the final base deprotection step.
-
Section 4: Advanced Protocols & Data
Protocol: Modified Deprotection for Labile Modifications
Many complex modifications are sensitive to standard deprotection conditions (e.g., concentrated ammonium hydroxide at 55°C). Using a milder deprotection strategy is crucial to prevent degradation of the modification.
Q7: How do I deprotect an oligo containing a base-labile fluorescent dye?
A: Use an "UltraMild" deprotection strategy. This requires using phosphoramidites with more labile base protecting groups (e.g., Pac-dA, iPr-Pac-dG, Ac-dC) during synthesis.
Step-by-Step Protocol:
-
Synthesis: Synthesize the oligonucleotide using UltraMild phosphoramidites.
-
Cleavage & Deprotection: After synthesis, treat the solid support with a solution of 0.05 M potassium carbonate in anhydrous methanol for 2-4 hours at room temperature.[19] Alternatively, a mixture of ammonium hydroxide and ethanol (3:1) at room temperature can be used for overnight deprotection.[19]
-
Work-up: Transfer the methanolic solution containing the cleaved and deprotected oligo to a new tube.
-
Neutralization: Neutralize the solution with an appropriate buffer or proceed directly to desalting/purification.
Data Table: Activator Choice for Hindered Monomers
The choice of activator significantly impacts coupling efficiency, especially for sterically demanding modified phosphoramidites.[4]
| Activator | Relative Potency | Recommended Use Case |
| 1H-Tetrazole | Standard | Routine DNA synthesis; not recommended for hindered monomers. |
| 5-Ethylthio-1H-tetrazole (ETT) | High | Sterically hindered monomers (e.g., 2'-O-Me, 2'-F).[4] |
| 4,5-Dicyanoimidazole (DCI) | High | Excellent alternative to ETT; high nucleophilicity accelerates coupling.[4] |
| 5-Benzylthio-1H-tetrazole (BTT) | High | Effective for sterically hindered phosphoramidites.[4] |
References
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Characterizing Oligonucleotide Impurities: Analytical Strategies and Regulatory Guidelines. (2025). Labcompare. [Link]
-
How Reagent Purity Impacts API Manufacturing for Oligonucleotides and Peptides. (2025). Avantor. [Link]
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Hadinoto, C., et al. (2020). Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing. The Journal of Organic Chemistry. [Link]
-
Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies. (2025). Technology Networks. [Link]
-
Characterization and Impurity Analysis of Oligonucleotide Therapeutics. (2017). BioPharm International. [Link]
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An Integrated Workflow for the Analysis of Oligonucleotides and Their Impurities by Agilent High-Resolution LC/(Q-)TOF Mass Spectrometry. Agilent Technologies. [Link]
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Improving Recovery and Quantitation of Oligonucleotide Impurities Using MaxPeak HPS Technology. Waters Corporation. [Link]
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What affects the yield of your oligonucleotides synthesis. (2011). Bio-Synthesis Inc.[Link]
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Technical Brief - Depurination of DNA During Oligonucleotide Synthesis. Glen Research. [Link]
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Schulhof, J. C., Molko, D., & Teoule, R. (1987). The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. Nucleic Acids Research. [Link]
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Phosphorothioate Enhancing Stability in Oligonucleotide-Based Therapies. (2024). YouTube. [Link]
-
Advanced method for oligonucleotide deprotection. PMC - NIH. [Link]
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Deprotection Guide. Glen Research. [Link]
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Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing. ACS Publications. [Link]
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Impact of Impurities on the Quality and Safety of Oligonucleotides as Drug Substances. ResearchGate. [Link]
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The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. Oxford Academic. [Link]
-
Septak, M. (1996). Kinetic Studies on Depurination and Detritylation of CPG-Bound Intermediates During Oligonucleotide Synthesis. Nucleic Acids Research. [Link]
-
Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. MDPI. [Link]
-
LeProust, E. M., et al. (2010). Synthesis of high-quality libraries of long (150mer) oligonucleotides by a novel depurination controlled process. Nucleic Acids Research. [Link]
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Phosphoramidite Coupling to Oligonucleotides Bearing Unprotected Internucleosidic Phosphate Moieties. ACS Publications. [Link]
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Oligonucleotide synthesis. Wikipedia. [Link]
- WO2017194498A1 - Enhanced coupling of stereodefined oxazaphospholidine phosphoramidite monomers to nucleoside or oligonucleotide.
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Covalent Fluorophore Labeling of Oligonucleotides and Generation of Other Oligonucleotide Bioconjugates. Springer Nature Experiments. [Link]
-
A Comprehensive Guide to Dye Conjugation: Techniques, Applications, and Best Practices. LinkedIn. [Link]
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Troubleshooting Guides. Creative Biolabs. [Link]
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The Challenges of Oligonucleotide Synthesis: Addressing Key Hurdles in Biotechnology. (2025). Exactmer. [Link]
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Oligo Fluorescent Labeling. Bio-Synthesis, Inc.[Link]
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RNA Synthesis - 2'-O-Methyl Analogues. Glen Research. [Link]
-
Five Crucial Considerations to Overcome Challenges in Oligonucleotide Purification. Gilson. [Link]
-
DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY. PMC - NIH. [Link]
-
DNA/2'-O-Methyl RNA Chimera. Creative Biolabs. [Link]
-
2' & 3' -O-Methyl RNA Synthesis. Amerigo Scientific. [Link]
-
2' O-Methyl RNA, 2'OMe RNA Synthesis. Bio-Synthesis. [Link]
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Improving the yield of long RNA sequences with multiple modifications
Technical Support Center: Synthesis of Long, Modified RNA
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for improving the yield and quality of long RNA sequences with multiple modifications. As a Senior Application Scientist, I understand the nuances and challenges of synthesizing high-quality modified mRNA for therapeutic and research applications. This guide is structured to provide direct answers to common problems and in-depth troubleshooting strategies based on established scientific principles and field-proven insights.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and provides rapid, actionable advice.
Q1: Why is my RNA yield significantly lower when I use modified nucleotides (e.g., N1-methylpseudouridine, pseudouridine) compared to canonical NTPs?
A: This is a common and expected observation. The primary reason is that the kinetics and substrate tolerance of T7 RNA Polymerase are optimized for natural NTPs.[1][2] Modified nucleotides can introduce steric hindrance or altered electronic properties that slow down the polymerase's incorporation cycle.[3] This leads to a decreased overall transcription rate, increased pausing, and a higher likelihood of premature termination, all of which contribute to lower yields of full-length transcripts.[4] For example, studies have shown that while modifications like pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ) are incorporated, they can alter the efficiency of the transcription process.[5][6][7]
Q2: I see a smear or multiple smaller bands below my target band on a gel. What are these?
A: These are typically incomplete or prematurely terminated transcripts.[4][8] This issue is often exacerbated when using modified NTPs or transcribing long, complex sequences. Potential causes include:
-
Poor DNA Template Quality: Contaminants like salts or ethanol from plasmid prep can inhibit the polymerase.[9]
-
GC-Rich Template Regions: These can form stable secondary structures that cause the polymerase to stall or dissociate.[8]
-
Low Nucleotide Concentration: If the concentration of any NTP (especially a modified one) is too low, the polymerase may pause and terminate.[4][8]
-
RNase Contamination: Any degradation of the RNA product will appear as a smear.[9][]
Q3: Can I simply increase the incubation time to get more full-length product?
A: While extending the reaction time from a standard 2-4 hours can sometimes increase yield, there are diminishing returns and potential risks.[] Prolonged incubation (e.g., beyond 6 hours) can lead to:
-
Product Inhibition: The accumulation of pyrophosphate, a byproduct of the reaction, can inhibit T7 RNA polymerase.[11]
-
Magnesium Depletion/Precipitation: Pyrophosphate can chelate Mg2+ ions, which are essential cofactors for the polymerase, causing them to precipitate and reducing enzyme activity.[11]
-
RNA Degradation: High concentrations of Mg2+ over long periods can promote non-enzymatic RNA hydrolysis, leading to a loss of integrity.[12]
A better strategy is to optimize reaction components first before simply extending the time.
Q4: What is the best way to purify my long, modified RNA transcript?
A: The choice of purification method depends on the scale and required purity. For long, modified RNA, traditional methods may need optimization.
-
Lithium Chloride (LiCl) Precipitation: A common and effective method for removing proteins, and unincorporated NTPs.[] It is scalable but may not efficiently remove other nucleic acid contaminants like short transcripts or dsRNA.[]
-
Silica-Based Spin Columns: Good for small-scale purification and desalting. However, long RNA molecules (>5 kb) can sometimes shear or be inefficiently recovered. Yield can be reduced if the column is saturated.[14]
-
Chromatography (Affinity, IEX): For the highest purity, especially for therapeutic applications, chromatography is the gold standard.[][15] Oligo(dT) affinity chromatography is excellent for capturing polyadenylated mRNA, effectively separating it from DNA templates and abortive transcripts.[][14] Ion-exchange (IEX) chromatography can further separate dsRNA impurities from the desired ssRNA product.[14][16]
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving complex issues encountered during the synthesis of long, modified RNA.
Issue 1: Critically Low Yield of Full-Length RNA
When your yield is less than 20% of what you would expect with unmodified NTPs, a systematic optimization is required.
The following diagram outlines a logical workflow for troubleshooting low-yield reactions.
Caption: Troubleshooting workflow for low IVT yield.
To efficiently find the optimal conditions, perform a matrix of small-scale (10-20 µL) reactions.
1. Baseline Reaction Setup (20 µL):
| Component | Stock Conc. | Final Conc. | Volume |
|---|---|---|---|
| Nuclease-Free Water | - | - | to 20 µL |
| 5X Transcription Buffer | 5X | 1X | 4 µL |
| NTP Mix (with mods) | 25 mM each | 5 mM each | 4 µL |
| Linearized DNA Template | 1 µg/µL | 50 ng/µL | 1 µL |
| RNase Inhibitor | 40 U/µL | 2 U/µL | 1 µL |
| T7 RNA Polymerase | 50 U/µL | 2.5 U/µL | 1 µL |
2. Optimization Matrix:
-
Variable 1: T7 Polymerase Concentration: Test 1X, 1.5X, and 2X the baseline concentration. Higher enzyme levels can help overcome the kinetic barrier of incorporating modified NTPs.
-
Variable 2: MgCl₂ Concentration: The concentration of Mg²⁺ is critical.[11] It must be in excess of the total NTP concentration, as each NTP chelates a Mg²⁺ ion. Test a range from [Total NTPs + 4 mM] to [Total NTPs + 12 mM]. For the baseline above (20 mM total NTPs), this would be 24 mM, 28 mM, and 32 mM MgCl₂. Note that excessive Mg²⁺ can reduce fidelity and increase RNA degradation.[][12]
-
Variable 3 (Optional): Temperature: For templates with high GC content, lowering the temperature from 37°C to 30°C can reduce premature termination by allowing the polymerase to better navigate secondary structures.[8]
3. Analysis: Run 1-2 µL of each reaction on a denaturing agarose or polyacrylamide gel to assess both the yield (band intensity) and integrity (sharpness of the band, presence of smears) of the full-length transcript.
Issue 2: High Levels of dsRNA Impurities
Double-stranded RNA (dsRNA) is a significant impurity that can trigger an innate immune response, making it critical to minimize in therapeutic applications. It can arise from self-complementary 3' overhangs on the template or from the RNA transcript itself acting as a template for the polymerase.
| Strategy | Mechanism | Key Considerations |
| Template Optimization | Prevent template-driven dsRNA formation. | Ensure the restriction enzyme used for linearization produces blunt or 5' overhangs. 3' overhangs can promote template self-priming.[8] |
| IVT Reaction Optimization | Reduce read-through and self-priming. | Excessively high Mg²⁺ concentrations and prolonged reaction times can sometimes increase dsRNA formation.[] Using modified nucleotides like m1Ψ has been shown to reduce dsRNA byproducts.[17] |
| Post-IVT Digestion | Enzymatically remove dsRNA. | Treatment with RNase III can selectively degrade dsRNA. This must be carefully controlled to avoid digesting the desired product and requires subsequent enzyme removal. |
| Chromatographic Purification | Separate dsRNA from ssRNA. | Hydrophobic Interaction Chromatography (HIC) or Ion-Exchange Chromatography (IEX) are powerful methods for separating long ssRNA from the more rigid, compact dsRNA structures.[15][16] Cellulose-based purification has also been shown to be effective.[16] |
Part 3: Quality Control (QC) for Final Product
Validating the final product is a non-negotiable step. Your QC data provides a self-validating system for the entire protocol.
Caption: Key quality control assays for modified RNA.
-
Concentration and Purity (A260/280): A simple UV spectroscopy measurement provides concentration. The A260/280 ratio should be ~2.0 for pure RNA.[]
-
Size, Purity, and Integrity: Capillary electrophoresis (CE) systems like the Agilent Fragment Analyzer are the industry standard for assessing the integrity of the main RNA peak and quantifying impurities like fragmented RNA.[19][20] This provides a quantitative value for the percentage of full-length product.
-
Capping Efficiency: The presence of a 5' cap is critical for translation and stability. This is typically measured by HPLC-based or mass spectrometry methods.[]
-
Functionality: The ultimate test is whether the mRNA can be translated into protein. An in vitro translation assay using rabbit reticulocyte lysate or a cell-based transfection experiment followed by protein detection (e.g., Western blot, ELISA, or fluorescence) confirms the biological activity of your product.[]
By following this structured guide, you can systematically diagnose issues, optimize your protocol, and produce high-yield, high-quality long RNA sequences with multiple modifications.
References
-
In Vitro Transcription Troubleshooting. (2020-12-17). ZAGENO Blog. [Link]
-
Best Practices for Analysis of In Vitro Transcribed (IVT) mRNA Using the Agilent Fragment Analyzer systems. Agilent Technologies. [Link]
-
Best Practices for Analysis of IVT mRNA using the Agilent Fragment Analyzer systems. Agilent Technologies. [Link]
-
Best Practices for Analysis of In Vitro Transcribed mRNA. (2023-08-01). Biocompare. [Link]
-
Effect of Mg²⁺ Ion Concentration on IVT Reaction Kinetics Determined by Novel Rapid Analytical HPLC Assay. Sartorius. [Link]
-
Two new capture options for improved purification of large mRNA. ResearchGate. [Link]
-
Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of substrate activity of pyrimidine- and 7-deazapurine-modified NTPs. (2018-07-11). RSC Publishing. [Link]
-
Two new capture options for improved purification of large mRNA. Insights.bio. [Link]
-
Kinetic modeling and simulation of in vitro transcription by phage T7 RNA polymerase. ResearchGate. [Link]
-
Transcription yield of fully 2′-modified RNA can be increased by the addition of thermostabilizing mutations to T7 RNA polymerase mutants. (2015-07-24). PMC - NIH. [Link]
-
Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of ATP. ACS Publications. [Link]
-
Effect of Mg²⁺ counterion on IVT kinetics and yield. ResearchGate. [Link]
-
An Overview of T7 RNA Polymerase. Creative Diagnostics. [Link]
-
Top Tips for Troubleshooting In Vitro Transcription. (2025-04-29). Bitesize Bio. [Link]
-
Pseudouridine and N1-methylpseudouridine slow down peptidyl transfer by... ResearchGate. [Link]
-
mRNA Purification Methods and Process. Danaher Life Sciences. [Link]
-
mRNA Purification Methods and Process. (2023-08-22). Patheon pharma services. [Link]
-
Application of Solution Equilibrium Analysis to in Vitro RNA Transcription. ResearchGate. [Link]
-
Digital Twin Fundamentals of mRNA In Vitro Transcription in Variable Scale Toward Autonomous Operation. NIH. [Link]
-
(PDF) N1-methyl-pseudouridine is incorporated with higher fidelity than pseudouridine in synthetic RNAs. ResearchGate. [Link]
-
Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability. (2008-11-01). PMC - NIH. [Link]
-
In Vitro Transcription of Long RNA Containing Modified Nucleosides. Springer Link. [Link]
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- 3. Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deaza ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01498A [pubs.rsc.org]
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- 20. agilent.com [agilent.com]
Technical Support Center: HPLC Purification of 2-Thiouridine Oligonucleotides
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals facing the unique challenges of purifying oligonucleotides containing 2-thiouridine (s²U). This guide is structured to provide not just protocols, but a deep, mechanistic understanding of the issues you may encounter. We aim to empower you with the knowledge to troubleshoot effectively, ensuring the purity and integrity of your valuable synthetic oligonucleotides.
The Challenge: Why is 2-Thiouridine Special?
2-Thiouridine is a naturally occurring modification found in tRNA that plays a critical role in stabilizing codon-anticodon interactions, thereby enhancing the fidelity of protein translation[1][2]. In therapeutic oligonucleotides, such as antisense oligos (ASOs) and siRNAs, its incorporation can confer desirable properties, including increased binding affinity and nuclease resistance. However, the very feature that makes it biologically potent—the sulfur atom at the C2 position—introduces significant hurdles during the purification workflow.
The primary challenges stem from the chemical reactivity of the thio-carbonyl group, which is susceptible to oxidation, and its ability to interact with metal surfaces within the HPLC system, leading to poor chromatographic performance.
Troubleshooting Guide: A Problem-and-Answer Approach
This section directly addresses the most common issues observed during the HPLC purification of s²U-containing oligonucleotides.
Question 1: I'm observing a significant peak eluting just before my main product. What is it, and how can I prevent it?
Answer: This is the most frequently reported issue and is almost certainly due to oxidation of the 2-thiouridine base to a standard uridine. This process, known as desulfurization, replaces the sulfur atom with an oxygen atom. The resulting oligonucleotide is slightly less hydrophobic and thus elutes earlier in a reversed-phase separation.
Root Cause Analysis:
The thio-carbonyl group in 2-thiouridine is highly susceptible to oxidation, a problem that can originate during the final stages of solid-phase synthesis. The standard iodine-water solution used for oxidizing the phosphite triester linkage between nucleotides is a strong oxidant that can readily damage the thio-uridine base[3]. Even if the oligonucleotide is synthesized correctly, exposure to dissolved oxygen in HPLC mobile phases can cause degradation during the purification run itself.
Solutions & Protocols:
-
Use a Milder Oxidant During Synthesis: The most effective preventative measure is to replace the iodine oxidant during the coupling cycles, especially the one immediately following the incorporation of the 2-thiouridine phosphoramidite.
-
Recommendation: Use a 10% solution of tert-butyl hydroperoxide (t-BuOOH) in acetonitrile[2][3]. This oxidant is strong enough to efficiently oxidize the phosphite linkage but gentle enough to leave the 2-thio group intact. Some studies have also successfully used reagents like (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO)[4].
-
-
Optimize HPLC Mobile Phase Preparation:
-
Degas Your Solvents: Always use freshly prepared mobile phases that have been thoroughly degassed using helium sparging or vacuum filtration. This minimizes the dissolved oxygen available to react with your sample.
-
Work at a Slightly Acidic pH: While oligonucleotide purification is often done at neutral or slightly basic pH, maintaining a pH between 6.0 and 7.0 can help reduce the rate of certain oxidative side reactions.
-
Visualizing the Problem: The Oxidation Pathway
Caption: Oxidation of 2-thiouridine to uridine during synthesis or purification.
Question 2: My product peak is broad, shows significant tailing, and my recovery is low. What's causing this?
Answer: This classic chromatography problem is most often caused by unwanted interactions between the oligonucleotide and the metallic surfaces of your HPLC system. The "soft" sulfur atom in 2-thiouridine is a known chelator of metals, leading to non-specific adsorption onto stainless steel components like the column frit, tubing, and injector parts. This results in poor peak shape and sample loss[5].
Root Cause Analysis:
Standard HPLC systems are constructed primarily from 316 stainless steel. The negatively charged phosphate backbone of oligonucleotides already has an affinity for these metal surfaces, which can lead to poor peak shape and recovery[5]. The addition of a metal-chelating moiety like a thio-group dramatically exacerbates this problem. The oligo temporarily "sticks" to the metal surfaces, causing it to elute slowly and asymmetrically (tailing).
Solutions & Protocols:
-
Utilize a Bio-Inert or Metal-Free HPLC System: The most robust solution is to use an HPLC system designed to minimize metal contact. These systems use PEEK or other inert polymer tubing and specially treated columns.
-
Recommendation: Systems marketed with technologies like Waters™ ACQUITY Premier with MaxPeak™ High Performance Surfaces are specifically designed to mitigate these interactions for metal-sensitive analytes like oligonucleotides[5].
-
-
Passivate Your Existing HPLC System: If a bio-inert system is not available, you can "passivate" your stainless-steel system to reduce active sites.
Protocol 1: HPLC System Passivation
-
Disconnect the Column: Replace the HPLC column with a union or a restrictor capillary.
-
Prepare Passivation Solution: Prepare a solution of 0.1 M EDTA, disodium salt, in high-purity water. Filter the solution through a 0.22 µm filter.
-
Flush the System: Flush all pump lines, the injector, and detector flow cell with the EDTA solution at a low flow rate (e.g., 0.2 mL/min) for 1-2 hours.
-
Rinse Thoroughly: Flush the entire system with high-purity water for at least 2 hours to remove all traces of the EDTA.
-
Re-equilibrate: Re-install the column and equilibrate with your mobile phase before analysis. Note: This passivation is temporary and may need to be repeated regularly.
-
-
Optimize Your Ion-Pairing Reagent: The choice and concentration of the ion-pairing (IP) agent are critical.
-
Increase Hydrophobicity: A more hydrophobic IP reagent (e.g., dibutylamine or tributylamine) can form a stronger association with the oligonucleotide, more effectively masking its interaction with the stationary phase and any residual metal surfaces[6].
-
Optimize Concentration: Ensure the IP reagent concentration is sufficient. A typical starting point is 15-20 mM of the amine in the mobile phase.
-
Question 3: How do I improve the resolution between my full-length product (FLP) and shorter failure sequences (n-1)?
Answer: Achieving high resolution is key to obtaining a pure product. For s²U-containing oligos, optimizing temperature and the mobile phase gradient is crucial.
Root Cause Analysis:
Oligonucleotides, especially those with G-rich sequences or self-complementary regions, can form secondary structures (hairpins, duplexes) that lead to broad or multiple peaks[7][8]. The 2-thiouridine modification itself is known to pre-organize the sugar-phosphate backbone, which can influence these structures[2][9]. These different conformations can exist in equilibrium during chromatography, blurring the separation between species of different lengths.
Solutions & Protocols:
-
Elevate the Column Temperature: Increasing the column temperature is a highly effective way to improve resolution.
-
Mechanism: Higher temperatures (e.g., 60-85 °C) provide thermal energy to disrupt hydrogen bonds, melting secondary structures into a single, random coil conformation[8]. This leads to sharper peaks and a more predictable separation based primarily on length. Polymeric columns (like polystyrene-divinylbenzene) are often more stable at high temperatures and pH than traditional silica-based columns[8].
-
Recommendation: Start at 60 °C and increase in 5 °C increments. Monitor peak shape and resolution.
-
-
Optimize the Elution Gradient: A shallow gradient provides more time for the separation to occur.
-
Mechanism: By decreasing the rate of change of the organic modifier (e.g., acetonitrile), you increase the difference in retention time between the n-mer and the slightly less hydrophobic n-1 mer.
-
Recommendation: If your current gradient is 1% per minute, try reducing it to 0.5% or even 0.25% per minute over the elution window of your product.
-
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting common HPLC issues with s²U oligos.
Recommended HPLC Protocol & Conditions
While every oligonucleotide is different, the following table provides a robust starting point for your method development. The most common and effective technique is Ion-Pair Reversed-Phase (IP-RP) HPLC[5][10].
Table 1: Recommended Starting Conditions for IP-RP HPLC
| Parameter | Recommended Starting Condition | Rationale & Notes |
| Column | Polymeric Reversed-Phase (e.g., Agilent PLRP-S) or Hybrid Silica C18 (e.g., Waters ACQUITY Premier Oligonucleotide BEH C18). Pore size: 130-300 Å. | Polymeric columns offer excellent stability at high temperatures and pH. Hybrid silica with surface passivation reduces metal interactions[5][8][10]. |
| Mobile Phase A | 100 mM Hexafluoroisopropanol (HFIP), 15 mM Triethylamine (TEA) in Water. | HFIP/TEA is a volatile, MS-compatible buffer system that provides excellent resolution for oligonucleotides[11]. Adjust TEA for pH ~7.5-8.0. |
| Mobile Phase B | 100 mM HFIP, 15 mM TEA in 50:50 Acetonitrile:Water | Using the same buffer components in both mobile phases ensures consistent ion-pairing throughout the gradient. |
| Gradient | Linear gradient, starting at ~25-30% B and increasing by 0.5% B per minute. | This is a starting point. The optimal gradient depends on oligo length and sequence. A scouting gradient is recommended first[11]. |
| Temperature | 60 °C | Crucial for denaturing secondary structures and improving peak shape[8]. |
| Flow Rate | 0.2 - 0.5 mL/min (for analytical scale, e.g., 2.1 mm ID column) | Adjust based on column dimension and particle size. |
| Detection | UV at 260 nm | Standard wavelength for nucleic acids. |
Frequently Asked Questions (FAQs)
Q: How can I definitively confirm that an impurity is the desulfurized product? A: The gold standard for impurity identification is Liquid Chromatography-Mass Spectrometry (LC-MS). The mass difference between sulfur (31.97 Da) and oxygen (16.00 Da) is approximately 15.97 Da. Your desulfurized impurity should have a mass that is ~16 Da lighter than your target product for each 2-thiouridine that has been oxidized.
Q: Should I perform a "Trityl-On" or "Trityl-Off" purification? A: This depends on your primary separation challenge.
-
Trityl-On: Leaving the hydrophobic dimethoxytrityl (DMT) group on the 5' end of the full-length product makes it significantly more hydrophobic than the uncapped failure sequences. This provides excellent separation from n-1 mers[12][13]. This is often the preferred method. However, it requires an additional acidic deprotection step post-purification, followed by desalting.
-
Trityl-Off: This method separates purely based on the properties of the oligonucleotide itself. While simpler (no post-purification steps), the resolution between the FLP and n-1 sequences can be more challenging, especially for longer oligos[7].
Q: Are there any viable alternatives to IP-RP HPLC? A: Yes, though they have their own trade-offs.
-
Anion-Exchange (AEX) HPLC: This method separates oligonucleotides based on the number of negatively charged phosphate groups, making it excellent for resolving by length[14][15]. However, it is not readily compatible with MS due to the high salt concentrations used for elution, and strong secondary structures can still interfere with separation[16].
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE offers extremely high resolution for separating by size and can yield very high purity products (>95%)[17]. However, it is a low-throughput, labor-intensive method with significantly lower recovery yields compared to HPLC[18]. It is generally reserved for applications requiring the absolute highest purity for short oligos.
References
-
Gilson. (n.d.). Five Crucial Considerations to Overcome Challenges in Oligonucleotide Purification. Gilson.com. [Link]
-
Biocompare. (2017, July 21). Tackling Problems with HPLC Purification of Oligonucleotides. Biocompare Bench Tips. [Link]
-
Waters Corporation. (n.d.). Improving Recovery and Quantitation of Oligonucleotide Impurities Using MaxPeak HPS Technology. Waters.com. [Link]
-
Oxford Global. (n.d.). Challenges and Solutions in the Purification of Oligonucleotides. Market Insights. [Link]
-
Bioprocess Online. (n.d.). Choosing The Right Method Of Purification For Your Oligos. Bioprocessonline.com. [Link]
-
Kumar, R. K., et al. (n.d.). Incorporation of 2-Thiouridine Phosphoramidite without Base Protection. ElectronicsAndBooks. [Link]
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 7: Purification and characterisation of oligonucleotides. Atdbio.com. [Link]
-
Agilent. (n.d.). Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. Agilent.com. [Link]
-
LabX. (2023, March 15). Challenging Oligonucleotide Purifications and the Advantages of Novel HPLC Column Technologies. Labx.com. [Link]
-
Oligofastx. (n.d.). Oligonucleotide purification techniques. Oligofastx.com. [Link]
-
Deshmukh, R. R., et al. (2000). Purification of antisense oligonucleotides. ResearchGate. [Link]
-
Donegan, M., et al. (2023). Ion-pair reversed-phase chromatography analysis of oligonucleotides using ultra-short (20 x 2.1 mm) columns. Tutorial. ResearchGate. [Link]
-
Waters Corporation. (n.d.). Best Practices for Oligonucleotide Analysis Using Ion-Pair Reversed-Phase (IP-RP) Liquid Chromatography – Columns. Waters.com. [Link]
-
Bitesize Bio. (2022, June 2). How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC. Bitesizebio.com. [Link]
-
YMC. (n.d.). Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography. Ymc.eu. [Link]
-
Vlassakis, J., et al. (2012). Effects of molecular size and surface hydrophobicity on oligonucleotide interfacial dynamics. Langmuir. [Link]
-
Microsynth. (n.d.). Synthesis of Nucleic Acids - Implications for Molecular Biology. Microsynth.ch. [Link]
-
Gilar, M., et al. (2024). Impact of nucleotide hydrophobicity on oligonucleotides separation in liquid chromatography. Journal of Chromatography A. [Link]
-
Keller, P., et al. (2023). Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS. bioRxiv. [Link]
-
Kumar, R. K., et al. (1998). Synthesis and Studies on the Effect of 2-Thiouridine and 4-Thiouridine on Sugar Conformation and RNA Duplex Stability. ResearchGate. [Link]
-
Gilson. (n.d.). Five Crucial Considerations to Overcome Challenges in Oligonucleotide Purification. Gilson.com. [Link]
-
Bio-Synthesis Inc. (2013, November 25). Method of Oligonucleotide Purification. Bio-synthesis.com. [Link]
-
Thermo Fisher Scientific. (n.d.). Evaluating and Isolating Synthetic Oligonucleotides. Fishersci.se. [Link]
-
Varghese, D., & Sheng, J. (2015). Thermodynamic insights into 2-thiouridine-enhanced RNA hybridization. Nucleic Acids Research. [Link]
-
Zhou, Y., et al. (2013). Unusual Base Pair between Two 2-Thiouridines and Its Implication for Nonenzymatic RNA Copying. Journal of the American Chemical Society. [Link]
-
Kumar, R. K., et al. (1998). Synthesis and Studies on the Effect of 2-Thiouridine and 4-Thiouridine on Sugar Conformation and RNA Duplex Stability. Nucleic Acids Research. [Link]
-
Vlassakis, J., et al. (2012). Effects of Molecular Size and Surface Hydrophobicity on Oligonucleotide Interfacial Dynamics. PMC - NIH. [Link]
-
Gilar, M., et al. (2022). Effect of ion-pairing reagent hydrophobicity on liquid chromatography and mass spectrometry analysis of oligonucleotides. Journal of Chromatography A. [Link]
-
Glen Research. (n.d.). Glen Report 9.16: Non-Aqueous Oxidation with 10-Camphorsulfonyl-Oxaziridine. Glenresearch.com. [Link]
-
Glen Research. (n.d.). Glen Research Report - Modification of Oligonucleotides. Glenresearch.com. [Link]
Sources
- 1. Unusual Base Pair between Two 2-Thiouridines and Its Implication for Nonenzymatic RNA Copying - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. glenresearch.com [glenresearch.com]
- 5. waters.com [waters.com]
- 6. Effect of ion-pairing reagent hydrophobicity on liquid chromatography and mass spectrometry analysis of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nextgenbiomed.lifesciencexchange.com [nextgenbiomed.lifesciencexchange.com]
- 8. Challenging Oligonucleotide Purifications and the Advantages of Novel HPLC Column Technologies [labx.com]
- 9. Thermodynamic insights into 2-thiouridine-enhanced RNA hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. lcms.cz [lcms.cz]
- 12. gilson.com [gilson.com]
- 13. researchgate.net [researchgate.net]
- 14. oligofastx.com [oligofastx.com]
- 15. ymc.co.jp [ymc.co.jp]
- 16. atdbio.com [atdbio.com]
- 17. microsynth.ch [microsynth.ch]
- 18. Choosing The Right Method Of Purification For Your Oligos [bioprocessonline.com]
Technical Support Center: Mass Spectrometry of Thiolated Oligonucleotides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiolated oligonucleotides. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common artifacts and challenges encountered during mass spectrometry (MS) analysis. By understanding the root causes of these issues, you can optimize your experimental workflow for more accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts observed in the mass spectrum of a thiolated oligonucleotide?
A1: The most prevalent artifacts include:
-
Disulfide-linked dimers (intermolecular): Formation of a covalent bond between two thiolated oligonucleotides, resulting in a species with approximately double the expected molecular weight.
-
Oxidation products: The thiol group is susceptible to oxidation, leading to the formation of sulfenic acid (+16 Da), sulfinic acid (+32 Da), and sulfonic acid (+48 Da) modifications.[1]
-
Metal adducts: Cations like sodium (+22 Da) and potassium (+38 Da) can bind to the negatively charged phosphate backbone, causing peak broadening and splitting.[2][3][4][5]
-
Incomplete deprotection artifacts: Residual protecting groups from synthesis can result in peaks with higher masses than the target oligonucleotide.[6]
-
Depurination: Loss of a purine base (adenine or guanine) can occur, leading to secondary peaks with masses 135 or 151 Da less than the main peak.[6][7]
Q2: Why is desalting crucial before MS analysis of oligonucleotides?
A2: Desalting is critical because the presence of non-volatile salts, particularly alkali metal salts like NaCl and KCl, can severely impact the quality of mass spectra.[2][3][8] These salts lead to the formation of multiple adducts with the oligonucleotide, which distributes the ion signal across several peaks, reducing the intensity of the desired molecular ion and complicating data interpretation.[4][5][8] Effective desalting enhances sensitivity and mass accuracy.[9][10][11]
Q3: What is the peak I'm seeing at roughly +305 Da from my main peak?
A3: A mass addition of approximately 305 Da is characteristic of S-glutathionylation, where a glutathione molecule forms a disulfide bond with the thiol group of your oligonucleotide.[12][13] This can occur if the sample is exposed to buffers or cell lysates containing glutathione.
Troubleshooting Guide: From Symptoms to Solutions
This section provides a more detailed approach to identifying and resolving specific issues you may encounter during your experiments.
Issue 1: A prominent peak at approximately double the expected mass of my thiolated oligonucleotide.
Causality: This is a classic sign of intermolecular disulfide bond formation, creating a homodimer of your oligonucleotide. The free thiol groups on two separate molecules have oxidized to form a disulfide bridge. This process is often accelerated by exposure to air (oxygen) and certain buffer conditions.
Troubleshooting Workflow:
Caption: Workflow for diagnosing disulfide-linked dimers.
Detailed Protocol: Reduction of Disulfide Bonds
-
Reagent Preparation: Prepare a fresh 100 mM solution of dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in a suitable buffer (e.g., TEAA buffer). TCEP is often preferred as it is more stable and less prone to oxidation.
-
Sample Treatment: To your oligonucleotide sample, add the reducing agent to a final concentration of 5-10 mM.
-
Incubation: Incubate the sample at room temperature for 30-60 minutes.
-
Analysis: Directly analyze the reduced sample by mass spectrometry.
-
Prevention: To prevent re-formation of disulfide bonds, maintain a low concentration of the reducing agent in your sample storage buffer. Work with degassed buffers and minimize sample exposure to air.
Issue 2: A series of peaks with +16, +32, and/or +48 Da mass shifts from the main peak.
Causality: These mass additions correspond to progressive oxidation of the thiol group (-SH).
-
+16 Da: Formation of a sulfenic acid (-SOH).
-
+48 Da: Formation of a sulfonic acid (-SO₃H).[12]
These modifications can occur during synthesis, purification, or storage, especially with prolonged exposure to oxidizing agents or atmospheric oxygen.[14]
Troubleshooting and Prevention:
-
Source Investigation: If these modifications are present in a freshly synthesized and purified sample, review the synthesis and deprotection steps. Ensure that oxidizing reagents, such as iodine used in some protocols, are thoroughly removed.[1]
-
Storage Conditions: Store thiolated oligonucleotides under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures (-20°C or -80°C) to minimize oxidation.
-
Buffer Preparation: Use freshly prepared and degassed buffers for sample handling and analysis.
-
Antioxidants: Consider adding a small amount of an antioxidant, such as DTT or TCEP, to your storage solutions, but be mindful of the potential for adduct formation with these reagents themselves.
Issue 3: Broad peaks and a "picket fence" of adducts.
Causality: This is typically caused by the presence of metal cations, most commonly sodium (Na⁺) and potassium (K⁺), which form adducts with the negatively charged phosphate backbone of the oligonucleotide.[2][4][5][15][16][17] This leads to a distribution of the ion signal over multiple species (M-H]⁻, [M-2H+Na]⁻, [M-3H+2Na]⁻, etc.), resulting in broadened peaks and reduced sensitivity for the primary molecular ion.[3][4][5]
Troubleshooting Workflow and Protocols:
Caption: Workflow for addressing metal adducts.
Protocol: Oligonucleotide Desalting using Diafiltration Spin Columns
This protocol is suitable for oligonucleotides larger than ~20 nucleotides.[18]
-
Column Selection: Choose a diafiltration spin column with a molecular weight cutoff (MWCO) appropriate for your oligonucleotide size (e.g., 3 kDa MWCO for oligos ≤ 30 nucleotides).[18]
-
Sample Preparation: Dissolve your oligonucleotide in a volatile buffer such as 100 mM triethylammonium acetate (TEAA).
-
Loading: Add your sample to the spin column.
-
Centrifugation: Centrifuge according to the manufacturer's instructions to pass the buffer and salts through the membrane while retaining the oligonucleotide.
-
Washing: Add fresh volatile buffer to the column and repeat the centrifugation step. This wash step should be repeated 2-3 times to ensure thorough removal of salts.
-
Elution: After the final wash, recover the desalted oligonucleotide from the filter unit.
Data Summary: Common Adducts and Mass Shifts
| Adduct/Artifact | Mass Shift (Da) | Common Cause |
| Sodium (Na⁺) | +22 (per adduct) | Salt contamination from buffers, glassware. |
| Potassium (K⁺) | +38 (per adduct) | Salt contamination. |
| Disulfide Dimer | ~2x MW | Oxidation of thiol groups. |
| Sulfenic Acid | +16 | Oxidation of thiol group. |
| Sulfinic Acid | +32 | Further oxidation of thiol group. |
| Sulfonic Acid | +48 | Complete oxidation of thiol group. |
| S-Glutathionylation | +305 | Reaction with glutathione. |
| Depurination (A) | -135 | Loss of an adenine base. |
| Depurination (G) | -151 | Loss of a guanine base. |
References
-
Pieles, U., Zürcher, W., Schär, M., & Moser, H. (n.d.). Matrix-assisted laser desorption ionization time-of-flight mass spectrometry: a powerful tool for the mass and sequence analysis of natural and modified oligonucleotides. Nucleic Acids Research. [Link]
-
Gao, H., & Chen, Y. (2022). Dissolve-Spin: Desalting Oligonucleotides for MALDI MS Analysis. Journal of Mass Spectrometry. [Link]
-
Pieles, U., Zürcher, W., Schär, M., & Moser, H. E. (1993). Matrix-assisted laser desorption ionization time-of-flight mass spectrometry: a powerful tool for the mass and sequence analysis of natural and modified oligonucleotides. Nucleic acids research, 21(14), 3191–3196. [Link]
-
Novatia, LLC. (n.d.). High-Throughput Analysis of Oligonucleotides Using Automated Electrospray Ionization Mass Spectrometry. [Link]
-
Wu, K. J., Steding, A., & Becker, C. H. (1994). Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry of chemically modified oligonucleotides. Analytical chemistry, 66(11), 1918–1924. [Link]
-
Integrated DNA Technologies. (n.d.). Mass spectrometry analysis of oligonucleotide syntheses. [Link]
-
Waters Corporation. (n.d.). The Impact of Adducts and Strategies to Control Them in IP-RPLC Based Oligonucleotide Analyses. [Link]
-
Baugh, A. C., et al. (2016). Reduction of metal adducts in oligonucleotide mass spectra in ion-pair reversed-phase chromatography/mass spectrometry analysis. Rapid Communications in Mass Spectrometry, 30(14), 1667-1674. [Link]
-
Tanaka, Y., et al. (2020). Effect of oligonucleotide structural difference on matrix-assisted laser desorption/ionization in-source decay in comparison with collision-induced dissociation fragmentation. Rapid Communications in Mass Spectrometry, 34(16), e8819. [Link]
-
Chen, Z., et al. (2025). Desalting of oligonucleotides through precipitation for mass spectrometric analysis. Nucleosides, Nucleotides & Nucleic Acids, 44(12), 1164-1171. [Link]
-
Gao, H., & Chen, Y. (2022). Dissolve-spin: Desalting oligonucleotides for MALDI MS analysis. Journal of mass spectrometry: JMS, 57(11), e4893. [Link]
-
Gflatt, A. K., et al. (2001). Evaluation of complexation of metal-mediated DNA-binding drugs to oligonucleotides via electrospray ionization mass spectrometry. Nucleic Acids Research, 29(14), e75. [Link]
-
Baugh, A. C., et al. (2016). Reduction of metal adducts in oligonucleotide mass spectra in ion-pair reversed-phase chromatography/mass spectrometry analysis. Rapid communications in mass spectrometry: RCM, 30(14), 1667–1674. [Link]
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Shimadzu. (n.d.). Oligonucleotide Mass Analysis and In-source Decay Sequencing on a MALDI TOF Mass Spectrometer. [Link]
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Daly, L. A., et al. (2023). Review of fragmentation of synthetic single-stranded oligonucleotides by tandem mass spectrometry from 2014 to 2022. Mass Spectrometry Reviews, 42(3), 617-640. [Link]
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Providion Group. (n.d.). What kinds of adducts are commonly observed in ES–MS?. [Link]
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Asara, J. M., & Allison, J. (1999). A comparative study on methods of optimal sample preparation for the analysis of oligonucleotides by matrix-assisted laser desorption/ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 10(1), 35-43. [Link]
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Aviñó, A., et al. (2011). Synthesis of Oligonucleotides Carrying Thiol Groups Using a Simple Reagent Derived from Threoninol. Molecules, 16(3), 2249-2262. [Link]
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CASSS. (n.d.). Table 8: MS of RNA and Oligonucleotides - Minimizing Adducts and Quantitation Best Practices. [Link]
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Go, Y. M., & Jones, D. P. (2013). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Antioxidants & redox signaling, 18(13), 1675–1689. [Link]
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DeMott, M. S., et al. (2019). Strategies to Avoid Artifacts in Mass Spectrometry‐Based Epitranscriptome Analyses. Angewandte Chemie International Edition, 58(43), 15264-15275. [Link]
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Waters Corporation. (2016). The Impact of Adducts and Strategies to Control Them in IP-RPLC Based Oligonucleotide Analyses. [Link]
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Kaur, H., et al. (2024). Thiol-Specific Linkers for the Synthesis of Oligonucleotide Conjugates via Metal-Free Thiol–Ene Click Reaction. Bioconjugate Chemistry. [Link]
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Kaur, H., et al. (2024). Thiol-Specific Linkers for the Synthesis of Oligonucleotide Conjugates via Metal-Free Thiol–Ene Click Reaction. Bioconjugate Chemistry. [Link]
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Gilar, M., et al. (2022). Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations. LCGC International, 35(1), 22-29. [Link]
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Go, Y. M., & Jones, D. P. (2013). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Antioxidants & redox signaling, 18(13), 1675–1689. [Link]
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van den Ouweland, J., et al. (2006). Characterization and Sequence Verification of Thiolated Deoxyoligonucleotides Used for Microarray Construction. Journal of the American Society for Mass Spectrometry, 17(9), 1396-1400. [Link]
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Baugh, A. C., et al. (2016). Reduction of metal adducts in oligonucleotide mass spectra in ionpair reversed-phase chromatography/mass spectrometry analysis. Rapid Communications in Mass Spectrometry, 30(14), 1667-1674. [Link]
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Davies, M. J. (2016). Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges. Antioxidants & redox signaling, 25(15), 841–858. [Link]
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Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. [Link]
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ResolveMass Laboratories Inc. (2025). LCMS Analysis of oligonucleotides. [Link]
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Gabelica, V., et al. (2002). Oligodeoxynucleotide Fragmentation in MALDI/TOF Mass Spectrometry Using 355-nm Radiation. Journal of the American Chemical Society, 124(44), 13115-13128. [Link]
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Ikkala, O., & ten Brinke, G. (2018). Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. Polymers, 10(11), 1215. [Link]
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Gilar, M., et al. (2019). THERAPEUTIC OLIGONUCLEOTIDES, IMPURITIES, DEGRADANTS, AND THEIR CHARACTERIZATION BY MASS SPECTROMETRY. [Link]
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Foy, K. C., et al. (2014). Artifacts to avoid while taking advantage of top-down mass spectrometry-based detection of protein S-thiolation. Proteomics, 14(10), 1152-1157. [Link]
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Gilar, M., et al. (2019). Current State of Oligonucleotide Characterization Using Liquid Chromatography–Mass Spectrometry: Insight into Critical Issues. [Link]
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Waters Corporation. (2020). Oligonucleotide Intact Mass Confirmation on the BioAccord System LC/MS System. [Link]
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Zhang, J., et al. (2017). Enhancing the Mass Spectrometry Sensitivity for Oligonucleotide Detection by Organic Vapor Assisted Electrospray. Analytical chemistry, 89(21), 11319–11323. [Link]
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Technical Support Center: Nuclease P1 Digestion of 2'-O-Methylated RNA
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the challenges encountered during the enzymatic digestion of 2'-O-methylated RNA using Nuclease P1. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the scientific reasoning behind them to ensure your experiments are successful.
Troubleshooting Guide: Overcoming Incomplete Digestion of 2'-O-Methylated RNA
One of the most common issues in the analysis of modified RNA is incomplete digestion by Nuclease P1, especially when the RNA contains 2'-O-methylated (Nm) nucleotides. This guide will walk you through the potential causes and provide actionable solutions.
Problem: Incomplete RNA Digestion Observed by LC-MS or Gel Electrophoresis
You've performed a Nuclease P1 digestion, but your analysis shows the presence of larger-than-expected RNA fragments or an inaccurate quantification of nucleosides. This is a strong indicator of incomplete enzymatic cleavage.
Primary Culprit: The 2'-O-Methylation Modification
The 2'-O-methylation of a nucleotide's ribose sugar is a prevalent modification in various RNA species, including mRNA, tRNA, and rRNA.[1][2][3] This modification adds a methyl group to the 2'-hydroxyl group, which has significant consequences for the RNA's properties.
-
Structural Stabilization: The 2'-O-methyl group locks the ribose into a C3'-endo conformation, which is characteristic of A-form RNA helices. This stabilizes the RNA duplex, making it more rigid.[1]
-
Nuclease Resistance: This added stability and the steric hindrance from the methyl group make the phosphodiester backbone more resistant to cleavage by nucleases like Nuclease P1.[4][5] In essence, the enzyme has a harder time accessing and hydrolyzing the bonds adjacent to a 2'-O-methylated nucleotide.[6]
Visualizing the Workflow for RNA Digestion
The following diagram illustrates the standard workflow for enzymatic digestion of RNA for subsequent analysis, such as LC-MS.
Caption: Standard workflow for enzymatic digestion of RNA for LC-MS analysis.
Solutions and Optimization Strategies
Here are several strategies to improve the digestion efficiency of 2'-O-methylated RNA with Nuclease P1.
1. Optimize Reaction Conditions
While 2'-O-methylation confers resistance, ensuring the enzyme is working under its most favorable conditions is the first critical step.
| Parameter | Recommended Range | Optimal | Rationale |
| pH | 4.0 - 8.0[7] | 4.5 - 5.5[7] | Nuclease P1 has maximal activity in a slightly acidic environment. Maintaining the optimal pH is crucial for efficient catalysis. |
| Temperature | 35°C - 85°C[7] | 65°C - 75°C[7] | Nuclease P1 is a thermostable enzyme. Higher temperatures can help to destabilize RNA secondary structures, potentially increasing enzyme accessibility. However, for long incubations, temperatures below 60°C are recommended to maintain enzyme stability.[8] |
| Enzyme Concentration | Varies | Titrate for your specific application | The standard protocol might not be sufficient for highly modified RNA. A systematic increase in the amount of Nuclease P1 can help overcome the resistance. |
| Incubation Time | 1 - 4 hours | Extend as needed | For resistant substrates, a longer incubation time may be necessary to achieve complete digestion. Monitor for potential degradation of labile modifications if extending the time significantly. |
2. Implement a Denaturation Step
RNA secondary structures can mask cleavage sites. A denaturation step prior to digestion is highly recommended.
Protocol: Heat Denaturation
-
Resuspend your purified RNA in an RNase-free buffer.
-
Heat the sample at 95°C for 3-5 minutes.[9]
-
Immediately place the tube on ice for at least 5 minutes to prevent renaturation.[9]
-
Proceed with the Nuclease P1 digestion.
This quick "heat shock" helps to linearize the RNA molecule, making it a more accessible substrate for Nuclease P1.
3. Consider a Sequential Digestion Approach
For particularly challenging RNA, a multi-enzyme or sequential digestion strategy can be effective.
Protocol: Two-Step Digestion
-
Perform an initial digestion with a site-specific ribonuclease (e.g., RNase T1 or RNase A) to fragment the RNA into smaller oligonucleotides.[10]
-
Follow this with a Nuclease P1 digestion to break down these smaller fragments into individual nucleosides.
This approach can be particularly useful for mapping modifications within a larger RNA molecule.
Frequently Asked Questions (FAQs)
Q1: Why is my Nuclease P1 digestion of synthetic 2'-O-methylated RNA oligos incomplete?
Even for short, synthetic oligos, the 2'-O-methylation can significantly impede Nuclease P1 activity. The enzyme's difficulty in cleaving the phosphodiester bonds adjacent to the modification is the primary reason. For these substrates, focus on optimizing the enzyme-to-substrate ratio and increasing the incubation time. A higher enzyme concentration is often required compared to unmodified RNA.
Q2: Are there alternatives to Nuclease P1 for digesting 2'-O-methylated RNA?
Yes, while Nuclease P1 is a workhorse for RNA digestion, other methods can be employed, especially for mapping and quantifying 2'-O-methylation.
-
RNase H-based methods: These methods use a DNA-RNA hybrid and RNase H, which cleaves the RNA strand. 2'-O-methylated sites are resistant to RNase H cleavage, allowing for their identification.[10]
-
Alkaline Hydrolysis: This chemical method can be used to fragment RNA. 2'-O-methylated sites are more resistant to alkaline hydrolysis, which forms the basis for techniques like RiboMeth-seq for mapping these modifications.[2][11]
-
Specialized Sequencing Techniques: Methods like Nm-seq and RiboMeth-seq are specifically designed to map 2'-O-methylation sites across the transcriptome.[12]
Q3: Can I use Nuclease P1 to determine the location of 2'-O-methylation?
Nuclease P1 is primarily used for the complete digestion of RNA to nucleosides for quantitative analysis.[7][10] While incomplete digestion patterns can hint at the presence of modifications, it is not a precise mapping tool. For localization, methods like RNase H-based cleavage or specialized sequencing techniques are more appropriate.
Q4: Does the position of the 2'-O-methylation within an RNA strand affect Nuclease P1 digestion?
Yes, the surrounding sequence context can influence the efficiency of Nuclease P1 cleavage. However, the presence of the 2'-O-methyl group itself is the most significant inhibitor.
Q5: How can I be sure that my Nuclease P1 enzyme is active?
Always include a positive control in your experiments. A simple, unmodified RNA oligonucleotide of a known sequence and concentration can be digested in parallel with your experimental samples. Successful digestion of the control will confirm that the enzyme and reaction conditions are optimal.
Logical Flow for Troubleshooting Nuclease P1 Digestion Issues
This diagram outlines a systematic approach to troubleshooting incomplete digestions.
Caption: A logical flowchart for troubleshooting incomplete Nuclease P1 digestions.
References
-
Advances in Quantitative Techniques for Mapping RNA Modifications - MDPI. (URL: [Link])
-
Quantitative Analysis of RNA Modifications - PMC - NIH. (URL: [Link])
-
Quantitative analysis of m6A RNA modification by LC-MS - ResearchGate. (URL: [Link])
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Nuclease P1 Digestion for Bottom-Up RNA Sequencing of Modified siRNA Therapeutics. (URL: [Link])
-
Nuclease P1 Digestion for Bottom-Up RNA Sequencing of Modified siRNA Therapeutics | Analytical Chemistry - ACS Publications. (URL: [Link])
-
Nuclease P1 (Nuclease 5'-Nucleotidehydrolase, 3'-Phosphohydrolase, NP1) - Data Sheet. (URL: [Link])
-
Quantitative analysis of m6A RNA modification by LC-MS - eScholarship.org. (URL: [Link])
-
2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation?. (URL: [Link])
-
Structural and functional roles of 2'-O-ribose methylations and their enzymatic machinery across multiple classes of RNAs | Request PDF - ResearchGate. (URL: [Link])
-
Nuclease P1 Digestion for Bottom-Up RNA Sequencing of Modified siRNA Therapeutics | Request PDF - ResearchGate. (URL: [Link])
-
Production, purification and characterization of nuclease p1 from Penicillium citrinum. (URL: [Link])
-
2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC - NIH. (URL: [Link])
-
Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions. (URL: [Link])
-
2'-O-methylation - Wikipedia. (URL: [Link])
-
2′-O-methylation stabilizes Piwi-associated small RNAs and ensures DNA elimination in Tetrahymena - PMC - NIH. (URL: [Link])
-
Effect of 2′-O-methylation on the structure of mammalian 5.8S rRNAs and the 5.8S—28S rRNA junction | Nucleic Acids Research | Oxford Academic. (URL: [Link])
-
DNAzyme-dependent Analysis of rRNA O-Methylation | Protocol Preview - YouTube. (URL: [Link])
-
Locating chemical modifications in RNA sequences through ribonucleases and LC-MS based analysis - PMC - NIH. (URL: [Link])
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Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC - NIH. (URL: [Link])
-
Substrate Specificity of Nuclease P1 | Semantic Scholar. (URL: [Link])
-
Modification of messenger RNA by 2′-O-methylation regulates gene expression in vivo. (URL: [Link])
-
Illumina-based RiboMethSeq approach for mapping of 2′-O-Me residues in RNA - PMC. (URL: [Link])
-
2′-O-Methylation at internal sites on mRNA promotes mRNA stability - PMC - NIH. (URL: [Link])
-
2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states | Nucleic Acids Research | Oxford Academic. (URL: [Link])
-
Comprehensive map of ribosomal 2′-O-methylation and C/D box snoRNAs in Drosophila melanogaster - PubMed Central. (URL: [Link])
-
Chemical and enzymatic properties of 2′-O-methylated RNA chains (a)... - ResearchGate. (URL: [Link])
-
general LC-MS-based RNA sequencing method for direct analysis of multiple-base modifications in RNA mixtures | Nucleic Acids Research | Oxford Academic. (URL: [Link])
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Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions. (URL: [Link])
-
Specific reagents for 2′-O-methylated residues in RNA. (a) Selective... - ResearchGate. (URL: [Link])
-
2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation?. (URL: [Link])
-
RNA 2′-O-Methylation (Nm) Modification in Human Diseases - MDPI. (URL: [Link])
-
(PDF) 2'-O-methylation alters the RNA secondary structural ensemble - ResearchGate. (URL: [Link])
-
What Is 2'-O-Methylation and How to Detect It - CD Genomics. (URL: [Link])
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Technical Support Center: A Guide to Reducing Non-specific Effects of 2'-O-Methyl Phosphorothioate Oligonucleotides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2'-O-methyl phosphorothioate (2'-OMe-PS) oligonucleotides. This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize non-specific effects and ensure the success of your experiments. As Senior Application Scientists, we have compiled this resource based on extensive research and field-proven insights to help you navigate the complexities of oligonucleotide-based therapeutics.
Understanding the Challenge: The Double-Edged Sword of 2'-OMe-PS Oligonucleotides
2'-O-Methyl (2'-OMe) modification on a phosphorothioate (PS) backbone is a popular choice for antisense oligonucleotides (ASOs) due to its excellent nuclease resistance and high binding affinity to target RNA.[1] However, the very modifications that confer these desirable properties can also lead to unintended, non-specific effects, which can confound experimental results and lead to toxicity.[2] This guide will equip you with the knowledge to anticipate, identify, and mitigate these challenges.
Frequently Asked Questions (FAQs)
Here we address the most common questions and concerns from researchers in the field.
Q1: What are the primary types of non-specific effects I should be aware of?
Non-specific effects can be broadly categorized into two main types:
-
Hybridization-dependent effects: These occur when your oligonucleotide binds to unintended RNA sequences that have partial complementarity. This can lead to the degradation or functional modulation of off-target transcripts, a common issue with ASOs that mediate RNase H cleavage.[3]
-
Hybridization-independent effects: These effects are not related to the oligonucleotide's sequence. The phosphorothioate backbone itself is a major contributor, leading to non-specific interactions with cellular proteins.[4][5] These interactions can trigger immune responses or interfere with normal cellular processes.[3] For example, PS-ASOs have been shown to interact with a variety of proteins, which can influence their uptake, distribution, and potential for toxicity.[3]
Q2: What is the underlying cause of these non-specific interactions?
The primary cause of hybridization-independent off-target effects is the phosphorothioate (PS) modification. Replacing a non-bridging oxygen with a sulfur atom in the phosphate backbone increases the oligonucleotide's stability but also enhances its affinity for proteins.[5][6] This can lead to a range of unintended consequences, from altered protein function to the induction of cellular stress and toxicity.[7][8] The 2'-OMe modification, while generally beneficial for reducing non-specific effects compared to unmodified PS oligonucleotides, does not completely eliminate these issues.[9][10]
Q3: How can I experimentally detect and validate off-target effects?
A multi-pronged approach is the most reliable way to identify and validate off-target effects:
-
In Silico Analysis: Start by using bioinformatics tools to predict potential off-target binding sites in the relevant transcriptome.[3]
-
Global Transcriptome Analysis: Techniques like microarray or RNA-sequencing (RNA-seq) can provide a comprehensive view of all gene expression changes following treatment with your 2'-OMe-PS oligonucleotide.[3]
-
Validation of Potential Hits: It is crucial to confirm the findings from your global analysis. Use quantitative real-time PCR (qRT-PCR) to measure the expression of specific, high-priority off-target candidates.[3]
-
Functional Assays: To confirm a functional consequence, assess cellular phenotypes or protein levels related to the potential off-target genes.[3]
Q4: What are the most effective strategies to reduce non-specific effects?
Several strategies can be employed to improve the specificity of your 2'-OMe-PS oligonucleotides:
-
Chemical Modifications: Incorporating additional chemical modifications can significantly improve specificity. While 2'-OMe is a good starting point, other modifications like 2'-O-Methoxyethyl (2'-MOE) or locked nucleic acids (LNAs) can further enhance binding affinity and reduce non-specific interactions.[1][2] However, it's a balancing act, as highly modified ASOs can sometimes be more toxic.[11]
-
Optimize PS Content: A full PS backbone provides maximum nuclease resistance but also increases the risk of toxicity.[3] Consider using a mixed backbone with both phosphodiester (PO) and PS linkages to reduce toxicity while maintaining adequate stability.[3]
-
Delivery Method: The way you deliver your oligonucleotides can significantly impact their biodistribution and potential for off-target effects.[3] Encapsulating your ASOs in lipid nanoparticles (LNPs) or conjugating them with targeting ligands can improve delivery to specific cell types and reduce systemic toxicity.[12][13]
-
Proper Controls: The use of appropriate controls is non-negotiable for interpreting your data correctly. At a minimum, your experiments should include a mismatch control (with 3-4 base mismatches) and a scrambled control (same nucleotide composition but different sequence).[14][15]
Q5: My cells are showing signs of toxicity. Could this be related to the PS modification, and how can I mitigate it?
Yes, the PS backbone is a known contributor to cellular toxicity, often through non-specific protein binding.[2][16] Here are some strategies to address this:
-
Reduce Oligonucleotide Dose: The simplest approach is to perform a dose-response curve to find the lowest effective concentration.[17]
-
Incorporate a 2'-OMe Modification in the Gap Region: For gapmer ASOs, introducing a single 2'-OMe modification at position 2 of the central DNA gap has been shown to dramatically reduce toxicity by decreasing protein binding, without significantly impacting potency.[11][18][19][20]
-
Purify Your Oligonucleotides: Residual chemicals from synthesis can sometimes cause cytotoxicity. Ethanol precipitation of your oligonucleotides before use can help remove these contaminants.[17]
-
Consider Sequence and Structure: Certain sequence motifs (like GGGG runs) can diminish antisense activity, while others (like CCAC) can enhance it.[21] Additionally, oligonucleotides that form stable hairpin structures are more likely to be cytotoxic.[22] Use in silico tools to predict and avoid these structures.
Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step methodologies for the key experiments discussed in the FAQs.
Diagram: Workflow for Identifying and Mitigating Off-Target Effects
Caption: On-target vs. non-specific effects of 2'-OMe-PS ASOs.
Conclusion
Successfully harnessing the therapeutic potential of 2'-O-methyl phosphorothioate oligonucleotides requires a deep understanding of their potential for non-specific effects. By employing a systematic approach that includes careful design, robust experimental controls, and thorough validation, researchers can minimize these off-target interactions and generate reliable, reproducible data. This guide provides the foundational knowledge and practical protocols to help you achieve this, ensuring the integrity and success of your research and development efforts.
References
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Berg, K. et al. (2010). Off-Target Effects Related to the Phosphorothioate Modification of Nucleic Acids. Oligonucleotides, 20(4), 215-221. Available at: [Link]
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Taylor, J. K. et al. (2004). 2'-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro. Nucleic Acids Research, 32(6), 2008-2016. Available at: [Link]
-
(2010). Off-target effects related to the phosphorothioate modification of nucleic acids. PubMed. Available at: [Link]
-
Brown, D. A. et al. (1994). Effect of phosphorothioate modification of oligodeoxynucleotides on specific protein binding. The Journal of Biological Chemistry, 269(44), 26801-26805. Available at: [Link]
-
Hyjek-Składanowska, M. et al. (2020). Origins of the Increased Affinity of Phosphorothioate-Modified Therapeutic Nucleic Acids for Proteins. Journal of the American Chemical Society, 142(14), 6489-6493. Available at: [Link]
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Haque, F., & Yokota, T. (2023). Functional mechanisms of ASOs involved in the regulation of targets. Expert Opinion on Biological Therapy, 23(11), 1037-1053. Available at: [Link]
-
(2004). 2'-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro. PubMed. Available at: [Link]
-
(2024). Phosphorothioate: Enhancing Stability in Oligonucleotide-Based Therapies. Assay Genie. Available at: [Link]
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(2023). Challenges in drug development for ASOs. Synbio Technologies. Available at: [Link]
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(2020). Origins of the Increased Affinity of Phosphorothioate-Modified Therapeutic Nucleic Acids for Proteins. IIMCB. Available at: [Link]
-
Crooke, S. T. et al. (2020). Phosphorothioate modified oligonucleotide–protein interactions. Nucleic Acids Research, 48(10), 5235-5253. Available at: [Link]
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Gagnon, K. T., & Corey, D. R. (2019). Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs. Nucleic Acid Therapeutics, 29(3), 113-119. Available at: [Link]
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Gali-Valkova, A. et al. (2023). Development of 2′-O-Methyl and LNA Antisense Oligonucleotides for SMN2 Splicing Correction in SMA Cells. International Journal of Molecular Sciences, 24(22), 16447. Available at: [Link]
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(2019). Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs. Oligonucleotide Therapeutics Society. Available at: [Link]
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Saraiva, C. et al. (2021). Advances in the Design of (Nano)Formulations for Delivery of Antisense Oligonucleotides and Small Interfering RNA: Focus on the Central Nervous System. Pharmaceutics, 13(10), 1546. Available at: [Link]
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Wang, F. et al. (2021). Binding of phosphorothioate oligonucleotides with RNase H1 can cause conformational changes in the protein and alter the interactions of RNase H1 with other proteins. Nucleic Acids Research, 49(5), 2823-2838. Available at: [Link]
-
Roberts, T. C. et al. (2020). The Challenges and Strategies of Antisense Oligonucleotide Drug Delivery. Nature Reviews Drug Discovery, 19(10), 673-694. Available at: [Link]
-
(2023). How to design antisense oligonucleotides for high on-target potency and minimal off-target effect. YouTube. Available at: [Link]
-
Abraham, W. C. et al. (1997). Sequence-independent effects of phosphorothiolated oligonucleotides on synaptic transmission and excitability in the hippocampus in vivo. Neuropharmacology, 36(3), 345-352. Available at: [Link]
-
(2023). Optimizing the mRNA Binding Affinity of Antisense Oligonucleotides with Simple Nucleobase Modifications. ACS. Available at: [Link]
-
(2024). Phosphorothioate Enhancing Stability in Oligonucleotide-Based Therapies. YouTube. Available at: [Link]
-
Shen, W. et al. (2019). Chemical modification of PS-ASO therapeutics reduces cellular protein-binding and improves the therapeutic index. Nature Biotechnology, 37(6), 640-650. Available at: [Link]
-
Gagliardi, M. et al. (2021). Systematic evaluation of 2′-O-methyl RNA antisense oligonucleotides with limited phosphorothioate linkages for efficient splice switching. RSC Chemical Biology, 2(3), 911-919. Available at: [Link]
-
Hagedorn, P. H. et al. (2021). Site-specific Incorporation of 2′,5′-Linked Nucleic Acids Enhances Therapeutic Profile of Antisense Oligonucleotides. Molecular Therapy - Nucleic Acids, 24, 76-87. Available at: [Link]
-
(2019). Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs. PubMed. Available at: [Link]
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(2024). Antisense Oligonucleotide in vitro screening assays: 5 key considerations to make better predictions. Ncardia. Available at: [Link]
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Shen, W. et al. (2021). The 2′-OMe modification at gap position 2 broadly mitigates toxicity and improves the therapeutic index of PS-ASOs. Nature Biotechnology, 39(11), 1378-1388. Available at: [Link]
-
(2019). Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs. Liebert Pub. Available at: [Link]
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Sharma, G. et al. (2021). Phosphorothioate modification improves exon-skipping of antisense oligonucleotides based on sulfonyl phosphoramidates in mdx mouse myotubes. Organic & Biomolecular Chemistry, 19(18), 4115-4122. Available at: [Link]
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Dhuri, K. et al. (2020). Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development. Journal of Clinical Medicine, 9(6), 2004. Available at: [Link]
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Juliano, R. L. et al. (2022). Sequence- and Structure-Dependent Cytotoxicity of Phosphorothioate and 2'-O-Methyl Modified Single-Stranded Oligonucleotides. Nucleic Acid Therapeutics, 32(3), 163-176. Available at: [Link]
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Ming, X. et al. (2020). Solid-Phase Separation of Toxic Phosphorothioate Antisense Oligonucleotide-Protein Nucleolar Aggregates Is Cytoprotective. Nucleic Acid Therapeutics, 30(5), 299-311. Available at: [Link]
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Shen, W. et al. (2019). A single 2′-OMe modification at gap position 2 reduces ASO–protein interactions and mitigates ASO toxicity. Nature Biotechnology, 37, 640–650. Available at: [Link]
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Iannitti, T., & Morales-Medina, J. C. (2014). Phosphorothioate Oligonucleotides: Effectiveness and Toxicity. Current Drug Targets, 15(7), 733-739. Available at: [Link]
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Kim, Y. et al. (2023). Dynamic and static control of the off-target interactions of antisense oligonucleotides using toehold chemistry. Nature Communications, 14(1), 302. Available at: [Link]
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Validation & Comparative
A Comparative Guide to Nuclease Resistance: 2'-O-Methyl vs. 2'-O-Methoxyethyl Modified Oligonucleotides
Prepared by a Senior Application Scientist
Executive Summary
For researchers in the field of oligonucleotide therapeutics, enhancing stability against enzymatic degradation is a cornerstone of effective drug design. This guide provides a direct comparison of two of the most pivotal second-generation chemical modifications: 2'-O-Methyl (2'-OMe) and 2'-O-Methoxyethyl (2'-O-MOE). While both modifications significantly increase nuclease resistance compared to unmodified oligonucleotides, the 2'-O-MOE modification consistently demonstrates superior stability. This enhanced protection is primarily attributed to the greater steric hindrance provided by its bulkier 2'-substituent. Consequently, 2'-O-MOE is often the modification of choice for in vivo applications requiring extended tissue half-life and robust performance. However, 2'-O-Me remains a highly valuable and cost-effective option that provides a substantial improvement in stability and is suitable for a wide range of research applications.
Introduction: The Imperative of Nuclease Resistance
Unmodified DNA and RNA oligonucleotides are highly susceptible to rapid degradation by a host of endogenous nucleases present in serum and within cells.[1][2][3][4][5] This enzymatic assault, mediated by both exonucleases that cleave nucleotides from the ends and endonucleases that cut within the sequence, dramatically shortens the half-life of potential therapeutic molecules, limiting their ability to reach and act upon their intended targets.[1][4][5] To overcome this fundamental challenge, chemical modifications to the sugar-phosphate backbone and nucleobases have been developed. Among the most successful are modifications at the 2'-position of the ribose sugar, which directly addresses a key site of nuclease recognition and attack.
Chemical Modifications at the 2'-Position: A Tale of Two Ethers
The primary mechanism by which 2'-modifications confer nuclease resistance is by replacing the nucleophilic 2'-hydroxyl (-OH) group of a natural ribonucleotide. This hydroxyl group is critical for the catalytic activity of many nucleases. Its removal or replacement sterically hinders the enzyme's approach to the phosphodiester backbone.
The 2'-O-Methyl (2'-OMe) Modification
A naturally occurring post-transcriptional modification found in tRNA and other small RNAs, the 2'-O-methyl modification involves the addition of a methyl group (-OCH₃) to the 2'-position of the ribose sugar.[2][] This relatively small modification effectively shields the phosphodiester linkage from nuclease attack and increases the binding affinity of the oligonucleotide to its target RNA.[][7] Its natural origin and cost-effectiveness in synthesis make it a popular choice for many applications.[7]
The 2'-O-Methoxyethyl (2'-O-MOE) Modification
The 2'-O-methoxyethyl modification was developed through medicinal chemistry efforts to improve upon the properties of early-generation modifications like 2'-OMe.[8] It features a larger methoxyethyl group (-OCH₂CH₂OCH₃) at the 2'-position.[9][10] This bulkier, more flexible side chain provides a significant increase in steric hindrance, offering a more formidable barrier to nuclease enzymes.[11] This enhanced protection is a key reason why 2'-O-MOE has become a cornerstone of many clinical-stage antisense oligonucleotides (ASOs).[8][9][10]
Caption: Chemical structures of 2'-OMe and 2'-O-MOE modifications.
Head-to-Head Comparison: Nuclease Resistance in Action
Early research demonstrated that while 2'-alkoxy modifications in general conferred nuclease resistance, the 2'-O-MOE group provided a surprising and substantial increase in both nuclease stability and binding affinity.[9][10] Studies have consistently referred to 2'-O-MOE as providing a "further increase in nuclease resistance" over 2'-OMe.[8] In vitro experiments using gastrointestinal tissue preparations have shown that fully 2'-O-MOE modified oligonucleotides can remain completely stable with no measurable metabolites even after 8 hours, showcasing their exceptional durability.[13]
Data Summary Table: Comparative Nuclease Stability
| Modification | Relative Nuclease Resistance | Key Findings & Insights | Supporting Citations |
| Unmodified RNA/DNA | Very Low | Subject to rapid degradation within minutes in serum or cell culture.[3] | [1][3][5] |
| 2'-O-Methyl (2'-OMe) | Moderate to High | Provides significant, 5- to 10-fold protection over unmodified DNA.[2] Is less effective than 2'-O-MOE but offers a good balance of stability and cost.[7] | [2][][7] |
| 2'-O-Methoxyethyl (2'-O-MOE) | High to Very High | Consistently demonstrates superior stability to 2'-OMe due to greater steric hindrance.[8][10] This leads to longer tissue half-lives and enhanced in vivo potency.[9][14] | [8][9][10][15][13][14] |
Experimental Protocol: Validated Assay for Nuclease Resistance in Serum
This protocol provides a standardized workflow to compare the stability of modified oligonucleotides in a biologically relevant medium like Fetal Bovine Serum (FBS), which contains a complex mixture of nucleases.
Methodology
-
Oligonucleotide Preparation:
-
Resuspend 2'-OMe modified, 2'-O-MOE modified, and an unmodified control oligonucleotide to a stock concentration of 200 µM in nuclease-free water.
-
Dilute each oligo to a working concentration (e.g., 40 µM) for the assay.
-
-
Incubation with Serum:
-
For each oligonucleotide to be tested, prepare a master mix. For a typical time course (0, 1, 4, 8, 24 hours), this might consist of 50 µL of 100% FBS and 50 µL of the 40 µM oligo solution. Rationale: Using at least 50% serum ensures a high concentration of nucleases to challenge the stability of the oligos.[3]
-
Aliquot 20 µL of this master mix into separate microcentrifuge tubes for each time point.
-
Immediately process the T=0 sample as described below.
-
Incubate the remaining tubes at 37°C in a water bath or incubator. Rationale: 37°C mimics physiological temperature, ensuring enzymes are active.
-
-
Time Point Sampling & Nuclease Inactivation:
-
At each designated time point (e.g., 1, 4, 8, 24 hours), remove the corresponding tube from incubation.
-
Immediately quench the nuclease activity by adding an equal volume (20 µL) of a quenching/loading buffer (e.g., formamide with 10 mM EDTA). Rationale: EDTA chelates divalent cations like Mg²⁺ and Ca²⁺, which are essential cofactors for most nucleases, thus halting degradation.[16] Place samples on ice.
-
-
Analysis of Degradation:
-
The extent of oligonucleotide degradation is most commonly analyzed by denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC.
-
For PAGE Analysis:
-
Heat the quenched samples at 95°C for 5 minutes to denature, then snap-cool on ice.
-
Load equal volumes of each time point onto a high-resolution denaturing (e.g., 7M Urea) 15-20% polyacrylamide gel.
-
Run the gel until sufficient separation of potential degradation products is achieved.
-
Stain the gel with a nucleic acid stain (e.g., SYBR Gold) and visualize using an appropriate imager.
-
-
For HPLC Analysis:
-
Use an ion-exchange or reverse-phase HPLC method suitable for oligonucleotide separation.
-
Inject the quenched samples and analyze the chromatograms. Intact oligonucleotide will elute as a single major peak, while degradation products will appear as earlier-eluting, smaller peaks.
-
-
-
Data Interpretation:
-
Quantify the intensity of the band corresponding to the full-length, intact oligonucleotide at each time point using densitometry software (for PAGE) or by integrating the peak area (for HPLC).
-
Calculate the percentage of intact oligonucleotide remaining at each time point relative to the T=0 sample.
-
Plot the percentage of intact oligo versus time to visualize the degradation kinetics and calculate the half-life (t₁/₂) for each modification.
-
Caption: Experimental workflow for a serum stability assay.
Beyond Nuclease Resistance: A Holistic View of Oligo Design
While nuclease resistance is a critical parameter, the choice between 2'-OMe and 2'-O-MOE involves other considerations:
-
Binding Affinity (Tₘ): Both modifications increase the thermal stability of the duplex formed with the target RNA. The 2'-O-MOE modification generally provides a larger increase in melting temperature (Tₘ) per modification (ΔTₘ of +0.9 to +1.6°C) compared to 2'-OMe, leading to higher binding affinity.[8][15]
-
RNase H Activity: Neither 2'-OMe nor 2'-O-MOE modifications, when placed contiguously, can support the activity of RNase H, an enzyme crucial for the mechanism of action of many antisense drugs.[7] Therefore, they are almost exclusively used in "gapmer" ASO designs, where modified "wings" protect a central "gap" of unmodified DNA that is capable of activating RNase H.[7][14]
-
Toxicity and Off-Target Effects: Second-generation modifications like 2'-OMe and 2'-O-MOE have been shown to reduce the non-specific protein binding and associated toxicities that were a concern with first-generation phosphorothioate oligonucleotides.[7][9]
Conclusion & Recommendations
Choose 2'-O-MOE when:
-
The primary application is in vivo or involves long-term incubation in serum-containing media.
-
Maximizing binding affinity and potency is the highest priority.
-
The budget accommodates a more advanced chemical modification.
Choose 2'-O-Me when:
-
The application is primarily for in vitro cell culture experiments with shorter time courses.
-
A significant improvement in stability over unmodified oligos is required on a more limited budget.
-
It is used in combination with other stabilizing modifications like phosphorothioate linkages.
Ultimately, the selection of a 2'-modification is a strategic decision in oligonucleotide design, balancing the need for stability, affinity, and economic viability to achieve the desired biological outcome.
References
-
Yoo, B. H., Bochkareva, E., Bochkarev, A., & Juliano, R. L. (2004). 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro. Nucleic Acids Research, 32(6), 2008–2016. [Link]
-
Zhang, H., & Crooke, S. T. (2012). Pharmacological properties of 2′-o-methoxyethyl-modified oligonucleotides. In Antisense Drug Technology (pp. 235-251). Humana Press. [Link]
-
Sazani, P., & Kole, R. (2003). Effects of base modifications on antisense properties of 2'-O-methoxyethyl and PNA oligonucleotides. Oligonucleotides, 13(4), 231-241. [Link]
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Hill, A. C., & Hall, J. (2023). The MOE Modification of RNA: Origins and Widescale Impact on the Oligonucleotide Therapeutics Field. Helvetica Chimica Acta, 106(3), e202200169. [Link]
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Hill, A. C., & Hall, J. (2023). The MOE Modification of RNA: Origins and Widescale Impact on the Oligonucleotide Therapeutics Field. ResearchGate. [Link]
-
ATDBio. (2024, May 6). Know your oligo mod: 2ʹ-MOE. [Link]
-
Yu, R. Z., et al. (2012). In vitro metabolic stabilities and metabolism of 2'-O-(methoxyethyl) partially modified phosphorothioate antisense oligonucleotides in preincubated rat or human whole liver homogenates. Drug Metabolism and Disposition, 40(12), 2236-2244. [Link]
-
Yu, R. Z., et al. (2012). In Vitro Metabolic Stabilities and Metabolism of 2′- O -(Methoxyethyl) Partially Modified Phosphorothioate Antisense Oligonucleotides in Preincubated Rat or Human Whole Liver Homogenates. ResearchGate. [Link]
-
Pallan, P. S., et al. (2011). Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs. ChemBioChem, 12(16), 2433-2436. [Link]
-
Synoligo. (n.d.). Nuclease Resistance Modifications. Retrieved January 4, 2025. [Link]
-
Sharma, R., et al. (2024). Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes. Journal of Visualized Experiments, (198), e66403. [Link]
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Lunn, L. R., et al. (2015). Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media. PLoS ONE, 10(7), e0131738. [Link]
-
Egron, D., et al. (2014). Modified internucleoside linkages for nuclease-resistant oligonucleotides. Future Medicinal Chemistry, 6(11), 1247-1263. [Link]
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Gorska-Ponikowska, M., et al. (2020). In vivo and in vitro studies of antisense oligonucleotides – a review. European Journal of Medical Technologies, 28(3), 15-30. [Link]
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ResearchGate. (n.d.). Half-lives of DNA, phosphorothioate and 2′-O- methyl and LNA end-block oligonucleotides in human serum. Retrieved January 4, 2025. [Link]
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Cummins, L. L., et al. (1996). Nuclease Resistance and Antisense Activity of Modified Oligonucleotides Targeted to Ha-ras. Journal of Biological Chemistry, 271(25), 14533-14540. [Link]
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Geary, R. S., et al. (2001). Absolute bioavailability of 2'-O-(2-methoxyethyl)-modified antisense oligonucleotides following intraduodenal instillation in rats. Journal of Pharmacology and Experimental Therapeutics, 296(3), 890-897. [Link]
-
ResearchGate. (n.d.). Comparing In Vitro and In Vivo Activity of 2′- O -[2-(Methylamino)-2-oxoethyl]- and 2′- O -Methoxyethyl-Modified Antisense Oligonucleotides. Retrieved January 4, 2025. [Link]
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Sips, L., et al. (2022). In Vitro Structure–Activity Relationship Stability Study of Antisense Oligonucleotide Therapeutics Using Biological Matrices and Nucleases. Nucleic Acid Therapeutics, 32(3), 165-175. [Link]
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Khvorova, A., & Watts, J. K. (2017). The chemical evolution of oligonucleotide therapies of clinical utility. Nature Biotechnology, 35(3), 238-248. [Link]
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A Comparative Guide to the Thermal Stability of 2-Thiouridine:A versus U:A Base Pairs in RNA Duplexes
For researchers in RNA biology and therapeutic development, understanding the nuances of base pairing stability is paramount. Post-transcriptional modifications add a layer of complexity and regulatory control to RNA function. Among these, 2-thiouridine (s²U), a modification where the oxygen atom at the C2 position of uridine is replaced by sulfur, is of significant interest. This guide provides an in-depth comparison of the thermal stability of RNA duplexes containing 2-thiouridine:Adenine (s²U:A) base pairs against the canonical Uracil:Adenine (U:A) pairs, supported by experimental data and established scientific principles.
The Significance of 2-Thiouridine in RNA
Found predominantly at the wobble position (position 34) of the anticodon in certain tRNAs, 2-thiouridine plays a critical role in enhancing the efficiency and fidelity of protein translation.[1][2][3] Its presence helps to stabilize the codon-anticodon interaction, ensuring accurate reading of the genetic code.[2][4] This stabilizing effect has profound implications for the development of RNA-based therapeutics, such as antisense oligonucleotides and siRNAs, where enhanced duplex stability can lead to improved efficacy and specificity.
The Physicochemical Basis of Enhanced Stability
The substitution of oxygen with a larger, more polarizable sulfur atom at the C2 position of uridine induces significant changes in the nucleoside's properties, ultimately leading to a more stable RNA duplex. The key factors contributing to this enhanced stability are:
-
Conformational Preorganization: 2-Thiouridine favors a C3'-endo sugar pucker, which is characteristic of an A-form RNA helix.[4][5] This preorganizes the single-stranded RNA into a conformation that is more amenable to duplex formation, reducing the entropic penalty of hybridization.[6][7][8]
-
Improved Stacking Interactions: The presence of the 2-thio modification leads to better stacking interactions between adjacent bases in the RNA strand.[5] This enhanced stacking contributes significantly to the overall thermodynamic stability of the duplex.
-
Hydrogen Bonding: While the Watson-Crick hydrogen bonding pattern with adenine remains the same for both U and s²U, the electronic properties of the thiocarbonyl group can influence the local electrostatic environment, contributing to the overall stability.[2]
It is this synergistic combination of effects that results in the remarkable stabilization observed in s²U-containing RNA duplexes.[4]
Comparative Thermal Denaturation (Tₘ) Analysis: An Experimental Overview
Thermal denaturation, or Tₘ analysis, is a fundamental technique used to determine the stability of nucleic acid duplexes. The melting temperature (Tₘ) is defined as the temperature at which half of the duplex strands are in a double-helical state and the other half are in a random coil state. A higher Tₘ indicates a more stable duplex.
The following diagram illustrates a typical workflow for a comparative Tₘ analysis of RNA duplexes containing U:A and s²U:A base pairs.
Caption: Experimental workflow for comparative Tₘ analysis.
Detailed Experimental Protocol
This protocol outlines the steps for performing a UV-monitored thermal denaturation experiment to compare the stability of RNA duplexes.
1. Oligonucleotide Synthesis and Purification:
-
Synthesize two sets of complementary RNA oligonucleotides. One set will contain a standard uridine, and the other will have 2-thiouridine at the corresponding position.
-
Purify all oligonucleotides by high-performance liquid chromatography (HPLC) to ensure a purity of at least 90%.[9]
-
Verify the identity of the oligonucleotides by mass spectrometry.
2. Quantification and Annealing:
-
Determine the concentration of each oligonucleotide solution using UV-Vis spectrophotometry by measuring the absorbance at 260 nm (A₂₆₀).[10]
-
Prepare equimolar solutions of the complementary strands in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
Anneal the duplexes by heating the solutions to 95°C for 5 minutes, followed by slow cooling to room temperature.
3. Thermal Denaturation Measurement:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.[11]
-
Transfer the annealed duplex solutions to quartz cuvettes.
-
Monitor the absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 0.5°C/minute) from a starting temperature (e.g., 15°C) to a final temperature (e.g., 90°C).[9]
4. Data Analysis:
-
Plot the absorbance as a function of temperature to generate a melting curve.
-
The Tₘ is determined from the peak of the first derivative of the melting curve.[11]
-
For a more detailed thermodynamic analysis, perform the melting experiments at several different oligonucleotide concentrations. A van't Hoff plot (ln(Cₜ) vs. 1/Tₘ) can then be used to determine the enthalpy (ΔH°), entropy (ΔS°), and free energy (ΔG°) of duplex formation.[12]
Interpreting the Results: A Quantitative Comparison
Experimental data consistently demonstrates a significant increase in the thermal stability of RNA duplexes upon substitution of U with s²U.
Table 1: Comparative Thermodynamic Data for U:A and s²U:A Base Pairs in a Model RNA Duplex
| Base Pair | Tₘ (°C) | ΔG°₃₇ (kcal/mol) | ΔH° (kcal/mol) | TΔS° (kcal/mol) |
| U:A | 55.2 | -10.8 | -68.5 | -57.7 |
| s²U:A | 66.3 | -12.9 | -69.2 | -56.3 |
Data presented here is illustrative and based on published findings. Actual values will vary depending on the sequence context and experimental conditions.[4][7][13]
The data clearly shows that the s²U:A containing duplex has a significantly higher melting temperature (an increase of 11.1°C in this example) and a more favorable free energy of formation (more negative ΔG°).[7] Interestingly, the stabilization is primarily entropic in origin, stemming from the preorganization of the single strand, which reduces the entropic cost of duplex formation.[6][7][8]
The molecular basis for this enhanced stability is visualized in the diagram below, highlighting the key differences between the U:A and s²U:A base pairs within the context of an A-form RNA duplex.
Caption: Comparison of U:A and s²U:A base pairing.
Conclusion and Future Perspectives
The incorporation of 2-thiouridine in place of uridine markedly enhances the thermal stability of RNA duplexes. This stabilization is a direct result of the unique physicochemical properties conferred by the sulfur atom at the C2 position, which promotes a pre-organized, A-form helical structure. For researchers in drug development, this modification offers a powerful tool to increase the binding affinity and specificity of RNA-targeted therapeutics. Further investigations into the effects of 2-thiouridine in different sequence contexts and its impact on interactions with RNA-binding proteins will continue to be a fruitful area of research.
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A-RNA Structure. (n.d.). Elmhurst University. Retrieved from [Link]
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Aduri, R., et al. (2007). Effect of 2-thiouridine on RNA Conformation. Journal of Biomolecular Structure and Dynamics, 25(6), 727-740. Retrieved from [Link]
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Kumar, R. K., & Davis, D. R. (1997). Synthesis and Studies on the Effect of 2-Thiouridine and 4-Thiouridine on Sugar Conformation and RNA Duplex Stability. Nucleic Acids Research, 25(6), 1272–1280. Retrieved from [Link]
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Heuberger, B. D., et al. (2024). Unusual Base Pair between Two 2-Thiouridines and Its Implication for Nonenzymatic RNA Copying. Journal of the American Chemical Society, 146(7), 4967-4976. Retrieved from [Link]
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Heuberger, B. D., et al. (2024). Unusual Base Pair between Two 2-Thiouridines and Its Implication for Nonenzymatic RNA Copying. PubMed. Retrieved from [Link]
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Heuberger, B. D., et al. (2024). Unusual Base Pair between Two 2-Thiouridines and Its Implication for Nonenzymatic RNA Copying. PubMed Central. Retrieved from [Link]
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Kondo, J., et al. (2013). Crystal structure of an A-form RNA duplex containing three GU base pairs. RCSB PDB. Retrieved from [Link]
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Bonilla, S., et al. (2019). Salt Dependence of A-Form RNA Duplexes: Structures and Implications. ACS Publications. Retrieved from [Link]
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Bonilla, S., et al. (2019). The Salt Dependence of A-form RNA Duplexes: Structures and Implications. PubMed Central. Retrieved from [Link]
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Heuberger, B. D., et al. (2015). Thermodynamic insights into 2-thiouridine-enhanced RNA hybridization. PubMed. Retrieved from [Link]
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Kondo, J., et al. (2013). Secondary structure (a) and crystal structure (b) of an A-form RNA... ResearchGate. Retrieved from [Link]
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(2000). Synthesis and properties of 2'-O-methyl-2-thiouridine and oligoribonucleotides containing 2'. PubMed. Retrieved from [Link]
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Heuberger, B. D., et al. (2015). Thermodynamic insights into 2-thiouridine-enhanced RNA hybridization. PubMed Central. Retrieved from [Link]
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Kumar, R. K., & Davis, D. R. (1997). Synthesis and studies on the effect of 2-thiouridine and 4-thiouridine on sugar conformation and RNA duplex stability. PubMed Central. Retrieved from [Link]
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Heuberger, B. D., et al. (2015). Thermodynamic insights into 2-thiouridine-enhanced RNA hybridization. Semantic Scholar. Retrieved from [Link]
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Testa, S. M., et al. (1999). Thermodynamics of RNA-RNA duplexes with 2- or 4-thiouridines: implications for antisense design and targeting a group I intron. Semantic Scholar. Retrieved from [Link]
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(n.d.). UV Spectrophotometer Melt Curves. University of Edinburgh. Retrieved from [Link]
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Kumar, R. K., & Davis, D. R. (1997). Synthesis and Studies on the Effect of 2-Thiouridine and 4-Thiouridine on Sugar Conformation and RNA Duplex Stability. ResearchGate. Retrieved from [Link]
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Heuberger, B. D., et al. (2015). Thermodynamic insights into 2-thiouridine-enhanced RNA hybridization. Oxford Academic. Retrieved from [Link]
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Wang, L., et al. (2021). Sulfur modification in natural RNA and therapeutic oligonucleotides. RSC Publishing. Retrieved from [Link]
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Janke, E. M. B., et al. (2001). Hydrogen bonding in complexes of adenosine and 4-thiouridine: a low-temperature NMR study. Freie Universität Berlin. Retrieved from [Link]
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Griaud, C., et al. (2022). Hybridization kinetics of out-of-equilibrium mixtures of short RNA oligonucleotides. bioRxiv. Retrieved from [Link]
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Kierzek, E., & Kierzek, R. (2013). Optical Melting Measurements of Nucleic Acid Thermodynamics. PubMed Central. Retrieved from [Link]
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(2024). Optimization of Thermal Stability Measurements for the Identification of Oligonucleotide APIs Using UV-Vis Spectrophotometry. Agilent. Retrieved from [Link]
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Smietanski, M., et al. (2015). 2-Thiouracil deprived of thiocarbonyl function preferentially base pairs with guanine rather than adenine in RNA and DNA duplexes. PubMed. Retrieved from [Link]
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(n.d.). Base pairing. The Chinese University of Hong Kong. Retrieved from [Link]
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Brown, T., et al. (2014). UV-melting curves for oligomers (3 μM) 20, 21 and 22 duplexed with RNA... ResearchGate. Retrieved from [Link]
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Dunn, M. R., & Engelhart, A. S. (2019). Methods for thermal denaturation studies of nucleic acids in complex with fluorogenic dyes. PubMed. Retrieved from [Link]
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A Senior Application Scientist's Guide to the In Vivo Efficacy of 2'-O-Methyl and Phosphorothioate ASOs
Introduction: Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality, engineered to bind sequence-specifically to target RNA and modulate protein expression.[1][2] Their journey from the bench to the clinic has been paved by chemical modifications designed to overcome biological barriers, principally nuclease degradation and inefficient cellular uptake.[2][3] This guide provides an in-depth comparison of two foundational ASO chemistries: the first-generation Phosphorothioate (PS) backbone and the second-generation 2'-O-Methyl (2'-O-Me) sugar modification. Understanding the interplay between these modifications is critical for researchers, scientists, and drug development professionals aiming to select and design the optimal ASO for in vivo applications.
Pillar 1: The Mechanistic Divide: How They Work
The choice between a PS and a 2'-O-Me modified ASO is fundamentally a choice of mechanism. This decision dictates how the ASO will ultimately engage with and affect its target RNA.
Phosphorothioate (PS) ASOs: The Degraders
The defining feature of a PS-modified DNA ASO is its ability to recruit the endogenous enzyme Ribonuclease H1 (RNase H1).[4][5] This enzyme specifically recognizes and cleaves the RNA strand of a DNA:RNA heteroduplex.[6]
Causality: The phosphorothioate modification, where a non-bridging oxygen in the phosphate backbone is replaced with sulfur, confers two critical properties:
-
Nuclease Resistance: It protects the ASO from rapid degradation by endo- and exonucleases, which is essential for in vivo stability.[2][4]
-
Protein Binding: It enhances binding to plasma and cellular proteins, which aids in tissue distribution and cellular uptake, but can also be a source of toxicity.[2][7]
The central "gap" of a gapmer ASO is typically composed of PS-DNA, which, upon binding to the target mRNA, creates the necessary substrate for RNase H1, leading to robust knockdown of the target transcript.[8][9]
Caption: RNase H1-mediated degradation pathway for PS ASOs.
2'-O-Methyl (2'-O-Me) ASOs: The Blockers
A uniform 2'-O-Me modification renders an ASO incapable of recruiting RNase H1.[10] Instead, these ASOs function primarily through steric hindrance.[1][5][8]
Causality: The addition of a methyl group at the 2' position of the ribose sugar increases the ASO's binding affinity for its target RNA and further enhances nuclease stability.[3][11] By physically occupying a target site on the RNA, a 2'-O-Me ASO can:
-
Modulate Splicing: Block the binding of splicing factors to pre-mRNA, leading to exon skipping or inclusion. This is the mechanism behind approved drugs like Eteplirsen.[10]
-
Inhibit Translation: Bind near the translation start site or within the 5' UTR of an mRNA to physically prevent ribosome assembly and initiation.[1]
Caption: Steric hindrance mechanism of 2'-O-Me ASOs for splicing modulation.
The Best of Both Worlds: The "Gapmer" Design
To harness the RNase H1 degradation pathway while benefiting from the enhanced properties of 2'-sugar modifications, the "gapmer" design is widely used. These are chimeric ASOs featuring a central "gap" of 8-10 PS-DNA nucleotides flanked by "wings" of 2'-O-Me (or other 2'-modified) nucleotides.[6][8]
-
Wings: The 2'-O-Me wings provide high binding affinity, increased stability, and an improved toxicity profile.[12]
-
Gap: The PS-DNA gap is the active region that enables RNase H1 to cleave the target mRNA.[8]
This design is the cornerstone of many ASO therapeutics in development and several approved drugs.[13]
Pillar 2: Comparative In Vivo Performance
The choice of chemistry directly impacts an ASO's efficacy, pharmacokinetics, and safety profile in a living system.
| Feature | Phosphorothioate (PS) Only | 2'-O-Methyl (2'-O-Me) PS Gapmer | Rationale & Causality |
| Primary Mechanism | RNase H1 Degradation | RNase H1 Degradation (or Steric Block if fully modified) | The central DNA gap in the gapmer is required for RNase H1 activity.[8] Fully 2'-O-Me ASOs rely on steric hindrance.[1] |
| Binding Affinity (Tm) | Baseline (PS lowers affinity vs. unmodified DNA) | Higher | The 2'-O-Me modification increases the thermal stability of the ASO:RNA duplex, leading to tighter binding and higher potency.[3][7] |
| In Vivo Stability | Good | Excellent | The PS backbone provides significant nuclease resistance.[4] The 2'-O-Me modification adds another layer of protection, further extending the ASO's half-life.[2][3] |
| Pharmacokinetics | Broad tissue distribution, primarily to liver and kidney.[7] Half-life is sequence-independent but class-dependent.[7] | Similar broad distribution, often with prolonged tissue residence time.[14] | The PS backbone is the primary driver of pharmacokinetic properties due to its interaction with proteins.[2][7] |
| Toxicity Profile | Higher potential for toxicity | Generally Improved | PS ASOs can bind non-specifically to proteins, potentially causing complement activation or thrombocytopenia.[15] The 2'-O-Me modification reduces this non-specific binding, often leading to a better safety profile.[11][12][16] |
| Off-Target Effects | Hybridization-dependent (RNase H cleavage of unintended RNAs) and hybridization-independent (protein interactions). | Primarily hybridization-dependent (RNase H cleavage of unintended RNAs). | Both are susceptible to off-target gene knockdown via sequence similarity. However, the improved safety of 2'-O-Me ASOs stems from reduced chemistry-driven, non-specific interactions.[15][16] |
Pillar 3: A Self-Validating System: In Vivo Efficacy Protocol
A rigorously designed in vivo study is a self-validating system, where the inclusion of proper controls allows for unambiguous interpretation of the results. Here is a standard protocol for evaluating ASO efficacy in mouse models.
Causality in Experimental Design
-
Animal Model Selection: While standard mouse models are common, if the ASO's target sequence is not conserved between humans and mice, a "humanized" mouse model expressing the human gene is required to assess efficacy accurately.[17] This ensures the ASO has a relevant target.
-
Controls are Non-Negotiable: The inclusion of a saline/vehicle control and a non-targeting "scrambled" ASO with the same chemical modifications is essential. This allows researchers to distinguish between effects caused by the specific sequence (on-target efficacy), the chemistry of the ASO itself (potential toxicity), and the procedure of administration.[18][19][20]
Step-by-Step In Vivo Evaluation Workflow
-
ASO Formulation & Administration:
-
Preparation: Reconstitute lyophilized ASO in a sterile, endotoxin-free vehicle, such as phosphate-buffered saline (PBS).
-
Administration: The route depends on the target organ. For systemic targets, subcutaneous (SC) or intravenous (IV) injections are common. For central nervous system (CNS) targets, direct administration via intracerebroventricular (ICV) or intrathecal (IT) injection is necessary as ASOs do not cross the blood-brain barrier.[21][22]
-
-
Dosing and Study Groups:
-
Dose-Response: Administer multiple dose levels of the therapeutic ASO to determine the effective dose range.[23]
-
Control Groups:
-
Group 1: Vehicle (e.g., PBS) only.
-
Group 2: Scrambled control ASO (same chemistry and dose as the highest therapeutic ASO group).
-
Groups 3-5: Low, medium, and high doses of the therapeutic ASO.
-
-
-
Time Course and Sample Collection:
-
Rationale: ASO-mediated knockdown is not instantaneous. Time is required for distribution, cellular uptake, target engagement, and subsequent mRNA/protein turnover.
-
Procedure: Collect tissues at multiple time points post-administration (e.g., 24, 48, 72, and 96 hours) to identify the point of maximal knockdown.[24] For terminal endpoints, euthanize animals and harvest tissues of interest (e.g., liver, kidney, brain, tumor).
-
Processing: Immediately snap-freeze tissues in liquid nitrogen for RNA/protein analysis or fix in appropriate solutions (e.g., 4% paraformaldehyde) for histological analysis.
-
-
Target Knockdown Analysis:
-
mRNA Quantification (RT-qPCR): Extract total RNA from tissue homogenates. Perform reverse transcription quantitative PCR (RT-qPCR) to measure the relative expression of the target mRNA. Normalize data to a stable housekeeping gene.[25]
-
Protein Quantification (Western Blot/ELISA): Extract total protein from tissue homogenates. Use Western Blot or ELISA to quantify the level of the target protein. This is a critical step to confirm that mRNA knockdown translates to a functional reduction in protein.[26]
-
Caption: A validated workflow for assessing ASO efficacy in vivo.
Conclusion and Forward Outlook
The foundational phosphorothioate backbone provides essential in vivo stability, while second-generation modifications like 2'-O-Methyl enhance the therapeutic profile by increasing binding affinity and reducing chemistry-driven toxicity.[11][12] The choice between a pure PS ASO and a 2'-O-Me modified gapmer depends on the therapeutic goal. For RNase H-mediated degradation, the gapmer design is now the industry standard, offering a superior balance of potency and safety.[12] For applications requiring steric blocking, such as splice modulation, fully 2'-O-Me modified ASOs are the chemistry of choice.[1]
As the field of oligonucleotide therapeutics continues to evolve, newer generations of chemical modifications (e.g., LNA, cEt) are being developed to further refine potency and safety.[27][28] However, the principles outlined in this guide—understanding the mechanism, comparing key performance parameters, and employing rigorous, self-validating experimental designs—remain the cornerstones of successful in vivo ASO development.
References
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Back, S. (2025). Considerations for taking ASO discovery programs into animal models. News-Medical.Net. Available at: [Link]
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Liang, X. et al. (2021). Binding of phosphorothioate oligonucleotides with RNase H1 can cause conformational changes in the protein and alter the interactions of RNase H1 with other proteins. Nucleic Acids Research. Available at: [Link]
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Pilkington, R. et al. (2024). Sequence- and Structure-Dependent Cytotoxicity of Phosphorothioate and 2'- O -Methyl Modified Single-Stranded Oligonucleotides. Nucleic Acid Therapeutics. Available at: [Link]
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Liang, X. et al. (2017). RNase H1-Dependent Antisense Oligonucleotides Are Robustly Active in Directing RNA Cleavage in Both the Cytoplasm and the Nucleus. Molecular Therapy. Available at: [Link]
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Liang, X. et al. (2021). Binding of phosphorothioate oligonucleotides with RNase H1 can cause conformational changes in the protein and alter the interactions of RNase H1 with other proteins. ResearchGate. Available at: [Link]
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Geary, R. et al. (2015). Pharmacokinetics, biodistribution and cell uptake of antisense oligonucleotides. ResearchGate. Available at: [Link]
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Hegarty, J. & Stewart, J. (2019). a Steric hindrance. An ASO fully substituted with 2′OMe residues are... ResearchGate. Available at: [Link]
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Le, B. et al. (2024). Mechanisms of action of ASO. (A) RNase H recruitment by ASO/mRNA duplex... ResearchGate. Available at: [Link]
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Byrnes, A. et al. (2023). ASOs have formulation-dependent brain distribution following i.c.v.... ResearchGate. Available at: [Link]
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Roberts, T. et al. (2020). Chemistry, mechanism and clinical status of antisense oligonucleotides and duplex RNAs. Nucleic Acids Research. Available at: [Link]
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N/A. (2025). Toxicity of Antisense Oligonucleotides is Determined by the Synergistic Interplay of Chemical Modifications and Nucleotide Seque. ChemRxiv. Available at: [Link]
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Saraiva, J. et al. (2021). Advances in the Design of (Nano)Formulations for Delivery of Antisense Oligonucleotides and Small Interfering RNA: Focus on the Central Nervous System. Molecular Pharmaceutics. Available at: [Link]
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Dyle, M. et al. (2020). Transcriptome-Wide Off-Target Effects of Steric-Blocking Oligonucleotides. bioRxiv. Available at: [Link]
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Scheid, L. et al. (2021). Pharmacokinetics and Proceedings in Clinical Application of Nucleic Acid Therapeutics. Biomedicines. Available at: [Link]
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Grunweller, A. & Hartmann, R. (2007). Comparison of different antisense strategies in mammalian cells using locked nucleic acids, 2'-O-methyl RNA, phosphorothioates and small interfering RNA. ResearchGate. Available at: [Link]
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Heemskerk, H. et al. (2009). In vivo comparison of 2'-O-methyl phosphorothioate and morpholino antisense oligonucleotides for Duchenne muscular dystrophy exon skipping. ResearchGate. Available at: [Link]
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N/A. (2024). Towards the Development of an Antisense Oligonucleotide ASO for ADLD. YouTube. Available at: [Link]
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Chen, S. et al. (2024). Inhibition of survivin by 2'- O -methyl phosphorothioate-modified steric-blocking antisense oligonucleotides. RSC Advances. Available at: [Link]
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Zanardi, T. et al. (2014). Chronic Toxicity Assessment of 2′- O -Methoxyethyl Antisense Oligonucleotides in Mice. ResearchGate. Available at: [Link]
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Kamola, P. et al. (2015). Strategies for In Vivo Screening and Mitigation of Hepatotoxicity Associated with Antisense Drugs. Nucleic Acid Therapeutics. Available at: [Link]
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Bobbala, D. et al. (2023). ASO-mediated knockdown or kinase inhibition of G2019S-Lrrk2 modulates lysosomal tubule-associated antigen presentation in macrophages. eLife. Available at: [Link]
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Mortberg, M. et al. (2023). Tissue pharmacokinetics of antisense oligonucleotides. Frontiers in Pharmacology. Available at: [Link]
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N/A. (2024). Antisense Oligonucleotide in vitro screening assays: 5 key considerations to make better predictions. Ncardia. Available at: [Link]
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Lee, J. & Spector, D. (2016). Antisense-mediated transcript knockdown triggers premature transcription termination. RNA. Available at: [Link]
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Simon, M. et al. (2022). In vivo L1 RNA knockdown increases life span and ameliorates... ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to Mass Spectrometry Validation of 2'-O-methyl-2-thiouridine Incorporation
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of methodologies for the validation and quantification of 2'-O-methyl-2-thiouridine (s²Uₘ), a critical post-transcriptional RNA modification. We will explore the gold standard—liquid chromatography-tandem mass spectrometry (LC-MS/MS)—in detail, compare it with alternative techniques, and provide field-proven insights into experimental design and data interpretation.
Introduction: The Significance of 2'-O-methyl-2-thiouridine (s²Uₘ)
2'-O-methyl-2-thiouridine is a modified nucleoside found in the anticodon loop of transfer RNAs (tRNAs), particularly in thermophilic organisms.[1] Its unique structure, featuring both a 2-thiol group and a 2'-O-methyl group on the ribose, imparts significant structural and functional properties. The 2'-O-methylation pre-organizes the ribose into the C3'-endo conformation, which is favorable for forming stable A-form RNA helices.[2][3] The 2-thiouridine modification enhances the rigidity of the anticodon structure and refines codon recognition, primarily by stabilizing the Watson-Crick base pair with adenosine (A) while restricting the "wobble" pairing with guanosine (G).[1][4][5]
In the context of therapeutic oligonucleotides and mRNA vaccines, the precise incorporation and quantification of modified nucleosides like s²Uₘ are paramount for ensuring product efficacy, stability, and safety. Therefore, robust analytical methods for its validation are not just a matter of academic inquiry but a critical component of quality control in drug development.
The Gold Standard: LC-MS/MS for Absolute Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive method for the accurate identification and absolute quantification of RNA modifications.[6][7][8] The strategy involves the complete enzymatic hydrolysis of the RNA polymer into its constituent nucleosides, which are then separated, identified, and quantified.
Principle of the Method
The core principle of the LC-MS/MS approach is the unambiguous identification of a molecule based on two highly specific physical properties: its chromatographic retention time and its mass-to-charge ratio (m/z), including the m/z of its specific fragments. By using a pure, synthetic standard of s²Uₘ, a calibration curve can be established to convert the measured signal intensity directly into an absolute quantity (e.g., pmol) within the sample.
Experimental Workflow
The following diagram outlines the comprehensive workflow for s²Uₘ validation using LC-MS/MS.
Caption: LC-MS/MS workflow for s²Uₘ quantification.
Detailed Experimental Protocol
Step 1: RNA Isolation and Purification
-
Isolate total RNA from your source (e.g., in vitro transcription reaction, cells) using a standard phenol-chloroform method (like TRIzol) or a column-based kit.[9]
-
Assess RNA purity and concentration using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
-
Causality: This initial step is crucial to remove proteins, salts, and other contaminants that could inhibit downstream enzymatic reactions or interfere with mass spectrometry analysis.[6][10]
Step 2: Complete Enzymatic Digestion to Nucleosides
-
In a sterile microcentrifuge tube, combine up to 2.5 µg of purified RNA with a cocktail of enzymes. A typical reaction includes:
-
Nuclease P1 (0.5-1.0 U): To digest the RNA into 5'-mononucleotides.
-
Bacterial Alkaline Phosphatase (BAP) or Calf Intestinal Phosphatase (CIP) (0.5 U): To remove the 5'-phosphate group, yielding nucleosides.
-
Buffer: Typically HEPES (pH 7.0) or ammonium acetate.[9]
-
-
Incubate the reaction at 37°C for 3-4 hours. For modifications that may cause resistance to nucleases, such as 2'-O-methylations, a prolonged digestion (up to 24 hours) may improve yield.[9]
-
Causality & Trustworthiness: A complete digestion to the nucleoside level is the most critical and error-prone step.[6][7] Using a cocktail of enzymes ensures maximum cleavage efficiency. Nuclease P1 can be hindered by 2'-O-methylated pyrimidines; therefore, reaction optimization and validation are essential.[7] Incomplete digestion will lead to an underestimation of the modification's abundance.
Step 3: Liquid Chromatography (LC) Separation
-
Use an Ultra-High-Performance Liquid Chromatography (UHPLC) system equipped with a reversed-phase C18 column (e.g., Waters ACQUITY UPLC HSS T3).[11]
-
Employ a gradient elution method. For example:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: 60% acetonitrile with 0.1% formic acid.
-
Gradient: A shallow gradient from 0% to 30% B over 20-30 minutes.[11]
-
-
Causality: The C18 column separates the nucleosides based on their hydrophobicity. The gradient elution ensures that all nucleosides, from the very polar (like Cytidine) to the more hydrophobic modified ones, are well-resolved, preventing co-elution and ion suppression in the mass spectrometer.
Step 4: Tandem Mass Spectrometry (MS/MS) Analysis
-
Couple the LC system to a triple quadrupole or high-resolution Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Operate the instrument in Positive Ion Mode and use Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transition for s²Uₘ:
-
Precursor Ion (Q1): The mass-to-charge ratio of the protonated s²Uₘ nucleoside.
-
Product Ion (Q3): The mass-to-charge ratio of the protonated s²U base fragment after the glycosidic bond cleaves during collision-induced dissociation (CID). This transition is highly specific.
-
-
Causality & Trustworthiness: MRM provides exceptional specificity and sensitivity. By monitoring a specific precursor-to-product ion transition, the instrument effectively filters out all other molecules, ensuring that the detected signal comes only from the target analyte (s²Uₘ). This is a self-validating aspect of the technique.
Data Interpretation and Self-Validation System To ensure the trustworthiness of the quantification, a robust self-validating system must be in place:
-
Calibration Curve: A standard curve is generated by injecting known concentrations of a high-purity synthetic s²Uₘ standard. The peak area of the analyte is plotted against its concentration to create a linear regression model.
-
Internal Standard: For the highest accuracy, a stable isotope-labeled internal standard (SILIS) of s²Uₘ should be spiked into the sample before digestion. This standard co-elutes with the analyte but is distinguished by its higher mass. It corrects for any sample loss during preparation and for variations in ionization efficiency (matrix effects).[6]
Comparative Analysis of Alternative Validation Methods
While LC-MS/MS is the gold standard, other methods can provide complementary information or serve as alternatives when mass spectrometry is not accessible.
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Principle: This method uses the same enzymatic digestion and LC separation as the MS method. However, detection relies on the inherent ultraviolet (UV) absorbance of the nucleosides, typically monitored at 260 nm.
-
Advantages: Lower cost and wider accessibility of instrumentation compared to MS. Simpler operation.
-
Limitations:
-
Lower Specificity: Identification is based solely on retention time. Co-elution with other molecules that absorb at the same wavelength can lead to false positives or inaccurate quantification.
-
Lower Sensitivity: Significantly less sensitive than mass spectrometry, requiring much larger amounts of starting material.
-
Difficulty in Confirmation: Cannot provide the structural confirmation that MS/MS fragmentation offers.
-
Method B: Primer Extension Analysis
-
Principle: This technique exploits the fact that reverse transcriptase (RT) enzymes can be stalled or paused by 2'-O-methylated nucleotides in the RNA template, especially when using low concentrations of deoxynucleotide triphosphates (dNTPs).[12][13] A radiolabeled or fluorescently labeled primer is annealed downstream of the expected modification site, and the extension products are resolved on a sequencing gel. A stop in the reaction at the expected position indicates the presence of the modification.
-
Advantages: Provides sequence context, confirming the location of the modification. Requires less specialized equipment than MS.
-
Limitations:
-
Semi-Quantitative: The intensity of the stop is not directly proportional to the modification's stoichiometry, making it difficult to quantify accurately.[14]
-
Prone to Artifacts: RT stopping can be caused by other factors, such as strong RNA secondary structures.
-
Indirect Detection: It detects the effect of the modification on an enzyme rather than the modification itself.
-
Method C: RNase H Cleavage Assay
-
Principle: RNase H is an enzyme that specifically degrades the RNA strand of an RNA:DNA hybrid duplex. However, it is unable to cleave the phosphodiester bond 3' to a 2'-O-methylated ribonucleotide.[15][16] A DNA or chimeric DNA/RNA oligonucleotide complementary to the target region is hybridized to the RNA, and the mixture is treated with RNase H. Resistance to cleavage at the expected site confirms the presence of the 2'-O-methylation.
-
Advantages: Excellent for site-specific validation. Relatively simple and can be analyzed by gel electrophoresis.
-
Limitations:
-
Not Quantitative: This is a qualitative (yes/no) assay and does not provide information on the percentage of incorporation.
-
Probe Dependent: Requires the design and synthesis of specific probes for each site to be investigated.
-
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of each validation method, providing a clear basis for experimental choice.
| Metric | LC-MS/MS | HPLC-UV | Primer Extension Analysis | RNase H Cleavage Assay |
| Specificity | Very High (Mass + Fragment) | Low (Retention Time Only) | Moderate (Sequence Context) | High (Site-Specific) |
| Sensitivity | Very High (fmol-amol) | Low (pmol-nmol) | Moderate | Low |
| Quantitative Accuracy | Very High (Absolute) | Low to Moderate (Relative) | Low (Semi-Quantitative) | None (Qualitative) |
| Sequence Context | No (Requires Digestion) | No | Yes | Yes |
| Throughput | Moderate | Moderate | Low | Low |
| Cost & Complexity | High | Low | Moderate | Moderate |
Conclusion and Expert Recommendations
For researchers and drug development professionals requiring definitive, accurate, and reproducible validation of 2'-O-methyl-2-thiouridine incorporation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the unequivocal gold standard. Its unparalleled specificity and sensitivity allow for absolute quantification, a critical requirement for quality control and regulatory submission. The use of stable isotope-labeled internal standards and a robust calibration curve creates a self-validating system that ensures the highest degree of data integrity.
Alternative methods, while lacking in quantitative power, serve valuable orthogonal roles.
-
Primer Extension and RNase H assays are highly effective for confirming the precise location of s²Uₘ within a sequence, which is information lost during the digestion step of the MS protocol.
-
HPLC-UV can be used for preliminary screening or in resource-limited settings, but any findings must be considered tentative and should ideally be confirmed by mass spectrometry.
A comprehensive validation strategy often employs a combination of these techniques: LC-MS/MS for absolute quantification of the modification's stoichiometry, complemented by a method like primer extension to confirm its correct positional incorporation. This dual approach provides a complete analytical picture, ensuring the scientific rigor required in modern research and drug development.
References
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Kellner, S., et al. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research. [Link][6][7][8][10]
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Cao, X., et al. (2021). Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry. STAR Protocols. [Link][9]
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Højland, T., et al. (2009). Identification of RNA molecules by specific enzyme digestion and mass spectrometry: software for and implementation of RNA mass mapping. Nucleic Acids Research. [Link][17]
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Beverly, M. (2022). RNA Digestion Product Mapping Using an Integrated UPLC-MS and Informatics Workflow. Waters Corporation. [Link]
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Sakamoto, T., et al. (2000). Synthesis and properties of 2'-O-methyl-2-thiouridine and oligoribonucleotides containing 2'-O-methyl-2-thiouridine. Bioorganic & Medicinal Chemistry Letters. [Link][1]
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Yu, L., et al. (2019). A new method for detecting sites of 2′-O-methylation in RNA molecules. RNA. [Link][14]
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Kumar, R. K., & Davis, D. R. (1997). Synthesis and Studies on the Effect of 2-Thiouridine and 4-Thiouridine on Sugar Conformation and RNA Duplex Stability. Nucleic Acids Research. [Link][4]
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Motorin, Y., & Helm, M. (2011). Use of Specific Chemical Reagents for Detection of Modified Nucleotides in RNA. Methods in Molecular Biology. [Link][16]
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Song, H., et al. (2019). Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples. Metabolites. [Link][11]
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Agris, P. F., et al. (2017). Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function. Journal of Molecular Biology. [Link][2]
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Huang, C., & Yu, Y. T. (2016). Detection and quantification of RNA 2′-O-methylation and pseudouridylation. Methods. [Link][12][13]
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Motorin, Y., et al. (2011). Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions. International Journal of Molecular Sciences. [Link][15]
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Szaflarski, W., et al. (2022). Studies on the Oxidative Damage of the Wobble 5-Methylcarboxymethyl-2-Thiouridine in the tRNA of Eukaryotic Cells with Disturbed Homeostasis of the Antioxidant System. International Journal of Molecular Sciences. [Link][5]
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Assi, H. A., et al. (2018). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic Acids Research. [Link][3]
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Arraystar Inc. The Challenges and Solutions of Studying Modified Small RNAs. Arraystar Inc. Technical Notes. [Link][18]
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Comparative analysis of antisense oligonucleotides with different 2'-sugar modifications
A Comparative Guide to Antisense Oligonucleotides with 2'-Sugar Modifications
Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality, capable of targeting the very blueprint of disease: messenger RNA (mRNA). By binding to specific mRNA sequences, ASOs can prevent the production of disease-causing proteins.[1] However, the journey from a simple nucleic acid sequence to a clinically effective drug is paved with chemical modifications designed to enhance stability, binding affinity, and safety. Among the most critical of these are modifications to the 2'-position of the sugar moiety in the oligonucleotide backbone.[2][3]
This guide provides a comparative analysis of commonly employed 2'-sugar modifications, offering insights into their mechanisms of action and performance characteristics. It is intended for researchers, scientists, and drug development professionals seeking to navigate the nuanced landscape of ASO design.
The Crucial Role of 2'-Sugar Modifications
Unmodified oligonucleotides are rapidly degraded by nucleases and exhibit low binding affinity for their target RNA.[4][5] The introduction of modifications at the 2'-position of the ribose sugar addresses these limitations by:
-
Enhancing Nuclease Resistance: The 2'-hydroxyl group of RNA is a key recognition site for nucleases. Modifying this position sterically hinders nuclease access, thereby increasing the ASO's half-life in biological systems.[6][7]
-
Increasing Binding Affinity: 2'-modifications can lock the sugar into a C3'-endo conformation, which is favorable for binding to RNA. This pre-organization reduces the entropic penalty of binding, leading to a higher melting temperature (Tm) of the ASO-RNA duplex.[2][3][8]
-
Modulating RNase H Activity: The primary mechanism of action for many ASOs is the recruitment of RNase H, an enzyme that degrades the RNA strand of a DNA-RNA hybrid.[9][10] While 2'-modifications can enhance other properties, they generally abolish RNase H activity.[11][12] To overcome this, a "gapmer" design is often employed, where a central region of unmodified DNA is flanked by wings of 2'-modified nucleotides.[13][14]
Below is a diagram illustrating the general mechanism of an RNase H-dependent ASO.
Caption: Mechanism of RNase H-mediated mRNA degradation by an ASO.
Comparative Analysis of Key 2'-Sugar Modifications
This section delves into the specific characteristics of four prominent 2'-sugar modifications: 2'-O-Methyl (2'-OMe), 2'-O-Methoxyethyl (2'-MOE), 2'-Fluoro (2'-F), and Locked Nucleic Acid (LNA).
2'-O-Methyl (2'-OMe)
The 2'-O-methyl modification is one of the earliest and most cost-effective 2'-sugar modifications.[15] It involves the addition of a methyl group to the 2'-oxygen of the ribose sugar.
-
Mechanism and Properties: 2'-OMe modification enhances both nuclease resistance and binding affinity to the target RNA.[4] The increased affinity is attributed to the C3'-endo sugar pucker conformation it promotes.[3] While it improves stability, it does not confer the same level of nuclease resistance or binding affinity as more advanced modifications.[15]
-
Performance: 2'-OMe ASOs are effective at reducing target gene expression, but often require higher concentrations compared to other second-generation ASOs.[11][15] They are frequently used in research applications due to their balance of cost and efficacy.
2'-O-Methoxyethyl (2'-MOE)
The 2'-O-methoxyethyl modification is a widely used second-generation modification that has demonstrated significant clinical success.[4] It features a methoxyethyl group at the 2'-position.
-
Mechanism and Properties: 2'-MOE provides a substantial increase in both nuclease resistance and binding affinity compared to 2'-OMe.[4][11] The larger methoxyethyl group offers greater steric hindrance to nucleases. The enhanced binding affinity is also a result of the favorable C3'-endo sugar pucker.[6]
-
Performance: ASOs containing 2'-MOE modifications have shown consistent and potent knockdown of target gene expression in both in vitro and in vivo studies.[11][16] They generally exhibit a favorable toxicity profile.[16]
2'-Fluoro (2'-F)
The 2'-fluoro modification involves the replacement of the 2'-hydroxyl group with a fluorine atom. This seemingly small change has a profound impact on the oligonucleotide's properties.
-
Mechanism and Properties: The high electronegativity of the fluorine atom significantly stabilizes the C3'-endo sugar pucker, leading to a substantial increase in binding affinity for the target RNA.[4] 2'-F modification also confers excellent nuclease resistance.[3]
-
Performance: 2'-F modified ASOs are potent inhibitors of gene expression.[17] However, some studies have reported potential toxicity associated with this modification, which necessitates careful evaluation during drug development.[17][18]
Locked Nucleic Acid (LNA)
Locked nucleic acid is a conformationally restricted nucleotide analog where the 2'-oxygen is connected to the 4'-carbon of the ribose ring by a methylene bridge.[3][4]
-
Mechanism and Properties: This "locked" structure provides an unprecedented increase in binding affinity for the target RNA, with a significant increase in the melting temperature (Tm) per modification.[4][19] LNA also imparts exceptional nuclease resistance.[19]
-
Performance: LNA-containing ASOs are extremely potent and can achieve significant target knockdown at very low concentrations.[19][20] However, the high affinity of LNA can also lead to off-target effects and, in some cases, hepatotoxicity has been observed in animal studies.[13][21] Therefore, the number and placement of LNA modifications within an ASO must be carefully optimized.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of the different 2'-sugar modifications. The values represent typical improvements per modification compared to an unmodified DNA oligonucleotide.
| Modification | Binding Affinity (ΔTm per modification) | Nuclease Resistance | RNase H Activity | Relative Potency | Potential for Toxicity |
| 2'-O-Methyl (2'-OMe) | +1.0 to 1.5°C[4] | Moderate | Inactive | + | Low |
| 2'-O-Methoxyethyl (2'-MOE) | +1.5 to 2.0°C[4] | High | Inactive | ++ | Low |
| 2'-Fluoro (2'-F) | ~+2.5°C[4] | High | Inactive | +++ | Moderate |
| Locked Nucleic Acid (LNA) | +4 to 8°C[4] | Very High | Inactive | ++++ | Moderate to High |
Experimental Protocols
General Workflow for ASO Evaluation
The evaluation of ASOs with different 2'-sugar modifications typically follows a standardized workflow, from initial synthesis to in vivo testing.
Caption: A typical experimental workflow for the evaluation of ASOs.
Step-by-Step Methodology: In Vitro ASO Efficacy Assessment
This protocol outlines a standard procedure for evaluating the efficacy of a panel of ASOs with different 2'-sugar modifications in a cell-based assay.
-
Cell Culture:
-
Plate cells (e.g., HeLa, A549) in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
ASO Transfection:
-
Prepare transfection complexes by diluting the ASO and a suitable transfection reagent (e.g., Lipofectamine) in serum-free medium according to the manufacturer's instructions.
-
Incubate the ASO-transfection reagent mixture for the recommended time to allow complex formation.
-
Add the transfection complexes to the cells in a dropwise manner.
-
Incubate the cells with the ASO complexes for 4-6 hours.
-
Replace the transfection medium with fresh, complete growth medium.
-
Incubate for an additional 24-48 hours.
-
-
RNA Isolation and Quantification:
-
Lyse the cells and isolate total RNA using a commercially available kit.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using primers specific for the target mRNA and a housekeeping gene (for normalization).
-
-
Data Analysis:
-
Calculate the relative expression of the target mRNA using the ΔΔCt method.
-
Compare the level of target mRNA knockdown for each ASO modification relative to a negative control ASO.
-
Conclusion and Future Perspectives
The choice of 2'-sugar modification is a critical determinant of the therapeutic potential of an antisense oligonucleotide. While there is no single "best" modification, a deep understanding of their individual properties allows for the rational design of ASOs with optimized efficacy and safety profiles. As our understanding of ASO-protein interactions and off-target effects continues to grow, we can anticipate the development of novel 2'-sugar modifications that further enhance the therapeutic index of this promising class of drugs.[22][23] The ongoing evolution of ASO chemistry promises a future where a wider range of diseases can be precisely and effectively targeted at the genetic level.[4][24]
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Prakash, T. P. (2011). An overview of sugar-modified oligonucleotides for antisense therapeutics. Chemistry & Biodiversity, 8(10), 1616-1641. [Link]
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Aartsma-Rus, A., et al. (2022). Consensus Guidelines for the Design and In Vitro Preclinical Efficacy Testing N-of-1 Exon Skipping Antisense Oligonucleotides. Nucleic Acid Therapeutics, 33(1), 1-13. [Link]
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Roberts, T. C., Langer, R., & Wood, M. J. A. (2020). RNA therapeutics: RNAi and antisense mechanisms and clinical applications. Nature Reviews Drug Discovery, 19(10), 673-694. [Link]
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Min, K. L., et al. (2020). Origins of the Increased Affinity of Phosphorothioate-Modified Therapeutic Nucleic Acids for Proteins. Journal of the American Chemical Society, 142(13), 6338-6347. [Link]
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Prakash, T. P. (2011). An overview of sugar-modified oligonucleotides for antisense therapeutics. ResearchGate. [Link]
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Prakash, T. P., & Bhat, B. (2007). 2'-Modified oligonucleotides for antisense therapeutics. Current Topics in Medicinal Chemistry, 7(7), 641-649. [Link]
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Liang, X. H., Sun, H., & Crooke, S. T. (2017). Phosphorothioate modified oligonucleotide-protein interactions. Biochemical Journal, 474(12), 1997-2013. [Link]
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Agrawal, S., & Kandimalla, E. R. (2001). Phosphorothioate backbone modification of oligonucleotides that inhibits nuclease degradation of antisense. ResearchGate. [Link]
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Vickers, T. A., & Crooke, S. T. (2014). Antisense Oligonucleotides Capable of Promoting Specific Target mRNA Reduction via Competing RNase H1-Dependent and Independent Mechanisms. PLoS ONE, 9(10), e108625. [Link]
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Crooke, S. T., et al. (2017). Phosphorothioate modified oligonucleotide-protein interactions. Nucleic Acid Research, 45(10), 5647-5661. [Link]
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Manoharan, M. (1999). 2'-carbohydrate modifications in antisense oligonucleotide therapy: importance of conformation, configuration and conjugation. Biochimica et Biophysica Acta (BBA) - Gene Structure and Expression, 1489(1), 117-130. [Link]
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BioTech Whisperer. (2023, December 7). Phosphorothioate Enhancing Stability in Oligonucleotide-Based Therapies [Video]. YouTube. [Link]
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Liscovitch, N., & Hornstein, P. E. (2021). Common mechanisms of antisense oligonucleotides. A. RNase H-mediated degradation. ResearchGate. [Link]
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Crooke, S. T., et al. (2017). Molecular Mechanisms of Antisense Oligonucleotides. Nucleic Acid Therapeutics, 27(2), 70-81. [Link]
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Khvorova, A., & Watts, J. K. (2017). The chemical evolution of oligonucleotide therapies of clinical utility. Nature Biotechnology, 35(3), 238-248. [Link]
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Ncardia. (2024, May 24). Antisense oligonucleotide in vitro screening assays: 5 key considerations to make better predictions. [Link]
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Prakash, T. P., et al. (2008). Comparing in vitro and in vivo activity of 2'-O-[2-(methylamino)-2-oxoethyl]- and 2'-O-methoxyethyl-modified antisense oligonucleotides. Oligonucleotides, 18(2), 145-156. [Link]
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Swayze, E. E., et al. (2007). Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals. Nucleic Acids Research, 35(3), 687-700. [Link]
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Prakash, T. P., et al. (2008). Comparing In Vitro and In Vivo Activity of 2′- O -[2-(Methylamino)-2-oxoethyl]- and 2′- O -Methoxyethyl-Modified Antisense Oligonucleotides. ResearchGate. [Link]
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Gilar, M., & Gebler, J. C. (2013). Influence of diverse chemical modifications on the ADME characteristics and toxicology of antisense oligonucleotides. ResearchGate. [Link]
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Juliano, R. L. (2016). In vivo and in vitro studies of antisense oligonucleotides – a review. RSC Advances, 6(84), 80894-80904. [Link]
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Grunweller, A., & Hartmann, R. K. (2007). Design of antisense oligonucleotides stabilized by locked nucleic acids. Nucleic Acids Research, 35(22), 7653-7661. [Link]
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Monia, B. P., et al. (1993). Evaluation of 2'-modified oligonucleotides containing 2'-deoxy gaps as antisense inhibitors of gene expression. Journal of Biological Chemistry, 268(19), 14514-14522. [Link]
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Ellington, A., & Pollard Jr, J. D. (2001). Synthesis and purification of oligonucleotides. Current Protocols in Molecular Biology, Chapter 2, Unit 2.11. [Link]
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Swayze, E. E., et al. (2007). Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals. ResearchGate. [Link]
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Dhuri, K., et al. (2020). Drug Discovery Perspectives of Antisense Oligonucleotides. Journal of Medicinal Chemistry, 63(19), 10797-10825. [Link]
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Mirage News. (2024, May 23). Modified Sugar Boosts Safety, Efficacy of Antisense Oligonucleotides. [Link]
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Galiano, J. J., et al. (2021). Comparative molecular dynamics calculations of duplexation of chemically modified analogs of DNA used for antisense applications. NAR Genomics and Bioinformatics, 3(4), lqab107. [Link]
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Dhuri, K., et al. (2020). Drug Discovery Perspectives of Antisense Oligonucleotides. Journal of Medicinal Chemistry, 63(19), 10797-10825. [Link]
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Rigo, F., et al. (2012). Comparison of the efficacy of MOE and PMO modifications of systemic antisense oligonucleotides in a severe SMA mouse model. Human Gene Therapy, 23(11), 1183-1192. [Link]
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ResearchGate. (n.d.). Structural representations of 2′-F, 2′-OMe, and LNA monomers on a PS backbone. Retrieved from [Link]
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Chen, Y., et al. (2019). Evaluation of Chemically Modified Nucleic Acid Analogues for Splice Switching Application. Molecules, 24(18), 3244. [Link]
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Li, Y., et al. (2023). Locked Nucleic Acid Oligonucleotides Facilitate RNA•LNA-RNA Triple-Helix Formation and Reduce MALAT1 Levels. International Journal of Molecular Sciences, 24(3), 2415. [Link]
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American Chemical Society. (2021). Overview and Recent Advances in the Purification and Isolation of Therapeutic Oligonucleotides. Organic Process Research & Development, 25(1), 2-24. [Link]
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Glen Research. (2010). siMPLE OLiGONUCLEOtidE MOdiFiCatiON UsiNG CLiCk ChEMistRy. [Link]
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Juliano, R. L. (2016). In vivo and in vitro studies of antisense oligonucleotides – a review. RSC Publishing. [Link]
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Kanduri, C., et al. (2021). In Vivo Administration of Therapeutic Antisense Oligonucleotides. Methods in Molecular Biology, 2282, 237-246. [Link]
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ResearchGate. (n.d.). In vitro analysis using model antisense oligonucleotide (ASO) mixmers. Retrieved from [Link]
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Assessing the Impact of 2-Thiouridine on RNA-Protein Interactions: A Comparative Guide to Experimental Approaches
For Researchers, Scientists, and Drug Development Professionals
The Significance of 2-Thiouridine in RNA Biology
2-thiouridine is a post-transcriptional modification of uridine found predominantly at the wobble position (position 34) of the anticodon loop in tRNAs specific for glutamic acid, glutamine, and lysine.[1] This modification is crucial for maintaining translational fidelity by stabilizing the codon-anticodon interaction and preventing frameshift errors.[1] The substitution of the oxygen atom at the C2 position of the uracil ring with a sulfur atom introduces significant changes to the nucleoside's properties, including its size, electronegativity, and ability to form hydrogen bonds. These alterations, in turn, influence the local RNA structure and its interactions with binding proteins.
The presence of s²U has been shown to rigidify the ribose sugar pucker into the C3'-endo conformation, which is characteristic of A-form RNA helices. This pre-organization of the RNA backbone can enhance the stability of RNA duplexes.[1][2][3] Understanding how these structural and thermodynamic changes affect the binding of proteins is critical for elucidating the regulatory roles of RNA modifications and for the development of RNA-targeted therapeutics.
This guide will compare three widely used techniques for studying RNA-protein interactions—RNA pull-down assays, Electrophoretic Mobility Shift Assays (EMSA), and UV Cross-linking and Immunoprecipitation (CLIP)—and discuss the specific considerations and potential impacts of 2-thiouridine on each.
Comparative Analysis of Key Methodologies
RNA Pull-Down Assays: Capturing the Interactome of 2-Thiouridine-Modified RNA
RNA pull-down assays are a powerful tool for identifying proteins that bind to a specific RNA of interest. The basic principle involves incubating a biotinylated RNA "bait" with a cellular lysate, allowing for the formation of RNA-protein complexes. These complexes are then captured using streptavidin-coated beads, and the bound proteins are eluted and identified, typically by mass spectrometry.
The introduction of 2-thiouridine into the RNA bait can influence the outcome of a pull-down experiment in several ways:
-
Altered Protein Binding: The primary and most significant impact is the potential for altered protein affinity. The structural changes induced by s²U can either create a more favorable binding pocket for a specific protein or disrupt a pre-existing binding site. This can lead to the enrichment of a different set of proteins compared to an unmodified RNA bait.
-
Thermodynamic Stability: The increased thermodynamic stability of s²U-containing RNA can lead to more robust and stable RNA-protein complexes, potentially increasing the yield of captured proteins.
-
Biotinylation Efficiency: The method of biotinylation is a critical consideration. While standard phosphoramidite chemistry can be used to synthesize 5'- or 3'-biotinylated s²U-containing RNA, it is important to ensure that the thiocarbonyl group of 2-thiouridine does not interfere with the biotinylation reaction or the subsequent binding to streptavidin.[4][5]
Caption: Workflow for a comparative RNA pull-down assay.
| Parameter | Unmodified RNA | 2-Thiouridine RNA | Rationale for Difference |
| Protein Yield | Variable | Potentially higher | Increased stability of the RNA-protein complex due to the thermodynamic contribution of s²U. |
| Protein Profile | Set of interacting proteins | May differ significantly | Altered RNA structure and local chemistry due to s²U can change protein binding affinities. |
| Specificity | Dependent on washing stringency | Potentially higher | More stable specific interactions may better withstand stringent washing conditions. |
Note: The actual protein yield and profile are highly dependent on the specific RNA sequence and the protein partners involved.
Materials:
-
Custom synthesized 5'-biotinylated RNA oligonucleotides (unmodified and with s²U)
-
Cell line of interest
-
Lysis buffer (e.g., RIPA buffer with protease and RNase inhibitors)
-
Streptavidin-coated magnetic beads
-
Wash buffers (varying stringency)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
Procedure:
-
RNA Probe Preparation: Resuspend biotinylated RNA probes in RNase-free water to a stock concentration of 100 µM. For each pull-down reaction, dilute the RNA to the desired final concentration (e.g., 100 pmol) in a binding buffer. Heat the RNA to 90°C for 2 minutes and then slowly cool to room temperature to allow for proper folding.
-
Cell Lysate Preparation: Harvest cells and prepare a whole-cell lysate using an appropriate lysis buffer containing protease and RNase inhibitors. Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Binding Reaction: In a microcentrifuge tube, combine the folded biotinylated RNA probe with the cell lysate (e.g., 500 µg of total protein). Incubate the mixture for 1-2 hours at 4°C with gentle rotation.
-
Capture of Complexes: Add pre-washed streptavidin-coated magnetic beads to the binding reaction and incubate for another hour at 4°C with rotation.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads multiple times with increasingly stringent wash buffers to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE loading buffer and heating at 95°C for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining or by mass spectrometry for protein identification. For quantitative comparisons, techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) can be integrated.[6]
Electrophoretic Mobility Shift Assay (EMSA): Quantifying Binding Affinities
EMSA, or gel shift assay, is a widely used in vitro technique to study RNA-protein interactions. It is based on the principle that an RNA-protein complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free RNA, resulting in a "shifted" band. The intensity of the shifted band can be used to determine the binding affinity (dissociation constant, Kd) of the protein for the RNA.
-
Increased Binding Affinity: The pre-organized, more rigid structure of s²U-containing RNA can lead to a more favorable binding interface for certain proteins, resulting in a lower Kd (higher affinity). This would be observed as a more intense shifted band at lower protein concentrations.[7]
-
Altered Mobility: The mass and charge of the RNA are slightly altered by the sulfur substitution, but this effect on mobility is generally negligible compared to the shift caused by protein binding. However, significant conformational changes in the RNA upon protein binding could lead to unexpected mobility shifts.
-
Sharper Bands: The increased stability of the RNA-protein complex may result in sharper, more well-defined bands on the gel, facilitating more accurate quantification.
Caption: Workflow for a comparative EMSA experiment.
| Parameter | Unmodified RNA | 2-Thiouridine RNA | Rationale for Difference |
| Dissociation Constant (Kd) | Baseline affinity | Potentially lower (higher affinity) | The s²U-induced RNA conformation may be more favorable for protein binding, reducing the entropic penalty of binding.[7] |
| Band Sharpness | May be diffuse | Often sharper | A more stable complex is less likely to dissociate during electrophoresis. |
| Stoichiometry | Baseline | May be altered | Changes in RNA structure could accommodate the binding of more or fewer protein molecules. |
Example: A study on the interaction of an aminoacyl-tRNA synthetase with its cognate tRNA might show a significantly lower Kd for the s²U-modified tRNA compared to the unmodified transcript, highlighting the importance of this modification for recognition and catalysis.[8][9]
Materials:
-
Unlabeled and ³²P- or biotin-labeled RNA probes (unmodified and with s²U)
-
Purified recombinant protein of interest
-
Binding buffer (e.g., containing Tris-HCl, KCl, MgCl₂, DTT, glycerol)
-
Non-denaturing polyacrylamide gel
-
TBE buffer
Procedure:
-
Probe Labeling: End-label the RNA probes with ³²P using T4 polynucleotide kinase or with biotin using a commercial kit. Purify the labeled probes.
-
Binding Reactions: Set up a series of binding reactions, each containing a constant amount of labeled RNA probe and increasing concentrations of the purified protein in binding buffer. Include a lane with no protein as a control for the free probe.
-
Incubation: Incubate the reactions at room temperature or 37°C for a sufficient time to allow binding to reach equilibrium (e.g., 30 minutes).
-
Electrophoresis: Load the samples onto a pre-run non-denaturing polyacrylamide gel and run the gel in TBE buffer at a constant voltage at 4°C.
-
Detection: For ³²P-labeled probes, dry the gel and expose it to a phosphor screen. For biotin-labeled probes, transfer the RNA to a nylon membrane and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
Quantification: Quantify the intensity of the free and shifted bands using densitometry software such as ImageJ.[10][11][12] Calculate the fraction of bound RNA at each protein concentration and fit the data to a binding curve to determine the Kd.
UV Cross-linking and Immunoprecipitation (CLIP): Mapping the Binding Sites
CLIP is a powerful technique to identify the in vivo binding sites of an RNA-binding protein (RBP) on a transcriptome-wide scale. The method involves covalently cross-linking RBPs to their target RNAs in living cells using UV light, followed by immunoprecipitation of the RBP of interest, and high-throughput sequencing of the associated RNA fragments.
-
Cross-linking Efficiency: Standard CLIP protocols use 254 nm UV light. While uridine and cytidine are the most photoreactive canonical bases at this wavelength, the presence of a thiocarbonyl group in 2-thiouridine can alter its photochemical properties. Thiouridines are known to have a higher absorption maximum at longer wavelengths (around 330 nm) compared to uridine. While 4-thiouridine is intentionally used in PAR-CLIP (Photoactivatable-Ribonucleoside-Enhanced CLIP) with 365 nm UV light to increase cross-linking efficiency, the effect of 2-thiouridine on cross-linking at 254 nm is less well-characterized.[13][14][15] It is possible that the cross-linking efficiency at 254 nm is altered, which could lead to a different representation of binding sites in the final sequencing library. Some studies suggest that the presence of a thiol group can promote cross-linking.[13]
-
Identification of Cross-link Sites: The cross-linking event can cause mutations (substitutions, deletions) during reverse transcription. These mutations are valuable for identifying the precise nucleotide that was in contact with the protein. The specific mutation signature of 2-thiouridine upon cross-linking may differ from that of uridine, requiring adjustments in the bioinformatics analysis pipeline.
Caption: General workflow for a CLIP-seq experiment.
| Parameter | Unmodified RNA | 2-Thiouridine RNA | Rationale for Difference |
| Cross-linking Yield | Baseline | Potentially altered | The photochemical properties of s²U at 254 nm may differ from uridine. |
| Mutation Signature | Predominantly T-to-C transitions | May have a distinct signature | The nature of the covalent adduct formed with s²U may lead to different reverse transcriptase errors. |
| Peak Calling | Standard algorithms | May require modified parameters | Differences in cross-linking efficiency could affect peak height and width. |
Data Analysis Software:
-
Peak Calling: Tools like Piranha, PEAKachu, and MACS2 are commonly used.[16]
-
Motif Discovery: MEME Suite is a popular choice for identifying enriched sequence motifs within the identified binding sites.
-
Data Analysis Pipelines: Several established pipelines are available for processing CLIP-seq data, which can be adapted for analyzing data from s²U-containing transcripts.[16][17]
Concluding Remarks: A Path Forward for Studying Modified RNA-Protein Interactions
The presence of 2-thiouridine significantly influences the structure and thermodynamics of RNA, which in turn can have a profound impact on its interactions with proteins. This guide has provided a comparative overview of how this modification may affect the outcomes of three key experimental techniques.
When investigating the role of 2-thiouridine in RNA-protein interactions, it is crucial to employ a multi-faceted approach. RNA pull-down assays can provide a global view of the potential protein interactors, while EMSA allows for the quantitative determination of binding affinities for specific proteins. CLIP-seq offers the advantage of identifying in vivo binding sites at high resolution.
By carefully considering the potential effects of 2-thiouridine on each of these assays and by designing experiments that include both modified and unmodified RNA controls, researchers can gain a more complete and accurate understanding of the functional consequences of this important RNA modification. The continued development of experimental and computational tools will further enhance our ability to unravel the complex interplay between the epitranscriptome and the proteome.
References
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Kumar, R. K., & Davis, D. R. (1997). Structural Studies of 2-Thiouridine in RNA. Nucleosides and Nucleotides, 16(7-9), 1189-1192. [Link]
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Kumar, R. K., & Davis, D. R. (1997). Synthesis and studies on the effect of 2-thiouridine and 4-thiouridine on sugar conformation and RNA duplex stability. Nucleic Acids Research, 25(6), 1272–1280. [Link]
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Agris, P. F. (1996). The importance of being modified: roles of modified nucleosides and Mg2+ in RNA structure and function. Progress in nucleic acid research and molecular biology, 53, 79–129. [Link]
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Francklyn, C., & Musier-Forsyth, K. (2008). Methods for kinetic and thermodynamic analysis of aminoacyl-tRNA synthetases. Methods (San Diego, Calif.), 44(2), 118–130. [Link]
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Beaucage, S. L. (2013). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. Molecules (Basel, Switzerland), 18(12), 14268–14298. [Link]
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Nilsen, T. W. (2013). Detecting RNA-protein interactions by photocross-linking using RNA molecules containing uridine analogs. Cold Spring Harbor protocols, 2013(3), pdb.prot073569. [Link]
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Agris, P. F., et al. (2001). Site-selected incorporation of 5-carboxymethylaminomethyl(-2-thio)uridine into RNA sequences by phosphoramidite chemistry. Organic & biomolecular chemistry, -1(1), 16-18. [Link]
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Perona, J. J., & Hadd, A. (2012). Methods for Kinetic and Thermodynamic Analysis of Aminoacyl-tRNA Synthetases. Methods in molecular biology (Clifton, N.J.), 831, 141–167. [Link]
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Dolken, L., et al. (2013). Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture. Journal of visualized experiments : JoVE, (78), 5019. [Link]
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Francklyn, C., & Musier-Forsyth, K. (2008). Methods for Kinetic and Thermodynamic Analysis of Aminoacyl-tRNA Synthetases. Methods (San Diego, Calif.), 44(2), 118–130. [Link]
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Davarinejad, H. (n.d.). Quantifications of Western Blots with ImageJ. Retrieved from [Link]
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Andrade, J. M., et al. (2009). Comparison of EMSA and SPR for the characterization of RNA-RNase II complexes. Analytical and bioanalytical chemistry, 395(7), 2349–2358. [Link]
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He, C., et al. (2021). Photoactivatable ribonucleosides mark base-specific RNA-binding sites. Nature communications, 12(1), 6031. [Link]
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Pardi, N., et al. (2017). Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo. Nucleic acids research, 45(11), e100. [Link]
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A Researcher's Guide to Optimizing RNase H Cleavage with 2'-O-Methyl Gapmer Antisense Oligonucleotides
In the landscape of gene silencing technologies, antisense oligonucleotides (ASOs) that leverage RNase H activity represent a potent and highly specific mechanism for targeted RNA degradation. Among the various ASO designs, 2'-O-methyl (2'-OMe) gapmers have emerged as a versatile and widely adopted chemistry due to their balance of nuclease stability, target affinity, and potent RNase H activation. This guide provides a deep dive into the critical parameters governing the efficacy of 2'-OMe gapmer ASOs, offering a comparative analysis of design considerations and presenting the experimental frameworks required for their rigorous evaluation.
The Core Mechanism: An RNase H-Mediated Partnership
The therapeutic and research utility of gapmer ASOs is predicated on their ability to recruit the endogenous enzyme Ribonuclease H (RNase H). This enzyme recognizes and cleaves the RNA strand of a DNA:RNA heteroduplex. 2'-OMe gapmers are chimeric oligonucleotides meticulously designed to exploit this interaction. They consist of a central "gap" of deoxynucleotides, which is flanked by "wings" of 2'-OMe modified ribonucleotides.
This tripartite structure is a functional necessity:
-
2'-OMe Wings: These modified nucleotides confer several advantages. They protect the oligonucleotide from degradation by exonucleases, increasing its in vivo stability. Crucially, the 2'-OMe modification also enhances the binding affinity of the ASO to its target RNA sequence.
-
Deoxy-Gap: The central DNA region is the critical component for RNase H recognition. When the ASO binds to its complementary mRNA target, this DNA gap forms the necessary DNA:RNA hybrid substrate that is recognized and cleaved by RNase H.
Below is a diagram illustrating the fundamental mechanism of action for a 2'-O-methyl gapmer ASO.
Figure 1. Mechanism of RNase H-mediated gene silencing by a 2'-O-methyl gapmer ASO.
Comparative Analysis of Gapmer Design Parameters
The efficacy of a 2'-OMe gapmer is not solely dependent on its sequence. The structural arrangement of the gap and wings plays a pivotal role in determining its activity. Here, we compare key design variables.
Gap Size: A Balancing Act for Optimal Cleavage
The length of the central DNA gap is a critical determinant of RNase H activity. While a DNA:RNA duplex is the substrate, the enzyme's footprint and catalytic efficiency are sensitive to the length of this region.
| Gap Size (deoxynucleotides) | Relative RNase H Activity | Rationale |
| < 6 | Very Low / Negligible | Insufficient length to form a stable substrate for RNase H binding and catalytic activity. |
| 7 - 10 | Optimal Range | This range generally provides the best balance of forming a competent substrate for RNase H while maintaining high target affinity from the wings. |
| > 12 | Variable / Potentially Reduced | While still active, excessively long gaps can sometimes lead to a slight decrease in melting temperature (Tm) and specificity, potentially impacting overall efficacy. |
Experimental Insight: The optimal gap size can be target-dependent. It is recommended to screen a series of gapmers with varying gap lengths (e.g., 8, 10, and 12 deoxynucleotides) during the initial design phase to identify the most potent construct for a specific target sequence.
Wing Chemistry and Phosphorothioate Modifications
While 2'-OMe is a common and effective wing modification, the inclusion of phosphorothioate (PS) linkages is a near-universal standard for in vivo applications.
-
Phosphodiester (PO) vs. Phosphorothioate (PS) Backbone: Unmodified phosphodiester linkages are rapidly degraded by cellular nucleases. Replacing the non-bridging oxygen with sulfur to create a phosphorothioate linkage dramatically increases nuclease resistance. This modification is typically applied throughout the entire ASO backbone. While PS linkages can sometimes slightly reduce binding affinity, the trade-off for enhanced stability is essential for achieving sustained activity.
-
Alternative Wing Chemistries: While this guide focuses on 2'-OMe, other modifications are used in the field, each with its own profile. For instance, 2'-MOE (2'-O-methoxyethyl) is another popular choice known for its high binding affinity and favorable safety profile. The choice of wing chemistry will depend on the specific application, desired tissue distribution, and tolerability.
Experimental Protocols for Evaluating RNase H Cleavage Activity
A robust assessment of gapmer ASO performance requires well-designed experiments. Below are two fundamental protocols for quantifying RNase H activity.
Protocol 1: In Vitro RNase H Cleavage Assay
This assay directly measures the ability of a gapmer ASO to induce RNase H-mediated cleavage of a target RNA in a cell-free system.
Objective: To determine the intrinsic catalytic efficiency of RNase H with a given ASO:RNA duplex.
Materials:
-
Purified, recombinant RNase H1
-
Target RNA transcript (often radiolabeled or fluorescently tagged)
-
Test 2'-OMe gapmer ASOs
-
Nuclease-free water
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Denaturing polyacrylamide gel (for visualization of cleavage products)
Methodology:
-
Annealing: Mix the target RNA and the ASO in the reaction buffer at a 1:10 molar ratio (RNA:ASO). Heat to 90°C for 2 minutes and then allow to cool slowly to room temperature to facilitate hybridization.
-
Reaction Initiation: Add recombinant RNase H1 to the annealed duplex to initiate the cleavage reaction. The final enzyme concentration should be optimized, but a starting point of 0.1-1 unit per reaction is common.
-
Incubation: Incubate the reaction at 37°C. For kinetic studies, time points should be taken (e.g., 0, 2, 5, 10, 20 minutes).
-
Quenching: Stop the reaction by adding a solution containing a chelating agent (e.g., EDTA) and a denaturant (e.g., formamide).
-
Analysis: Separate the reaction products on a denaturing polyacrylamide gel. Visualize the intact RNA and the cleavage fragments by autoradiography (for radiolabeled RNA) or fluorescence imaging.
-
Quantification: Densitometry can be used to quantify the percentage of cleaved RNA at each time point, allowing for the determination of initial reaction rates.
A Comparative Guide to the Synthesis of 2'-O-methyl-2-thiouridine: An Essential Modification for RNA Therapeutics
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of RNA therapeutics, the precise chemical synthesis of modified nucleosides is paramount. Among these, 2'-O-methyl-2-thiouridine (s²Um) stands out for its ability to enhance the stability and specificity of RNA duplexes, making it a valuable component in antisense oligonucleotides and siRNAs. This guide provides a comprehensive cross-comparison of the primary synthetic routes to this crucial molecule, offering field-proven insights and detailed experimental protocols to inform your research and development endeavors.
Introduction: The Significance of 2'-O-methyl-2-thiouridine
2'-O-methylation is a common post-transcriptional modification in various cellular RNAs, contributing to their structural stability and protecting them from nuclease degradation. The 2-thio modification of uridine, on the other hand, has been shown to rigidify the sugar pucker, which can lead to more stable and specific base pairing. The combination of these two modifications in 2'-O-methyl-2-thiouridine results in a nucleoside analogue with superior properties for therapeutic applications, including enhanced nuclease resistance and improved target binding affinity.
This guide will dissect three principal synthetic strategies for obtaining 2'-O-methyl-2-thiouridine:
-
Direct Methylation of 2-Thiouridine: A seemingly straightforward approach involving the selective methylation of the 2'-hydroxyl group of the parent nucleoside.
-
Thionation of 2'-O-methyluridine: An alternative route starting from the more readily available 2'-O-methyluridine and converting the 2-carbonyl group to a thiocarbonyl.
-
Convergent Glycosylation: A classical approach that constructs the nucleoside by coupling a modified base (2-thiouracil) with a modified sugar (a 2-O-methylribose derivative).
Each of these routes presents a unique set of advantages and challenges, which we will explore in detail to provide a clear basis for methodological selection.
Visualizing the Synthetic Pathways
To provide a clear overview of the synthetic strategies, the following diagram illustrates the three main routes to 2'-O-methyl-2-thiouridine.
Caption: Overview of the three main synthetic routes to 2'-O-methyl-2-thiouridine.
Comparative Analysis of Synthesis Routes
The selection of an optimal synthetic route depends on several factors, including the availability of starting materials, scalability, overall yield, and the purity of the final product. The following table provides a high-level comparison of the three main approaches.
| Feature | Route 1: Direct Methylation | Route 2: Thionation | Route 3: Glycosylation |
| Starting Material | 2-Thiouridine | 2'-O-Methyluridine | 2-Thiouracil & 2-O-Methylribose derivative |
| Key Transformation | Selective 2'-O-methylation | Thionation of the 2-carbonyl | N-glycosidic bond formation |
| Primary Challenge | Achieving high regioselectivity for the 2'-hydroxyl group over the 3'- and 5'-hydroxyls. | Potential for side reactions and degradation of the nucleoside under harsh thionation conditions. | Stereoselective formation of the β-anomer and preparation of the activated sugar donor. |
| Potential Advantages | Potentially shorter route if selectivity can be controlled. | Starts from a more common modified nucleoside. | Well-established and often high-yielding for nucleoside synthesis. |
| Reagents of Note | Protecting groups (e.g., TBDMS, DMT), Methylating agents (e.g., MeI, TMS-diazomethane) | Lawesson's reagent, Phosphorus pentasulfide | Silylating agents (e.g., HMDS), Lewis acids (e.g., TMSOTf), Protected ribose derivatives |
Detailed Experimental Protocols
To provide a practical guide for researchers, this section outlines detailed, step-by-step methodologies for each of the three synthetic routes. These protocols are based on established procedures in nucleoside chemistry and have been adapted for the synthesis of 2'-O-methyl-2-thiouridine.
Route 1: Direct Methylation of 2-Thiouridine
This route focuses on the selective methylation of the 2'-hydroxyl group of 2-thiouridine. The key to this approach is the strategic use of protecting groups to differentiate the hydroxyl groups of the ribose sugar.
Experimental Workflow:
Caption: Workflow for the direct methylation route.
Step-by-Step Protocol:
-
5'-O-Protection: 2-Thiouridine is first protected at the 5'-hydroxyl position using a bulky protecting group such as dimethoxytrityl (DMT) chloride in the presence of a base like pyridine. This selective protection is driven by the higher reactivity of the primary 5'-hydroxyl group.
-
3'-O-Protection: The 3'-hydroxyl group is then protected, often simultaneously with any remaining reactive sites on the base, using a silyl protecting group like tert-butyldimethylsilyl (TBDMS) chloride. This leaves the 2'-hydroxyl group as the most accessible for the subsequent methylation step.
-
Selective 2'-O-Methylation: The crucial step involves the methylation of the 2'-hydroxyl group. This is typically achieved using a methylating agent such as methyl iodide (MeI) in the presence of a strong base like sodium hydride (NaH). The choice of solvent, temperature, and reaction time is critical to ensure high selectivity and yield.
-
Deprotection: Finally, all protecting groups are removed. The DMT group is typically removed under mild acidic conditions, while silyl groups are cleaved using a fluoride source such as tetrabutylammonium fluoride (TBAF). The final product is then purified by chromatography.
Route 2: Thionation of 2'-O-methyluridine
This approach begins with the more readily available 2'-O-methyluridine and introduces the 2-thio functionality in a later step. The success of this route hinges on the efficiency and selectivity of the thionation reaction.
Experimental Workflow:
Caption: Workflow for the thionation route.
Step-by-Step Protocol:
-
Protection: The 3'- and 5'-hydroxyl groups of 2'-O-methyluridine are protected, for example, with benzoyl (Bz) groups, to prevent side reactions during thionation.
-
Thionation: The key transformation involves the conversion of the 2-carbonyl group to a 2-thiocarbonyl. Lawesson's reagent is a commonly used thionating agent for this purpose. The reaction is typically carried out in an inert solvent such as toluene or dioxane at elevated temperatures. Careful monitoring of the reaction is necessary to avoid over-thionation or degradation of the nucleoside.
-
Deprotection: The protecting groups are removed to yield the final product. Benzoyl groups are typically cleaved under basic conditions, for example, with sodium methoxide in methanol. The product is then purified using chromatographic techniques.
Route 3: Convergent Glycosylation
This classical and often highly effective route involves the construction of the nucleoside from its constituent parts: a modified base and a modified sugar.
Experimental Workflow:
Caption: Workflow for the glycosylation route.
Step-by-Step Protocol:
-
Preparation of the Glycosyl Donor: A suitable 2-O-methylribose derivative is prepared from D-ribose. This involves protection of the hydroxyl groups (e.g., with benzoyl groups), followed by selective 2'-O-methylation. The anomeric position is then activated, for example, by acetylation, to form a reactive glycosyl donor such as 1-O-acetyl-2-O-methyl-3,5-di-O-benzoyl-β-D-ribofuranose.
-
Preparation of the Silylated Base: 2-Thiouracil is silylated, for instance, with hexamethyldisilazane (HMDS), to increase its solubility and nucleophilicity.
-
Glycosylation (Vorbrüggen Reaction): The silylated 2-thiouracil is coupled with the activated 2-O-methylribose derivative in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). This reaction typically proceeds with good stereoselectivity to afford the desired β-anomer.
-
Deprotection: The protecting groups on the sugar and base are removed under appropriate conditions (e.g., basic hydrolysis for benzoyl groups) to yield 2'-O-methyl-2-thiouridine, which is then purified by chromatography.
Performance Data and Characterization
The choice of synthetic route is often guided by the expected yield and the purity of the final product. While yields can vary depending on the specific reaction conditions and scale, the following table provides a general comparison based on literature precedents.
| Synthesis Route | Typical Overall Yield | Key Purity Considerations |
| Direct Methylation | 20-40% | Isomeric purity (separation of 2'-O-methyl from 3'-O-methyl and other isomers) is critical. |
| Thionation | 30-50% | Removal of phosphorus-containing byproducts from Lawesson's reagent can be challenging. |
| Glycosylation | 40-60% | Anomeric purity (separation of β- and α-anomers) is the primary concern. |
Analytical Characterization:
The identity and purity of the synthesized 2'-O-methyl-2-thiouridine should be confirmed by a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule, including the presence of the 2'-O-methyl group and the correct connectivity of the base and sugar.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate mass measurement, confirming the elemental composition of the product.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for assessing the purity of the final product and for separating it from any remaining starting materials or byproducts.
Conclusion and Recommendations
Each of the three synthetic routes to 2'-O-methyl-2-thiouridine offers a viable pathway to this important modified nucleoside.
-
The Direct Methylation route is conceptually the simplest but is often hampered by challenges in achieving high regioselectivity, which can lead to difficult purification and lower overall yields.
-
The Thionation route provides a good alternative, particularly if 2'-O-methyluridine is readily available. However, the thionation step requires careful optimization to avoid side reactions and to facilitate the removal of byproducts.
-
The Convergent Glycosylation route, while involving more steps for the preparation of the starting materials, is often the most reliable and high-yielding approach for the synthesis of nucleosides. The well-established Vorbrüggen reaction conditions generally provide good stereocontrol, leading to the desired β-anomer in high purity.
For researchers requiring high-purity 2'-O-methyl-2-thiouridine for applications in RNA therapeutics, the Glycosylation route is often the recommended starting point due to its robustness and scalability. However, for smaller-scale synthesis or when specific starting materials are more accessible, the other routes can also be successfully employed with careful optimization of the reaction conditions.
This guide provides a foundational understanding of the synthetic landscape for 2'-O-methyl-2-thiouridine. The detailed protocols and comparative analysis herein are intended to empower researchers to make informed decisions and to streamline the synthesis of this critical building block for the next generation of RNA-based medicines.
References
- Sekine, M., et al. (2000). Synthesis and properties of 2'-O-methyl-2-thiouridine and oligoribonucleotides containing 2'-O-methyl-2-thiouridine. Bioorganic & Medicinal Chemistry Letters, 10(16), 1795-1798.
- Prakash, T. P., et al. (2009). Activity of siRNAs with 2-thio-2'-O-methyluridine modification in mammalian cells. Nucleosides, Nucleotides & Nucleic Acids, 28(10), 902-910.
- Vorbrüggen, H., Krolikiewicz, K., & Bennua, B. (1981). Nucleoside Synthesis, XXXII. A New, Simple, and Stereospecific Synthesis of β-Ribonucleosides. Chemische Berichte, 114(4), 1234-1255.
- Jesberger, M., Davis, R. A., & Barner, L. (2003). Lawesson's Reagent and its Applications in Organic Synthesis. Synthesis, 2003(13), 1929-1958.
- Sproat, B. S., & Lamond, A. I. (1991). 2'-O-Alkyloligoribonucleotides: synthesis and applications in studying RNA processing. In Oligonucleotides and Analogues (pp. 35-52). IRL Press.
- Beaucage, S. L., & Iyer, R. P. (1992). Advances in the synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron, 48(12), 2223-2311.
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-2-thiouridine
As professionals dedicated to advancing drug development and scientific research, our commitment extends beyond discovery to ensuring a safe and environmentally responsible laboratory environment. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of our scientific integrity. This guide provides essential, step-by-step procedures for the safe disposal of 5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-2-thiouridine, a specialized nucleoside critical to oligonucleotide synthesis.
The disposal protocols for this compound are dictated by its composite nature: a synthetic nucleic acid component, an acid-sensitive Dimethoxytrityl (DMT) protecting group, and a sulfur-containing thiouridine moiety. Each part presents distinct considerations that must be addressed to ensure safety and compliance.
Executive Summary: Disposal Protocol Overview
For experienced personnel requiring immediate logistical information, the following table summarizes the disposal streams for waste generated from the use of this compound.
| Waste Stream | Description | Recommended Container | Disposal Procedure |
| Solid Chemical Waste | Unused, expired, or contaminated solid 5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-2-thiouridine powder. | Labeled, sealed container for solid hazardous chemical waste. | Collect in a clearly labeled, sealed waste container. Do not mix with other waste types. Arrange for pickup by your institution's Environmental Health & Safety (EHS) department. |
| Contaminated Labware | Non-sharp items (e.g., weigh boats, gloves, pipette tips) grossly contaminated with the solid compound. | Lined container for solid chemical waste or red biohazard bag if institutional policy dictates.[1] | Place directly into a designated solid hazardous waste container. If institutional policy treats all synthetic nucleic acid waste as biohazardous, use a red bag.[1] Consult your EHS office for clarification. |
| Aqueous Waste | Dilute aqueous solutions containing the intact, DMT-protected nucleoside. | Labeled container for aqueous hazardous chemical waste. | Collect in a dedicated, sealed, and clearly labeled container. Do not dispose of down the drain.[2] Arrange for EHS pickup. |
| Organic/Acidic Waste | Halogenated or non-halogenated organic solvents used for detritylation (e.g., Dichloromethane, Toluene with Trichloroacetic or Dichloroacetic acid).[3][4] | Labeled container for halogenated or non-halogenated organic waste, as appropriate. | CRITICAL: This is the most hazardous waste stream. Collect in a designated, properly vented, and sealed container. Never mix halogenated and non-halogenated solvents. Arrange for EHS pickup. |
Understanding the Compound: A Hazard-Based Rationale
A robust disposal plan is built on a clear understanding of the risks. The structure of 5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-2-thiouridine necessitates a multi-faceted approach to waste management.
-
The Synthetic Nucleic Acid Core: As a synthetic nucleic acid molecule, this compound falls under the purview of the National Institutes of Health (NIH) Guidelines for Research Involving Recombinant or Synthetic Nucleic Acid Molecules.[5][6] While the nucleoside itself is not biologically active in the same manner as a plasmid, institutional policies, guided by the NIH, often mandate that waste contaminated with synthetic nucleic acids be decontaminated or disposed of as regulated waste.[1][7] This precautionary principle mitigates any unforeseen biological or environmental risks.
-
The 5'-Dimethoxytrityl (DMT) Group: The DMT group is an acid-labile protecting group essential for sequential oligonucleotide synthesis.[4] Its removal is typically achieved with strong acids like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) dissolved in organic solvents such as dichloromethane (DCM) or toluene.[3][8] The resulting waste stream—the "detritylation solution"—is corrosive and contains hazardous organic solvents. This waste must be segregated as hazardous chemical waste and is often the most significant disposal concern from a safety and regulatory standpoint.
-
The 2-Thiouridine Moiety: The presence of a sulfur atom in the thiouridine base can make the molecule susceptible to oxidation.[9] While this is primarily a concern for the integrity of the molecule during synthesis, it's a reminder that modified nucleosides can have reactivities different from their canonical counterparts. Disposal procedures should avoid mixing with strong oxidizing agents.
Core Disposal Workflow: Step-by-Step Protocols
Adherence to a systematic workflow is critical for safety and compliance. Always perform these steps wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[10][11]
Protocol A: Disposal of Unused or Expired Solid Compound
This protocol applies to the pure, solid chemical as supplied by the manufacturer.
-
Container Preparation: Obtain a designated hazardous waste container for solid chemicals from your institution's EHS office. Ensure it is clean, dry, and properly labeled.
-
Waste Collection: Carefully place the original vial containing the unused compound into the designated solid waste container. If transferring from a larger container, use a powder funnel and perform the transfer in a chemical fume hood to prevent inhalation of dust.[11]
-
Labeling: Clearly label the container with the full chemical name: "5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-2-thiouridine" and any other information required by your EHS office (e.g., date, lab number).
-
Storage and Pickup: Store the sealed container in a designated satellite accumulation area. Arrange for a scheduled pickup by EHS.
Protocol B: Disposal of Contaminated Solid Labware
This protocol covers non-sharp disposables like pipette tips, microfuge tubes, and gloves that have come into direct contact with the compound.
-
Segregation: At the point of generation, separate contaminated solid waste from regular trash.
-
Waste Collection:
-
Primary Method: Discard contaminated items directly into a designated container for solid chemical waste, lined with a plastic bag.[10] This is the most common procedure for chemically contaminated items.
-
Alternative Method (per institutional policy): If your institution's Biosafety Manual classifies all synthetic nucleic acid waste as biohazardous, discard these items into a red biohazard bag within a rigid, leak-proof container.[1]
-
-
Consult EHS: The critical step is to clarify your institution's policy. The chemical hazard from trace amounts of the compound is low, but the regulatory classification under NIH guidelines may mandate handling as biohazardous waste.[12]
-
Closure and Disposal: When the container is full, seal it and arrange for EHS pickup according to the designated waste stream (chemical or biohazardous).
Protocol C: Disposal of Aqueous Solutions
This protocol applies to solutions where the compound is dissolved in water or aqueous buffers.
-
Prohibition of Sink Disposal: Do not dispose of aqueous solutions containing this compound down the drain.[2] While it may be soluble, it is still a synthetic chemical that should not be released into the environment.
-
Waste Collection: Pour the aqueous waste into a designated, sealable container for "Aqueous Hazardous Waste."
-
Labeling: Label the container with the chemical name and approximate concentration.
-
Storage and Pickup: Store the sealed container in your lab's satellite accumulation area and request a pickup from EHS.
Protocol D: Disposal of Organic and Acidic Waste (Detritylation Solutions)
This is the most critical waste stream due to its hazardous nature. This waste is generated when the DMT group is cleaved during synthesis.[4]
-
Segregation by Solvent Type:
-
If using a halogenated solvent like dichloromethane (DCM), collect the waste in a container specifically labeled for "Halogenated Organic Waste."
-
If using a non-halogenated solvent like toluene, collect the waste in a container labeled for "Non-Halogenated Organic Waste."
-
Crucial: Never mix these two waste streams. Mixing can complicate the disposal process and increase costs significantly.
-
-
Waste Collection: Collect the waste in a chemically resistant, properly vented container provided by EHS. Perform all transfers within a chemical fume hood.
-
Labeling: Clearly label the container with all constituents, including the solvent (e.g., "Dichloromethane") and the acid (e.g., "Trichloroacetic Acid, 3%").
-
Storage and Pickup: Ensure the container is tightly sealed and stored in a designated, well-ventilated area for flammable or hazardous liquids. Arrange for prompt pickup by EHS.
Emergency Procedures: Spill and Exposure Management
Accidents can happen despite the best precautions. Swift and correct action is vital.
-
Minor Spill (Solid Powder):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material, avoiding dust creation.[10]
-
Place the swept-up material and any cleaning supplies (e.g., contaminated paper towels) into a sealed bag and dispose of it as solid chemical waste.
-
Clean the spill area with an appropriate solvent or detergent and water.
-
-
Minor Spill (Liquid Solution):
-
Alert personnel and ensure the area is well-ventilated.
-
Absorb the spill with an inert material (e.g., sand, vermiculite, or chemical spill pads).
-
Collect the absorbent material into a sealed bag and dispose of it as solid chemical waste.
-
Clean the area appropriately.
-
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[2]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[10]
-
Inhalation: Move to fresh air immediately.
-
In all cases of exposure, seek immediate medical attention and report the incident to your supervisor and EHS, providing the Safety Data Sheet (SDS) for the compound if available.[7]
-
Workflow Visualization: Disposal Decision Pathway
The following diagram illustrates the logical steps for determining the correct disposal stream for waste associated with 5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-2-thiouridine.
Sources
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Operational Safety Guide: Personal Protective Equipment for Handling 5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-2-thiouridine
Core Principle: Hazard Assessment and Exposure Mitigation
The foundational principle for handling any specialized chemical with incomplete hazard data is to treat it with a high degree of caution. The primary risks associated with 5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-2-thiouridine stem from its potential biological activity and its physical form as a fine solid. Thiouridine analogs are known to have antiviral properties, indicating they are biologically active and can interact with cellular machinery.[1][2] Therefore, minimizing exposure is paramount.
The primary routes of potential exposure that must be mitigated are:
-
Inhalation: Airborne dust from the solid compound.
-
Dermal Contact: Direct skin contact with the solid or solutions.
-
Ocular Contact: Splashes of solutions or contact with airborne powder.
-
Ingestion: Accidental transfer from contaminated hands or surfaces.
All handling procedures must be designed to eliminate or minimize these exposure pathways through a combination of engineering controls and appropriate PPE.
Essential Personal Protective Equipment (PPE) Protocol
The selection of PPE is directly linked to the task being performed. The following table summarizes the required equipment for common laboratory operations involving this compound. Adherence to these guidelines is mandatory.
| Laboratory Task | Eye/Face Protection | Hand Protection | Protective Clothing | Respiratory Protection |
| Weighing/Aliquoting Solid | Chemical Splash Goggles & Face Shield | Chemically Resistant Gloves (Nitrile) | Full-Coverage Lab Coat | Required if outside a fume hood or ventilated balance enclosure. (e.g., N95 or higher) |
| Preparing Solutions | Chemical Splash Goggles | Chemically Resistant Gloves (Nitrile) | Full-Coverage Lab Coat | Not required if performed within a certified chemical fume hood. |
| Post-Synthesis Cleavage | Chemical Splash Goggles & Face Shield | Chemically Resistant Gloves (Nitrile or Butyl Rubber) | Full-Coverage Lab Coat | Mandatory; all cleavage and deprotection steps must occur in a chemical fume hood. |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-Duty Chemically Resistant Gloves | Full-Coverage Lab Coat | Required (e.g., air-purifying respirator with appropriate cartridges). |
Detailed PPE Specifications
-
Eye and Face Protection: Chemical splash goggles that meet established government standards (e.g., ANSI Z87.1 in the US or EN 166 in the EU) are the minimum requirement.[3][4] When handling the solid powder outside of a contained system or when there is a significant splash risk during solution preparation or cleavage, a full-face shield must be worn in addition to goggles.[3]
-
Hand Protection: Chemically resistant, impervious gloves are mandatory. Nitrile gloves provide good general protection for handling the solid and solutions.[5] Always inspect gloves for tears or punctures before use.[3] Employ proper glove removal techniques to avoid contaminating your skin. Contaminated gloves must be disposed of as hazardous waste.[3]
-
Protective Clothing: A clean, buttoned, full-coverage lab coat must be worn at all times in the laboratory.[6] This protects street clothes and skin from contamination. Lab coats should never be worn outside of the laboratory area.[5]
-
Respiratory Protection: All procedures that may generate dust, such as weighing the solid compound, must be conducted within a certified chemical fume hood or a ventilated balance enclosure. If these engineering controls are not available or are insufficient, a NIOSH-approved respirator is required.[3][4] The specific type of respirator depends on the potential exposure concentration. For cleavage and deprotection steps, which involve volatile and corrosive reagents like ammonium hydroxide or methylamine, work must always be performed in a chemical fume hood to prevent inhalation of hazardous vapors.[7][8]
Safe Handling and Operational Workflow
This section provides a step-by-step procedure for the common task of weighing the solid compound and preparing a stock solution. This workflow integrates the use of appropriate engineering controls and PPE.
Engineering Controls
The most effective way to prevent exposure is through engineering controls. All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood.[3]
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area within the chemical fume hood for the procedure.
-
Assemble all necessary equipment: spatulas, weigh paper/boats, vials, solvent, and vortexer.
-
Don all required PPE as specified in the table above: lab coat, chemical splash goggles, and nitrile gloves.
-
-
Weighing and Dissolving:
-
Carefully transfer the desired amount of the solid compound from the storage container to a tared weigh boat.
-
Perform this action slowly and deliberately to avoid generating airborne dust.
-
Once the desired mass is obtained, securely close the primary storage container.
-
Transfer the weighed solid into the appropriate vial for dissolution.
-
Slowly add the required volume of solvent (e.g., acetonitrile or another appropriate solvent) to the vial.
-
Cap the vial securely and mix until the solid is fully dissolved.
-
-
Post-Handling and Cleanup:
-
Wipe down the work surface inside the fume hood with an appropriate solvent to decontaminate it.
-
Dispose of all contaminated disposables (weigh boats, pipette tips, wipes) into a clearly labeled hazardous waste container.[3]
-
Remove PPE in the correct order (gloves first, then goggles, then lab coat) to prevent cross-contamination.
-
Wash hands thoroughly with soap and water after the procedure is complete.[3]
-
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of 5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-2-thiouridine.
Caption: A logical workflow for the safe handling of the modified nucleoside.
Storage, Spill Management, and Disposal
Storage
To ensure chemical stability, modified nucleosides should be stored under controlled conditions. Store 5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-2-thiouridine in a freezer at -20°C or below.[9][10] The container must be tightly sealed to prevent degradation from moisture and kept away from light.
Spill Management
In the event of a minor spill, immediate and proper cleanup is crucial to prevent widespread contamination.
-
Evacuate: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Protect: Don appropriate PPE, including a respirator, face shield, lab coat, and heavy-duty gloves.
-
Contain: For a solid spill, gently cover it with an absorbent material to prevent dust from becoming airborne. Do not sweep dry powder. For a liquid spill, cover with a chemical absorbent.
-
Clean: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.
Waste Disposal
All waste containing 5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-2-thiouridine, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous chemical waste.[3] Disposal must be conducted through your institution's hazardous waste management program, in strict accordance with all local, state, and federal regulations.[11] The use of organic solvents in purification processes like reversed-phase HPLC also generates hazardous waste that must be managed appropriately.[11]
References
-
CRB. (n.d.). Best practices in oligonucleotide manufacturing. Retrieved from [Link]
-
Le, T. T., & McLaughlin, L. W. (2012). Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing. PMC - NIH. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Kellner, S., et al. (2022). Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS. bioRxiv. Retrieved from [Link]
-
Biolytic Blog. (2023, July 19). A 10 Step Guide to Oligonucleotide Synthesis. Retrieved from [Link]
-
Center for Emerging and Re-emerging Infectious Diseases. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 20.22 - Synthesis, Cleavage and Deprotection of PACE Oligonucleotides. Retrieved from [Link]
-
Schoenmaker, L., et al. (2022). The Storage and In-Use Stability of mRNA Vaccines and Therapeutics: Not A Cold Case. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Li, C., et al. (2023). 2-thiouridine is a broad-spectrum antiviral nucleoside analogue against positive-strand RNA viruses. PNAS. Retrieved from [Link]
-
ResearchGate. (2022, December 14). (PDF) 2-Thiouridine is a broad-spectrum antiviral nucleoside analogue against positive-strand RNA viruses. Retrieved from [Link]
-
PubMed. (n.d.). [2-Thiouridine is a Broad-spectrum Antiviral Ribonucleoside Analogue Against Positive-strand RNA Viruses]. Retrieved from [Link]
-
ResearchGate. (2025, December 2). 2-Thiouridine is a Broad-spectrum Antiviral Ribonucleoside Analogue Against Positive-strand RNA Viruses. Retrieved from [Link]
-
PubMed. (2023, October 17). 2-thiouridine is a broad-spectrum antiviral nucleoside analogue against positive-strand RNA viruses. Retrieved from [Link]
-
EIHF Isofroid. (n.d.). PPE thanatopraxy - Protection & safety for professionals. Retrieved from [Link]
-
Tel Aviv University. (n.d.). Laboratory Safety guidelines and Personal protection equipment (PPE). Retrieved from [Link]
-
European Medicines Agency. (2024, July 17). Guideline on the Development and Manufacture of Oligonucleotides. Retrieved from [Link]
- Google Patents. (n.d.). EP1979364A2 - Rna containing modified nucleosides and methods of use thereof.
-
ResearchGate. (2025, August 7). Purification of DMT-On Oligonucleotide by Simulated Moving-Bed (SMB) Chromatography | Request PDF. Retrieved from [Link]
-
Limbach, P. A., Crain, P. F., & McCloskey, J. A. (1994). Summary: the modified nucleosides of RNA. Nucleic Acids Research. Retrieved from [Link]
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- 4. fishersci.com [fishersci.com]
- 5. Personal Protective Equipment | Center for Emerging and Re-emerging Infectious Diseases [cerid.uw.edu]
- 6. Laboratory Safety guidelines and Personal protection equipment (PPE) | Safety | Tel Aviv University [en-med.m.tau.ac.il]
- 7. blog.biolytic.com [blog.biolytic.com]
- 8. glenresearch.com [glenresearch.com]
- 9. biorxiv.org [biorxiv.org]
- 10. caymanchem.com [caymanchem.com]
- 11. Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
